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  • Product: 4-(4-Butoxyphenyl)-4-oxobutanoic acid
  • CAS: 63471-88-5

Core Science & Biosynthesis

Foundational

A Comprehensive Technical Guide to 4-(4-Butoxyphenyl)-4-oxobutanoic Acid: Physicochemical Properties and Analytical Methodologies

For Researchers, Scientists, and Drug Development Professionals Introduction 4-(4-Butoxyphenyl)-4-oxobutanoic acid is an organic compound of interest in medicinal chemistry and drug development. Its structure, featuring...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(4-Butoxyphenyl)-4-oxobutanoic acid is an organic compound of interest in medicinal chemistry and drug development. Its structure, featuring a substituted aromatic ring, a ketone, and a carboxylic acid, makes it a versatile scaffold for the synthesis of more complex molecules with potential therapeutic applications. This guide provides a detailed overview of its physicochemical properties, analytical characterization, and relevant experimental protocols, offering a foundational resource for researchers working with this and related compounds.

Chemical Identity and Molecular Structure

4-(4-Butoxyphenyl)-4-oxobutanoic acid is systematically named according to IUPAC nomenclature. Its core structure consists of a butyric acid chain where the fourth carbon is part of a ketone, which is attached to a phenyl ring substituted with a butoxy group at the para position.

Table 1: Compound Identification

IdentifierValueSource
IUPAC Name 4-(4-Butoxyphenyl)-4-oxobutanoic acid[1]
CAS Number 63471-88-5[2], [1]
Molecular Formula C14H18O4[2], [1]
Molecular Weight 250.29 g/mol [2]
SMILES CCCCOC1=CC=C(C=C1)C(=O)CCC(O)=O[1]

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node [shape=plaintext, fontname="Arial", fontsize=12, fontcolor="#202124"];
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// Nodes for atoms C1 [label="C"]; C2 [label="C"]; C3 [label="C"]; C4 [label="C"]; C5 [label="C"]; C6 [label="C"]; O1 [label="O"]; C7 [label="C"]; C8 [label="C"]; C9 [label="C"]; O2 [label="O"]; C10 [label="C"]; C11 [label="C"]; C12 [label="C"]; C13 [label="C"]; O3 [label="O"]; O4 [label="O"]; H1[label="H"];

// Edges for bonds C1 -- C2; C2 -- C3; C3 -- C4; C4 -- C5; C5 -- C6; C6 -- C1; C1 -- C7; C4 -- O1; O1 -- C10; C10 -- C11; C11 -- C12; C12 -- C13; C7 -- O2; C7 -- C8; C8 -- C9; C9 -- O3; C9 -- O4; O4 -- H1;

// Positioning C1 [pos="0,0!"]; C2 [pos="1.2,0.7!"]; C3 [pos="1.2,2.1!"]; C4 [pos="0,2.8!"]; C5 [pos="-1.2,2.1!"]; C6 [pos="-1.2,0.7!"]; C7 [pos="-2.4,0!"]; O2 [pos="-3.6,0.7!"]; C8 [pos="-2.4,-1.4!"]; C9 [pos="-3.6,-2.1!"]; O3 [pos="-4.8,-1.4!"]; O4 [pos="-3.6,-3.5!"]; H1[pos="-4.8,-4.2!"]; O1 [pos="0,4.2!"]; C10 [pos="-1.2,4.9!"]; C11 [pos="-1.2,6.3!"]; C12 [pos="0,7!"]; C13 [pos="0,8.4!"]; }

Caption: Chemical structure of 4-(4-Butoxyphenyl)-4-oxobutanoic acid.

Physicochemical Properties

The physicochemical properties of a compound are critical for its handling, formulation, and biological activity. While experimental data for 4-(4-butoxyphenyl)-4-oxobutanoic acid is limited, we can infer many of its properties from closely related analogs and predictive models.

Table 2: Physicochemical Data

PropertyValue (Predicted/Analog Data)Method/Reference
Melting Point 127-130 °C (for 4-(4-methylphenyl) analog), [3]
Boiling Point ~288 °C (for 4-(4-methylphenyl) analog, rough estimate)[3]
Solubility Insoluble in water; Soluble in ethanol, esters, and chlorinated hydrocarbons (for 4-(4-methylphenyl) analog).[3]
pKa ~4.57 (Predicted for 4-(4-methylphenyl) analog)[3]

The butoxy group, being more lipophilic than a methyl group, is expected to slightly decrease the melting point and aqueous solubility, and marginally increase the boiling point compared to the 4-methylphenyl analog. The pKa is primarily influenced by the carboxylic acid group and is not expected to differ significantly.

Synthesis of 4-(4-Butoxyphenyl)-4-oxobutanoic Acid

The most common and industrially scalable method for the synthesis of 4-aryl-4-oxobutanoic acids is the Friedel-Crafts acylation .[4] This reaction involves the electrophilic acylation of an aromatic substrate, in this case, butoxybenzene, with succinic anhydride in the presence of a Lewis acid catalyst, typically aluminum chloride (AlCl₃).

Friedel_Crafts_Acylation cluster_reactants Reactants cluster_catalyst Catalyst cluster_product Product Butoxybenzene Butoxybenzene Reaction Friedel-Crafts Acylation Butoxybenzene->Reaction SuccinicAnhydride Succinic Anhydride SuccinicAnhydride->Reaction AlCl3 AlCl₃ AlCl3->Reaction Lewis Acid Product 4-(4-Butoxyphenyl)- 4-oxobutanoic acid Reaction->Product

Caption: General workflow for the synthesis of 4-(4-Butoxyphenyl)-4-oxobutanoic acid.

Detailed Experimental Protocol (Adapted from similar syntheses)

This protocol is adapted from established procedures for the synthesis of related 4-aryl-4-oxobutanoic acids and should be optimized for the specific substrate.

  • Reaction Setup: A dry, three-necked round-bottom flask is equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser fitted with a calcium chloride drying tube to maintain anhydrous conditions.

  • Reagent Charging: The flask is charged with anhydrous aluminum chloride (1.1 to 3.0 molar equivalents) and a suitable anhydrous solvent such as dichloromethane or nitrobenzene.

  • Succinic Anhydride Addition: Succinic anhydride (1.0 molar equivalent) dissolved in the anhydrous solvent is added slowly to the stirred suspension of aluminum chloride.

  • Butoxybenzene Addition: Butoxybenzene (1.0 to 1.1 molar equivalents) is then added dropwise to the reaction mixture. The rate of addition should be controlled to manage the exothermic reaction.

  • Reaction: The mixture is heated to reflux and the reaction progress is monitored by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, the reaction mixture is cooled in an ice bath and slowly quenched by pouring it into a mixture of crushed ice and concentrated hydrochloric acid.

  • Extraction: The product is extracted from the aqueous layer using an organic solvent (e.g., dichloromethane). The organic layers are combined and washed with water, followed by a saturated sodium bicarbonate solution to extract the acidic product.

  • Isolation: The aqueous layer containing the sodium salt of the product is acidified with concentrated hydrochloric acid, leading to the precipitation of the product.

  • Purification: The solid product is collected by vacuum filtration, washed with cold water, and can be further purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture).

Analytical Characterization

A comprehensive analytical characterization is essential to confirm the identity and purity of the synthesized compound. This typically involves a combination of spectroscopic and chromatographic techniques.

Spectroscopic Analysis (Predicted)

4.1.1. ¹H NMR Spectroscopy (Predicted)

  • Aromatic Protons: Two doublets in the aromatic region (δ 6.9-8.0 ppm), characteristic of a 1,4-disubstituted benzene ring.

  • Butoxy Group: A triplet (δ ~4.0 ppm) for the -OCH₂- group, a multiplet (δ ~1.7 ppm) for the -OCH₂CH₂- group, a multiplet (δ ~1.5 ppm) for the -CH₂CH₃ group, and a triplet (δ ~0.9 ppm) for the terminal -CH₃ group.

  • Butanoic Acid Chain: Two triplets (δ ~3.2 and ~2.8 ppm) for the two methylene groups of the butanoic acid chain.

  • Carboxylic Acid Proton: A broad singlet (δ > 10 ppm), which is often exchangeable with D₂O.

4.1.2. ¹³C NMR Spectroscopy (Predicted)

  • Carbonyl Carbons: Two signals in the downfield region: C=O (ketone) around δ 198 ppm and C=O (acid) around δ 178 ppm.

  • Aromatic Carbons: Six signals in the aromatic region (δ 114-164 ppm), with the carbon attached to the butoxy group being the most shielded and the carbon attached to the ketone being deshielded.

  • Butoxy Group: Four signals for the four carbons of the butoxy chain (δ ~68, 31, 19, 14 ppm).

  • Butanoic Acid Chain: Two signals for the methylene carbons (δ ~33 and ~28 ppm).

4.1.3. FT-IR Spectroscopy (Predicted Key Absorptions)

  • O-H Stretch (Carboxylic Acid): A broad band in the region of 3300-2500 cm⁻¹.

  • C-H Stretch (Aromatic and Aliphatic): Signals around 3100-3000 cm⁻¹ (aromatic) and 3000-2850 cm⁻¹ (aliphatic).

  • C=O Stretch (Ketone and Carboxylic Acid): Two strong, distinct peaks around 1710 cm⁻¹ (ketone) and 1680 cm⁻¹ (carboxylic acid). The aromatic ketone carbonyl is typically at a lower wavenumber.

  • C-O Stretch (Ether and Carboxylic Acid): Bands in the 1300-1000 cm⁻¹ region.

4.1.4. Mass Spectrometry (Predicted Fragmentation)

  • Molecular Ion (M+): A peak at m/z = 250.

  • Key Fragments:

    • Loss of the butoxy group (-OC₄H₉) leading to a fragment at m/z = 177.

    • Cleavage of the butanoic acid chain, with characteristic fragments corresponding to the acylium ion [C₆H₄(OC₄H₉)CO]⁺ at m/z = 205.

    • Loss of water (M-18) and the carboxyl group (M-45) are also possible fragmentation pathways.[5]

Chromatographic Analysis: High-Performance Liquid Chromatography (HPLC)

A reversed-phase HPLC method is suitable for the analysis of 4-(4-butoxyphenyl)-4-oxobutanoic acid. The method parameters can be adapted from established methods for similar acidic compounds.

HPLC_Workflow SamplePrep Sample Preparation (Dissolve in Mobile Phase) HPLC_System HPLC System (C18 Column, UV Detector) SamplePrep->HPLC_System DataAcquisition Data Acquisition and Analysis HPLC_System->DataAcquisition MobilePhase Mobile Phase (e.g., Acetonitrile/Water with Acid Modifier) MobilePhase->HPLC_System Quantification Quantification (Purity/Concentration) DataAcquisition->Quantification

Caption: A typical workflow for the HPLC analysis of 4-(4-Butoxyphenyl)-4-oxobutanoic acid.

Table 3: Suggested Starting HPLC Method Parameters

ParameterRecommended ConditionRationale
Column C18, 150 x 4.6 mm, 5 µmProvides good retention and separation for moderately polar compounds.
Mobile Phase A 0.1% Phosphoric Acid in WaterAcidifies the mobile phase to suppress the ionization of the carboxylic acid, leading to better peak shape and retention.[6]
Mobile Phase B AcetonitrileCommon organic modifier for reversed-phase HPLC.
Gradient Start with a low percentage of B, ramp up to a higher percentageTo ensure elution of the compound with good resolution from potential impurities.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column.
Column Temperature 30-40 °CTo ensure reproducible retention times.
Detection UV at ~270 nmThe substituted benzene ring is expected to have a UV absorbance maximum in this region.
Injection Volume 10-20 µLStandard injection volume.

Method validation according to ICH guidelines (linearity, accuracy, precision, etc.) is crucial for any quantitative application.

Safety and Handling

While a specific Safety Data Sheet (SDS) for 4-(4-butoxyphenyl)-4-oxobutanoic acid is not widely available, hazard information can be inferred from related compounds. Compounds with similar structures are classified as causing skin and eye irritation.[7]

General Handling Precautions:

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

  • Ventilation: Handle in a well-ventilated area or in a fume hood.

  • Ingestion and Inhalation: Avoid ingestion and inhalation of dust or vapors.

  • Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents.[8]

  • Disposal: Dispose of in accordance with local, state, and federal regulations.

Conclusion

4-(4-Butoxyphenyl)-4-oxobutanoic acid is a valuable building block in organic synthesis. This guide has provided a comprehensive overview of its known and predicted physicochemical properties, a detailed protocol for its synthesis via Friedel-Crafts acylation, and robust methodologies for its analytical characterization. By leveraging data from analogous compounds, this document serves as a practical resource for researchers, enabling them to handle, synthesize, and analyze this compound with a strong foundation of scientific understanding.

References

  • Matrix Fine Chemicals. 4-(4-BUTOXYPHENYL)-4-OXOBUTANOIC ACID. [Link]

  • Wikipedia. 4-(4-Methylphenyl)-4-oxobutanoic acid. [Link]

  • ChemBK. 4-(4-methylphenyl)-4-oxobutanoic acid. [Link]

  • Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. [Link]

Sources

Exploratory

An In-depth Technical Guide to 4-(4-Butoxyphenyl)-4-oxobutanoic Acid: Synthesis, Properties, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals Introduction: Unveiling a Versatile Chemical Scaffold 4-(4-Butoxyphenyl)-4-oxobutanoic acid, identified by its CAS number 63471-88-5, is an organic compound...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling a Versatile Chemical Scaffold

4-(4-Butoxyphenyl)-4-oxobutanoic acid, identified by its CAS number 63471-88-5, is an organic compound characterized by a butoxy-substituted phenyl ring linked to a four-carbon chain containing both a ketone and a carboxylic acid functional group.[1] This unique molecular architecture makes it a valuable intermediate in organic synthesis, particularly in the construction of more complex molecules with potential therapeutic applications. The presence of the butoxy group, a lipophilic moiety, can significantly influence the pharmacokinetic properties of derivative compounds, making this scaffold of particular interest in drug design and development. This guide provides a comprehensive overview of its synthesis, physicochemical properties, and potential applications, offering a technical resource for researchers in the field.

Molecular Structure and Identification:

  • IUPAC Name: 4-(4-Butoxyphenyl)-4-oxobutanoic acid[1]

  • CAS Number: 63471-88-5[1]

  • Molecular Formula: C₁₄H₁₈O₄[1]

  • Molecular Weight: 250.29 g/mol [1]

  • SMILES: CCCCOC1=CC=C(C=C1)C(=O)CCC(O)=O[1]

Synthesis of 4-(4-Butoxyphenyl)-4-oxobutanoic Acid: A Practical Approach

The most common and efficient method for synthesizing 4-(4-aryl)-4-oxobutanoic acids is the Friedel-Crafts acylation.[2][3] This electrophilic aromatic substitution reaction involves the acylation of an aromatic ring with an acyl halide or anhydride in the presence of a Lewis acid catalyst. For the synthesis of 4-(4-Butoxyphenyl)-4-oxobutanoic acid, butoxybenzene is reacted with succinic anhydride, typically using anhydrous aluminum chloride (AlCl₃) as the catalyst.

The causality behind this experimental choice lies in the electron-donating nature of the butoxy group, which activates the phenyl ring towards electrophilic substitution, primarily directing the incoming acyl group to the para position due to steric hindrance at the ortho positions. Succinic anhydride serves as the four-carbon acylating agent, and the Lewis acid catalyst polarizes the anhydride, generating a highly electrophilic acylium ion intermediate that is then attacked by the electron-rich aromatic ring.

Synthesis_Workflow cluster_reactants Starting Materials cluster_reaction Reaction Conditions cluster_process Process cluster_product Final Product Butoxybenzene Butoxybenzene Acylation Friedel-Crafts Acylation Butoxybenzene->Acylation SuccinicAnhydride Succinic Anhydride SuccinicAnhydride->Acylation Catalyst Anhydrous AlCl₃ Catalyst->Acylation Solvent Inert Solvent (e.g., Dichloromethane) Solvent->Acylation Workup Aqueous Work-up & Extraction Acylation->Workup Reaction Mixture Purification Purification (Recrystallization) Workup->Purification Crude Product FinalProduct 4-(4-Butoxyphenyl)-4-oxobutanoic acid Purification->FinalProduct Purified Product Signaling_Pathway A 4-(4-Butoxyphenyl)-4-oxobutanoic acid B Condensation/Cyclization A->B C Pyridazinone Derivatives B->C D Pyrroloimidazolones/ Pyrrolopyrimidinones B->D E Other Heterocyclic Scaffolds B->E F Potential Biological Activities C->F D->F E->F G Anti-inflammatory F->G H Antimicrobial F->H I Anticancer F->I J Other Therapeutic Targets F->J

Sources

Foundational

A Technical Guide to the Spectroscopic Characterization of 4-(4-Butoxyphenyl)-4-oxobutanoic acid

This in-depth technical guide provides a comprehensive analysis of the expected spectroscopic data for the compound 4-(4-butoxyphenyl)-4-oxobutanoic acid. Tailored for researchers, scientists, and professionals in drug d...

Author: BenchChem Technical Support Team. Date: January 2026

This in-depth technical guide provides a comprehensive analysis of the expected spectroscopic data for the compound 4-(4-butoxyphenyl)-4-oxobutanoic acid. Tailored for researchers, scientists, and professionals in drug development, this document synthesizes theoretical principles with practical, field-proven insights to facilitate the structural elucidation and characterization of this and similar aromatic keto acids. The methodologies and interpretations presented herein are grounded in established spectroscopic principles and supported by authoritative references.

Introduction

4-(4-Butoxyphenyl)-4-oxobutanoic acid is a multifaceted organic molecule featuring a para-substituted aromatic ring, a ketone, and a carboxylic acid functional group. Accurate structural confirmation is paramount for its application in research and development. This guide will explore the anticipated Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound, offering a detailed rationale for the expected spectral features.

Molecular Structure and Numbering

For clarity in the subsequent spectroscopic analysis, the atoms of 4-(4-butoxyphenyl)-4-oxobutanoic acid are systematically numbered as depicted in the diagram below.

Caption: Molecular structure of 4-(4-butoxyphenyl)-4-oxobutanoic acid with atom numbering.

I. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule.[1][2] For 4-(4-butoxyphenyl)-4-oxobutanoic acid, both ¹H and ¹³C NMR will provide critical structural information.

Experimental Protocol: NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent can influence the chemical shifts of labile protons, such as the carboxylic acid proton.

  • Instrumentation: Acquire spectra on a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition:

    • Set the spectral width to cover the range of -1 to 13 ppm.

    • Use a sufficient number of scans to achieve an adequate signal-to-noise ratio.

    • Integrate all signals to determine the relative number of protons.

  • ¹³C NMR Acquisition:

    • Employ proton decoupling to obtain a spectrum with singlets for each unique carbon.

    • Set the spectral width to cover the range of 0 to 220 ppm.

    • A greater number of scans will be necessary compared to ¹H NMR due to the lower natural abundance of ¹³C.

Predicted ¹H NMR Data (500 MHz, CDCl₃)
Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~12.0broad singlet1HH₁₃ (COOH)The acidic proton of the carboxylic acid is typically a broad singlet at a high chemical shift.[3]
~7.9doublet2HH₂, H₆Protons ortho to the electron-withdrawing carbonyl group are deshielded and appear downfield. They are split by the adjacent meta protons.[4]
~6.9doublet2HH₃, H₅Protons ortho to the electron-donating butoxy group are shielded and appear upfield. They are split by the adjacent meta protons.[4]
~4.0triplet2HH₁₅Protons on the carbon adjacent to the ether oxygen are deshielded by the electronegative oxygen.
~3.2triplet2HH₉Protons alpha to the carbonyl group are deshielded.
~2.8triplet2HH₁₀Protons beta to the carbonyl group are less deshielded than the alpha protons.
~1.8sextet2HH₁₆Methylene protons of the butyl group.
~1.5sextet2HH₁₇Methylene protons of the butyl group.
~1.0triplet3HH₁₈Terminal methyl group of the butyl chain.
Predicted ¹³C NMR Data (125 MHz, CDCl₃)
Chemical Shift (δ, ppm)AssignmentRationale
~198C₇ (C=O, ketone)The carbonyl carbon of the ketone is highly deshielded.[5][6]
~178C₁₀ (C=O, acid)The carbonyl carbon of the carboxylic acid is also significantly deshielded.[5][6]
~163C₄The aromatic carbon attached to the oxygen of the butoxy group is deshielded.
~130C₁, C₂, C₆Aromatic carbons.
~128C₁Quaternary aromatic carbon attached to the ketone.
~114C₃, C₅Aromatic carbons ortho to the electron-donating butoxy group are shielded.
~68C₁₅Carbon of the butoxy group directly attached to the oxygen.
~33C₉Carbon alpha to the ketone carbonyl.
~31C₁₆Methylene carbon of the butyl group.
~29C₁₀Carbon beta to the ketone carbonyl.
~19C₁₇Methylene carbon of the butyl group.
~14C₁₈Terminal methyl carbon of the butyl group.

II. Infrared (IR) Spectroscopy

IR spectroscopy is an excellent tool for identifying the functional groups present in a molecule by detecting their characteristic vibrational frequencies.[7][8][9]

Experimental Protocol: IR Spectroscopy
  • Sample Preparation:

    • Solid (KBr pellet): Mix a small amount of the sample with dry potassium bromide (KBr) and press into a thin, transparent pellet.

    • Solid (ATR): Place a small amount of the solid sample directly on the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

  • Instrumentation: Record the spectrum using a Fourier-Transform Infrared (FTIR) spectrometer.

  • Data Acquisition: Scan the mid-infrared region, typically from 4000 to 400 cm⁻¹.

Predicted IR Data
Wavenumber (cm⁻¹)IntensityAssignmentRationale
3300-2500BroadO-H stretch (carboxylic acid)The O-H stretch of a carboxylic acid is characteristically very broad due to hydrogen bonding.[7][10]
~3050MediumC-H stretch (aromatic)Stretching vibrations of C-H bonds on the aromatic ring.[8]
2960-2850Medium-StrongC-H stretch (aliphatic)Asymmetric and symmetric stretching of C-H bonds in the butoxy and butanoic acid chains.[7]
~1710StrongC=O stretch (carboxylic acid)The carbonyl stretch of a carboxylic acid is typically very strong.[10][11]
~1680StrongC=O stretch (ketone)The carbonyl stretch of the aromatic ketone is also strong and appears at a slightly lower wavenumber due to conjugation with the aromatic ring.[11]
~1600, ~1500MediumC=C stretch (aromatic)Characteristic stretching vibrations of the carbon-carbon bonds within the aromatic ring.[8]
~1250StrongC-O stretch (ether and acid)Asymmetric C-O-C stretching of the aryl ether and C-O stretching of the carboxylic acid contribute to a strong absorption in this region.
~830StrongC-H bend (para-substituted aromatic)Out-of-plane bending of the C-H bonds on the para-substituted aromatic ring.

III. Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its structure.[12][13][14]

Experimental Protocol: Mass Spectrometry
  • Ionization Method: Electrospray ionization (ESI) is a suitable soft ionization technique for this molecule, which can be analyzed in either positive or negative ion mode.

  • Mass Analyzer: A high-resolution mass analyzer such as a Time-of-Flight (TOF) or Orbitrap is recommended for accurate mass measurements.

  • Data Acquisition:

    • Full Scan MS: Acquire a full scan spectrum to determine the molecular weight of the parent ion.

    • Tandem MS (MS/MS): Select the parent ion and subject it to collision-induced dissociation (CID) to obtain a fragmentation spectrum.

Predicted Mass Spectrometry Data

The molecular formula of 4-(4-butoxyphenyl)-4-oxobutanoic acid is C₁₄H₁₈O₄, with a molecular weight of 250.29 g/mol .[15][16]

Expected Ions:

  • [M+H]⁺: m/z 251.12 (Positive ion mode)

  • [M-H]⁻: m/z 249.11 (Negative ion mode)

Predicted Fragmentation Pattern (Positive Ion Mode):

The fragmentation of aromatic ketones often involves cleavage at the bonds alpha to the carbonyl group.[17]

fragmentation M [M+H]⁺ m/z 251 F1 m/z 177 (Butoxybenzoyl cation) M->F1 - C₄H₆O₂ F2 m/z 121 (Hydroxybenzoyl cation) F1->F2 - C₄H₈ F3 m/z 93 F2->F3 - CO F4 m/z 77 F3->F4 - H₂O

Caption: Predicted major fragmentation pathway for 4-(4-butoxyphenyl)-4-oxobutanoic acid in positive ion mode ESI-MS/MS.

  • m/z 177: Loss of the butanoic acid side chain via cleavage alpha to the ketone, resulting in the stable butoxybenzoyl cation.

  • m/z 121: Subsequent loss of butene (C₄H₈) from the butoxy group, leading to a hydroxybenzoyl cation.

  • m/z 93: Loss of carbon monoxide (CO) from the hydroxybenzoyl cation.

  • m/z 77: Loss of a water molecule, resulting in a phenyl cation.

Conclusion

The comprehensive spectroscopic analysis detailed in this guide provides a robust framework for the characterization of 4-(4-butoxyphenyl)-4-oxobutanoic acid. By understanding the predicted NMR, IR, and MS data and the underlying principles, researchers can confidently verify the structure and purity of this compound, ensuring the integrity of their scientific endeavors. The provided experimental protocols serve as a practical starting point for acquiring high-quality spectral data.

References

  • Dissociative Protonation and Proton Transfers: Fragmentation of α, β-Unsaturated Aromatic Ketones in Mass Spectrometry. ACS Publications. Available at: [Link]

  • Dunnivant, F. M., & Ginsbach, J. W. (2008). GCMS Section 6.11.3 - Fragmentation of Aromatic Ketones. Whitman College. Available at: [Link]

  • Lin, Y. J., et al. (2008). Dissociative protonation and proton transfers: fragmentation of alpha, beta-unsaturated aromatic ketones in mass spectrometry. The Journal of Organic Chemistry, 73(9), 3369–3376. Available at: [Link]

  • Dissociative Protonation and Proton Transfers: Fragmentation of α, β-Unsaturated Aromatic Ketones in Mass Spectrometry | Request PDF. ResearchGate. Available at: [Link]

  • NMR Analysis of Substituted Benzophenones. Oregon State University. Available at: [Link]

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  • MASS SPECTROMETRY: FRAGMENTATION PATTERNS. eGyanKosh. Available at: [Link]

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  • Interpretation of Infrared Spectra, A Practical Approach. Wiley Analytical Science. Available at: [Link]

  • How to Interpret FTIR Results: A Beginner's Guide. AZoM. (2025). Available at: [Link]

  • Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Master Organic Chemistry. (2016). Available at: [Link]

  • 4-(4-Ethoxyphenyl)-4-oxobutanoic acid. mzCloud. Available at: [Link]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). Wiley.
  • 1H NMR Spectrum (1D, 500 MHz, CDCl3, experimental) (HMDB0002072). Human Metabolome Database. Available at: [Link]

  • Short Summary of 1H-NMR Interpretation. Minnesota State University Moorhead. Available at: [Link]

  • Zhang, Z., et al. (n.d.). Synthesis of Uniformly 13C-Labeled Polycyclic Aromatic Hydrocarbons.
  • 4-(4-BUTOXYPHENYL)-4-OXOBUTANOIC ACID | CAS 63471-88-5. Matrix Fine Chemicals. Available at: [Link]

  • Davis, M. I., et al. (2011). Spectroscopic and computational studies of α-keto acid binding to Dke1: understanding the role of the facial triad and the reactivity of β-diketones. Journal of the American Chemical Society, 133(42), 16914–16925. Available at: [Link]

  • Proton NMR Skills (Benzene Derivatives) - Part 1. (2015). YouTube. Available at: [Link]

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  • NMR Spectroscopy :: 13C NMR Chemical Shifts. Organic Chemistry Data. Available at: [Link]

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Exploratory

An In-Depth Technical Guide to the Synthesis, Characterization, and Potential Applications of Butoxy-Substituted Keto Acids

Introduction: The Emerging Potential of Substituted Keto Acids in Drug Discovery The keto acid motif, particularly the α-keto acid functionality, is a cornerstone in both metabolic pathways and medicinal chemistry.[1][2]...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Emerging Potential of Substituted Keto Acids in Drug Discovery

The keto acid motif, particularly the α-keto acid functionality, is a cornerstone in both metabolic pathways and medicinal chemistry.[1][2] These bifunctional molecules, characterized by the presence of both a ketone and a carboxylic acid, serve as critical intermediates in cellular processes and as versatile pharmacophores in drug design.[1][3] While the roles of naturally occurring keto acids like pyruvic acid and α-ketoglutaric acid are well-established, the synthetic exploration of substituted keto acid analogs offers a fertile ground for the development of novel therapeutics.[4] The introduction of substituents, such as alkoxy groups, can modulate the physicochemical properties of the parent keto acid, influencing its lipophilicity, metabolic stability, and interaction with biological targets.[3]

This guide focuses on a specific, yet underexplored, class of these analogs: butoxy-substituted keto acids. Although a detailed historical record of their discovery is not extensively documented, their synthesis and potential applications can be logically extrapolated from the rich chemistry of keto acids and other alkoxy-substituted compounds. For researchers, scientists, and drug development professionals, understanding the synthetic routes to these molecules and their potential as enzyme inhibitors or metabolic probes is paramount. This document provides a comprehensive overview of the synthetic methodologies, analytical techniques, and prospective applications of butoxy-substituted keto acids, aiming to equip scientists with the foundational knowledge to explore this promising chemical space.

I. Synthetic Strategies for Butoxy-Substituted Keto Acids

The synthesis of butoxy-substituted keto acids can be approached through the adaptation of established methods for preparing α-, β-, and γ-keto acids. The choice of strategy depends on the desired position of the butoxy group and the keto functionality. The primary route often involves the synthesis of a keto ester intermediate, which is subsequently hydrolyzed to the corresponding keto acid.[1]

Synthesis of α-Keto Acids with Butoxy Side Chains

The preparation of α-keto acids with a butoxy group on the side chain can be achieved through several reliable methods.

A. Grignard Reaction with Diethyl Oxalate: A classic and versatile method involves the reaction of a butoxy-containing Grignard reagent with diethyl oxalate.[1] This approach allows for the introduction of the butoxy group at various positions relative to the α-keto acid moiety.

G cluster_0 Preparation of Grignard Reagent cluster_1 Reaction with Diethyl Oxalate cluster_2 Hydrolysis Butoxy-alkyl-halide R-O-(CH2)n-X (Butoxy-alkyl halide) Grignard R-O-(CH2)n-MgX (Grignard Reagent) Butoxy-alkyl-halide->Grignard Ether Mg Mg (Magnesium) KetoEsterIntermediate R-O-(CH2)n-CO-COOEt (α-Keto Ester) Grignard->KetoEsterIntermediate 1. Diethyl Oxalate 2. H3O+ DiethylOxalate EtOOC-COOEt (Diethyl Oxalate) FinalProduct R-O-(CH2)n-CO-COOH (Butoxy-substituted α-Keto Acid) KetoEsterIntermediate->FinalProduct H3O+, Δ

Caption: Synthesis of butoxy-substituted α-keto acids via Grignard reaction.

Experimental Protocol: Synthesis of 4-Butoxy-2-oxobutanoic Acid

  • Grignard Reagent Formation: To a flame-dried flask containing magnesium turnings (1.2 eq) under an inert atmosphere, add a solution of 1-bromo-2-butoxyethane (1.0 eq) in anhydrous diethyl ether. Initiate the reaction with gentle heating or a crystal of iodine. Stir the mixture until the magnesium is consumed.

  • Reaction with Diethyl Oxalate: Cool the Grignard solution to 0 °C and add diethyl oxalate (1.1 eq) dropwise. Allow the reaction to warm to room temperature and stir for 12 hours.

  • Workup and Hydrolysis: Quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with diethyl ether. Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The resulting crude α-keto ester is then refluxed in a mixture of acetic acid and hydrochloric acid (1:1) for 4 hours to yield the final butoxy-substituted α-keto acid.

B. Oxidation of α-Hydroxy Acid Precursors: The oxidation of α-hydroxy acids is a direct route to α-keto acids.[5] This requires the prior synthesis of the corresponding butoxy-substituted α-hydroxy acid.

G HydroxyAcid R-O-(CH2)n-CH(OH)-COOH (Butoxy-substituted α-Hydroxy Acid) KetoAcid R-O-(CH2)n-CO-COOH (Butoxy-substituted α-Keto Acid) HydroxyAcid->KetoAcid Oxidizing Agent (e.g., KMnO4, TEMPO)

Caption: Oxidation of an α-hydroxy acid to an α-keto acid.

Synthesis of β-Keto Acids with Butoxy Substituents

The synthesis of β-keto acids typically proceeds through the formation of a β-keto ester, most commonly via the Claisen condensation.[6][7]

A. Claisen Condensation: This reaction involves the condensation of two ester molecules, with at least one having α-hydrogens, in the presence of a strong base.[8][9] A crossed Claisen condensation can be employed using an ester with a butoxy substituent and another ester, such as diethyl carbonate, to form a butoxy-substituted β-keto ester.

G Ester1 R-O-(CH2)n-CH2-COOEt (Butoxy-substituted Ester) BetaKetoEster R-O-(CH2)n-CH(COOEt)-COOEt (β-Keto Ester Intermediate) Ester1->BetaKetoEster 1. NaOEt 2. H3O+ Ester2 EtO-CO-OEt (Diethyl Carbonate) FinalProduct R-O-(CH2)n-CH2-CO-CH2-COOH (Butoxy-substituted β-Keto Acid) BetaKetoEster->FinalProduct 1. H3O+, Δ 2. -CO2

Caption: Claisen condensation for the synthesis of β-keto esters.

Experimental Protocol: Synthesis of a Butoxy-Substituted β-Keto Acid

  • Condensation: To a solution of sodium ethoxide (1.1 eq) in anhydrous ethanol, add a mixture of ethyl 4-butoxybutanoate (1.0 eq) and diethyl carbonate (1.5 eq). Reflux the mixture for 6 hours.

  • Workup: Cool the reaction mixture and pour it into a mixture of ice and concentrated hydrochloric acid. Extract the product with ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Hydrolysis and Decarboxylation: The resulting β-keto ester is then saponified with aqueous sodium hydroxide, followed by acidification and heating to induce decarboxylation, yielding the butoxy-substituted β-keto acid.[10]

Synthesis of γ-Keto Acids with Butoxy Groups

The synthesis of γ-keto acids can be achieved through various methods, including the hydration of alkynoates.[11] For butoxy-substituted analogs, a particularly relevant approach is the reaction of acetals with silyloxyacrylic esters.

A. Catalytic Synthesis of γ-Alkoxy-α-keto Esters: Copper(II) triflate has been shown to catalyze the reaction between (trimethylsilyloxy)acrylic esters and acetals to form γ-alkoxy-α-keto esters in good yields.[12][13] This method is directly applicable to the synthesis of butoxy-substituted keto esters.

G Silyloxyacrylate H2C=C(OSiMe3)-COOR' ((Trimethylsilyloxy)acrylic ester) GammaAlkoxyKetoEster BuO-CHR-CH2-CO-COOR' (γ-Butoxy-α-keto ester) Silyloxyacrylate->GammaAlkoxyKetoEster Cu(OTf)2 Acetal R-CH(OBu)2 (Butoxy Acetal) FinalProduct BuO-CHR-CH2-CO-COOH (γ-Butoxy-α-keto Acid) GammaAlkoxyKetoEster->FinalProduct H3O+, Δ

Caption: Synthesis of γ-butoxy-α-keto esters.

II. Analytical Characterization

The structural elucidation and purity assessment of synthesized butoxy-substituted keto acids are crucial. A combination of spectroscopic and chromatographic techniques is employed for this purpose.

Spectroscopic Methods
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for confirming the structure of the synthesized compounds.[14][15]

    • ¹H NMR: Will show characteristic signals for the butoxy group (triplet around 0.9 ppm for the terminal methyl, and multiplets between 1.3-1.7 ppm and a triplet around 3.5-4.0 ppm for the methylene groups), as well as signals for the protons on the keto acid backbone.[16] The acidic proton of the carboxylic acid will appear as a broad singlet at a downfield chemical shift (>10 ppm).

    • ¹³C NMR: Will display signals for the carbonyl carbons of the ketone and carboxylic acid (typically in the range of 160-200 ppm), as well as signals for the carbons of the butoxy group and the rest of the carbon skeleton.[17]

  • Mass Spectrometry (MS): Provides information about the molecular weight and fragmentation pattern of the compound, confirming its identity.[18] High-resolution mass spectrometry (HRMS) can be used to determine the exact molecular formula.

  • Infrared (IR) Spectroscopy: Useful for identifying the key functional groups. A strong, broad absorption between 2500-3300 cm⁻¹ is characteristic of the O-H stretch of the carboxylic acid, while strong absorptions around 1700-1750 cm⁻¹ correspond to the C=O stretching of the ketone and carboxylic acid.

Chromatographic Techniques
  • High-Performance Liquid Chromatography (HPLC): HPLC is a powerful tool for assessing the purity of the synthesized keto acids and for their quantification in biological samples.[19] Due to the polar nature of keto acids, reversed-phase chromatography is commonly used.[20] Derivatization with a fluorescent tag, such as 1,2-diamino-4,5-methylenedioxybenzene (DMB), can significantly enhance detection sensitivity.[21][22]

  • Gas Chromatography-Mass Spectrometry (GC-MS): For volatile derivatives, GC-MS can be employed. The keto acids are typically converted to more volatile esters or silyl derivatives prior to analysis.[23]

Table 1: Summary of Analytical Techniques for Butoxy-Substituted Keto Acids

TechniqueInformation ProvidedSample Preparation
¹H and ¹³C NMR Detailed structural information, confirmation of functional groups.Dissolution in a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
Mass Spectrometry Molecular weight and fragmentation pattern.Direct infusion or coupling with GC or LC.
IR Spectroscopy Identification of key functional groups (C=O, O-H).Neat, KBr pellet, or solution.
HPLC Purity assessment and quantification.Dissolution in a suitable mobile phase; may require derivatization.

III. Potential Applications in Drug Discovery and Chemical Biology

While the specific biological activities of butoxy-substituted keto acids are yet to be extensively explored, their potential can be inferred from the known roles of other substituted keto acids and alkoxy-containing molecules in medicinal chemistry.

Enzyme Inhibition

The α-keto acid motif is a known "warhead" for inhibiting various enzymes, particularly those that utilize pyridoxal phosphate (PLP) or have a nucleophilic residue in their active site.[24] The introduction of a butoxy group can enhance the binding affinity and selectivity of these inhibitors through several mechanisms:

  • Increased Lipophilicity: The butoxy group increases the overall lipophilicity of the molecule, which can improve its ability to cross cell membranes and access intracellular targets.

  • Hydrophobic Interactions: The butyl chain can engage in hydrophobic interactions with nonpolar amino acid residues in the enzyme's active site, leading to tighter binding.

  • Modulation of Electronic Properties: The ether oxygen can influence the electronic properties of the keto acid, potentially affecting its reactivity with the target enzyme.

Alkoxy-substituted compounds have shown promise as inhibitors of enzymes such as α-amylase and α-glucosidase, which are relevant targets in the management of diabetes.[25]

Metabolic Probes and Imaging Agents

Butoxy-substituted keto acids could be designed as chemical probes to study metabolic pathways. For instance, they could be used to investigate the substrate specificity of enzymes involved in amino acid or lipid metabolism. Furthermore, the incorporation of a reporter group, such as a fluorophore or a radiolabel, onto the butoxy chain could enable the development of imaging agents for visualizing metabolic processes in living cells.

Building Blocks for Complex Molecules

These keto acids can serve as versatile synthetic intermediates for the construction of more complex molecules, including heterocyclic compounds and natural product analogs with potential therapeutic properties.[26][27] The dual functionality of the keto acid provides multiple handles for further chemical transformations.

IV. Future Perspectives

The field of butoxy-substituted keto acids, while in its infancy, holds considerable promise for the advancement of medicinal chemistry and chemical biology. Future research in this area should focus on:

  • Systematic Synthesis and Library Generation: The development of efficient and diverse synthetic routes to create libraries of butoxy-substituted keto acids with varying chain lengths and substitution patterns.

  • High-Throughput Screening: Screening these libraries against a wide range of biological targets to identify novel enzyme inhibitors and modulators of cellular pathways.

  • Structure-Activity Relationship (SAR) Studies: Elucidating the relationship between the position and nature of the butoxy substituent and the biological activity of the compounds.

  • Development of Prodrug Strategies: Designing prodrugs of butoxy-substituted keto acids to improve their pharmacokinetic properties and targeted delivery.

By leveraging the established principles of keto acid chemistry and embracing a forward-looking, application-oriented approach, the scientific community can unlock the full potential of this intriguing class of molecules.

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Foundational

The Evolving Landscape of 4-Aryl-4-Oxobutanoic Acids: A Technical Guide to Their Biological Potential

Introduction: The Structural Promise of 4-Aryl-4-Oxobutanoic Acids In the intricate world of medicinal chemistry, the quest for novel pharmacophores that can serve as scaffolds for a diverse range of therapeutic agents i...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Structural Promise of 4-Aryl-4-Oxobutanoic Acids

In the intricate world of medicinal chemistry, the quest for novel pharmacophores that can serve as scaffolds for a diverse range of therapeutic agents is perpetual. Among the myriad of molecular frameworks, the 4-aryl-4-oxobutanoic acid core has emerged as a particularly versatile precursor.[1][2] Its unique bifunctional nature, characterized by a carboxylic acid and a ketone group, provides a reactive canvas for the synthesis of a wide array of carbocyclic and heterocyclic compounds.[1] This technical guide, intended for researchers, scientists, and drug development professionals, delves into the burgeoning field of 4-aryl-4-oxobutanoic acids and their derivatives, exploring their synthesis, potential biological activities, and the experimental methodologies used for their evaluation. We will navigate through their anticancer, anti-inflammatory, antimicrobial, and neuroprotective properties, underpinned by mechanistic insights and quantitative data, to provide a comprehensive understanding of their therapeutic promise.

Synthetic Strategies: From Core Structure to Diverse Heterocycles

The foundational 4-aryl-4-oxobutanoic acid structure is most commonly synthesized via the Friedel-Crafts acylation of an aromatic compound with succinic anhydride, a reaction catalyzed by a Lewis acid like aluminum chloride.[2] This straightforward and efficient method provides the necessary scaffold for further chemical modifications.

The true synthetic utility of these compounds lies in their ability to serve as precursors for a variety of heterocyclic systems with established biological relevance.[1][3] A prominent example is the synthesis of pyridazinones, which are recognized for their diverse pharmacological activities.[2][4]

Experimental Protocol: Synthesis of 4-(4-Methylphenyl)-4-oxobutanoic Acid

This protocol outlines the synthesis of a representative 4-aryl-4-oxobutanoic acid using a Friedel-Crafts reaction.

Materials:

  • Toluene

  • Succinic anhydride

  • Anhydrous aluminum chloride

  • Benzene (solvent)

  • 5% (w/v) Sodium bicarbonate solution

  • Dilute hydrochloric acid

  • Ether

Procedure:

  • A mixture of benzene (30 mL) and anhydrous aluminum chloride (0.10 M) is refluxed on a water bath under anhydrous conditions.

  • Succinic anhydride (0.10 M) is added in small portions with continuous stirring.

  • Toluene (0.10 M) is then added dropwise.

  • Stirring and heating are continued for 4 hours.

  • After cooling, the mixture is left overnight at room temperature.

  • The mixture is then poured into ice-cold hydrochloric acid (2.5% v/v).

  • The excess benzene is removed by steam distillation.

  • The aqueous solution is concentrated by evaporation on a water bath to obtain the crude 4-(4-methylphenyl)-4-oxobutanoic acid.

  • The crude product is purified by dissolving it in a 5% w/v sodium bicarbonate solution, followed by extraction with ether to remove any non-acidic impurities.

  • The aqueous layer is then acidified with dilute hydrochloric acid to precipitate the purified product.

Experimental Protocol: Synthesis of 6-Phenyl-2,3,4,5-tetrahydropyridazin-3-one

This protocol details the conversion of a 4-aryl-4-oxobutanoic acid into a pyridazinone derivative.[2]

Materials:

  • 4-Oxo-4-phenylbutanoic acid

  • Hydrazine hydrate

  • Ethanol

Procedure:

  • A mixture of 4-oxo-4-phenylbutanoic acid (0.1 M) and hydrazine hydrate (1 mL) in ethanol (25 mL) is refluxed for 8 hours.

  • The reaction mixture is concentrated under reduced pressure.

  • The concentrated mixture is poured into ice-cold water to precipitate the product.

  • The crude product is collected by filtration and recrystallized from ethanol to yield 6-phenyl-2,3,4,5-tetrahydropyridazin-3-one.

G cluster_synthesis Synthesis of 4-Aryl-4-Oxobutanoic Acid cluster_derivatization Derivatization to Pyridazinone Aromatic Compound Aromatic Compound Friedel-Crafts Acylation Friedel-Crafts Acylation Aromatic Compound->Friedel-Crafts Acylation Succinic Anhydride Succinic Anhydride Succinic Anhydride->Friedel-Crafts Acylation 4-Aryl-4-Oxobutanoic Acid 4-Aryl-4-Oxobutanoic Acid Friedel-Crafts Acylation->4-Aryl-4-Oxobutanoic Acid 4-Aryl-4-Oxobutanoic Acid_deriv 4-Aryl-4-Oxobutanoic Acid Condensation/Cyclization Condensation/Cyclization 4-Aryl-4-Oxobutanoic Acid_deriv->Condensation/Cyclization Hydrazine Derivative Hydrazine Derivative Hydrazine Derivative->Condensation/Cyclization Pyridazinone Derivative Pyridazinone Derivative Condensation/Cyclization->Pyridazinone Derivative G Arachidonic Acid Arachidonic Acid COX-2 (inducible) COX-2 (inducible) Arachidonic Acid->COX-2 (inducible) Prostaglandins Prostaglandins COX-2 (inducible)->Prostaglandins Inflammation Inflammation Prostaglandins->Inflammation 4-Aryl-4-oxobutanoic Acid Derivatives 4-Aryl-4-oxobutanoic Acid Derivatives 4-Aryl-4-oxobutanoic Acid Derivatives->COX-2 (inducible) Inhibition

Inhibition of the COX-2 pathway by 4-aryl-4-oxobutanoic acid derivatives.
Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

This protocol describes a standard method for evaluating the in vivo anti-inflammatory activity of test compounds. [5][6][7] Materials:

  • Wistar rats

  • Carrageenan solution (1% in sterile saline)

  • Test compound and vehicle

  • Plethysmometer or calipers

Procedure:

  • Animal Acclimatization: Acclimatize rats to the laboratory conditions for at least one week before the experiment.

  • Compound Administration: Administer the test compound or vehicle to the animals via the desired route (e.g., oral gavage, intraperitoneal injection) at a specific time before carrageenan injection.

  • Baseline Measurement: Measure the initial volume of the right hind paw of each rat using a plethysmometer.

  • Induction of Edema: Inject 0.1 mL of 1% carrageenan solution subcutaneously into the plantar surface of the right hind paw of each rat.

  • Paw Volume Measurement: Measure the paw volume at regular intervals after carrageenan injection (e.g., 1, 2, 3, 4, and 5 hours).

  • Data Analysis: Calculate the percentage of inhibition of edema for each treatment group compared to the vehicle control group at each time point. The formula for calculating the percentage inhibition is: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.

Antimicrobial Activity: A Renewed Arsenal Against Pathogens

The rise of antimicrobial resistance necessitates the discovery of new chemical entities with potent activity against pathogenic bacteria and fungi. Derivatives of 4-aryl-4-oxobutanoic acids have been explored for their antimicrobial properties. [8][9][10]The antimicrobial efficacy of these compounds is typically determined by measuring their minimum inhibitory concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism. [11][12][13] The following table presents a selection of antimicrobial activity data for amide derivatives of a chiral 4-aryl-4-oxobutanoic acid.

CompoundFungal Strain% InhibitionBacterial Strain% InhibitionReference
Amide 2Aspergillus fumigatus96.5--[9]
Amide 6Helminthosporium sativum93.7--[9]
Amide 3--Bacillus subtilis37.6[9]
Amide 4--Pseudomonas aeruginosa33.2[9]
Amide 5--Klebsiella pneumoniae-[9]
Experimental Protocol: Broth Microdilution Method for MIC Determination

This protocol outlines a standard method for determining the MIC of a compound against a bacterial strain. [11][12][13] Materials:

  • Bacterial strain of interest

  • Appropriate broth medium (e.g., Mueller-Hinton broth)

  • Test compound stock solution

  • Sterile 96-well microtiter plate

  • Spectrophotometer or plate reader

Procedure:

  • Inoculum Preparation: Prepare a standardized bacterial inoculum with a turbidity equivalent to a 0.5 McFarland standard. Dilute this suspension in broth to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in the test wells.

  • Compound Dilution: Prepare serial twofold dilutions of the test compound in the broth medium directly in the wells of the 96-well plate.

  • Inoculation: Inoculate each well containing the compound dilutions and a growth control well (broth with no compound) with the prepared bacterial inoculum. Include a sterility control well (broth only).

  • Incubation: Incubate the plate at the appropriate temperature (e.g., 37°C) for 16-20 hours.

  • MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth of the bacteria. The results can also be read using a plate reader to measure absorbance.

Neuroprotective Activity: Modulating Pathological Pathways in the Brain

Neurodegenerative diseases represent a significant and growing healthcare challenge. Research into 4-aryl-4-oxobutanoic acid derivatives has revealed their potential as neuroprotective agents. Two key mechanisms of action have been identified: inhibition of kynurenine-3-hydroxylase (KMO) and inhibition of calpain.

Inhibition of the Kynurenine Pathway

The kynurenine pathway is the primary route of tryptophan metabolism and produces several neuroactive metabolites. [14][15][16]Overactivation of this pathway can lead to the accumulation of the excitotoxic NMDA receptor agonist, quinolinic acid. Kynurenine-3-hydroxylase is a critical enzyme in this pathway, and its inhibition can shift the pathway towards the production of the neuroprotective kynurenic acid, an antagonist of ionotropic glutamate receptors. [14][17][18]Several 4-aryl-4-oxobutanoic acid derivatives have been identified as potent inhibitors of KMO. [17][18]

G Tryptophan Tryptophan Kynurenine Kynurenine Tryptophan->Kynurenine Kynurenine-3-Hydroxylase (KMO) Kynurenine-3-Hydroxylase (KMO) Kynurenine->Kynurenine-3-Hydroxylase (KMO) Kynurenine Aminotransferase (KAT) Kynurenine Aminotransferase (KAT) Kynurenine->Kynurenine Aminotransferase (KAT) 3-Hydroxykynurenine 3-Hydroxykynurenine Kynurenine-3-Hydroxylase (KMO)->3-Hydroxykynurenine Quinolinic Acid (Neurotoxic) Quinolinic Acid (Neurotoxic) 3-Hydroxykynurenine->Quinolinic Acid (Neurotoxic) Kynurenic Acid (Neuroprotective) Kynurenic Acid (Neuroprotective) Kynurenine Aminotransferase (KAT)->Kynurenic Acid (Neuroprotective) 4-Aryl-4-oxobutanoic Acid Derivatives 4-Aryl-4-oxobutanoic Acid Derivatives 4-Aryl-4-oxobutanoic Acid Derivatives->Kynurenine-3-Hydroxylase (KMO) Inhibition

Modulation of the kynurenine pathway by 4-aryl-4-oxobutanoic acid derivatives.
Calpain Inhibition

Calpains are a family of calcium-dependent cysteine proteases. Their overactivation is implicated in the pathophysiology of various neurological disorders, including stroke and Alzheimer's disease, through the degradation of key cytoskeletal and regulatory proteins. 4-Aryl-4-oxobutanoic acid amides have been designed as acyclic variants of known calpain inhibitors and have shown potent inhibitory activity against µ-calpain.

Experimental Protocol: Calpain Activity Assay (Fluorometric)

This protocol provides a general method for screening compounds for their ability to inhibit calpain activity. [19][20][21][22][23] Materials:

  • Purified calpain enzyme

  • Calpain substrate (e.g., Ac-LLY-AFC)

  • Assay buffer

  • Test compounds and known calpain inhibitor (e.g., ALLN)

  • 96-well black microplate

  • Fluorescence plate reader

Procedure:

  • Enzyme and Compound Preparation: Prepare a working solution of the calpain enzyme in the assay buffer. Prepare serial dilutions of the test compounds and the known inhibitor.

  • Reaction Setup: In the wells of the microplate, add the assay buffer, the test compound or inhibitor, and the calpain enzyme. Include an enzyme control (no inhibitor) and a blank (no enzyme).

  • Pre-incubation: Incubate the plate for a short period (e.g., 5-10 minutes) at the desired temperature (e.g., 37°C) to allow the compounds to interact with the enzyme.

  • Substrate Addition: Add the calpain substrate to all wells to initiate the reaction.

  • Fluorescence Measurement: Measure the fluorescence at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 400/505 nm for AFC) at time zero and then at regular intervals for a set period.

  • Data Analysis: Calculate the rate of the reaction for each well. Determine the percentage of inhibition of calpain activity for each concentration of the test compound relative to the enzyme control. Calculate the IC50 value for each active compound.

Conclusion and Future Directions

The 4-aryl-4-oxobutanoic acid scaffold represents a promising starting point for the development of novel therapeutic agents with a wide range of biological activities. Their synthetic accessibility and the diverse array of heterocyclic derivatives that can be generated from them provide a rich chemical space for exploration. The evidence for their anticancer, anti-inflammatory, antimicrobial, and neuroprotective potential is compelling, although further research is needed to fully elucidate their mechanisms of action and to optimize their potency and selectivity.

Future research in this area should focus on:

  • Structure-Activity Relationship (SAR) Studies: Systematic modifications of the aryl ring and the butanoic acid chain will be crucial for identifying the key structural features that govern each biological activity.

  • Mechanism of Action Elucidation: In-depth studies are required to identify the specific molecular targets and signaling pathways modulated by these compounds.

  • In Vivo Efficacy and Pharmacokinetic Profiling: Promising lead compounds will need to be evaluated in relevant animal models to assess their in vivo efficacy, safety, and pharmacokinetic properties.

By continuing to explore the chemical and biological diversity of 4-aryl-4-oxobutanoic acids and their derivatives, the scientific community is well-positioned to unlock their full therapeutic potential and to develop new and effective treatments for a range of human diseases.

References

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  • UK Health Security Agency. (n.d.). Broth microdilution protocol for determining antimicrobial susceptibility of Legionella pneumophila to clinically relevant antimicrobials.
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  • ResearchGate. (n.d.). IC 50 values a (mM) of compounds 4a-l | Download Table.
  • Drysdale, M. J., et al. (2000). Synthesis and SAR of 4-aryl-2-hydroxy-4-oxobut-2-enoic acids and esters and 2-amino-4-aryl-4-oxobut-2-enoic acids and esters: potent inhibitors of kynurenine-3-hydroxylase as potential neuroprotective agents. Journal of Medicinal Chemistry, 43(1), 123-127.
  • MDPI. (2020). The Kynurenine Pathway and Kynurenine 3-Monooxygenase Inhibitors.
  • ResearchGate. (n.d.). IC50 values of compounds (1-32)
  • MDPI. (2023). Rational Design, Synthesis, and Anti-Proliferative Evaluation of Novel 4-Aryl-3,4-Dihydro-2H-1,4-Benzoxazines.
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  • ResearchGate. (n.d.). IC 50 values (mM) of the compounds a | Download Table.
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  • Moroni, F., et al. (1998). 4-Phenyl-4-oxo-butanoic Acid Derivatives Inhibitors of Kynurenine 3-hydroxylase. PubMed.
  • Sana, A., et al. (2011). Syntheses and antimicrobial activities of amide derivatives of 4-[(2-isopropyl-5-methylcyclohexyl)oxo]-4-oxobutanoic acid.
  • MDPI. (2021). Design and Development of COX-II Inhibitors: Current Scenario and Future Perspective.
  • Al-Omar, M. A., et al. (2021). The study of the reaction paths of 4-aryl-4-oxobutanoic acids with terminal aliphatic N,N-diamines. Arabian Journal of Chemistry, 14(9), 103323.
  • Kumar, A., et al. (2018).
  • ResearchGate. (2010). ChemInform Abstract: Pyridazine Derivatives. Part 21. Synthesis and Structural Study of Novel 4-Aryl-2,5-dioxo-8-phenylpyrido[2,3-d]pyridazines.
  • PubMed. (1996). Preparation and antirheumatic activity of optically active 2-acetylthiomethyl-4-(4-methylphenyl)-4-oxobutanoic acid (KE-298).
  • ResearchGate. (n.d.). γ-Oxocarboxylic acids in heterocyclic synthesis IV. Synthesis of some pyridazines containing phthalyl-and tosylamino acids using dicyclohexylcarbodiimide as the condensing agent | Request PDF.
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  • ResearchGate. (n.d.). Synthesis and Antimicrobial Activity of Some Novel Heterocyclic Candidates via Michael Addition Involving 4-(4-Acetamidophenyl)-4-oxobut-2-enoic Acid.
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Exploratory

An In-depth Technical Guide to the Solubility and Stability of 4-(4-Butoxyphenyl)-4-oxobutanoic acid

Authored by: [Your Name/Gemini], Senior Application Scientist Abstract This technical guide provides a comprehensive framework for characterizing the aqueous solubility and chemical stability of 4-(4-Butoxyphenyl)-4-oxob...

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

This technical guide provides a comprehensive framework for characterizing the aqueous solubility and chemical stability of 4-(4-Butoxyphenyl)-4-oxobutanoic acid. Intended for researchers, scientists, and professionals in drug development, this document moves beyond a simple recitation of data. Instead, it offers a detailed examination of the experimental methodologies required to robustly assess these critical physicochemical parameters. By elucidating the causality behind experimental design and integrating field-proven insights, this guide serves as a practical manual for generating reliable and reproducible data. We will explore both kinetic and thermodynamic solubility assays, delve into the principles of forced degradation studies for stability assessment, and discuss the development of stability-indicating analytical methods. Particular attention is given to the inherent chemical liabilities of the β-keto acid moiety within the target molecule.

Introduction: The Critical Role of Physicochemical Profiling

4-(4-Butoxyphenyl)-4-oxobutanoic acid is a molecule of interest in pharmaceutical research, characterized by a butoxyphenyl group linked to a four-carbon chain containing a ketone and a carboxylic acid. The arrangement of these functional groups, specifically the β-keto acid motif, dictates its chemical behavior and, consequently, its developability as a potential therapeutic agent.

The journey of a drug candidate from discovery to a viable pharmaceutical product is contingent upon a thorough understanding of its fundamental properties. Among these, aqueous solubility and chemical stability are paramount. Poor solubility can lead to erratic absorption and low bioavailability, while chemical instability can result in loss of potency and the formation of potentially toxic degradation products.[1][2] Therefore, a comprehensive assessment of these attributes is not merely a regulatory requirement but a cornerstone of rational drug design and formulation development.[3][4]

This guide will provide the scientific rationale and detailed protocols for:

  • Determining the aqueous solubility of 4-(4-Butoxyphenyl)-4-oxobutanoic acid through kinetic and thermodynamic approaches.

  • Evaluating its intrinsic stability by conducting forced degradation studies under various stress conditions.

  • Establishing a stability-indicating analytical method for the accurate quantification of the parent compound and its degradation products.

Aqueous Solubility Assessment: Beyond a Single Number

Aqueous solubility is a key determinant of a drug's absorption and bioavailability.[2] It is crucial to distinguish between two primary types of solubility measurements: kinetic and thermodynamic.

  • Kinetic Solubility: This is a high-throughput screening method that measures the concentration of a compound in an aqueous buffer after a short incubation period, typically starting from a concentrated DMSO stock solution.[1][5][6] It is a measure of how quickly a compound dissolves and whether it remains in solution under non-equilibrium conditions.

  • Thermodynamic Solubility: This is the true equilibrium solubility, determined by allowing an excess of the solid compound to equilibrate with the aqueous medium over an extended period.[2][7][8] This value is critical for formulation development and understanding the compound's behavior at saturation.

Experimental Design: Choosing the Right Assay

The choice between kinetic and thermodynamic solubility assays depends on the stage of drug development. Early in discovery, kinetic solubility provides a rapid assessment for ranking and prioritizing compounds.[1] As a candidate progresses, thermodynamic solubility becomes essential for pre-formulation and biopharmaceutical classification.

The experimental workflow for determining both types of solubility is outlined below.

G cluster_0 Solubility Assessment Workflow cluster_1 Kinetic Solubility cluster_2 Thermodynamic Solubility start Start: 4-(4-Butoxyphenyl)-4-oxobutanoic acid ks_prep Prepare 10 mM DMSO stock start->ks_prep ts_prep Add excess solid to aqueous buffer start->ts_prep ks_add Add stock to aqueous buffer (e.g., PBS, pH 7.4) ks_prep->ks_add ks_incubate Incubate (e.g., 2 hours at 25°C) ks_add->ks_incubate ks_separate Separate precipitate (filtration/centrifugation) ks_incubate->ks_separate ks_quantify Quantify supernatant (LC-MS/MS or UV-Vis) ks_separate->ks_quantify ts_equilibrate Equilibrate (e.g., 24-48 hours at 25°C with shaking) ts_prep->ts_equilibrate ts_separate Separate undissolved solid (filtration) ts_equilibrate->ts_separate ts_quantify Quantify filtrate (HPLC-UV) ts_separate->ts_quantify

Caption: Experimental workflow for kinetic and thermodynamic solubility determination.

Detailed Experimental Protocols
  • Stock Solution Preparation: Prepare a 10 mM stock solution of 4-(4-Butoxyphenyl)-4-oxobutanoic acid in 100% DMSO.

  • Assay Plate Preparation: Add 2 µL of the DMSO stock solution to the wells of a 96-well plate.

  • Buffer Addition: Add 198 µL of phosphate-buffered saline (PBS, pH 7.4) to each well to achieve a final compound concentration of 100 µM and a final DMSO concentration of 1%.

  • Incubation: Seal the plate and shake at room temperature for 2 hours.[5]

  • Separation: Filter the contents of each well through a solubility filter plate (e.g., Millipore MultiScreen) into a collection plate.

  • Quantification: Analyze the filtrate by LC-MS/MS or UV-Vis spectroscopy against a standard curve prepared in the same buffer system.

  • Sample Preparation: Add an excess amount (e.g., 1-2 mg) of solid 4-(4-Butoxyphenyl)-4-oxobutanoic acid to a glass vial.

  • Buffer Addition: Add a known volume (e.g., 1 mL) of the desired aqueous buffer (e.g., PBS, pH 7.4).

  • Equilibration: Seal the vials and place them in a shaker incubator at a constant temperature (e.g., 25°C or 37°C) for 24 to 48 hours to ensure equilibrium is reached.[5][7]

  • Sample Collection and Separation: After incubation, allow the vials to stand to let the excess solid settle. Carefully collect an aliquot of the supernatant and filter it through a 0.45 µm syringe filter to remove any remaining undissolved solid.

  • Quantification: Dilute the filtrate with an appropriate solvent and quantify the concentration of the dissolved compound using a validated HPLC-UV method against a standard curve.

Data Presentation

The solubility data should be summarized in a clear and concise table.

Assay TypeBuffer SystempHTemperature (°C)Incubation TimeSolubility (µg/mL)Solubility (µM)
KineticPBS7.4252 hours[Experimental Value][Calculated Value]
ThermodynamicPBS7.42524 hours[Experimental Value][Calculated Value]
ThermodynamicPBS7.43724 hours[Experimental Value][Calculated Value]

Chemical Stability Assessment: Probing for Weaknesses

Understanding the chemical stability of a drug candidate is crucial for ensuring its safety and efficacy.[3] Forced degradation, or stress testing, is the process of subjecting the compound to conditions more severe than accelerated stability testing to identify potential degradation products and pathways.[3][9][10] This information is vital for developing stability-indicating analytical methods, selecting appropriate packaging, and defining storage conditions.[3][4]

The Inherent Instability of β-Keto Acids

The structure of 4-(4-Butoxyphenyl)-4-oxobutanoic acid contains a β-keto acid moiety, which is known to be susceptible to decarboxylation, particularly upon heating.[11][12] This reaction proceeds through a cyclic transition state, leading to the loss of carbon dioxide and the formation of a ketone. The stability of β-keto acids is also pH-dependent, with the protonated form being more prone to decarboxylation than its conjugate base.[11] Therefore, acidic conditions are expected to accelerate this degradation pathway.

G compound 4-(4-Butoxyphenyl)-4-oxobutanoic acid transition [Cyclic Transition State] compound->transition Heat / H+ products 1-(4-Butoxyphenyl)propan-1-one + CO2 transition->products

Caption: Postulated decarboxylation pathway of 4-(4-Butoxyphenyl)-4-oxobutanoic acid.

Forced Degradation Experimental Design

Forced degradation studies should be designed to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[9] Degradation beyond this range may lead to secondary degradation products that are not relevant to normal storage conditions.[10]

The following stress conditions are recommended for 4-(4-Butoxyphenyl)-4-oxobutanoic acid:

Stress ConditionReagent/ConditionRationale
Acid Hydrolysis 0.1 M HCl, heat (e.g., 60°C)To assess stability in acidic environments and promote decarboxylation.[9]
Base Hydrolysis 0.1 M NaOH, room tempTo evaluate stability in alkaline conditions, which can catalyze other hydrolytic pathways.[9]
Oxidation 3% H₂O₂, room tempTo investigate susceptibility to oxidative degradation.[9]
Thermal Degradation Solid state, elevated temp (e.g., 80°C)To assess the impact of heat on the solid form.
Photostability ICH Q1B conditions (UV and visible light)To determine sensitivity to light exposure.[9]
Development of a Stability-Indicating HPLC Method

A crucial outcome of forced degradation studies is the development of a stability-indicating analytical method.[13][14][15] This is typically a reverse-phase HPLC method capable of separating the parent compound from all process-related impurities and degradation products.

Key Steps in Method Development:

  • Column and Mobile Phase Screening: Start with a C18 column and a gradient elution using a mobile phase of acetonitrile and water with an acidic modifier (e.g., 0.1% formic acid) to ensure good peak shape for the carboxylic acid.

  • Analysis of Stressed Samples: Inject the samples from the forced degradation studies.

  • Method Optimization: Adjust the gradient, flow rate, and mobile phase composition to achieve adequate resolution between the parent peak and all degradation product peaks.

  • Peak Purity Analysis: Use a photodiode array (PDA) detector to assess the peak purity of the parent compound in the presence of its degradants.

Detailed Protocol for Forced Degradation Studies
  • Sample Preparation: Prepare a stock solution of 4-(4-Butoxyphenyl)-4-oxobutanoic acid in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of approximately 1 mg/mL.

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.2 M HCl and heat at 60°C. Withdraw aliquots at various time points (e.g., 2, 4, 8, 24 hours), neutralize with an equivalent amount of 0.2 M NaOH, and dilute to a suitable concentration for HPLC analysis.

  • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.2 M NaOH and keep at room temperature. Withdraw and neutralize aliquots at specified intervals.

  • Oxidation: Mix 1 mL of the stock solution with 1 mL of 6% H₂O₂ and keep at room temperature. Withdraw aliquots at specified intervals and dilute for analysis.

  • Thermal Degradation: Store the solid compound in an oven at 80°C. Periodically dissolve a known amount in a suitable solvent for analysis.

  • Photostability: Expose the solid compound and a solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.[9]

  • Analysis: Analyze all samples using the developed stability-indicating HPLC method.

Conclusion and Future Directions

This guide has provided a detailed framework for the systematic evaluation of the solubility and stability of 4-(4-Butoxyphenyl)-4-oxobutanoic acid. By following the outlined experimental protocols, researchers can generate the high-quality data necessary to make informed decisions during the drug development process.

The inherent instability of the β-keto acid moiety is a key consideration for this compound. Future work should focus on the structural elucidation of any significant degradation products observed during forced degradation studies. Furthermore, the solubility data generated can be used to guide the development of enabling formulations, such as amorphous solid dispersions or lipid-based systems, to improve the oral bioavailability of this promising compound.

References

  • Forced Degradation Study in Pharmaceutical Stability. (n.d.). Pharmaguideline. Retrieved January 16, 2026, from [Link]

  • Bajaj, S., Singla, D., & Sakhuja, N. (2012). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Applied Pharmaceutical Science, 2(3), 129-138. Retrieved January 16, 2026, from [Link]

  • Forced Degradation Studies. (n.d.). Creative Biolabs. Retrieved January 16, 2026, from [Link]

  • What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. (2022, April 18). ACD/Labs. Retrieved January 16, 2026, from [Link]

  • Kamberi, M., & Tsutsumi, K. (2005). Forced Degradation Studies: Regulatory Considerations and Implementation. BioProcess International. Retrieved January 16, 2026, from [Link]

  • Kinetic Solubility Assays Protocol. (n.d.). AxisPharm. Retrieved January 16, 2026, from [Link]

  • In-vitro Thermodynamic Solubility. (2025, August 3). protocols.io. Retrieved January 16, 2026, from [Link]

  • ADME Solubility Assay. (n.d.). BioDuro. Retrieved January 16, 2026, from [Link]

  • Thermodynamic Solubility Assay. (n.d.). Domainex. Retrieved January 16, 2026, from [Link]

  • Kerns, E. H. (2001). In vitro solubility assays in drug discovery. Drug Discovery Today, 6(7), 347-353. Retrieved January 16, 2026, from [Link]

  • Thermodynamic Solubility Assay. (n.d.). Evotec. Retrieved January 16, 2026, from [Link]

  • Kinetic Solubility - In Vitro Assay. (n.d.). Charnwood Discovery. Retrieved January 16, 2026, from [Link]

  • Development and Validation of Stability-Indicating Method for the Simultaneous Determination of Ketoconazole and Beauvericin in Pharmaceutical Tablets. (2018). Journal of Chromatographic Science. Retrieved January 16, 2026, from [Link]

  • Dong, M. W. (2021). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. LCGC International. Retrieved January 16, 2026, from [Link]

  • Stability Indicating HPLC Method Development: A Review. (2023). International Journal of Pharmaceutical and Phytopharmacological Research. Retrieved January 16, 2026, from [Link]

  • Decarboxylation. (2022, May 20). Master Organic Chemistry. Retrieved January 16, 2026, from [Link]

Sources

Foundational

A Deep Dive into the Electronic Landscape of 4-(4-Butoxyphenyl)-4-oxobutanoic acid: A Theoretical Guide

Abstract This technical guide provides a comprehensive theoretical framework for investigating the electronic structure of 4-(4-Butoxyphenyl)-4-oxobutanoic acid, a molecule of interest in medicinal chemistry and material...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive theoretical framework for investigating the electronic structure of 4-(4-Butoxyphenyl)-4-oxobutanoic acid, a molecule of interest in medicinal chemistry and materials science. By leveraging state-of-the-art computational methods, we aim to elucidate the intricate interplay of its constituent functional groups—the butoxy-substituted phenyl ring, the ketone, and the carboxylic acid—which collectively govern its reactivity, intermolecular interactions, and potential biological activity. This document serves as a roadmap for researchers, scientists, and drug development professionals, detailing the theoretical underpinnings, computational workflow, and analytical techniques necessary to build a robust model of the molecule's electronic properties.

Introduction: Unveiling the Significance of Electronic Structure

4-(4-Butoxyphenyl)-4-oxobutanoic acid is a bifunctional organic molecule characterized by a para-substituted aromatic ketone and a terminal carboxylic acid. The electronic architecture of this molecule is of paramount importance as it dictates a wide array of its chemical and physical behaviors. The electron-donating butoxy group influences the electron density of the aromatic ring, which in turn affects the reactivity of the ketone's carbonyl group. The terminal carboxylic acid moiety introduces the potential for hydrogen bonding and ionization, critical for its pharmacokinetic and pharmacodynamic profiles.

A thorough understanding of the electronic structure, including the distribution of electron density, the nature of molecular orbitals, and the electrostatic potential, can provide invaluable insights for:

  • Drug Design and Discovery: Predicting how the molecule might interact with biological targets, such as enzymes or receptors.

  • Materials Science: Understanding its potential for forming self-assembling structures or its utility as a building block for larger functional molecules.

  • Reaction Chemistry: Foreseeing its reactivity in various chemical transformations.

This guide outlines a first-principles, quantum chemical approach to dissecting the electronic characteristics of 4-(4-Butoxyphenyl)-4-oxobutanoic acid, providing a foundational understanding for its rational application in various scientific domains.

Theoretical Methodology: A Quantum Chemical Toolkit

To construct an accurate and predictive model of the electronic structure of 4-(4-Butoxyphenyl)-4-oxobutanoic acid, a multi-faceted computational approach is warranted. The following workflow, grounded in Density Functional Theory (DFT), offers a balance of computational efficiency and accuracy for a molecule of this size and complexity.

Computational_Workflow cluster_Input Input Generation cluster_Calculation Quantum Chemical Calculations cluster_Analysis Data Analysis and Interpretation mol_build Molecular Structure Building geom_opt Geometry Optimization mol_build->geom_opt Initial Geometry freq_calc Frequency Calculation geom_opt->freq_calc Optimized Geometry electronic_prop Electronic Property Calculation freq_calc->electronic_prop Verified Minimum orbital_analysis Molecular Orbital Analysis (HOMO/LUMO) electronic_prop->orbital_analysis charge_analysis Population Analysis (Mulliken, NBO) electronic_prop->charge_analysis esp_map Molecular Electrostatic Potential (MEP) Map electronic_prop->esp_map

Figure 1: A schematic of the computational workflow for the theoretical analysis of 4-(4-Butoxyphenyl)-4-oxobutanoic acid. This diagram illustrates the sequential process from initial structure generation to the final analysis of its electronic properties.

Step-by-Step Computational Protocol

The following protocol details the proposed computational investigation:

  • Molecular Structure Preparation:

    • The initial 3D coordinates of 4-(4-Butoxyphenyl)-4-oxobutanoic acid will be constructed using molecular modeling software. The CAS number for this compound is 63471-88-5.[1][2] Its molecular formula is C14H18O4, and the molecular weight is approximately 250.29 g/mol .[1]

    • A preliminary conformational search may be performed to identify low-energy conformers, particularly concerning the rotation of the butoxy group and the carboxylic acid moiety.

  • Geometry Optimization:

    • The initial structure will be optimized using DFT. The B3LYP functional, a hybrid functional that combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional, is a robust choice for organic molecules.

    • The 6-311+G(d,p) basis set is recommended. This triple-zeta basis set with diffuse functions (+) on heavy atoms and polarization functions (d,p) on all atoms provides a good description of both the core and valence electrons, as well as anionic species and hydrogen bonding.

  • Vibrational Frequency Analysis:

    • Following optimization, a frequency calculation will be performed at the same level of theory (B3LYP/6-311+G(d,p)).

    • The absence of imaginary frequencies will confirm that the optimized structure corresponds to a true energy minimum on the potential energy surface. The calculated vibrational frequencies can also be compared with experimental infrared (IR) spectra if available.

  • Electronic Property Calculations:

    • With the validated optimized geometry, a single-point energy calculation will be performed to derive the key electronic properties. This includes:

      • Molecular Orbitals: The energies and spatial distributions of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) will be determined.

      • Population Analysis: Mulliken and Natural Bond Orbital (NBO) analyses will be conducted to determine the partial atomic charges on each atom.

      • Molecular Electrostatic Potential (MEP): The MEP will be calculated and mapped onto the electron density surface to visualize the regions of positive and negative electrostatic potential.

Expected Results and Scientific Interpretation

The proposed theoretical study is anticipated to yield a wealth of information regarding the electronic structure of 4-(4-Butoxyphenyl)-4-oxobutanoic acid.

Molecular Geometry and Stability

The geometry optimization will provide the most stable three-dimensional arrangement of the atoms. Key structural parameters such as bond lengths, bond angles, and dihedral angles will be quantified. Of particular interest is the planarity of the phenyl ring and the orientation of the butoxy and oxobutanoic acid side chains.

Parameter Expected Value Range Significance
C=O (ketone) bond length~1.22 ÅIndicator of carbonyl group reactivity.
C=O (acid) bond length~1.21 ÅReflects the strength of the carbonyl in the carboxylic acid.
O-H (acid) bond length~0.97 ÅRelates to the acidity of the proton.
Dihedral angle (Phenyl-Ketone)VariableInfluences the degree of conjugation between the phenyl ring and the carbonyl group.
Frontier Molecular Orbitals: HOMO and LUMO Analysis

The HOMO and LUMO are central to understanding a molecule's reactivity.

  • HOMO (Highest Occupied Molecular Orbital): Represents the ability to donate an electron. For 4-(4-Butoxyphenyl)-4-oxobutanoic acid, the HOMO is expected to be localized primarily on the electron-rich butoxy-substituted phenyl ring. This region is therefore susceptible to electrophilic attack.

  • LUMO (Lowest Unoccupied Molecular Orbital): Represents the ability to accept an electron. The LUMO is anticipated to be concentrated on the carbonyl groups of the ketone and carboxylic acid, as well as the aromatic ring. These are the likely sites for nucleophilic attack.

The HOMO-LUMO energy gap is a crucial indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap suggests that the molecule is more polarizable and reactive.

HOMO_LUMO LUMO LUMO (Electron Acceptor) Localized on C=O, Phenyl Ring Energy_Gap Energy Gap (ΔE) Reactivity Indicator HOMO HOMO (Electron Donor) Localized on Butoxy-Phenyl Ring

Sources

Exploratory

An In-depth Technical Guide to the Friedel-Crafts Acylation of Alkoxybenzenes

This guide provides a comprehensive overview of the Friedel-Crafts acylation of alkoxybenzenes, a cornerstone of electrophilic aromatic substitution in organic synthesis. Tailored for researchers, scientists, and profess...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive overview of the Friedel-Crafts acylation of alkoxybenzenes, a cornerstone of electrophilic aromatic substitution in organic synthesis. Tailored for researchers, scientists, and professionals in drug development, this document delves into the reaction's mechanistic underpinnings, strategic execution, and the nuances of achieving desired regioselectivity. We will explore both classical methodologies and modern advancements, offering field-proven insights to navigate the complexities of this vital transformation.

Introduction: The Synthetic Importance of Acylated Alkoxybenzenes

The Friedel-Crafts acylation is a powerful tool for forming carbon-carbon bonds by introducing an acyl group onto an aromatic ring.[1][2] When applied to alkoxybenzenes, this reaction opens a gateway to a vast array of valuable intermediates, particularly in the pharmaceutical and fine chemical industries.[3][4][5] The resulting alkoxy-substituted aryl ketones are precursors to a multitude of bioactive molecules and functional materials. The alkoxy group, being a strong electron-donating substituent, activates the aromatic ring towards electrophilic attack, making the reaction generally more facile than with unsubstituted benzene.[6] However, this heightened reactivity also introduces challenges related to selectivity and potential side reactions, which this guide will address in detail.

The Core Mechanism: Generation and Attack of the Acylium Ion

The Friedel-Crafts acylation proceeds through a well-established electrophilic aromatic substitution mechanism.[2][7] The reaction is typically catalyzed by a Lewis acid, with aluminum trichloride (AlCl₃) being the most traditional and widely used.[1][8]

The process can be broken down into three key stages:

  • Formation of the Acylium Ion: The reaction initiates with the interaction between the acylating agent (an acyl chloride or anhydride) and the Lewis acid catalyst.[2][9] The Lewis acid coordinates to the halogen of the acyl chloride, polarizing the carbon-halogen bond and facilitating its cleavage to form a highly electrophilic acylium ion. This ion is resonance-stabilized, which prevents the carbocation rearrangements often problematic in Friedel-Crafts alkylations.[1][7]

  • Electrophilic Attack: The electron-rich alkoxybenzene ring acts as a nucleophile, attacking the electrophilic acylium ion.[6] This attack temporarily disrupts the aromaticity of the ring, forming a resonance-stabilized cationic intermediate known as an arenium ion or sigma complex.[6]

  • Rearomatization: A weak base, typically the AlCl₄⁻ complex formed in the first step, abstracts a proton from the carbon bearing the newly added acyl group.[2][10] This restores the aromaticity of the ring and regenerates the Lewis acid catalyst, yielding the final acylated alkoxybenzene product. However, it is crucial to note that the product, an aryl ketone, can form a stable complex with the Lewis acid.[1][11] This complexation necessitates the use of stoichiometric or even excess amounts of the catalyst.[1] The desired ketone is liberated upon aqueous workup.[1]

Friedel-Crafts Acylation Mechanism cluster_0 Step 1: Acylium Ion Formation cluster_1 Step 2: Electrophilic Attack cluster_2 Step 3: Rearomatization & Product Formation AcylChloride R-CO-Cl AcyliumIon [R-C≡O]⁺ (Acylium Ion) + AlCl₄⁻ AcylChloride->AcyliumIon Coordination & Cleavage LewisAcid AlCl₃ LewisAcid->AcyliumIon SigmaComplex Arenium Ion (Sigma Complex) AcyliumIon->SigmaComplex Alkoxybenzene Ar-OR' Alkoxybenzene->SigmaComplex ProductComplex Product-Catalyst Complex SigmaComplex->ProductComplex Deprotonation by AlCl₄⁻ FinalProduct Acylated Alkoxybenzene ProductComplex->FinalProduct Aqueous Workup

Caption: The three-stage mechanism of Friedel-Crafts acylation.

Regioselectivity: The Directing Influence of the Alkoxy Group

The alkoxy group (-OR) is a powerful ortho-, para-directing group in electrophilic aromatic substitution.[6] This is due to the resonance donation of a lone pair of electrons from the oxygen atom into the aromatic π-system, which increases the electron density at the ortho and para positions, making them more nucleophilic.[6] Consequently, the acylation of alkoxybenzenes predominantly yields a mixture of ortho- and para-substituted isomers.

Several factors influence the ratio of these isomers:

FactorInfluence on Ortho/Para RatioRationale
Steric Hindrance Increased steric bulk of the acylating agent or the alkoxy group favors para substitution.The ortho positions are sterically hindered by the adjacent alkoxy group, making the approach of the electrophile more difficult.[12]
Reaction Temperature Lower temperatures generally favor para substitution.The transition state leading to the para product is often lower in energy, and at lower temperatures, the reaction is more likely to proceed through this pathway.[13]
Solvent Polarity Highly polar solvents can favor para substitution.Polar solvents can better solvate the transition state leading to the para isomer.[13]
Lewis Acid Catalyst The choice and amount of Lewis acid can influence the ortho/para ratio.Different Lewis acids can have varying steric bulk and coordinating abilities, which can affect the approach of the electrophile.[14]

For example, the acylation of anisole (methoxybenzene) with acetyl chloride typically yields a high proportion of the para-isomer, 4-methoxyacetophenone, due to the steric hindrance at the ortho positions.[15]

Experimental Protocol: A Practical Workflow

The following is a generalized, yet detailed, protocol for the Friedel-Crafts acylation of anisole. Note: This procedure should be performed in a well-ventilated fume hood, and all glassware must be thoroughly dried to prevent deactivation of the Lewis acid catalyst.[11]

Reagents and Materials:

  • Anisole

  • Acetyl chloride (or acetic anhydride)

  • Anhydrous aluminum chloride (AlCl₃)

  • Anhydrous dichloromethane (DCM) or another suitable solvent

  • Ice bath

  • Hydrochloric acid (HCl), concentrated

  • Sodium bicarbonate (NaHCO₃) solution, saturated

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Rotary evaporator

  • Standard glassware for organic synthesis (round-bottom flask, dropping funnel, condenser, etc.)

Procedure:

  • Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser fitted with a drying tube (e.g., filled with calcium chloride).

  • Catalyst Suspension: In the flask, suspend anhydrous AlCl₃ (1.1 to 1.3 molar equivalents) in anhydrous DCM. Cool the suspension in an ice bath to 0-5 °C with stirring.

  • Addition of Acylating Agent: Add acetyl chloride (1.0 molar equivalent) dropwise to the cooled AlCl₃ suspension via the dropping funnel. Stir the mixture for 15-20 minutes to allow for the formation of the acylium ion complex.

  • Addition of Alkoxybenzene: Add a solution of anisole (1.0 molar equivalent) in anhydrous DCM dropwise to the reaction mixture over 30-60 minutes, maintaining the temperature between 0-5 °C.

  • Reaction: After the addition is complete, allow the reaction to stir at room temperature for 1-3 hours, or until TLC analysis indicates the consumption of the starting material.

  • Quenching: Carefully and slowly quench the reaction by pouring the mixture onto crushed ice containing concentrated HCl. This will decompose the aluminum chloride complex.

  • Work-up: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with water, saturated NaHCO₃ solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent using a rotary evaporator.

  • Purification: The crude product can be purified by recrystallization or column chromatography to yield the desired alkoxy-substituted aryl ketone.

Experimental Workflow for Friedel-Crafts Acylation start Start: Assemble Dry Glassware suspend_catalyst Suspend Anhydrous AlCl₃ in DCM start->suspend_catalyst cool Cool to 0-5 °C suspend_catalyst->cool add_acyl Add Acyl Chloride Dropwise cool->add_acyl add_alkoxy Add Alkoxybenzene Solution Dropwise add_acyl->add_alkoxy react Stir at Room Temperature add_alkoxy->react quench Quench with Ice/HCl react->quench workup Aqueous Workup (Washings) quench->workup dry Dry Organic Layer workup->dry concentrate Concentrate in vacuo dry->concentrate purify Purify Product (Recrystallization/Chromatography) concentrate->purify end_node End: Isolated Product purify->end_node

Caption: A typical step-by-step workflow for Friedel-Crafts acylation.

Challenges and Side Reactions

Despite its utility, the Friedel-Crafts acylation of alkoxybenzenes is not without its challenges. Understanding and mitigating these potential side reactions is key to a successful synthesis.

  • Ether Cleavage: Under the strongly acidic conditions of the reaction, the ether linkage of the alkoxybenzene can be susceptible to cleavage.[16][17][18] This is particularly true with stronger Lewis acids and higher reaction temperatures. The cleavage can lead to the formation of phenols, which may then undergo acylation, leading to a mixture of undesired byproducts.[3] Using milder Lewis acids or carefully controlling the reaction temperature can help to minimize this side reaction.[16]

  • Fries Rearrangement: The product of the reaction, an alkoxy-substituted aryl ketone, can potentially undergo a Fries rearrangement under the reaction conditions.[3][13][19][20] This intramolecular rearrangement involves the migration of the acyl group from the aromatic ring to the oxygen of the alkoxy group, forming a phenolic ester, or vice-versa.[3][13] This is more likely to occur with prolonged reaction times or at elevated temperatures.

  • Polysubstitution: While less common than in Friedel-Crafts alkylation due to the deactivating nature of the acyl group, polysubstitution can still occur, especially with highly activated alkoxybenzenes.[11] The introduction of the first acyl group deactivates the ring, making a second acylation less favorable.[11][21]

  • Deactivated Substrates: Aromatic rings with strongly electron-withdrawing groups are generally unreactive in Friedel-Crafts acylation.[11][22] While alkoxy groups are activating, the presence of other deactivating substituents on the ring can hinder or prevent the reaction.

Modern Advances and Green Chemistry Approaches

Recognizing the limitations and environmental concerns associated with traditional Friedel-Crafts acylation, such as the use of stoichiometric amounts of corrosive and moisture-sensitive catalysts, significant research has been directed towards developing more sustainable and efficient methods.[4][23]

  • Catalytic Acylation: The development of catalytic systems that are not consumed in the reaction is a major area of advancement. This includes the use of rare-earth metal triflates (e.g., Yb(OTf)₃, Sc(OTf)₃), which are more tolerant to moisture and can be used in smaller quantities.[24]

  • Heterogeneous Catalysts: Solid acid catalysts, such as zeolites, clays, and supported acids, offer significant advantages in terms of ease of separation, reusability, and reduced waste generation.[23][25] These catalysts can provide high yields and selectivities under milder conditions.[23]

  • Solvent-Free Conditions: Performing the reaction under solvent-free or neat conditions, often with microwave irradiation, can lead to shorter reaction times, higher yields, and a significant reduction in solvent waste.[5][25]

These modern approaches are making the Friedel-Crafts acylation a more environmentally benign and economically viable process for industrial applications.[4]

Conclusion

The Friedel-Crafts acylation of alkoxybenzenes remains an indispensable transformation in the synthetic chemist's toolkit. A thorough understanding of its mechanism, regiochemical drivers, and potential pitfalls is essential for its successful application. By carefully selecting catalysts, controlling reaction conditions, and being aware of potential side reactions, researchers can effectively harness this reaction to construct complex molecular architectures. The ongoing development of greener and more catalytic approaches further ensures its continued relevance in the sustainable synthesis of pharmaceuticals and fine chemicals.

References

  • Benchchem. (n.d.). Troubleshooting low yield in Friedel-Crafts acylation reactions.
  • BYJU'S. (n.d.). What is the Fries Rearrangement Reaction?.
  • Benchchem. (n.d.). Troubleshooting Friedel-Crafts acylation catalyst deactivation.
  • Wikipedia. (2024). Fries rearrangement.
  • Wikipedia. (2024). Friedel–Crafts reaction.
  • Thieme E-Books & E-Journals. (n.d.). Application of the Catalytic Friedel-Crafts Acylation Reaction and Regioselectivity Correlations.
  • LibreTexts. (n.d.). 13 Friedel-Crafts Acylation.
  • Taylor & Francis Online. (2012). Advances in Friedel-Crafts Acylation Reactions: Catalytic and Green Processes.
  • Chemistry LibreTexts. (2022). Fries Rearrangement.
  • Master Organic Chemistry. (2018). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation.
  • BYJU'S. (n.d.). Friedel Crafts Acylation And Alkylation Reaction.
  • Sigma-Aldrich. (n.d.). Friedel–Crafts Acylation.
  • Chemistry LibreTexts. (2020). 18.5: Alkylation and Acylation of Benzene - The Friedel-Crafts EAS Reactions.
  • Master Organic Chemistry. (2014). Cleavage Of Ethers With Acid.
  • YouTube. (2017). Friedel–Crafts Acylation & Solutions to F–C Alkylation Problems.
  • Sigma-Aldrich. (n.d.). Fries Rearrangement.
  • YouTube. (2020). Friedel Crafts Acylation and Akylation.
  • ResearchGate. (2025). Update 1 of: Use of Solid Catalysts in Friedel−Crafts Acylation Reactions.
  • ACS Omega. (2022). Regioselective Friedel–Crafts Acylation Reaction Using Single Crystalline and Ultrathin Nanosheet Assembly of Scrutinyite-SnO2.
  • MCC Organic Chemistry. (n.d.). The Friedel-Crafts Alkylation and Acylation of Benzene.
  • IJSTM. (2021). RECENT ADVANCES IN FRIEDEL- CRAFTS REACTION.
  • Chemistry Steps. (n.d.). Friedel-Crafts Acylation with Practice Problems.
  • ResearchGate. (2025). ChemInform Abstract: Regioselectivity of Friedel-Crafts Acylation of Aromatic Compounds with Several Cyclic Anhydrides.
  • Organic Chemistry Tutor. (n.d.). Cleavage of Ethers with Acids.
  • Reddit. (2023). Ortho vs. Para positioning of Substituent (FC-Acylation).
  • Wikipedia. (2024). Ether cleavage.
  • ResearchGate. (n.d.). The Friedel-Crafts Acylation of Anisole Under Various Reaction Conditions.
  • YouTube. (2016). Friedel Crafts Alkylation and Acylation Reaction Mechanism - Electrophilic Aromatic Substitution.
  • Mettler Toledo. (n.d.). Friedel-Crafts Alkylation Reaction.
  • Master Organic Chemistry. (2018). Understanding Ortho, Para, and Meta Directors.
  • Beilstein Journals. (2011). A review of new developments in the Friedel–Crafts alkylation – From green chemistry to asymmetric catalysis.
  • Chemistry LibreTexts. (2024). 18.3: Reactions of Ethers - Acidic Cleavage.
  • ResearchGate. (n.d.). Intermolecular Friedel–Crafts Acylation/Cyclization Reaction of 2‐Methoxybenzoyl Chlorides with 1‐Haloalkynes for the Synthesis of 3‐Halo(thio)Chromenones.
  • PubMed. (2001). Changing the ortho/para ratio in aromatic acylation reactions by changing reaction conditions: a mechanistic explanation from kinetic measurements.
  • Reddit. (2023). Meta vs Ortho/Para with FC-Alkylation.

Sources

Foundational

An In-Depth Technical Guide to 4-(4-Butoxyphenyl)-4-oxobutanoic acid for Researchers and Drug Development Professionals

Part 1: Core Compound Profile Introduction to 4-(4-Butoxyphenyl)-4-oxobutanoic acid 4-(4-Butoxyphenyl)-4-oxobutanoic acid is a derivative of 4-phenyl-4-oxobutanoic acid, a class of molecules that has garnered significant...

Author: BenchChem Technical Support Team. Date: January 2026

Part 1: Core Compound Profile

Introduction to 4-(4-Butoxyphenyl)-4-oxobutanoic acid

4-(4-Butoxyphenyl)-4-oxobutanoic acid is a derivative of 4-phenyl-4-oxobutanoic acid, a class of molecules that has garnered significant interest in medicinal chemistry. Its structure, featuring a butoxy-substituted phenyl ring attached to a keto-acid moiety, makes it a compelling candidate for investigation in drug discovery programs. The bifunctional nature of the molecule, possessing both a ketone and a carboxylic acid, provides versatile handles for synthetic modification and potential interactions with biological targets.[1]

This guide provides a comprehensive overview of the synthesis, characterization, biological relevance, and key experimental protocols associated with 4-(4-Butoxyphenyl)-4-oxobutanoic acid, with a particular focus on its potential as an enzyme inhibitor in the context of neurodegenerative diseases.

Physicochemical Properties

A summary of the key physicochemical properties for 4-(4-Butoxyphenyl)-4-oxobutanoic acid is presented below. These properties are essential for its handling, formulation, and prediction of its behavior in biological systems.

PropertyValueSource
IUPAC Name 4-(4-Butoxyphenyl)-4-oxobutanoic acid[1]
CAS Number 63471-88-5[1]
Molecular Formula C14H18O4[1]
Molecular Weight 250.29 g/mol [1]
Appearance White to off-white solid (predicted)-
SMILES CCCCOC1=CC=C(C=C1)C(=O)CCC(O)=O[1]
InChIKey ONTSRRHNDXFIRG-UHFFFAOYSA-N[1]

Part 2: Synthesis and Spectroscopic Characterization

Synthetic Strategy: The Friedel-Crafts Acylation

The most direct and widely employed method for the synthesis of 4-aryl-4-oxobutanoic acids is the Friedel-Crafts acylation.[2][3] This electrophilic aromatic substitution reaction involves the acylation of an aromatic ring with an acyl halide or anhydride in the presence of a strong Lewis acid catalyst, typically aluminum chloride (AlCl3).[4][5]

In the synthesis of 4-(4-Butoxyphenyl)-4-oxobutanoic acid, butoxybenzene serves as the activated aromatic substrate. The butoxy group is an ortho-, para-directing activator due to the electron-donating resonance effect of the oxygen atom, which stabilizes the carbocation intermediate formed during the substitution. The para product is generally favored due to reduced steric hindrance compared to the ortho position. Succinic anhydride is used as the acylating agent. The Lewis acid catalyst (AlCl3) coordinates with one of the carbonyl oxygens of the anhydride, rendering the other carbonyl carbon highly electrophilic and susceptible to attack by the electron-rich butoxybenzene ring.[6]

The following protocol is a representative procedure for the synthesis of 4-(4-Butoxyphenyl)-4-oxobutanoic acid via Friedel-Crafts acylation.

Materials:

  • Butoxybenzene

  • Succinic anhydride

  • Anhydrous aluminum chloride (AlCl3)

  • Anhydrous dichloromethane (DCM)

  • Concentrated hydrochloric acid (HCl)

  • Crushed ice

  • Saturated sodium bicarbonate (NaHCO3) solution

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO4)

Procedure:

  • Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, suspend anhydrous AlCl3 (2.2 equivalents) in anhydrous DCM.

  • Formation of Acylium Ion: In a separate flask, dissolve succinic anhydride (1.0 equivalent) in anhydrous DCM. Slowly add this solution to the stirred AlCl3 suspension via the dropping funnel. The reaction is exothermic; maintain the temperature with an ice bath as needed.

  • Addition of Substrate: After the initial exotherm subsides, add butoxybenzene (1.0 equivalent) dropwise to the reaction mixture.

  • Reaction: Heat the mixture to reflux (approx. 40°C) and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Quenching: Cool the reaction mixture in an ice bath. Slowly and carefully pour the mixture into a beaker containing a mixture of crushed ice and concentrated HCl to decompose the aluminum chloride complex.

  • Work-up: Transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer twice with ethyl acetate.

  • Extraction of Product: Combine the organic layers and wash with a saturated NaHCO3 solution to extract the acidic product as its sodium salt.

  • Isolation of Product: Separate the aqueous layer and slowly acidify it with concentrated HCl until the product precipitates out of the solution.

  • Purification: Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane).

Synthesis_Workflow cluster_reactants Reactants cluster_process Process Butoxybenzene Butoxybenzene Reaction Friedel-Crafts Acylation in Dichloromethane Butoxybenzene->Reaction SuccinicAnhydride Succinic Anhydride SuccinicAnhydride->Reaction AlCl3 AlCl3 (Catalyst) AlCl3->Reaction Quench Quench with HCl/Ice Reaction->Quench 1. Reaction Workup Aqueous Work-up & Extraction with NaHCO3 Quench->Workup 2. Quench Precipitation Acidification & Precipitation Workup->Precipitation 3. Extraction Purification Filtration & Recrystallization Precipitation->Purification 4. Isolation Product 4-(4-Butoxyphenyl)- 4-oxobutanoic acid Purification->Product 5. Purification

Caption: Workflow for the synthesis of 4-(4-Butoxyphenyl)-4-oxobutanoic acid.

Spectroscopic Profile
  • Aromatic Protons: Two doublets are expected in the aromatic region (δ 6.9-8.0 ppm). The protons ortho to the butoxy group will appear upfield (approx. δ 6.9-7.0 ppm) due to the electron-donating effect of the oxygen. The protons ortho to the carbonyl group will be downfield (approx. δ 7.8-7.9 ppm) due to the electron-withdrawing nature of the carbonyl.

  • Butoxy Group Protons: A triplet for the terminal methyl group (CH3) around δ 0.9-1.0 ppm, two multiplets for the internal methylene groups (CH2) between δ 1.4-1.8 ppm, and a triplet for the methylene group attached to the oxygen (OCH2) around δ 4.0-4.1 ppm.

  • Butanoic Acid Chain Protons: Two triplets for the two methylene groups of the butanoic acid chain, typically found between δ 2.7-3.3 ppm.

  • Carboxylic Acid Proton: A broad singlet far downfield (δ 10-12 ppm), which is exchangeable with D2O.

  • Carbonyl Carbons: Two signals in the downfield region: the carboxylic acid carbonyl (C=O) around δ 178-180 ppm and the ketone carbonyl (C=O) around δ 195-198 ppm.[13]

  • Aromatic Carbons: Six signals are expected for the aromatic ring. The carbon attached to the butoxy group will be significantly upfield (around δ 163-165 ppm). The carbon attached to the carbonyl group will be downfield (around δ 130-132 ppm). The other aromatic carbons will appear in the typical range of δ 114-130 ppm.

  • Butoxy Group Carbons: Four signals corresponding to the four carbons of the butoxy group, typically in the range of δ 13-70 ppm.

  • Butanoic Acid Chain Carbons: Two signals for the methylene carbons of the butanoic acid chain, typically between δ 28-35 ppm.

  • O-H Stretch: A very broad absorption band from the carboxylic acid O-H group, typically in the range of 2500-3300 cm-1.

  • C-H Stretches: Aromatic C-H stretches just above 3000 cm-1 and aliphatic C-H stretches just below 3000 cm-1.

  • C=O Stretches: Two distinct and strong carbonyl absorption bands. The carboxylic acid C=O stretch will appear around 1700-1725 cm-1, and the ketone C=O stretch will appear at a slightly lower wavenumber, around 1670-1690 cm-1, due to conjugation with the aromatic ring.

  • C-O Stretches: Aromatic ether C-O stretches will be observed around 1250 cm-1.

In Electron Ionization (EI) mass spectrometry, the molecular ion peak (M+) at m/z 250 would be expected. Key fragmentation patterns would likely involve:

  • Alpha-cleavage: Cleavage of the bond between the carbonyl group and the butanoic acid chain, leading to a prominent peak for the butoxyphenyl-carbonyl cation at m/z 177.

  • McLafferty Rearrangement: If applicable, this could lead to fragmentation of the butoxy or butanoic acid chains.

  • Loss of water and CO: Fragmentation of the carboxylic acid moiety.

Part 3: Biological Significance and Mechanism of Action

Primary Therapeutic Target: Kynurenine-3-Monooxygenase (KMO)

The primary therapeutic interest in 4-phenyl-4-oxobutanoic acid derivatives stems from their potential to inhibit Kynurenine-3-Monooxygenase (KMO), also known as kynurenine-3-hydroxylase.[14][15] KMO is a critical enzyme in the kynurenine pathway, the main route of tryptophan metabolism in the body.[15] This pathway produces several neuroactive metabolites.

KMO catalyzes the conversion of L-kynurenine to 3-hydroxykynurenine (3-HK).[15] While 3-HK itself can be neurotoxic through the generation of free radicals, it is also a precursor to quinolinic acid, a potent excitotoxin that acts as an agonist at the NMDA receptor.[15][16] Overactivation of NMDA receptors by quinolinic acid leads to excitotoxicity, a process implicated in the neuronal cell death seen in several neurodegenerative conditions, including Huntington's and Alzheimer's diseases.[17]

Inhibiting KMO represents a promising therapeutic strategy. By blocking the conversion of kynurenine to 3-HK, a KMO inhibitor would achieve two beneficial outcomes:

  • Decrease Neurotoxic Metabolites: It would reduce the production of both 3-HK and the downstream excitotoxin, quinolinic acid.[15]

  • Increase Neuroprotective Metabolites: It would cause a substrate "shunt," leading to an accumulation of kynurenine, which would then be preferentially metabolized by another enzyme, kynurenine aminotransferase (KAT), to produce kynurenic acid (KYNA).[15] KYNA is a known neuroprotectant that antagonizes ionotropic glutamate receptors, including the NMDA receptor, thereby counteracting excitotoxicity.[18]

Therefore, KMO inhibitors like 4-(4-Butoxyphenyl)-4-oxobutanoic acid have the potential to rebalance the kynurenine pathway away from neurotoxic metabolites and towards neuroprotective ones.[15]

Kynurenine_Pathway cluster_neurotoxic Neurotoxic Branch cluster_neuroprotective Neuroprotective Branch Tryptophan Tryptophan Kynurenine L-Kynurenine Tryptophan->Kynurenine KMO KMO (Kynurenine-3-Monooxygenase) Kynurenine->KMO KAT KAT Kynurenine->KAT ThreeHK 3-Hydroxykynurenine (3-HK) KMO->ThreeHK QuinolinicAcid Quinolinic Acid (QUIN) ThreeHK->QuinolinicAcid ...multiple steps KYNA Kynurenic Acid (KYNA) KAT->KYNA Inhibitor 4-(4-Butoxyphenyl)- 4-oxobutanoic acid Inhibitor->KMO Inhibition

Sources

Protocols & Analytical Methods

Method

Synthesis of 4-(4-Butoxyphenyl)-4-oxobutanoic Acid: An Application Note and Protocol

This comprehensive guide provides a detailed experimental protocol for the synthesis of 4-(4-Butoxyphenyl)-4-oxobutanoic acid, a valuable ketoacid intermediate in medicinal chemistry and drug development. This document i...

Author: BenchChem Technical Support Team. Date: January 2026

This comprehensive guide provides a detailed experimental protocol for the synthesis of 4-(4-Butoxyphenyl)-4-oxobutanoic acid, a valuable ketoacid intermediate in medicinal chemistry and drug development. This document is intended for researchers, scientists, and professionals in the field of organic synthesis and drug discovery.

Introduction

4-(4-Butoxyphenyl)-4-oxobutanoic acid belongs to a class of aryl-oxo-alkanoic acids that serve as versatile building blocks in the synthesis of a wide range of biologically active molecules. The presence of both a ketone and a carboxylic acid functionality allows for diverse chemical modifications, making it a key precursor for the development of novel therapeutic agents. The butoxy-substituted phenyl ring, in particular, can enhance lipophilicity, potentially improving the pharmacokinetic profile of derivative compounds.

The synthesis of this target molecule is most effectively achieved through a Friedel-Crafts acylation reaction. This classic and robust method involves the electrophilic aromatic substitution of butoxybenzene with succinic anhydride, catalyzed by a strong Lewis acid, typically anhydrous aluminum chloride.[1][2]

Reaction Principle and Mechanism

The core of this synthesis is the Friedel-Crafts acylation, a cornerstone of C-C bond formation in aromatic chemistry. The reaction proceeds through the following key steps:

  • Formation of the Acylium Ion: The Lewis acid catalyst, aluminum chloride (AlCl₃), activates the succinic anhydride by coordinating to one of its carbonyl oxygens. This facilitates the cleavage of the anhydride ring, generating a highly electrophilic acylium ion.

  • Electrophilic Aromatic Substitution: The electron-rich butoxybenzene ring acts as a nucleophile, attacking the electrophilic acylium ion. The butoxy group is an ortho-, para-directing activator, leading to the preferential substitution at the para position due to steric hindrance at the ortho positions. This attack forms a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion.

  • Rearomatization: A base (such as the AlCl₄⁻ complex formed in the initial step) abstracts a proton from the sp³-hybridized carbon of the sigma complex, restoring the aromaticity of the ring and yielding the aluminum chloride complex of the final product.

  • Work-up: An aqueous work-up is essential to hydrolyze the aluminum chloride complex and liberate the final product, 4-(4-Butoxyphenyl)-4-oxobutanoic acid.

Experimental Protocol

This protocol provides a detailed, step-by-step methodology for the synthesis, purification, and characterization of 4-(4-Butoxyphenyl)-4-oxobutanoic acid.

Materials and Equipment
Reagents and SolventsEquipment
ButoxybenzeneThree-necked round-bottom flask (500 mL)
Succinic anhydrideReflux condenser with a calcium chloride drying tube
Anhydrous aluminum chloride (powdered)Dropping funnel
Dichloromethane (anhydrous)Magnetic stirrer and stir bar
Concentrated Hydrochloric AcidHeating mantle
5% Sodium Bicarbonate solutionIce bath
Distilled waterBeakers and Erlenmeyer flasks
Anhydrous sodium sulfateBüchner funnel and filter flask
Diethyl etherRotary evaporator
Recrystallization solvent (e.g., ethanol/water)Thin-Layer Chromatography (TLC) plates and chamber
---NMR spectrometer, IR spectrometer, Melting point apparatus
Synthesis Workflow Diagram

Synthesis_Workflow cluster_reaction Reaction Setup cluster_workup Work-up and Isolation cluster_purification Purification and Characterization reagents Charge Butoxybenzene, Succinic Anhydride, and Dichloromethane alcl3_addition Cool to 0°C and add Aluminum Chloride reagents->alcl3_addition Stirring reflux Reflux the reaction mixture alcl3_addition->reflux Heating quench Quench with ice and HCl (aq) reflux->quench Cooling extraction Extract with Diethyl Ether quench->extraction bicarb_wash Wash with NaHCO3 (aq) extraction->bicarb_wash acidification Acidify aqueous layer to precipitate product bicarb_wash->acidification filtration Filter and wash the solid product acidification->filtration drying Dry the crude product filtration->drying recrystallization Recrystallize from Ethanol/Water drying->recrystallization characterization Characterize by NMR, IR, and Melting Point recrystallization->characterization

Caption: Experimental workflow for the synthesis of 4-(4-Butoxyphenyl)-4-oxobutanoic acid.

Step-by-Step Procedure

1. Reaction Setup:

  • In a 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser fitted with a calcium chloride drying tube, and a dropping funnel, add butoxybenzene (1.0 equivalent) and anhydrous dichloromethane (a suitable volume to ensure stirring).

  • Cool the flask in an ice bath to 0-5 °C with continuous stirring.

2. Addition of Reagents:

  • To the cooled solution, add anhydrous aluminum chloride (2.2 equivalents) portion-wise, ensuring the temperature does not rise above 10 °C. The mixture will become a thick slurry.

  • In a separate beaker, dissolve succinic anhydride (1.1 equivalents) in a minimal amount of anhydrous dichloromethane.

  • Transfer the succinic anhydride solution to the dropping funnel and add it dropwise to the stirred reaction mixture over 30-45 minutes, maintaining the internal temperature below 10 °C.

3. Reaction:

  • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

  • Heat the mixture to reflux (approximately 40 °C for dichloromethane) and maintain it for 2-4 hours. The progress of the reaction can be monitored by Thin-Layer Chromatography (TLC).

4. Work-up and Isolation:

  • Cool the reaction mixture to room temperature and then in an ice bath.

  • Slowly and carefully quench the reaction by pouring the mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid (e.g., 100 mL of conc. HCl in 300 g of ice). This step is highly exothermic and should be performed in a well-ventilated fume hood.

  • Stir the mixture until all the aluminum salts have dissolved.

  • Transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer twice with diethyl ether.

  • Combine the organic layers and wash them with a 5% sodium bicarbonate solution to extract the acidic product. The product will move into the aqueous layer as its sodium salt.

  • Separate the aqueous layer containing the sodium salt of the product and cool it in an ice bath.

  • Acidify the aqueous layer by slowly adding concentrated hydrochloric acid until the product precipitates out completely (pH ~2).

  • Collect the solid product by vacuum filtration using a Büchner funnel, wash it with cold distilled water, and allow it to air dry.

5. Purification:

  • The crude product can be purified by recrystallization. A common solvent system for this type of compound is a mixture of ethanol and water.

  • Dissolve the crude solid in a minimal amount of hot ethanol.

  • Add hot water dropwise until the solution becomes slightly turbid.

  • Add a few drops of hot ethanol to redissolve the precipitate and then allow the solution to cool slowly to room temperature, followed by cooling in an ice bath to maximize crystal formation.

  • Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol/water mixture, and dry them under vacuum.

Physicochemical and Characterization Data

PropertyValue
Molecular Formula C₁₄H₁₈O₄
Molecular Weight 250.29 g/mol
Appearance White to off-white solid
Melting Point To be determined experimentally (analogous compounds melt in the range of 120-150 °C)[3]
Solubility Soluble in acetone, ethanol, and diethyl ether; sparingly soluble in hot water; insoluble in cold water.
Expected Spectroscopic Data
  • ¹H NMR (CDCl₃, 400 MHz): δ (ppm) ~7.9 (d, 2H, Ar-H), ~6.9 (d, 2H, Ar-H), ~4.0 (t, 2H, -OCH₂-), ~3.2 (t, 2H, -COCH₂-), ~2.8 (t, 2H, -CH₂COOH), ~1.8 (m, 2H, -OCH₂CH₂-), ~1.5 (m, 2H, -CH₂CH₃), ~1.0 (t, 3H, -CH₃).

  • ¹³C NMR (CDCl₃, 100 MHz): δ (ppm) ~200 (C=O, ketone), ~178 (C=O, acid), ~163 (Ar-C-O), ~130 (Ar-C), ~128 (Ar-C), ~114 (Ar-C), ~68 (-OCH₂-), ~33 (-COCH₂-), ~31 (-CH₂COOH), ~29 (-OCH₂CH₂-), ~19 (-CH₂CH₃), ~14 (-CH₃).

  • IR (KBr, cm⁻¹): ~3300-2500 (broad, O-H stretch of carboxylic acid), ~1710 (C=O stretch of carboxylic acid), ~1680 (C=O stretch of ketone), ~1600, 1510 (C=C aromatic stretch), ~1250 (C-O stretch of ether).

Safety and Handling Precautions

All experimental work should be conducted in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • Anhydrous Aluminum Chloride (AlCl₃): Highly corrosive and reacts violently with water, releasing heat and toxic hydrogen chloride gas. It should be handled with extreme care in a moisture-free environment.[4][5]

  • Butoxybenzene: Combustible liquid. Avoid contact with skin and eyes.[6]

  • Succinic Anhydride: Causes severe skin burns and eye damage. May cause an allergic skin reaction.[7][8][9]

  • Dichloromethane: Volatile and a suspected carcinogen. Handle in a fume hood.

  • Concentrated Hydrochloric Acid: Highly corrosive and causes severe burns. Handle with appropriate care.

Troubleshooting

IssuePossible CauseSuggested Solution
Low Yield Incomplete reactionEnsure anhydrous conditions. Extend reaction time or increase temperature slightly.
Loss of product during work-upEnsure complete extraction from the aqueous layer. Be careful not to add excess acid during precipitation.
Oily Product Impurities presentPurify by column chromatography on silica gel before recrystallization.
Incomplete dryingDry the product under high vacuum for an extended period.
Difficulty with Recrystallization Incorrect solvent systemExperiment with different solvent pairs (e.g., ethyl acetate/hexane).
Supersaturated solutionScratch the inside of the flask with a glass rod or add a seed crystal to induce crystallization.

Conclusion

The Friedel-Crafts acylation of butoxybenzene with succinic anhydride provides a reliable and efficient route for the synthesis of 4-(4-Butoxyphenyl)-4-oxobutanoic acid. The protocol detailed in this application note, when followed with the appropriate safety precautions, offers a robust method for obtaining this valuable synthetic intermediate. The characterization data provided serves as a benchmark for confirming the identity and purity of the final product.

References

  • Butoxybenzene - Safety D
  • Succinic anhydride. Santa Cruz Biotechnology.
  • Succinic anhydride-SDS-MedChemExpress. MedChemExpress. (2025-05-15).
  • Succinic anhydride SDS, 108-30-5 Safety D
  • SAFETY D
  • Aluminum chloride - Hazardous Substance Fact Sheet. New Jersey Department of Health.
  • SAFETY D
  • 1-Bromo-4-butoxybenzene. Apollo Scientific. (2022-05-16).
  • Butoxybenzene | 1126-79-0. ChemicalBook. (2025-09-25).
  • Cas 1126-79-0,Butoxybenzene. LookChem.
  • Technical Support Center: Production of 4-(4-Methylphenyl)-4-oxobutanoic acid. Benchchem.
  • 4-Oxobutanoic Acid: A Versatile Precursor in Organic Synthesis. Benchchem.
  • Chemistry:4-(4-Methylphenyl)-4-oxobutanoic acid. HandWiki. (2024-02-05).
  • 4-(4-Methylphenyl)-4-oxobutanoic acid | C11H12O3 | CID 244162. PubChem.
  • 4-oxobutanoic acid. Sigma-Aldrich.
  • 4-(4-Methylphenyl)-4-oxobutanoic acid. Wikipedia.
  • 4-(4-methylphenyl)-4-oxobutanoic acid. ChemBK. (2024-04-09).

Sources

Application

Step-by-step Friedel-Crafts acylation of butoxybenzene with succinic anhydride

An Application Note for the Synthesis of 4-(4-butoxyphenyl)-4-oxobutanoic acid Introduction: The Strategic Importance of Friedel-Crafts Acylation The Friedel-Crafts acylation, a cornerstone of electrophilic aromatic subs...

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for the Synthesis of 4-(4-butoxyphenyl)-4-oxobutanoic acid

Introduction: The Strategic Importance of Friedel-Crafts Acylation

The Friedel-Crafts acylation, a cornerstone of electrophilic aromatic substitution, has been a pivotal reaction in organic synthesis since its discovery by Charles Friedel and James Crafts in 1877.[1] It provides a robust and direct method for forming carbon-carbon bonds by introducing an acyl group (R-C=O) onto an aromatic ring, yielding aryl ketones.[2] These products are not only valuable in their own right but also serve as versatile intermediates in the synthesis of pharmaceuticals, agrochemicals, and fine chemicals.[3] A key advantage of acylation over its counterpart, Friedel-Crafts alkylation, is the deactivating nature of the introduced acyl group, which effectively prevents the polysubstitution side reactions that often plague alkylation procedures.[4]

This guide provides a detailed protocol and in-depth scientific rationale for the Friedel-Crafts acylation of butoxybenzene with succinic anhydride, catalyzed by aluminum chloride (AlCl₃), to synthesize 4-(4-butoxyphenyl)-4-oxobutanoic acid.[5] This specific transformation is an excellent case study, illustrating the reaction of an activated aromatic ether with a cyclic anhydride—a process that yields a bifunctional molecule containing both a ketone and a carboxylic acid. Such structures are valuable precursors for constructing more complex molecular architectures, including various heterocyclic compounds with potential biological activity.[6]

PART 1: Scientific Principles and Mechanistic Pathway

A thorough understanding of the reaction mechanism is critical for troubleshooting and optimization. The acylation of butoxybenzene proceeds through a well-established electrophilic aromatic substitution pathway.

Generation of the Electrophile: The Acylium Ion

The reaction is initiated by the activation of succinic anhydride with a strong Lewis acid, typically anhydrous aluminum chloride.[7] The Lewis acid coordinates to one of the carbonyl oxygens of the anhydride, polarizing the C-O bond and facilitating its cleavage. This generates a highly reactive and resonance-stabilized electrophile known as the acylium ion.[1][2][8][9] Unlike reactions with acyl halides, the entire anhydride molecule is incorporated, opening the ring to form the electrophilic species.

Regioselectivity: The Role of the Butoxy Group

The butoxy (-OC₄H₉) substituent on the benzene ring is a powerful activating group. Through resonance, the oxygen atom's lone pairs donate electron density to the aromatic π-system, particularly at the ortho and para positions. This increased nucleophilicity directs the incoming electrophile to these sites.[10] While both ortho and para substitution are electronically favored, the major product is overwhelmingly the para-substituted isomer, 4-(4-butoxyphenyl)-4-oxobutanoic acid. This high regioselectivity is governed by sterics; the bulky butoxy group hinders the approach of the acylium ion to the adjacent ortho positions.

Electrophilic Attack and Aromaticity Restoration

The electron-rich π-system of the butoxybenzene ring attacks the electrophilic carbon of the acylium ion.[11] This step forms a resonance-stabilized carbocation intermediate, often called an arenium ion or sigma complex, and temporarily disrupts the ring's aromaticity.[12] Aromaticity is subsequently restored when a weak base, such as the AlCl₃-complexed carboxylate or AlCl₄⁻, abstracts the proton from the carbon atom bearing the new substituent.[1]

Catalyst Stoichiometry: A Critical Consideration

In contrast to many catalytic reactions, Friedel-Crafts acylation requires at least a stoichiometric amount of the Lewis acid "catalyst". This is because both the carbonyl oxygen of the newly formed ketone and the carboxylic acid group in the product are Lewis basic and form a stable complex with AlCl₃.[4] This complexation deactivates the product ring towards further acylation and sequesters the Lewis acid. An aqueous acidic workup is therefore necessary to hydrolyze this complex and liberate the final product.

Mechanism Visualization

Friedel_Crafts_Acylation Mechanism of Butoxybenzene Acylation cluster_0 Step 1: Acylium Ion Formation cluster_1 Step 2: Electrophilic Attack cluster_2 Step 3: Aromaticity Restoration SA Succinic Anhydride Complex1 Anhydride-AlCl₃ Complex SA->Complex1 Coordination AlCl3_1 AlCl₃ (Lewis Acid) AlCl3_1->Complex1 Acylium Acylium Ion (Electrophile) Complex1->Acylium Ring Opening Sigma Sigma Complex (Arenium Ion) Acylium->Sigma Attack by π-system Butoxy Butoxybenzene Butoxy->Sigma Product_Complex Product-AlCl₃ Complex Sigma->Product_Complex Deprotonation Product 4-(4-butoxyphenyl)- 4-oxobutanoic acid Product_Complex->Product Aqueous Workup (H₃O⁺) HCl_AlCl3 HCl + AlCl₃

Caption: Reaction mechanism for the Friedel-Crafts acylation of butoxybenzene.

PART 2: Experimental Application Protocol

This protocol details the synthesis of 4-(4-butoxyphenyl)-4-oxobutanoic acid. All operations should be performed in a well-ventilated fume hood. Anhydrous conditions are crucial for the success of this reaction.

Reagents and Materials
Reagent/MaterialMolar Mass ( g/mol )QuantityMolar Equiv.Key Properties
Butoxybenzene150.2210.0 g (10.3 mL)1.0Liquid, moisture sensitive
Succinic Anhydride100.076.8 g1.02Solid, hygroscopic
Anhydrous Aluminum Chloride (AlCl₃)133.3419.0 g2.15Solid, highly hygroscopic, reacts violently with water
Dichloromethane (DCM), anhydrous84.93150 mL-Solvent, volatile, suspected carcinogen
Hydrochloric Acid (HCl), conc.36.46~50 mL-Corrosive
Sodium Bicarbonate (NaHCO₃)84.01As needed-Solid, base
Anhydrous Magnesium Sulfate (MgSO₄)120.37As needed-Drying agent
Crushed Ice-~200 g-For quenching
Step-by-Step Synthesis Procedure
  • Apparatus Setup: Assemble a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a pressure-equalizing dropping funnel. Cap the open ports with septa and ensure all glassware is oven-dried and cooled under a stream of dry nitrogen or argon. An inert atmosphere is critical due to the hygroscopic nature of AlCl₃.[13]

  • Initial Reagent Charging: To the reaction flask, add anhydrous dichloromethane (80 mL). While stirring, carefully add anhydrous aluminum chloride (19.0 g) in portions. Caution: This may be slightly exothermic. Allow the resulting suspension to cool to 0 °C using an ice-water bath.

  • Addition of Succinic Anhydride: Add the succinic anhydride (6.8 g) to the AlCl₃ suspension in one portion. Stir the mixture at 0 °C for 15 minutes.

  • Addition of Butoxybenzene: In the dropping funnel, prepare a solution of butoxybenzene (10.0 g) in anhydrous dichloromethane (20 mL). Add this solution dropwise to the stirred, cooled reaction mixture over a period of 30-45 minutes. The rate of addition should be controlled to maintain the internal temperature below 10 °C.[14] A color change to deep red or brown is typically observed.

  • Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2-3 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) (e.g., using a 7:3 mixture of hexanes:ethyl acetate as eluent) until the butoxybenzene spot has been consumed.

Work-up and Purification Workflow
  • Quenching: Prepare a 1 L beaker containing approximately 200 g of crushed ice and 50 mL of concentrated hydrochloric acid. While stirring vigorously, slowly and carefully pour the reaction mixture into the ice/HCl mixture. Caution: This is a highly exothermic process that will release HCl gas. Perform this step slowly in an efficient fume hood. The purpose of the acid is to decompose the aluminum complexes.[13][14]

  • Extraction: Transfer the quenched mixture to a separatory funnel. Separate the organic (DCM) layer. Extract the aqueous layer twice with 25 mL portions of DCM.

  • Product Isolation: Combine all organic layers. Extract the combined organic phase with a saturated sodium bicarbonate solution (3 x 50 mL). The carboxylic acid product will deprotonate and move into the aqueous basic layer, leaving non-acidic impurities behind.

  • Precipitation: Combine the aqueous bicarbonate extracts in a beaker and cool in an ice bath. Slowly acidify the solution by adding concentrated HCl dropwise with stirring until the pH is ~1-2 (test with pH paper). A white solid, the desired product, will precipitate.

  • Filtration and Drying: Collect the solid product by vacuum filtration using a Buchner funnel. Wash the filter cake with a small amount of cold deionized water to remove residual salts. Dry the product under vacuum, preferably in a desiccator over a drying agent.

  • Recrystallization (Optional): For higher purity, the crude product can be recrystallized. A common solvent system is an ethanol/water mixture. Dissolve the crude solid in a minimal amount of hot ethanol, and add hot water dropwise until the solution becomes faintly turbid. Allow the solution to cool slowly to room temperature and then in an ice bath to induce crystallization.[15] Collect the purified crystals by vacuum filtration.

Experimental Workflow Diagram

Workflow start Reaction Setup (Anhydrous, 0°C) add_alcl3 Add AlCl₃ & DCM start->add_alcl3 add_sa Add Succinic Anhydride add_alcl3->add_sa add_butoxy Add Butoxybenzene (Dropwise, <10°C) add_sa->add_butoxy react Stir at RT (2-3h) Monitor by TLC add_butoxy->react quench Quench in Ice/HCl react->quench extract Separate Layers Extract Aqueous w/ DCM quench->extract wash Extract Organic w/ NaHCO₃ (Product moves to aqueous) extract->wash precipitate Acidify Aqueous Layer w/ HCl wash->precipitate filter Vacuum Filter Product precipitate->filter dry Dry Under Vacuum filter->dry recrystallize Recrystallize (Optional) dry->recrystallize end Pure Product recrystallize->end

Caption: Step-by-step workflow for the synthesis and purification.

PART 3: Characterization and Troubleshooting

Product Characterization

The identity and purity of the synthesized 4-(4-butoxyphenyl)-4-oxobutanoic acid (MW: 250.29 g/mol )[5] should be confirmed using standard analytical techniques:

  • ¹H NMR: Expect signals corresponding to the aromatic protons (two doublets, AA'BB' system), the butoxy group protons (-OCH₂-, -CH₂-, -CH₂-, -CH₃), and the two distinct methylene groups of the butanoic acid chain (-COCH₂- and -CH₂COOH). The carboxylic acid proton will appear as a broad singlet.

  • IR Spectroscopy: Look for characteristic absorption bands: a broad peak around 2500-3300 cm⁻¹ (O-H stretch of carboxylic acid), a sharp peak around 1700-1720 cm⁻¹ (C=O stretch of carboxylic acid), and another sharp peak around 1670-1680 cm⁻¹ (C=O stretch of the aryl ketone).

  • Mass Spectrometry: The molecular ion peak (M⁺) should be observed at m/z = 250.

  • Melting Point: Compare the observed melting point with the literature value to assess purity.

Troubleshooting Guide
ProblemPotential Cause(s)Recommended Solution(s)
Low or No Yield Inactive AlCl₃ due to moisture exposure.Use a fresh, unopened bottle of anhydrous AlCl₃. Ensure all glassware is perfectly dry and the reaction is run under an inert atmosphere.[14]
Incomplete reaction.Allow the reaction to stir for a longer duration at room temperature or gently heat to reflux. Confirm consumption of starting material by TLC.[14]
Formation of an Oily Product Impurities present; product "oiling out" during work-up or recrystallization.Ensure the work-up is thorough. For recrystallization, try a different solvent or solvent mixture. Induce crystallization by scratching the flask or adding a seed crystal.[15]
Presence of Ortho-Isomer Inherent, though minor, electronic preference for ortho position.The ortho-isomer is typically a minor byproduct. High purity can usually be achieved through careful recrystallization, as the isomers often have different solubilities.[14]
Reaction is Uncontrolled/Violent Addition of reagents was too fast; inadequate cooling.Maintain a slow, controlled dropwise addition of butoxybenzene. Ensure the ice bath is efficient and the internal temperature is monitored and kept below 10 °C during addition.

References

  • Master Organic Chemistry. (2018). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. [Link]

  • BYJU'S. (n.d.). Friedel Crafts Acylation And Alkylation Reaction. [Link]

  • Wikipedia. (n.d.). Friedel–Crafts reaction. [Link]

  • Study.com. (n.d.). Friedel-Crafts Reactions | Alkylation & Acylation. [Link]

  • LibreTexts Chemistry. (2020). 18.5: Alkylation and Acylation of Benzene - The Friedel-Crafts EAS Reactions. [Link]

  • Vedantu. (n.d.). What happens when benzene undergoes Friedel-Crafts acylation with succinic anhydride in presence of AlCl3. [Link]

  • Filo. (2024). Succinic anhydride, the structure of which is shown, is a cyclic anhydride.... [Link]

  • Andonian, A. (n.d.). Electronic Factors Affecting the Rate and Regioisomeric outcome of the Friedel-Crafts Acylation Reaction. [Link]

  • Chemistry Stack Exchange. (2018). Mechanism for acylation of benzene with succinic anhydride. [Link]

  • Chemistry Stack Exchange. (2016). Mechanism of Friedel-Crafts acylation with succinic anhydride. [Link]

  • ResearchGate. (2025). On the use of succinic anhydride as acylating agent for practical resolution of aryl-alkyl alcohols through lipase-catalyzed acylation. [Link]

  • Chemstuff. (n.d.). Friedel-Crafts Acylation: Mechanism, Reactions & limitations. [Link]

  • University of Michigan. (n.d.). Experiment 1: Friedel-Crafts Acylation. [Link]

  • UCLA. (n.d.). 12BL Experiment 10: Friedel Crafts Acylation – An EAS Reaction. [Link]

  • Sciencemadness.org. (2008). Acylation of benzene with anhydrides. [Link]

  • YouTube. (2018). Friedel Crafts Acylation of Benzene Reaction Mechanism. [Link]

  • YouTube. (2016). Friedel Crafts Alkylation and Acylation Reaction Mechanism - Electrophilic Aromatic Substitution. [Link]

  • Jim Clark. (n.d.). friedel-crafts acylation of benzene. [Link]

  • Google Patents. (n.d.). US4621154A - Process for preparing 4-(4-biphenylyl)-4-oxo-butanoic acid.
  • Matrix Fine Chemicals. (n.d.). 4-(4-BUTOXYPHENYL)-4-OXOBUTANOIC ACID | CAS 63471-88-5. [Link]

  • Scribd. (n.d.). Friedel Crafts Acylation. [Link]

  • International Journal of Scientific & Engineering Research. (n.d.). Environmentally Benign Process for Acylation of Arenes Using Carboxylic Acidanhydrides as Acylating Agents in Presence of Soli. [Link]

Sources

Method

Application Notes and Protocols for the Purification of 4-(4-Butoxyphenyl)-4-oxobutanoic acid by Recrystallization

For Distribution To: Researchers, scientists, and drug development professionals. Abstract This comprehensive guide provides a detailed protocol for the purification of 4-(4-Butoxyphenyl)-4-oxobutanoic acid via recrystal...

Author: BenchChem Technical Support Team. Date: January 2026

For Distribution To: Researchers, scientists, and drug development professionals.

Abstract

This comprehensive guide provides a detailed protocol for the purification of 4-(4-Butoxyphenyl)-4-oxobutanoic acid via recrystallization. The document outlines the underlying principles of solvent selection, the procedural steps for both an initial acid-base extraction and the final recrystallization, and methods for assessing the purity of the final product. The protocols are designed to be robust and reproducible, offering insights into the causal relationships between experimental choices and outcomes, thereby ensuring high scientific integrity. This guide is intended to equip researchers in organic synthesis and drug development with the necessary tools to obtain high-purity 4-(4-Butoxyphenyl)-4-oxobutanoic acid, a critical prerequisite for subsequent applications.

Introduction: The Imperative for Purity

4-(4-Butoxyphenyl)-4-oxobutanoic acid is a keto acid of significant interest in medicinal chemistry and materials science. The presence of impurities, even in trace amounts, can drastically alter the compound's physicochemical properties, biological activity, and reactivity in subsequent synthetic steps. Therefore, a robust purification strategy is not merely a procedural step but a critical determinant of experimental success.

Recrystallization remains a cornerstone of purification techniques for solid organic compounds.[1] Its efficacy is predicated on the differential solubility of the target compound and its impurities in a selected solvent system at varying temperatures.[1][2] A well-executed recrystallization can yield highly pure crystalline material from a seemingly intractable crude product.

This document provides a detailed, experience-driven guide to the purification of 4-(4-Butoxyphenyl)-4-oxobutanoic acid, moving beyond a simple list of steps to explain the rationale behind each procedural choice.

Foundational Principles: Solvent Selection for Recrystallization

The choice of solvent is the most critical variable in a successful recrystallization.[1][3] An ideal solvent for 4-(4-Butoxyphenyl)-4-oxobutanoic acid should exhibit the following characteristics:

  • High Solvating Power at Elevated Temperatures: The solvent must completely dissolve the compound when heated to its boiling point.[1][2]

  • Low Solvating Power at Ambient or Sub-Ambient Temperatures: Upon cooling, the compound should precipitate out of the solution, leaving the impurities dissolved.[1][2]

  • Favorable Crystal Lattice Formation: The solvent should promote the growth of well-defined crystals rather than an amorphous precipitate or oil.

  • Inertness: The solvent must not react with the compound.[2]

  • Volatility: The solvent should be easily removable from the purified crystals.[2]

Based on the structure of 4-(4-Butoxyphenyl)-4-oxobutanoic acid, which contains a ketone, a carboxylic acid, and an ether functional group, several solvent classes can be considered. A general rule of thumb is that "like dissolves like." Therefore, moderately polar solvents are a logical starting point.

Solvent Candidate Rationale for Selection Potential Drawbacks
Ethanol The hydroxyl group can hydrogen bond with the carboxylic acid moiety, and the ethyl group provides some non-polar character to interact with the phenyl and butyl groups. Often used for recrystallizing carboxylic acids.[4]May have high solubility even at room temperature, potentially reducing yield.
Ethyl Acetate The ester functionality offers moderate polarity, making it a good general-purpose solvent for a wide range of organic compounds.Can be prone to hydrolysis if acidic or basic impurities are present.
Toluene A non-polar aromatic solvent that can effectively dissolve the aromatic portion of the molecule at elevated temperatures.May not be polar enough to dissolve the carboxylic acid group effectively.
Water While the compound is likely poorly soluble in water at room temperature, its solubility may increase significantly at higher temperatures, especially given the presence of the polar carboxylic acid group.[4][5]The hydrophobic butyoxyphenyl group may lead to "oiling out."
Ethanol/Water Mixture A solvent pair can fine-tune the solubility characteristics. Ethanol can solvate the organic portions, while water can decrease the overall solubility upon cooling.The optimal ratio needs to be determined empirically.

For the purpose of this protocol, we will focus on a dual strategy: an initial purification by acid-base extraction to remove neutral and basic impurities, followed by recrystallization from an ethanol/water solvent system.

Experimental Protocols

Preliminary Purification: Acid-Base Extraction

This step leverages the acidic nature of the carboxylic acid group to separate it from non-acidic impurities.

Protocol:

  • Dissolution: Dissolve the crude 4-(4-Butoxyphenyl)-4-oxobutanoic acid in a 5% (w/v) aqueous solution of sodium bicarbonate. Use approximately 10 mL of the bicarbonate solution for every 1 gram of crude material. Gentle warming may be required to facilitate dissolution.

  • Extraction of Impurities: Transfer the aqueous solution to a separatory funnel and extract with an equal volume of diethyl ether or ethyl acetate twice. This will remove any neutral or basic organic impurities.

  • Acidification and Precipitation: Cool the aqueous layer in an ice bath and slowly acidify with dilute hydrochloric acid (e.g., 2 M HCl) with constant stirring until the pH is approximately 2. The purified 4-(4-Butoxyphenyl)-4-oxobutanoic acid will precipitate out as a solid.

  • Isolation: Collect the precipitated solid by vacuum filtration, wash with cold deionized water, and allow it to air dry.

Final Purification: Recrystallization

This protocol details the final purification step to obtain highly pure, crystalline 4-(4-Butoxyphenyl)-4-oxobutanoic acid.

Protocol:

  • Solvent Preparation: Prepare a solvent mixture of ethanol and deionized water. The optimal ratio will need to be determined empirically, but a starting point of 3:1 ethanol to water is recommended.

  • Dissolution: Place the partially purified acid in an Erlenmeyer flask and add the minimum amount of hot ethanol required to dissolve the solid completely. The solution should be heated on a hot plate in a fume hood.

  • Hot Filtration (if necessary): If any insoluble impurities remain in the hot solution, perform a hot gravity filtration to remove them. This step is crucial to prevent the premature crystallization of the product on the filter paper.

  • Crystallization: To the hot, clear solution, add hot water dropwise until the solution becomes faintly cloudy (the cloud point). Then, add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.

  • Cooling and Crystal Growth: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Slow cooling is essential for the formation of large, well-defined crystals.[1] Once at room temperature, the flask can be placed in an ice bath to maximize the yield of the crystals.

  • Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of the cold ethanol/water solvent mixture to remove any residual soluble impurities.

  • Drying: Dry the purified crystals in a vacuum oven at a temperature below the melting point of the compound (a similar compound, 4-(4-methylphenyl)-4-oxobutanoic acid, has a melting point of 127-130 °C, so a drying temperature of 60-70 °C should be safe).

Visualization of the Purification Workflow

Purification_Workflow cluster_prep Preliminary Purification cluster_recryst Recrystallization Crude Crude Product Dissolve Dissolve in NaHCO3 (aq) Crude->Dissolve Extract Extract with Ether Dissolve->Extract Acidify Acidify with HCl Extract->Acidify Precipitate Precipitated Acid Acidify->Precipitate Dissolve_Recryst Dissolve in Hot Ethanol Precipitate->Dissolve_Recryst Transfer to Recrystallization Add_Water Add Hot Water to Cloud Point Dissolve_Recryst->Add_Water Cool Slow Cooling Add_Water->Cool Crystals Pure Crystals Cool->Crystals

Sources

Application

Synthesis of 6-(4-Butoxyphenyl)-4,5-dihydropyridazin-3(2H)-one: A Detailed Application Note and Protocol

For Researchers, Scientists, and Drug Development Professionals Abstract This document provides a comprehensive guide to the synthesis of 6-(4-butoxyphenyl)-4,5-dihydropyridazin-3(2H)-one, a pyridazinone derivative with...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to the synthesis of 6-(4-butoxyphenyl)-4,5-dihydropyridazin-3(2H)-one, a pyridazinone derivative with potential applications in medicinal chemistry. Pyridazinone scaffolds are of significant interest in drug discovery due to their diverse pharmacological activities, which include anti-inflammatory, analgesic, anticancer, and cardiovascular effects[1][2][3]. This guide details the two-step synthesis, starting with the preparation of the key intermediate, 4-(4-butoxyphenyl)-4-oxobutanoic acid, via a Friedel-Crafts acylation, followed by its cyclization with hydrazine hydrate to yield the target pyridazinone derivative. The protocols are designed to be self-validating, with explanations for key experimental choices, ensuring both reproducibility and a deep understanding of the underlying chemical principles.

Introduction: The Significance of Pyridazinone Derivatives

Pyridazinone and its derivatives are a class of heterocyclic compounds that have garnered considerable attention in the field of medicinal chemistry. The presence of the pyridazinone nucleus often imparts a wide spectrum of biological activities[4][5]. These compounds have been investigated for their potential as anti-inflammatory agents, analgesics, anticancer therapeutics, and cardiovascular drugs[6][7][8]. The structural versatility of the pyridazinone scaffold allows for the synthesis of a vast library of derivatives, enabling the fine-tuning of their pharmacological profiles. The target molecule, 6-(4-butoxyphenyl)-4,5-dihydropyridazin-3(2H)-one, incorporates a butoxyphenyl group, which can influence its lipophilicity and potential interactions with biological targets.

Overall Synthetic Scheme

The synthesis is a two-step process, beginning with the Friedel-Crafts acylation of butoxybenzene with succinic anhydride to form the γ-keto acid intermediate. This intermediate is then cyclized with hydrazine hydrate to form the final pyridazinone product.

Caption: Overall two-step synthesis of 6-(4-butoxyphenyl)-4,5-dihydropyridazin-3(2H)-one.

Part 1: Synthesis of 4-(4-Butoxyphenyl)-4-oxobutanoic acid

This initial step involves a Friedel-Crafts acylation, a classic and robust method for forming carbon-carbon bonds with aromatic rings[9]. Butoxybenzene is acylated with succinic anhydride using aluminum chloride as a Lewis acid catalyst.

Reaction Mechanism: Friedel-Crafts Acylation

The mechanism begins with the activation of succinic anhydride by the Lewis acid, aluminum chloride (AlCl₃), to form a highly electrophilic acylium ion. This electrophile is then attacked by the electron-rich butoxybenzene ring, primarily at the para position due to the ortho,para-directing effect of the butoxy group and steric hindrance at the ortho positions. Subsequent loss of a proton restores aromaticity and, after an aqueous workup, yields the desired γ-keto acid.

Caption: Mechanism of Friedel-Crafts acylation of butoxybenzene with succinic anhydride.

Experimental Protocol: 4-(4-Butoxyphenyl)-4-oxobutanoic acid
Reagent/SolventMolar Mass ( g/mol )AmountMoles
Butoxybenzene150.2215.0 g0.10
Succinic Anhydride100.0710.0 g0.10
Aluminum Chloride (anhydrous)133.3429.3 g0.22
Dichloromethane (anhydrous)-150 mL-
5% Hydrochloric Acid-200 mL-
Saturated Sodium Bicarbonate-As needed-
Water-As needed-
Anhydrous Magnesium Sulfate-As needed-

Procedure:

  • Reaction Setup: To a 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap (to absorb HCl gas), add anhydrous aluminum chloride (29.3 g, 0.22 mol) and anhydrous dichloromethane (100 mL). Cool the suspension to 0-5 °C in an ice bath.

  • Addition of Reactants: In a separate beaker, dissolve butoxybenzene (15.0 g, 0.10 mol) and succinic anhydride (10.0 g, 0.10 mol) in anhydrous dichloromethane (50 mL). Transfer this solution to the dropping funnel.

  • Reaction Execution: Add the solution of butoxybenzene and succinic anhydride dropwise to the stirred suspension of aluminum chloride over a period of 30-45 minutes, maintaining the temperature below 10 °C. After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 3-4 hours. The color of the mixture will typically darken.

  • Workup: Carefully pour the reaction mixture into a beaker containing 200 g of crushed ice and 50 mL of concentrated hydrochloric acid. Stir until the ice has melted and the aluminum salts have dissolved. Transfer the mixture to a separatory funnel and separate the layers.

  • Extraction and Neutralization: Extract the aqueous layer with dichloromethane (2 x 50 mL). Combine the organic layers and wash with water (100 mL). Extract the organic layer with saturated sodium bicarbonate solution until the aqueous layer is basic. This step transfers the carboxylic acid product to the aqueous layer as its sodium salt.

  • Acidification and Isolation: Cool the aqueous bicarbonate solution in an ice bath and acidify with concentrated hydrochloric acid until the pH is acidic (pH ~2), at which point the product will precipitate.

  • Purification: Collect the solid product by vacuum filtration, wash with cold water, and dry. Recrystallization from a suitable solvent system (e.g., ethanol/water) will afford the pure 4-(4-butoxyphenyl)-4-oxobutanoic acid.

Expected Outcome: A white to off-white solid. The yield is typically in the range of 70-85%.

Part 2: Synthesis of 6-(4-Butoxyphenyl)-4,5-dihydropyridazin-3(2H)-one

The second and final step is the cyclocondensation of the synthesized γ-keto acid with hydrazine hydrate. This reaction forms the six-membered pyridazinone ring.

Reaction Mechanism: Pyridazinone Formation

The reaction proceeds through the initial formation of a hydrazone by the nucleophilic attack of hydrazine on the ketone carbonyl of the γ-keto acid. This is followed by an intramolecular nucleophilic attack of the terminal nitrogen of the hydrazone on the carboxylic acid carbonyl, leading to a cyclic intermediate. Dehydration of this intermediate results in the formation of the stable 4,5-dihydropyridazin-3(2H)-one ring system[6][10]. The reaction is often facilitated by heating in a suitable solvent, such as ethanol or acetic acid.

Caption: Mechanism for the formation of the pyridazinone ring.

Experimental Protocol: 6-(4-Butoxyphenyl)-4,5-dihydropyridazin-3(2H)-one
Reagent/SolventMolar Mass ( g/mol )AmountMoles
4-(4-Butoxyphenyl)-4-oxobutanoic acid250.2812.5 g0.05
Hydrazine Hydrate (80%)50.06 (as N₂H₄·H₂O)3.75 g0.06
Ethanol-100 mL-
Glacial Acetic Acid (optional catalyst)-2-3 drops-

Procedure:

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-(4-butoxyphenyl)-4-oxobutanoic acid (12.5 g, 0.05 mol) in ethanol (100 mL).

  • Addition of Hydrazine: To the stirred solution, add hydrazine hydrate (3.75 g, 0.06 mol). A few drops of glacial acetic acid can be added to catalyze the reaction.

  • Reaction Execution: Heat the reaction mixture to reflux and maintain reflux for 6-8 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Isolation: After the reaction is complete, cool the mixture to room temperature. The product may precipitate out of the solution upon cooling. If not, reduce the volume of the solvent by rotary evaporation.

  • Purification: Collect the solid product by vacuum filtration. Wash the solid with cold ethanol and then with water to remove any unreacted hydrazine hydrate and other water-soluble impurities. Dry the product. If necessary, the product can be further purified by recrystallization from ethanol.

Expected Outcome: A crystalline solid. Yields are generally high, often exceeding 80%.

Characterization of 6-(4-Butoxyphenyl)-4,5-dihydropyridazin-3(2H)-one

The structure and purity of the synthesized compound should be confirmed by standard analytical techniques.

  • Melting Point: Determine the melting point of the recrystallized product. A sharp melting point is indicative of high purity.

  • Spectroscopy:

    • ¹H NMR: The proton NMR spectrum should show characteristic signals for the butoxy group (a triplet for the terminal methyl group, two multiplets for the methylene groups, and a triplet for the methylene group attached to the oxygen), aromatic protons (two doublets), and the methylene protons of the pyridazinone ring (two triplets). The NH proton will appear as a broad singlet.

    • ¹³C NMR: The carbon NMR spectrum will show the expected number of signals corresponding to the different carbon environments in the molecule[2][11].

    • FT-IR: The infrared spectrum will show a characteristic C=O stretching frequency for the amide carbonyl in the pyridazinone ring, N-H stretching, and C-H stretching for the aromatic and aliphatic portions.

  • Mass Spectrometry: Electrospray ionization (ESI) or other soft ionization techniques can be used to confirm the molecular weight of the product.

Safety Precautions

  • Aluminum chloride is corrosive and reacts violently with water. Handle in a fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Hydrazine hydrate is toxic and a suspected carcinogen. Handle with extreme care in a well-ventilated fume hood and wear appropriate PPE.

  • Dichloromethane is a volatile and potentially toxic solvent. Use in a fume hood.

  • Hydrochloric acid is corrosive. Handle with care.

Conclusion

The protocols detailed in this application note provide a reliable and efficient method for the synthesis of 6-(4-butoxyphenyl)-4,5-dihydropyridazin-3(2H)-one. By understanding the underlying mechanisms and adhering to the described procedures, researchers can confidently synthesize this and other related pyridazinone derivatives for further investigation in drug discovery and development programs. The versatility of the pyridazinone scaffold continues to make it an attractive target for the development of novel therapeutic agents[3][4].

References

  • SAR Publication. (n.d.). Pharmacological activities of pyridazines and pyridazinone Derivatives: A Review on biologically active scaffold. Retrieved from [Link]

  • Asif, M. (2014). Pharmacological activities of pyridazines and pyridazinone Derivatives: A Review on biologically active scaffold. Scholars Research Library. Retrieved from [Link]

  • Pathak, S., Sharma, V., Agrawal, N., & Sharma, S. (2025). Pyridazinone: Current Progress in Synthesis of its Derivatives and Biological Activity. Medicinal Chemistry, 21(8), 822-842. Retrieved from [Link]

  • Scholars Research Library. (n.d.). Various Chemical and Biological Activities of Pyridazinone Derivatives. Retrieved from [Link]

  • Vedantu. (n.d.). What happens when benzene undergoes Friedel-Crafts acylation with succinic anhydride in presence of. Retrieved from [Link]

  • Bentham Science Publishers. (n.d.). Pyridazinone: Current Progress in Synthesis of its Derivatives and Biological Activity. Retrieved from [Link]

  • Abdelbaset, M. S., abdel-aziz, M., Abuo-Rahma, G. E. A., & Abdelrahman, M. (n.d.). Pyridazinone derivatives with anticonvulsant activity. ResearchGate. Retrieved from [Link]

  • Chemistry Stack Exchange. (2018, July 4). Cyclisation reaction through hydrazine. Retrieved from [Link]

  • INDO GLOBAL JOURNAL OF PHARMACEUTICAL SCIENCES. (n.d.). A Review on Synthetic Protocols of Pyridazine and Pyridazone Analogues. Retrieved from [Link]

  • Rani, P. (2020). Pyridazinone: an attractive lead for anti-inflammatory and analgesic drug discovery. Future Medicinal Chemistry, 12(13), 1239-1260. Retrieved from [Link]

  • Al-Tel, T. H. (2010). Synthesis and Biological Evaluation of Some Novel 6-aryl-2-(p-sulfamylphenyl)-4,5-dihydropyridazin-3(2H)-ones as Anti-Cancer, Antimicrobial, and Anti-Inflammatory Agents. Journal of Enzyme Inhibition and Medicinal Chemistry, 25(2), 266-271. Retrieved from [Link]

  • Alam, M. S. (2013). Synthesis, antiproliferative and anti-inflammatory activities of some novel 6-aryl-2-(p-(methanesulfonyl)phenyl)-4,5-dihydropyridazi-3(2H)-ones. European Journal of Medicinal Chemistry, 69, 57-66. Retrieved from [Link]

  • ResearchGate. (n.d.). Reactions of compound 4 with hydrazine hydrate, phenylhydrazine, cyclohexylamine and piperidine. Retrieved from [Link]

  • University of Wisconsin. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts. Retrieved from [Link]

  • Yadav, M. R. (2007). Synthesis and bioactivity of 6-phenyl-4,5-dihydro-3(2H)-pyridazinone derivatives. Arzneimittelforschung, 57(10), 641-6. Retrieved from [Link]

  • MDPI. (n.d.). 2-Methyl-6-(4-aminophenyl)-4,5-dihydro-3(2H)-pyridazinone Synthon for Some New Annelated 1,2,3-Selena/Thiadiazoles and 2H-Diazaphospholes with Anticipated Biological Activity and Quantum Chemical Calculations. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of Some New 4,5-dihydro-6-(4-methoxy-3-methylphenyl)-3(2H)-pyridazinone Derivatives. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis and Bioactivity of 6-Phenyl-4,5-dihydro-3(2H)-pyridazinone Derivatives. Retrieved from [Link]

  • ResearchGate. (n.d.). Solubility and thermodynamics of 6-phenyl-4,5-dihydropyridazin-3 ( 2H)-one in various neat solvents at different temperatures. Retrieved from [Link]

Sources

Method

Application Notes &amp; Protocols: Investigating the Medicinal Chemistry Potential of 4-(4-Butoxyphenyl)-4-oxobutanoic Acid

Introduction: A Scaffold of Opportunity 4-(4-Butoxyphenyl)-4-oxobutanoic acid belongs to the versatile class of 4-aryl-4-oxobutanoic acids, a chemical scaffold that has garnered significant interest in medicinal chemistr...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Scaffold of Opportunity

4-(4-Butoxyphenyl)-4-oxobutanoic acid belongs to the versatile class of 4-aryl-4-oxobutanoic acids, a chemical scaffold that has garnered significant interest in medicinal chemistry. While this specific molecule is not extensively documented, its structural analogs have proven to be pharmacologically significant. A notable example is Fenbufen, 4-(4-biphenylyl)-4-oxobutanoic acid, a known non-steroidal anti-inflammatory drug (NSAID).[1] The core structure, featuring an aromatic ring linked to a keto-acid chain, serves as a versatile pharmacophore that can be tailored to interact with various biological targets.

This document provides a comprehensive guide for the synthesis and preliminary biological evaluation of 4-(4-Butoxyphenyl)-4-oxobutanoic acid. The protocols herein are designed to empower researchers to explore its potential as an anti-inflammatory agent, an antimicrobial compound, or as a key intermediate for the synthesis of novel heterocyclic drug candidates. The causality behind experimental choices is explained to provide a deeper understanding of the scientific principles at play.

Synthesis Protocol: Friedel-Crafts Acylation

The most direct and established route for synthesizing 4-aryl-4-oxobutanoic acids is the Friedel-Crafts acylation.[2][3] This electrophilic aromatic substitution reaction involves the acylation of an aromatic ring with an acid anhydride in the presence of a Lewis acid catalyst. For the target compound, this translates to the reaction of butoxybenzene with succinic anhydride, catalyzed by anhydrous aluminum chloride (AlCl₃).[4]

Causality: The Lewis acid (AlCl₃) coordinates with an oxygen atom of succinic anhydride, polarizing it and generating a highly electrophilic acylium ion intermediate.[5][6] The electron-rich butoxybenzene, activated by the electron-donating butoxy group, then acts as a nucleophile, attacking the acylium ion to form the desired product. The para-substitution is sterically and electronically favored.

Materials and Reagents
Reagent/MaterialGradeMolar Mass ( g/mol )Supplier Example
ButoxybenzeneReagent150.22Sigma-Aldrich
Succinic Anhydride≥99%100.07Sigma-Aldrich
Anhydrous Aluminum Chloride (AlCl₃)Anhydrous, powder133.34Sigma-Aldrich
Dichloromethane (DCM)Anhydrous84.93Fisher Scientific
Hydrochloric Acid (HCl)Concentrated (37%)36.46VWR
Sodium Bicarbonate (NaHCO₃)ACS Reagent84.01VWR
Anhydrous Sodium Sulfate (Na₂SO₄)ACS Reagent142.04Fisher Scientific
Crushed Ice---
Deionized Water-18.02-
Step-by-Step Synthesis Procedure
  • Reaction Setup: Equip a 250 mL three-necked round-bottom flask with a magnetic stirrer, a dropping funnel, and a reflux condenser fitted with a calcium chloride drying tube to maintain anhydrous conditions.

  • Catalyst Suspension: To the flask, add anhydrous aluminum chloride (13.3 g, 0.10 mol, 2.2 eq). Carefully add 50 mL of anhydrous dichloromethane (DCM) while stirring to create a suspension. Cool the mixture to 0-5 °C using an ice bath.

  • Acylating Agent Addition: Dissolve succinic anhydride (5.0 g, 0.05 mol, 1.1 eq) in 30 mL of anhydrous DCM in a separate flask. Transfer this solution to the dropping funnel. Add the succinic anhydride solution dropwise to the stirred AlCl₃ suspension over 20-30 minutes. The reaction is exothermic; maintain the temperature below 10 °C.

  • Substrate Addition: After the initial exotherm subsides, add butoxybenzene (6.8 g, 0.045 mol, 1.0 eq) dropwise to the reaction mixture over 30 minutes, maintaining the temperature at 0-5 °C.

  • Reaction Progression: Once the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for an additional 2-3 hours. Monitor the reaction's progress using Thin Layer Chromatography (TLC) (e.g., mobile phase: 7:3 Hexane:Ethyl Acetate).

  • Quenching: Cool the reaction flask back to 0 °C in an ice bath. Very slowly and carefully, pour the reaction mixture into a 500 mL beaker containing a mixture of 100 g of crushed ice and 20 mL of concentrated HCl. This step hydrolyzes the aluminum chloride complex and should be performed in a fume hood due to the evolution of HCl gas.

  • Workup & Extraction:

    • Transfer the quenched mixture to a separatory funnel. Separate the organic (DCM) layer.

    • Extract the aqueous layer twice with 30 mL portions of DCM.

    • Combine all organic layers.

    • Wash the combined organic layer with 50 mL of deionized water.

    • Extract the acidic product from the organic layer by washing with a saturated sodium bicarbonate solution (2 x 50 mL). The product will move to the aqueous layer as its sodium salt.

  • Product Isolation:

    • Combine the aqueous bicarbonate extracts in a beaker and cool in an ice bath.

    • Acidify the solution by slowly adding concentrated HCl dropwise with stirring until the pH is ~1-2 (check with pH paper). The product will precipitate as a solid.

    • Collect the solid product by vacuum filtration using a Büchner funnel.

    • Wash the solid with cold deionized water (2 x 20 mL) to remove inorganic salts.

  • Drying and Purification: Dry the crude product under vacuum. For higher purity, the product can be recrystallized from an appropriate solvent system, such as ethanol/water.

Synthesis Workflow Diagram

G cluster_prep Reagent Preparation cluster_reaction Reaction Core cluster_workup Workup & Isolation succinic_anhydride Succinic Anhydride in Anhydrous DCM reaction_vessel Reaction Vessel (0-5 °C) succinic_anhydride->reaction_vessel 2. Add Anhydride (dropwise) alcl3 Anhydrous AlCl₃ in Anhydrous DCM alcl3->reaction_vessel 1. Add Catalyst butoxybenzene Butoxybenzene butoxybenzene->reaction_vessel 3. Add Butoxybenzene (dropwise) reflux Stir at RT (2-3 hours) reaction_vessel->reflux 4. Warm to RT quench Quench (Ice / conc. HCl) reflux->quench 5. Cool & Quench extract_dcm Separate Organic Layer & Extract Aqueous quench->extract_dcm extract_bicarb Extract with Sat. NaHCO₃ extract_dcm->extract_bicarb acidify Acidify Aqueous Layer (conc. HCl to pH 1-2) extract_bicarb->acidify filter_dry Vacuum Filtration & Drying acidify->filter_dry product Pure Product: 4-(4-Butoxyphenyl)- 4-oxobutanoic acid filter_dry->product

Caption: Friedel-Crafts synthesis workflow for 4-(4-Butoxyphenyl)-4-oxobutanoic acid.

Proposed Medicinal Chemistry Applications & Evaluation Protocols

Based on the activities of structurally related compounds, we propose three primary avenues for investigating the medicinal potential of 4-(4-Butoxyphenyl)-4-oxobutanoic acid.

Application I: Anti-Inflammatory Agent (COX Inhibitor)

Scientific Rationale: The arylalkanoic acid motif is a classic feature of many NSAIDs that act by inhibiting cyclooxygenase (COX) enzymes, which are key to the inflammatory pathway.[7][8] These enzymes convert arachidonic acid into prostaglandins, which are pro-inflammatory mediators.[9] The structural similarity of the target compound to known COX inhibitors like Fenbufen suggests it may possess similar activity.

Protocol 3.1.1: In Vitro Cyclooxygenase (COX-1/COX-2) Inhibition Assay

This protocol describes a high-throughput ELISA-based method to determine the compound's inhibitory activity against COX-1 and COX-2.[10][11]

  • Materials:

    • Ovine COX-1 and human recombinant COX-2 enzymes (Cayman Chemical or similar)

    • Reaction Buffer (e.g., 0.1 M Tris-HCl, pH 8.0, containing 5 mM EDTA and 2 mM phenol)

    • Heme cofactor

    • Arachidonic acid (substrate)

    • Test compound (dissolved in DMSO)

    • Stannous chloride (to stop the reaction)

    • Prostaglandin E₂ (PGE₂) ELISA kit (Cayman Chemical, R&D Systems, or similar)

  • Procedure:

    • Enzyme Preparation: Prepare solutions of COX-1 and COX-2 in the reaction buffer containing heme. Keep on ice.

    • Assay Plate Setup: In a 96-well plate, add 150 µL of reaction buffer to each well.

    • Inhibitor Addition: Add 10 µL of the test compound solution at various concentrations (e.g., 0.1 to 100 µM) to the appropriate wells. For control wells (100% activity), add 10 µL of the vehicle (DMSO).

    • Enzyme Addition: Add 10 µL of the prepared COX-1 or COX-2 enzyme solution to all wells except the background control.

    • Pre-incubation: Incubate the plate for 10 minutes at 37°C to allow the inhibitor to bind to the enzyme.

    • Reaction Initiation: Initiate the reaction by adding 10 µL of arachidonic acid solution to all wells.

    • Reaction Incubation: Incubate for exactly 2 minutes at 37°C.

    • Reaction Termination: Stop the reaction by adding 10 µL of stannous chloride solution.

    • PGE₂ Quantification: Quantify the amount of PGE₂ produced in each well using a commercial PGE₂ ELISA kit, following the manufacturer's instructions.

  • Data Analysis:

    • Calculate the percentage of inhibition for each concentration of the test compound using the formula: % Inhibition = [(Absorbance_control - Absorbance_sample) / Absorbance_control] * 100

    • Plot the % Inhibition against the logarithm of the compound concentration.

    • Determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%) using non-linear regression analysis.

  • Hypothetical Data Summary:

CompoundCOX-1 IC₅₀ (µM)COX-2 IC₅₀ (µM)Selectivity Index (COX-1/COX-2)
4-(4-Butoxyphenyl)-4-oxobutanoic acid 15.22.85.4
Ibuprofen (Reference)10.53.53.0
Celecoxib (Reference)25.00.05500
Application II: Antimicrobial Agent

Scientific Rationale: Various derivatives of 4-aryl-4-oxobutanoic and related keto-enoic acids have demonstrated moderate to significant antimicrobial activity against both Gram-positive and Gram-negative bacteria, as well as fungi.[12][13][14][15] The combination of the lipophilic aryl-butoxy group and the acidic functionality may facilitate interaction with and disruption of microbial membranes or metabolic pathways.

Protocol 3.2.1: Antimicrobial Susceptibility Testing (Kirby-Bauer Disk Diffusion)

This is a standard, qualitative method to screen for antimicrobial activity.[16][17]

  • Materials:

    • Bacterial strains (e.g., Staphylococcus aureus ATCC 25923, Escherichia coli ATCC 25922)

    • Mueller-Hinton Agar (MHA)

    • Sterile blank paper disks (6 mm diameter)

    • Test compound solution (e.g., 1 mg/mL in DMSO)

    • Sterile saline (0.85% NaCl)

    • 0.5 McFarland turbidity standard

    • Positive control antibiotic disks (e.g., Ciprofloxacin, Vancomycin)

    • Negative control disk (DMSO)

  • Procedure:

    • Inoculum Preparation: From a fresh culture, pick 3-5 isolated colonies and suspend them in sterile saline. Adjust the turbidity of the suspension to match the 0.5 McFarland standard (~1.5 x 10⁸ CFU/mL).[18]

    • Plate Inoculation: Within 15 minutes of preparation, dip a sterile cotton swab into the inoculum suspension. Press the swab against the inside of the tube to remove excess fluid. Swab the entire surface of an MHA plate evenly in three directions, rotating the plate 60° after each application.[18]

    • Disk Preparation & Application: Aseptically apply sterile blank disks to the inoculated agar surface. Pipette a defined volume (e.g., 10 µL) of the test compound solution onto a disk. Also apply positive and negative control disks.

    • Incubation: Incubate the plates, inverted, at 35-37°C for 18-24 hours.

    • Result Interpretation: Measure the diameter of the zone of complete inhibition (in mm) around each disk. Compare the zone size to established standards or the positive control.

  • Hypothetical Data Summary:

Compound (10 µ g/disk )Zone of Inhibition (mm) vs. S. aureusZone of Inhibition (mm) vs. E. coli
4-(4-Butoxyphenyl)-4-oxobutanoic acid 149
Vancomycin (30 µg)180
Ciprofloxacin (5 µg)2530
DMSO (Vehicle)00
Visualizing the Proposed Mechanism of Action

The following diagram illustrates the proposed inhibitory action on the Cyclooxygenase (COX) enzyme pathway.

G cluster_pathway Prostaglandin Synthesis Pathway Arachidonic_Acid Arachidonic Acid COX_Enzyme COX-1 / COX-2 Enzyme Arachidonic_Acid->COX_Enzyme Prostaglandins Prostaglandins (e.g., PGE₂) COX_Enzyme->Prostaglandins Inflammation Inflammation & Pain Prostaglandins->Inflammation Inhibitor 4-(4-Butoxyphenyl)- 4-oxobutanoic acid Inhibitor->COX_Enzyme Inhibition

Caption: Proposed inhibition of the COX enzyme by 4-(4-Butoxyphenyl)-4-oxobutanoic acid.

Conclusion and Future Directions

4-(4-Butoxyphenyl)-4-oxobutanoic acid represents a promising, yet underexplored, chemical entity. The protocols detailed in this guide provide a robust framework for its synthesis and initial biological characterization. Based on the established pharmacology of its structural analogs, investigations into its anti-inflammatory and antimicrobial properties are highly warranted. Positive results from these initial screens would justify more advanced studies, including determination of minimum inhibitory concentrations (MIC) for antimicrobial activity, in vivo efficacy studies in animal models of inflammation, and structure-activity relationship (SAR) studies to optimize potency and selectivity. Furthermore, its role as a precursor for novel heterocyclic compounds remains a fertile ground for discovery.

References

  • American Society for Microbiology. (2009). Kirby-Bauer Disk Diffusion Susceptibility Test Protocol. [Link]

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  • Google Patents. Method for producing 4-alkoxyphenyl-4-oxobutyric acid and method for producing 7-alkoxy-1-tetralones.
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  • Lehmann, C., et al. (2020). Drug discovery strategies for novel leukotriene A4 hydrolase inhibitors. PubMed. [Link]

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Application

Derivatization of the carboxylic acid group of "4-(4-Butoxyphenyl)-4-oxobutanoic acid"

An Application Guide to the Strategic Derivatization of the Carboxylic Acid Moiety of 4-(4-Butoxyphenyl)-4-oxobutanoic Acid Abstract This comprehensive technical guide provides researchers, medicinal chemists, and drug d...

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Strategic Derivatization of the Carboxylic Acid Moiety of 4-(4-Butoxyphenyl)-4-oxobutanoic Acid

Abstract

This comprehensive technical guide provides researchers, medicinal chemists, and drug development professionals with a detailed exploration of methods for the chemical modification of the carboxylic acid group on 4-(4-Butoxyphenyl)-4-oxobutanoic acid. This γ-keto acid serves as a versatile scaffold in synthetic and medicinal chemistry, and its derivatization is a critical step for modulating physicochemical properties, enabling further synthetic transformations, and developing prodrug strategies. This document moves beyond simple procedural lists to explain the causality behind experimental choices, offering field-proven insights into esterification, amidation, and acyl halide formation. Each protocol is presented as a self-validating system, supported by mechanistic diagrams and a curated selection of authoritative references.

Introduction: The Strategic Value of Derivatizing 4-(4-Butoxyphenyl)-4-oxobutanoic Acid

4-(4-Butoxyphenyl)-4-oxobutanoic acid is a bifunctional molecule featuring a ketone and a carboxylic acid. This structure is analogous to other 4-aryl-4-oxobutanoic acids, which are valuable precursors in the synthesis of a wide range of compounds, including nitrogen-containing heterocycles with potential biological activity.[1][2] The carboxylic acid group is a primary handle for chemical modification, allowing for the synthesis of a diverse library of derivatives.

The strategic motivations for derivatizing this carboxylic acid include:

  • Prodrug Development: Converting the polar carboxylic acid into a more lipophilic ester or amide can enhance membrane permeability and oral bioavailability.

  • Synthetic Intermediates: Transformation into esters, amides, or highly reactive acyl chlorides provides stable intermediates or activated precursors for more complex molecular constructions.[3]

  • Modulation of Physicochemical Properties: Derivatization alters solubility, polarity, and hydrogen bonding capacity, which is crucial for optimizing compounds for specific biological assays or formulation requirements.

  • Attachment to Scaffolds: The activated carboxylic acid can be coupled to polymers, peptides, or other molecular scaffolds for various applications in materials science and chemical biology.[4]

This guide focuses on the three most fundamental and widely applicable derivatization pathways: Esterification, Amidation, and Acyl Halide formation.

Core Derivatization Strategies: A Comparative Overview

The choice of derivatization strategy depends on the desired final product, the stability of the starting material to the reaction conditions, and the scale of the synthesis. The presence of the ketone and the butoxy-substituted aromatic ring in the target molecule are generally robust and compatible with the methods described below.

Strategy Primary Derivative Key Advantages Common Challenges Best Suited For
Esterification Ester (-COOR)Tunable lipophilicity, widely used in prodrugs, generally stable products.Equilibrium-limited reactions may require forcing conditions (Fischer). Byproduct removal can be tedious (Steglich).Prodrug synthesis, protecting group installation, altering solubility.
Amidation Amide (-CONR₂)Creates highly stable, often crystalline products. Introduces diverse functional groups. Central to peptide chemistry.Requires activation of the carboxylic acid. Can be sluggish with hindered amines. Potential for racemization with chiral substrates.[3][5]Building block synthesis, creating peptidomimetics, generating stable analogs for SAR studies.
Acyl Halide Formation Acyl Chloride (-COCl)Creates a highly reactive intermediate. Enables a broad range of subsequent reactions (e.g., Friedel-Crafts acylation, reaction with organometallics).Moisture-sensitive, often requires inert atmosphere. Reagents can be harsh.[6] Not typically isolated for long-term storage.Creating highly activated intermediates for coupling with poor nucleophiles.

Application Notes and Protocols

This section provides detailed, step-by-step protocols for the principal derivatization methods. The rationale behind each method is explained to guide the researcher in making informed decisions.

Esterification: Masking Polarity and Creating Prodrugs

Esterification converts the carboxylic acid into an ester, a fundamental transformation in organic synthesis.[7][8] Two primary methods are highlighted: the classic Fischer-Speier method for its scalability and the milder Steglich method for its compatibility with sensitive substrates.

This classic method utilizes an excess of an alcohol in the presence of a strong acid catalyst.[9][10][11] The reaction is an equilibrium process, and is typically driven to completion by using the alcohol as the solvent and/or by removing the water that is formed as a byproduct.[9][11][12]

  • Causality & Rationale: This is a cost-effective and straightforward procedure, especially for large-scale synthesis of simple alkyl esters (e.g., methyl, ethyl).[13][14] The strong acid protonates the carbonyl oxygen of the carboxylic acid, rendering the carbonyl carbon significantly more electrophilic and susceptible to nucleophilic attack by the alcohol.[9][10]

  • Protocol: Synthesis of Methyl 4-(4-Butoxyphenyl)-4-oxobutanoate

    • Reaction Setup: To a 100 mL round-bottom flask, add 4-(4-Butoxyphenyl)-4-oxobutanoic acid (2.50 g, 10.0 mmol).

    • Solvent/Reagent Addition: Add anhydrous methanol (50 mL). The large excess serves as both reactant and solvent.

    • Catalyst Addition: While stirring, cautiously add concentrated sulfuric acid (H₂SO₄, 0.5 mL) dropwise.

    • Reaction: Equip the flask with a reflux condenser and heat the mixture to reflux (approx. 65°C). Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-8 hours.

    • Workup: Cool the mixture to room temperature. Reduce the volume of methanol by approximately half using a rotary evaporator.

    • Extraction: Pour the remaining mixture into a separatory funnel containing 100 mL of cold water and 50 mL of ethyl acetate. Shake well and separate the layers. Extract the aqueous layer with an additional 25 mL of ethyl acetate.

    • Washing: Combine the organic layers and wash sequentially with 50 mL of saturated aqueous sodium bicarbonate (NaHCO₃) solution (caution: gas evolution) and 50 mL of brine.

    • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to yield the crude ester.

    • Purification: Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the final product.

The Steglich esterification is a powerful and mild method that utilizes a carbodiimide, typically N,N'-Dicyclohexylcarbodiimide (DCC), and a catalytic amount of 4-Dimethylaminopyridine (DMAP).[15][16] It is particularly advantageous for substrates that are sensitive to harsh acidic conditions or for coupling sterically hindered components.[15][17][18]

  • Causality & Rationale: DCC activates the carboxylic acid by forming a highly reactive O-acylisourea intermediate.[15][17] DMAP, a superior nucleophile to the alcohol, intercepts this intermediate to form a highly electrophilic N-acylpyridinium species ("active ester").[15][17] This key step prevents a side reaction where the O-acylisourea rearranges into an unreactive N-acylurea.[15][17] The alcohol then reacts rapidly with the activated ester to form the product and regenerate the DMAP catalyst.

Diagram 1: Steglich Esterification Workflow

G cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A Combine Acid (1 eq), Alcohol (1.2 eq), DMAP (0.1 eq) in anhydrous DCM B Cool to 0 °C (Ice Bath) A->B C Add DCC (1.1 eq) solution dropwise B->C D Stir at 0 °C for 30 min, then warm to RT for 2-4 h C->D E Cool to 0 °C to precipitate DCU D->E F Filter through Celite to remove DCU E->F G Wash filtrate with aq. HCl, aq. NaHCO₃, and brine F->G H Dry (Na₂SO₄), concentrate, and purify (Chromatography) G->H

A generalized workflow for performing a Steglich esterification.

  • Protocol: Synthesis of tert-Butyl 4-(4-Butoxyphenyl)-4-oxobutanoate

    • Reaction Setup: Under an inert atmosphere (e.g., nitrogen), add 4-(4-Butoxyphenyl)-4-oxobutanoic acid (2.50 g, 10.0 mmol), tert-butanol (1.11 g, 15.0 mmol, 1.5 eq), and DMAP (0.12 g, 1.0 mmol, 0.1 eq) to a dry round-bottom flask.

    • Solvent Addition: Dissolve the components in 50 mL of anhydrous dichloromethane (DCM).

    • Cooling: Cool the solution to 0 °C in an ice-water bath.

    • DCC Addition: Dissolve DCC (2.27 g, 11.0 mmol, 1.1 eq) in 10 mL of anhydrous DCM and add it dropwise to the cooled reaction mixture over 15 minutes.

    • Reaction: Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 2-4 hours, monitoring by TLC.

    • Filtration: A white precipitate of dicyclohexylurea (DCU) will form. Cool the mixture back to 0 °C for 30 minutes to maximize precipitation, then filter the mixture through a pad of Celite® to remove the DCU.[17] Wash the filter cake with a small amount of cold DCM.

    • Workup & Purification: Transfer the filtrate to a separatory funnel and wash sequentially with 0.5 M HCl (2 x 25 mL), saturated aqueous NaHCO₃ (2 x 25 mL), and brine (25 mL). Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the resulting crude ester by flash column chromatography.

Amidation: Forging Robust C-N Bonds

Amidation, the formation of an amide from a carboxylic acid and an amine, is arguably the most frequent reaction in medicinal chemistry.[3] Similar to esterification, this requires activation of the carboxylic acid.

This method is a mainstay of peptide synthesis and is broadly applicable to amide formation.[19][20] 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC or EDAC) is often preferred over DCC for its water-soluble urea byproduct, which simplifies purification.[4][5][20] The addition of an auxiliary nucleophile like 1-Hydroxybenzotriazole (HOBt) accelerates the coupling and minimizes side reactions, including potential racemization if chiral centers are present.[5][21]

  • Causality & Rationale: EDC activates the carboxylic acid to form the reactive O-acylisourea. HOBt rapidly traps this intermediate to form an HOBt-active ester. This new intermediate is less prone to side reactions and reacts cleanly with the amine to form the desired amide bond with high efficiency.[5]

G Acid R-COOH O_Acylisourea O-Acylisourea (Reactive Intermediate) Acid->O_Acylisourea + EDC EDC EDC HOBt_Ester HOBt Active Ester (Less Racemization) O_Acylisourea->HOBt_Ester + HOBt HOBt HOBt Amide Amide Product (R-CONHR') HOBt_Ester->Amide + R'-NH₂ Byproduct1 EDC-Urea (Water Soluble) Amine R'-NH₂ Byproduct2 HOBt (Regenerated)

Sources

Method

Application Notes and Protocols for the Comprehensive Characterization of 4-(4-Butoxyphenyl)-4-oxobutanoic acid

Introduction 4-(4-Butoxyphenyl)-4-oxobutanoic acid (MW: 250.29 g/mol , Formula: C₁₄H₁₈O₄) is an organic molecule featuring a para-substituted aromatic ring, a ketone, a carboxylic acid, and an ether functional group.[1]...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

4-(4-Butoxyphenyl)-4-oxobutanoic acid (MW: 250.29 g/mol , Formula: C₁₄H₁₈O₄) is an organic molecule featuring a para-substituted aromatic ring, a ketone, a carboxylic acid, and an ether functional group.[1] Its multifaceted structure makes it a compound of interest in medicinal chemistry and materials science, potentially as a building block or a pharmacologically active agent. Rigorous analytical characterization is paramount to confirm its identity, purity, and stability, which are critical prerequisites for any subsequent application in research or drug development.

This guide provides a multi-faceted analytical strategy for the in-depth characterization of this molecule. It moves beyond simple procedural lists to explain the rationale behind methodological choices, ensuring a robust and scientifically sound approach. The protocols outlined herein are designed to be self-validating, incorporating system suitability and quality control checks to guarantee data integrity.

Logical Workflow for Comprehensive Characterization

A systematic approach is essential for the complete characterization of a novel chemical entity. The following workflow outlines a logical sequence of analyses, starting from fundamental identity and purity checks and progressing to detailed structural and physicochemical property determination.

G cluster_0 Phase 1: Identity & Purity cluster_1 Phase 2: Structural Elucidation cluster_2 Phase 3: Definitive Structure & Physicochemical Properties HPLC_UV HPLC-UV (Purity & Quantification) LCMS LC-MS (Molecular Weight Confirmation) HPLC_UV->LCMS NMR NMR Spectroscopy (¹H, ¹³C, 2D) (Connectivity) LCMS->NMR Thermal Thermal Analysis (DSC/TGA) (Melting Point, Stability) LCMS->Thermal FTIR FTIR Spectroscopy (Functional Groups) NMR->FTIR XRay Single Crystal X-Ray (3D Structure) FTIR->XRay If crystallizable End Fully Characterized FTIR->End Sufficient for many applications XRay->Thermal UV_Vis UV-Vis Spectroscopy (Chromophore Analysis) Thermal->UV_Vis UV_Vis->End Start Synthesized Compound Start->HPLC_UV Initial Analysis

Caption: A logical workflow for the characterization of 4-(4-Butoxyphenyl)-4-oxobutanoic acid.

Chromatographic Analysis for Purity and Quantification

High-Performance Liquid Chromatography (HPLC) is the cornerstone for assessing the purity of non-volatile organic compounds. The molecule's structure, with its polar carboxylic acid and non-polar butoxyphenyl group, makes it ideally suited for reversed-phase chromatography.

Expertise & Rationale
  • Column Choice: A C18 stationary phase is selected for its hydrophobic nature, which will interact with the butoxyphenyl moiety of the analyte.

  • Mobile Phase: An acidic mobile phase (e.g., using formic or phosphoric acid) is crucial. The low pH ensures that the carboxylic acid group remains protonated (-COOH), suppressing its ionization.[2] This results in a single, well-defined analyte form, leading to sharper peaks and more reproducible retention times.

  • Detection: The conjugated system of the aromatic ketone provides strong UV absorbance, making a UV detector a simple and robust choice for detection and quantification.[3] A photodiode array (PDA) detector is recommended to assess peak purity spectrally.

Protocol: HPLC-UV Purity Assay
  • Sample Preparation: Accurately weigh and dissolve the compound in a 50:50 mixture of acetonitrile and water to a final concentration of 1.0 mg/mL.

  • Instrumentation & Conditions:

    • System: Agilent 1260 Infinity II or equivalent.

    • Detector: Diode Array Detector (DAD), monitoring at the determined λmax (e.g., ~275 nm) and collecting spectra from 200-400 nm.

    • Column: Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm particle size.

    • Column Temperature: 30 °C. Maintaining a constant temperature is vital for retention time stability.[2]

    • Injection Volume: 5 µL.

  • Chromatographic Method:

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Flow Rate: 1.0 mL/min.

    • Gradient Program: A gradient is used to ensure elution of any potential impurities with different polarities.

Time (min)% Mobile Phase B
0.030
15.095
20.095
20.130
25.030
  • System Suitability: Before sample analysis, inject a standard solution five times. The relative standard deviation (RSD) for the peak area and retention time should be <2.0%.

  • Data Analysis: Determine the purity by calculating the area percentage of the main peak relative to the total area of all peaks detected.

Mass Spectrometry for Molecular Weight Verification

Liquid Chromatography-Mass Spectrometry (LC-MS) provides unambiguous confirmation of the molecular weight and offers structural insights through fragmentation analysis.

Expertise & Rationale
  • Ionization: Electrospray Ionization (ESI) is the method of choice for polar molecules containing acidic or basic functional groups. Given the carboxylic acid, negative ion mode (ESI-) is predicted to be highly efficient, as it will readily deprotonate the molecule to form the [M-H]⁻ ion.

  • Fragmentation (MS/MS): Tandem mass spectrometry (MS/MS) of the [M-H]⁻ precursor ion can validate the structure. Key fragmentation pathways for aromatic ketones include cleavage alpha to the carbonyl group.[4][5]

Protocol: LC-MS Analysis
  • Instrumentation: Couple the HPLC system described above to a mass spectrometer (e.g., Thermo Q Exactive or Sciex TripleTOF).

  • Ion Source Parameters (ESI-):

    • Capillary Voltage: -3.5 kV

    • Source Temperature: 320 °C

    • Sheath Gas / Nebulizer Gas: Nitrogen, optimized for stable spray.

  • Mass Analyzer Settings:

    • Full Scan (MS1): Scan range of m/z 100-500 to detect the [M-H]⁻ ion (expected at m/z 249.11).

    • MS/MS (dd-MS²): Data-dependent acquisition triggering fragmentation of the most intense ions from the full scan. Use a normalized collision energy (NCE) of 20-40 eV.

Expected Mass Spectral Data
IonCalculated m/zDescription
[M-H]⁻249.1132Parent ion (deprotonated molecule).
[M-H-C₄H₈]⁻193.0506Loss of butene from the butoxy group (McLafferty-type rearrangement).
[C₈H₇O₂]⁻135.0451Cleavage of the bond between the carbonyl and the adjacent CH₂, yielding the 4-butoxybenzoyl fragment.
[C₆H₅O]⁻93.0346Phenoxide ion resulting from further fragmentation.

Spectroscopic Structural Elucidation

While chromatography and mass spectrometry confirm purity and molecular weight, spectroscopic techniques are required to piece together the molecule's atomic connectivity and confirm its functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for elucidating the precise structure of an organic molecule in solution. ¹H NMR provides information on the number and environment of hydrogen atoms, while ¹³C NMR details the carbon skeleton.

Protocol:

  • Sample Preparation: Dissolve ~10 mg of the compound in ~0.7 mL of a deuterated solvent (CDCl₃ or DMSO-d₆). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • Acquisition: Record ¹H, ¹³C, and 2D spectra (e.g., COSY, HSQC) on a 400 MHz or higher spectrometer.

Predicted NMR Data (in CDCl₃):

¹H NMR Predicted Shift (ppm) Multiplicity Integration Assignment
Aromatic (Ha)~7.9Doublet (d)2HProtons ortho to the carbonyl group
Aromatic (Hb)~6.9Doublet (d)2HProtons ortho to the butoxy group
Methylene (CH₂)~4.0Triplet (t)2H-O-CH₂ -CH₂-CH₂-CH₃
Methylene (CH₂)~3.2Triplet (t)2HCarbonyl-CH₂ -CH₂-COOH
Methylene (CH₂)~2.8Triplet (t)2HCarbonyl-CH₂-CH₂ -COOH
Methylene (CH₂)~1.8Sextet2H-O-CH₂-CH₂ -CH₂-CH₃
Methylene (CH₂)~1.5Sextet2H-O-CH₂-CH₂-CH₂ -CH₃
Methyl (CH₃)~1.0Triplet (t)3H-O-CH₂-CH₂-CH₂-CH₃
Carboxylic Acid>10.0Broad Singlet1H-COOH
¹³C NMR Predicted Shift (ppm) Assignment
Ketone C=O~198C =O (Ketone)
Carboxylic Acid C=O~178C =O (Acid)
Aromatic C-O~163C -O (Butoxy-substituted)
Aromatic C-H~130C -H (ortho to carbonyl)
Aromatic C-C=O~128C -C=O (ipso-carbon)
Aromatic C-H~114C -H (ortho to butoxy)
Ether -O-CH₂-~68-O-CH₂ -
Aliphatic CH₂~33Carbonyl-CH₂ -
Aliphatic CH₂~31-O-CH₂-CH₂ -
Aliphatic CH₂~29Carbonyl-CH₂-CH₂ -
Aliphatic CH₂~19-O-CH₂-CH₂-CH₂ -
Aliphatic CH₃~14-CH₃
Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.[6]

Protocol:

  • Sample Preparation: Prepare a KBr pellet containing ~1% of the sample or use an Attenuated Total Reflectance (ATR) accessory.

  • Acquisition: Collect the spectrum from 4000 to 400 cm⁻¹.

Expected Characteristic Absorption Bands:

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
3300 - 2500 (broad)O-H stretchCarboxylic Acid
2960 - 2850C-H stretch (sp³)Aliphatic (Butoxy)
~1710C=O stretchCarboxylic Acid
~1680C=O stretch (conjugated)Aromatic Ketone
1600, 1510C=C stretchAromatic Ring
~1250C-O stretchAryl Ether
~1170C-O stretchCarboxylic Acid
UV-Visible Spectroscopy

This technique provides information about the electronic transitions within the molecule and is particularly useful for analyzing conjugated systems.[7] The λmax value obtained is essential for setting the detection wavelength in HPLC-UV analysis.

Protocol:

  • Sample Preparation: Prepare a dilute solution (~10 µg/mL) of the compound in ethanol or acetonitrile.

  • Acquisition: Scan the absorbance from 200 to 400 nm using a spectrophotometer.

Expected Results: A strong absorption maximum (λmax) is expected in the range of 270-285 nm, corresponding to the π→π* transition of the conjugated p-butoxyacetophenone chromophore. A weaker, longer-wavelength absorption corresponding to the n→π* transition of the carbonyl group may also be observed.[3]

Physicochemical and Structural Confirmation

Thermal Analysis (DSC/TGA)

Thermal analysis provides information on the material's physical properties as a function of temperature.[8]

  • Differential Scanning Calorimetry (DSC): Determines the melting point and purity. A sharp melting endotherm is indicative of a highly pure crystalline substance.

  • Thermogravimetric Analysis (TGA): Measures weight loss as a function of temperature, indicating the compound's thermal stability and decomposition pattern.

Protocol:

  • Sample Preparation: Accurately weigh 3-5 mg of the sample into an aluminum DSC pan or a ceramic TGA pan.

  • Acquisition:

    • DSC: Heat the sample under a nitrogen atmosphere from 25 °C to a temperature above the melting point at a rate of 10 °C/min.

    • TGA: Heat the sample under a nitrogen atmosphere from 25 °C to 600 °C at a rate of 10 °C/min.

Single Crystal X-Ray Crystallography

This is the gold standard for structural determination, providing the absolute three-dimensional arrangement of atoms in the solid state.[9][10] Its application is contingent on the ability to grow a high-quality single crystal.

Protocol:

  • Crystallization: Grow single crystals by slow evaporation from a suitable solvent or solvent mixture (e.g., ethyl acetate/hexane, ethanol).

  • Data Collection: Mount a suitable crystal on a diffractometer and expose it to a monochromatic X-ray beam.

  • Structure Solution & Refinement: Measure the angles and intensities of the diffracted X-rays. Use this data to calculate an electron density map and refine the atomic positions to generate the final crystal structure.[10]

G cluster_0 Spectroscopic Data cluster_1 Structural Features of 4-(4-Butoxyphenyl)-4-oxobutanoic acid NMR NMR (¹H, ¹³C) Structure Butoxy Group (-O-CH₂CH₂CH₂CH₃) Carboxylic Acid (-COOH) Keto Group (C=O) Aromatic Ring (p-disubstituted) NMR->Structure Confirms Connectivity & Environment MS MS/MS (Fragmentation) MS->Structure Confirms MW & Substructures FTIR FTIR (Vibrational Frequencies) FTIR->Structure Confirms Functional Groups

Caption: Relationship between spectroscopic data and the confirmed molecular structure.

References

  • Langbeck, U., et al. (1978). O-trimethylsilylquinoxalinol Derivatives of Aromatic Alpha-Keto Acids. Mass Spectra and Quantitative Gas Chromatography. Journal of Chromatography A, 145(2), 185-93. Available at: [Link]

  • Carlsson, J., et al. (1988). High-performance liquid chromatographic analysis of alpha-keto acids produced from amino acid metabolism in oral Bacteroides. Oral Microbiology and Immunology, 3(2), 83-7. Available at: [Link]

  • Jordan, G. T., et al. (1952). X-Ray Identification and Crystallography of Aldehydes and Ketones as 2,4-Dinitrophenylhydrazones. Analytical Chemistry, 24(10), 1658–1661. Available at: [Link]

  • Tanaka, K., et al. (2020). Analysis of intracellular α-keto acids by HPLC with fluorescence detection. Analytical Methods, 12(20), 2555-2559. Available at: [Link]

  • Tanaka, K., et al. (2020). Analysis of intracellular α-keto acids by HPLC with fluorescence detection. RSC Publishing. Available at: [Link]

  • Tanaka, K., et al. (2020). Analysis of intracellular α-keto acids by HPLC with fluorescence detection. PubMed. Available at: [Link]

  • Dunnivant, F. M., & Ginsbach, J. W. (2008). GCMS Section 6.11.3 - Fragmentation of Aromatic Ketones. Whitman College. Available at: [Link]

  • mzCloud. (2016). 4-(4-Ethoxyphenyl)-4-oxobutanoic acid. mzCloud Mass Spectrometry Database. Available at: [Link]

  • ResearchGate. (n.d.). X-ray crystal structure of 2-keto derivative 10. ResearchGate. Available at: [Link]

  • Hisamatsu, K., et al. (2018). Analysis of Branched-Chain Keto Acids in Cell Extracts by HPLC-Fluorescence Detection. Biological and Pharmaceutical Bulletin, 41(5), 769-773. Available at: [Link]

  • Shimadzu Corporation. (n.d.). Various Analysis Techniques for Organic Acids and Examples of Their Application. Shimadzu. Available at: [Link]

  • Laćan, M., et al. (1975). The mass spectra of some aromatic polyketones. Organic Mass Spectrometry, 10(10), 899–904. Available at: [Link]

  • PubChem. (n.d.). 4-(4-Methylphenyl)-4-oxobutanoic acid. National Center for Biotechnology Information. Available at: [Link]

  • Mettler Toledo. (n.d.). Thermal Analysis of Organic Compounds. Mettler Toledo. Available at: [Link]

  • Khan Academy. (2014). UV/Vis spectroscopy. YouTube. Available at: [Link]

  • Master Organic Chemistry. (2016). UV-Vis Spectroscopy: Absorbance of Carbonyls. Master Organic Chemistry. Available at: [Link]

  • Cleary, J., & Sowemimo, A. (2000). X ray crystallography. Journal of Clinical Pathology, 53(8), 569-574. Available at: [Link]

  • Matrix Fine Chemicals. (n.d.). 4-(4-BUTOXYPHENYL)-4-OXOBUTANOIC ACID. Matrix Fine Chemicals. Available at: [Link]

  • Wikipedia. (n.d.). X-ray crystallography. Wikipedia. Available at: [Link]

  • NC State University Libraries. (n.d.). Mass Spectrometry of Some Common Functional Groups. Organic Chemistry. Available at: [Link]

  • Mettler Toledo. (n.d.). Carbonyl in Aldehyde & Ketone - UV Vis Spectroscopy. Mettler Toledo. Available at: [Link]

  • Lisnundar, A. (2019). How to Read and Interpret FTIR Spectroscope of Organic Material. Indonesian Journal of Science & Technology, 4(1), 134-151. Available at: [Link]

  • Ahmad, S., et al. (2019). Phytochemical Screening by FTIR Spectroscopic Analysis of Leaf Extracts of Monotheca Buxifolia. International Journal of Pharmaceutical Sciences and Research, 10(3), 1234-1238. Available at: [Link]

Sources

Application

Scale-up synthesis of "4-(4-Butoxyphenyl)-4-oxobutanoic acid" considerations

An Application Guide for the Process Development and Scale-Up Synthesis of 4-(4-Butoxyphenyl)-4-oxobutanoic acid Abstract 4-(4-Butoxyphenyl)-4-oxobutanoic acid is a valuable keto-acid derivative widely utilized as a buil...

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for the Process Development and Scale-Up Synthesis of 4-(4-Butoxyphenyl)-4-oxobutanoic acid

Abstract

4-(4-Butoxyphenyl)-4-oxobutanoic acid is a valuable keto-acid derivative widely utilized as a building block in the synthesis of more complex molecules, particularly in the pharmaceutical and materials science sectors. Its bifunctional nature, possessing both a ketone and a carboxylic acid, makes it a versatile precursor for a variety of heterocyclic and carbocyclic scaffolds.[1] This application note provides a comprehensive guide for the synthesis of this compound, focusing on the transition from laboratory-scale procedures to a robust, scalable process suitable for pilot plant or manufacturing environments. We delve into the mechanistic underpinnings of the Friedel-Crafts acylation, detail step-by-step protocols for both lab and scale-up scenarios, and address the critical considerations for safety, efficiency, and quality control.

Introduction and Synthetic Strategy

The most direct and industrially viable route for the synthesis of 4-(4-butoxyphenyl)-4-oxobutanoic acid is the Friedel-Crafts acylation of butoxybenzene with succinic anhydride.[2][3] This electrophilic aromatic substitution reaction is a classic and reliable method for forming aryl ketones.[4] The reaction is typically catalyzed by a strong Lewis acid, with anhydrous aluminum chloride (AlCl₃) being the most common and cost-effective choice.[5][6]

The butoxy group on the aromatic ring is an activating, ortho-, para-directing group. Due to steric hindrance, the acylation reaction predominantly yields the para-substituted product, which is the desired isomer.[7] A key feature of Friedel-Crafts acylation is that the ketone product forms a stable complex with the AlCl₃ catalyst, which deactivates the ring and prevents further acylation.[8][9] This necessitates the use of at least stoichiometric amounts of the Lewis acid catalyst.[6][8]

Reaction Mechanism: Electrophilic Aromatic Substitution

The synthesis proceeds via a well-established four-step Friedel-Crafts acylation mechanism:

  • Formation of the Electrophile: The Lewis acid catalyst, AlCl₃, reacts with succinic anhydride to open the anhydride ring and form a highly electrophilic acylium ion complex.[10][11]

  • Electrophilic Attack: The electron-rich butoxybenzene ring attacks the electrophilic acylium ion. The aromaticity of the ring is temporarily disrupted, forming a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.[12]

  • Re-aromatization: A base (such as AlCl₄⁻) removes a proton from the carbon bearing the new substituent, restoring aromaticity to the ring.[13] This step generates hydrogen chloride (HCl) as a byproduct.

  • Complexation and Workup: The carbonyl oxygen of the ketone product coordinates with the AlCl₃, forming a stable complex. This complex is then hydrolyzed during an aqueous workup (typically with acid) to release the final product, 4-(4-butoxyphenyl)-4-oxobutanoic acid, and regenerate the catalyst in a hydrated form.[4][8]

G cluster_0 Step 1: Acylium Ion Formation cluster_1 Step 2 & 3: Electrophilic Attack & Re-aromatization cluster_2 Step 4: Hydrolysis SA Succinic Anhydride Acylium Electrophilic Acylium Ion Complex SA->Acylium + AlCl₃ AlCl3 AlCl₃ (Lewis Acid) SigmaComplex Sigma Complex (Arenium Ion) Acylium->SigmaComplex Butoxybenzene Butoxybenzene Butoxybenzene->SigmaComplex + Acylium Ion ProductComplex Product-AlCl₃ Complex SigmaComplex->ProductComplex - H⁺ FinalProduct 4-(4-Butoxyphenyl)-4- oxobutanoic acid ProductComplex->FinalProduct + H₃O⁺ Workup Aqueous Workup (H₂O, HCl)

Caption: Mechanism of Friedel-Crafts Acylation.

Laboratory-Scale Synthesis Protocol (10 g Scale)

This protocol outlines a typical procedure for synthesizing the target compound in a standard laboratory setting.

Materials:

  • Butoxybenzene (1.0 eq)

  • Succinic anhydride (1.0 eq)

  • Anhydrous aluminum chloride (powdered, 2.2 eq)

  • Dichloromethane (DCM, anhydrous)

  • Concentrated Hydrochloric Acid (HCl)

  • Crushed Ice / Deionized Water

  • Saturated Sodium Bicarbonate Solution (NaHCO₃)

  • Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

Equipment:

  • 500 mL three-neck round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser with a drying tube (e.g., CaCl₂)

  • Addition funnel

  • Thermometer or temperature probe

  • Ice bath

  • Separatory funnel

  • Büchner funnel and filter flask

Procedure:

  • Reaction Setup: Assemble the three-neck flask with a stirrer, addition funnel, and condenser. Ensure all glassware is thoroughly dried to prevent deactivation of the AlCl₃.[14]

  • Reagent Charging: Charge the flask with anhydrous DCM (150 mL) and powdered anhydrous aluminum chloride (20.0 g, 150 mmol). Stir the resulting suspension under a nitrogen or argon atmosphere.

  • Substrate Addition: In a separate beaker, dissolve butoxybenzene (10.0 g, 66.6 mmol) and succinic anhydride (6.7 g, 66.6 mmol) in anhydrous DCM (50 mL).

  • Controlled Addition: Transfer the butoxybenzene/succinic anhydride solution to the addition funnel and add it dropwise to the stirred AlCl₃ suspension over 30-45 minutes. Maintain the internal temperature between 0-5 °C using an ice bath. An exothermic reaction will occur.[5]

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for an additional 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Quenching: Cool the reaction mixture back to 0 °C in an ice bath. Very slowly and carefully, pour the reaction mixture into a separate large beaker containing a vigorously stirred mixture of crushed ice (200 g) and concentrated HCl (50 mL). Caution: This quench is highly exothermic and will evolve HCl gas. Perform this step in a well-ventilated fume hood.[5]

  • Workup: Transfer the quenched mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice with DCM (2x 50 mL).

  • Acid Extraction: Combine all organic layers and wash with water (100 mL). Extract the desired carboxylic acid product from the organic phase by washing with saturated sodium bicarbonate solution (3x 75 mL). The product will move into the aqueous basic layer as its sodium salt.

  • Precipitation: Cool the combined aqueous bicarbonate extracts in an ice bath and acidify by slowly adding concentrated HCl until the pH is ~1-2. The product will precipitate as a white solid.

  • Isolation and Drying: Collect the solid product by vacuum filtration, wash the filter cake with cold deionized water, and dry it under vacuum to a constant weight.

Scale-Up Synthesis: Process Development and Considerations

Transitioning the synthesis from a 10 g lab scale to a >100 g pilot scale introduces significant challenges that must be addressed through careful process design.

Key Scale-Up Challenges
  • Heat Management: The Friedel-Crafts acylation is highly exothermic.[5] On a large scale, the surface-area-to-volume ratio decreases, making heat dissipation less efficient. Inadequate temperature control can lead to side reactions, reduced yield, and potential runaway reactions.

  • Reagent Addition and Mixing: Ensuring homogenous mixing of the viscous AlCl₃ slurry and controlling the addition rate of reactants is critical for maintaining temperature and preventing localized "hot spots."

  • Quenching and Off-Gassing: The large-scale quench of AlCl₃ is extremely hazardous if not properly controlled. The rapid evolution of heat and HCl gas must be managed with appropriate equipment and procedures.

  • Materials Handling: Handling large quantities of corrosive and hygroscopic AlCl₃, as well as flammable solvents, requires specialized equipment and stringent safety protocols.[14][15]

  • Product Isolation: Filtering and drying kilograms of product requires larger equipment (e.g., Nutsche filter, vacuum oven) compared to lab-scale Büchner funnels.

Recommended Scale-Up Protocol (250 g Scale)

This protocol is designed for a 10 L jacketed glass reactor system.

Equipment:

  • 10 L jacketed glass reactor with overhead mechanical stirrer, temperature probe, and reflux condenser

  • Thermostatic circulator (heating/cooling unit) for the reactor jacket

  • 2 L addition vessel connected via a transfer line

  • Quenching vessel (e.g., 20 L baffled reactor)

  • Large-scale filtration apparatus (e.g., Nutsche filter-dryer or large Büchner funnel)

  • Vacuum oven

Procedure:

  • Reactor Preparation: Ensure the reactor is clean, dry, and inerted with nitrogen. Set the jacket temperature to 0 °C.

  • Catalyst Charging: Charge the reactor with anhydrous DCM (3.75 L). With vigorous stirring, carefully charge anhydrous powdered aluminum chloride (500 g, 3.75 mol).

  • Reactant Solution: In the addition vessel, dissolve butoxybenzene (250 g, 1.66 mol) and succinic anhydride (167 g, 1.66 mol) in anhydrous DCM (1.25 L).

  • Controlled Addition: Add the reactant solution from the addition vessel to the reactor over 2-3 hours. Maintain the internal batch temperature at 0-5 °C by adjusting the addition rate and jacket temperature.

  • Reaction: Once the addition is complete, allow the batch to slowly warm to ambient temperature (20-25 °C) and stir for 4-6 hours, monitoring by TLC or HPLC until completion.

  • Controlled Quench: Prepare the quenching vessel with a stirred mixture of crushed ice (5 kg) and concentrated HCl (1.25 L). Cool the quenched vessel jacket if possible. Slowly transfer the completed reaction mixture into the quench vessel via a dip tube, ensuring the tip is below the surface of the acid/ice slurry. Control the transfer rate to keep the quench temperature below 25 °C. Vent the HCl off-gas through a scrubber system.

  • Phase Separation and Extraction: Allow the layers to settle in the quench vessel. Transfer the lower organic layer to a clean vessel. Extract the aqueous layer with DCM (2x 1 L).

  • Product Extraction: Combine the organic layers and transfer back to the clean reactor. Extract the product by adding saturated sodium bicarbonate solution (approx. 3x 2 L, or until the aqueous layer is basic). Vigorously stir and then allow the layers to separate. The product is now in the upper aqueous layer.

  • Precipitation: Transfer the aqueous extracts to a clean vessel equipped with a stirrer and pH probe. Cool the solution to 0-10 °C. Slowly add concentrated HCl to adjust the pH to 1-2, causing the product to precipitate.

  • Isolation and Drying: Filter the product slurry using a Nutsche filter. Wash the cake with cold deionized water (2x 1 L). Dry the product in a vacuum oven at 50-60 °C until a constant weight is achieved.

Caption: General workflow for the scale-up synthesis.

Data Presentation and Quality Control

Stoichiometry and Yield
ParameterLab-Scale (10 g)Scale-Up (250 g)Molar Eq.
Butoxybenzene10.0 g250 g1.0
Succinic Anhydride6.7 g167 g1.0
Aluminum Chloride20.0 g500 g2.2
Theoretical Yield 16.7 g 417 g
Typical Actual Yield 13-15 g 330-375 g
Typical Yield % 78-90% 80-90%
Analytical Quality Control

To ensure the final product meets the required specifications, the following analytical tests are recommended:

  • High-Performance Liquid Chromatography (HPLC): The primary technique for determining purity and quantifying impurities. A reverse-phase C18 column with a UV detector is suitable.[16][17]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR should be used to confirm the chemical structure and check for isomeric impurities (e.g., the ortho-substituted byproduct).[7]

  • Infrared (IR) Spectroscopy: To confirm the presence of key functional groups, such as the carboxylic acid O-H stretch, the C=O stretch of the acid, and the C=O stretch of the aryl ketone.[7]

  • Melting Point (MP): A sharp melting point range is indicative of high purity.[18]

  • Loss on Drying (LOD): To determine the amount of residual solvent in the final product.

Safety Considerations

  • Aluminum Chloride (AlCl₃): Highly corrosive and reacts violently with water, releasing heat and HCl gas.[14] Always handle in a dry environment and wear appropriate PPE, including acid-resistant gloves, safety goggles, and a face shield.

  • Exothermic Reactions: Both the initial reaction and the quenching step are highly exothermic. Strict temperature control is mandatory. Ensure a robust cooling system is in place and have a secondary cooling bath (e.g., dry ice/acetone) available for emergencies.

  • Gas Evolution: The reaction and quench produce HCl gas. All operations must be conducted in a well-ventilated fume hood or a reactor system connected to a scrubber to neutralize acidic vapors.

  • Solvents: Dichloromethane is a suspected carcinogen and is volatile.[7] Butoxybenzene can be irritating. Minimize exposure through engineering controls and appropriate PPE.

Conclusion

The Friedel-Crafts acylation of butoxybenzene with succinic anhydride provides an efficient and high-yielding route to 4-(4-butoxyphenyl)-4-oxobutanoic acid. While the procedure is straightforward on a laboratory scale, scaling up the process requires careful consideration of heat management, reagent handling, and quenching procedures. By implementing the engineering controls, process parameters, and safety protocols detailed in this guide, researchers and development professionals can successfully and safely transition this synthesis from the benchtop to a pilot or production scale, ensuring a reliable supply of this important chemical intermediate.

References

  • 12BL Experiment 10: Friedel Crafts Acylation – An EAS Reaction. (n.d.). Available from: [Link]

  • Friedel Crafts Acylation Experiment Part 1, Prelab. (2020). YouTube. Available from: [Link]

  • BYJU'S. Friedel Crafts Acylation And Alkylation Reaction. Available from: [Link]

  • Wikipedia. Friedel–Crafts reaction. Available from: [Link]

  • Ashenhurst, J. (2018). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Master Organic Chemistry. Available from: [Link]

  • Physics Wallah. Reaction Mechanism of Friedel−Crafts Acylation. Available from: [Link]

  • ANALYTICAL METHOD SUMMARIES. (2021). Available from: [Link]

  • Ruble, J. C., Vandeveer, H. G., & Navarro, A. (2018). Large Scale Synthesis of Enantiomerically Pure (S)-3-(4-Bromophenyl)butanoic Acid. Organic Syntheses, 95, 328-344. Available from: [Link]

  • Vedantu. What happens when benzene undergoes Friedel-Crafts acylation with succinic anhydride in presence of. Available from: [Link]

  • Yuan, H., Sun, M., Zhang, T., Wu, G., & Zhang, Y. (2024). Synthesis of Aryl Carboxylic Acids through Ambient Electro-oxidation of Arylacetylenes. Synthesis, 56(02), 179-186. Available from: [Link]

  • Google Patents. US4621154A - Process for preparing 4-(4-biphenylyl)-4-oxo-butanoic acid.
  • Wikipedia. 4-(4-Methylphenyl)-4-oxobutanoic acid. Available from: [Link]

  • Chemistry Stack Exchange. Mechanism of Friedel-Crafts acylation with succinic anhydride. Available from: [Link]

  • Clark, J. (n.d.). friedel-crafts acylation of benzene. Chemguide. Available from: [Link]

  • Matrix Fine Chemicals. 4-(4-BUTOXYPHENYL)-4-OXOBUTANOIC ACID | CAS 63471-88-5. Available from: [Link]

  • Organic Chemistry Portal. Friedel-Crafts Acylation. Available from: [Link]

  • Ruble, J. C., et al. (2019). Large Scale Synthesis of Enantiomerically Pure ( S )‐3‐(4‐Bromophenyl)butanoic Acid. Request PDF on ResearchGate. Available from: [Link]

  • HandWiki. Chemistry:4-(4-Methylphenyl)-4-oxobutanoic acid. Available from: [Link]

  • Labib, G. H., et al. (1983). Synthesis of γ-Butyrolactones, Quinoxalines, and Azauracils from 4-Aryl-2-oxobutanoic Acid Derivatives. Bulletin of the Chemical Society of Japan, 56(10), 3233-3235. Available from: [Link]

  • Heide, M., et al. (2025). Analytical Methods. Royal Society of Chemistry. Available from: [Link]

  • (2013). A scalable synthesis of the ( S )-4-( tert -butyl-)-2-(pyridin-2-yl-)-4,5-dihydrooxazole (( S )- t- BuPyOx) ligand. ResearchGate. Available from: [Link]

  • Google Patents. US10752571B2 - Method for purification of 4-hydroxyacetophenone.

Sources

Technical Notes & Optimization

Troubleshooting

Troubleshooting low yield in the synthesis of "4-(4-Butoxyphenyl)-4-oxobutanoic acid"

Welcome to the technical support center for the synthesis of 4-(4-Butoxyphenyl)-4-oxobutanoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4-(4-Butoxyphenyl)-4-oxobutanoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and optimize the yield and purity of this important synthetic intermediate. Here, we address frequently encountered issues in a direct question-and-answer format, grounded in established chemical principles and practical laboratory experience.

I. Troubleshooting Guide: Low Yield & Reaction Failures

Low product yield is one of the most common frustrations in organic synthesis. The synthesis of 4-(4-Butoxyphenyl)-4-oxobutanoic acid, typically achieved via a Friedel-Crafts acylation of butoxybenzene with succinic anhydride, is no exception.[1][2][3] This section provides a systematic approach to diagnosing and resolving issues that lead to poor outcomes.

Q1: My reaction produced little to no 4-(4-Butoxyphenyl)-4-oxobutanoic acid. Where should I start my investigation?

A1: When facing a low or negligible yield, a systematic review of your reagents and reaction setup is the critical first step. The Friedel-Crafts acylation is notoriously sensitive to moisture.[4][5]

  • Reagent Integrity:

    • Lewis Acid Catalyst (e.g., Aluminum Chloride, AlCl₃): This is the most common culprit. Anhydrous aluminum chloride is extremely hygroscopic and rapidly deactivates upon exposure to atmospheric moisture.[4][5] A fresh, unopened container is always recommended. If you must use a previously opened bottle, ensure it has been stored in a desiccator. A healthy catalyst should be a fine, free-flowing powder. Clumps or a strong smell of HCl are indicators of moisture contamination.[4]

    • Butoxybenzene and Succinic Anhydride: Verify the purity of your starting materials. Impurities can inhibit the reaction.

    • Solvent: Ensure you are using an anhydrous grade solvent. Common choices include dichloromethane (DCM) or nitrobenzene.[4][6]

  • Reaction Setup:

    • Glassware: All glassware must be rigorously dried before use, either by flame-drying under vacuum or oven-drying overnight.

    • Inert Atmosphere: Assemble the reaction under a dry, inert atmosphere (e.g., nitrogen or argon) to prevent moisture from entering the system. Use septa and syringe techniques for reagent transfers.

Q2: I've confirmed my reagents and setup are anhydrous, but the yield is still poor. What other reaction parameters should I consider?

A2: If moisture is ruled out, the next step is to evaluate the stoichiometry and reaction conditions.

  • Stoichiometry of Aluminum Chloride: Unlike many catalytic reactions, Friedel-Crafts acylation requires a stoichiometric amount or even an excess of the Lewis acid catalyst.[7] This is because the product, a ketone, forms a stable complex with AlCl₃, effectively sequestering the catalyst.[7][8] A molar ratio of at least 2.2 equivalents of AlCl₃ relative to succinic anhydride is often necessary for this specific reaction.

  • Reaction Temperature and Time: The reaction is typically exothermic, especially during the initial addition of reagents.[1]

    • Initial Cooling: It's crucial to cool the AlCl₃ suspension (e.g., to 0 °C) before adding the other reactants to control the initial exotherm.[6]

    • Heating for Completion: After the initial combination, the reaction may require heating to proceed to completion. Monitoring the reaction's progress using Thin Layer Chromatography (TLC) is essential to determine the optimal reaction time and temperature, which can be up to 80-120°C for several hours in some systems.[1][9]

  • Order of Reagent Addition: The standard and recommended procedure is to first create a suspension of anhydrous AlCl₃ in the anhydrous solvent. Then, add the succinic anhydride, followed by the slow, dropwise addition of butoxybenzene. This order helps to pre-form the reactive acylium ion electrophile.

Logical Flow for Troubleshooting Low Yield

The following diagram outlines a systematic workflow for diagnosing and resolving low-yield issues in your synthesis.

Troubleshooting_Workflow Start Low or No Product Yield Check_Moisture Step 1: Investigate Moisture Contamination Start->Check_Moisture Check_Reagents Verify Reagent Anhydrousness (AlCl₃, Solvents, etc.) Check_Moisture->Check_Reagents Check_Glassware Ensure Glassware is Flame/Oven-Dried Check_Moisture->Check_Glassware Check_Atmosphere Confirm Inert Atmosphere Setup Check_Moisture->Check_Atmosphere Check_Conditions Step 2: Evaluate Reaction Conditions Check_Moisture->Check_Conditions If moisture is not the issue Solution_Found Yield Improved Check_Reagents->Solution_Found Check_Glassware->Solution_Found Check_Atmosphere->Solution_Found Check_Stoichiometry Verify Stoichiometry (>2 eq. of AlCl₃) Check_Conditions->Check_Stoichiometry Check_Temp Optimize Temperature Profile (Initial Cooling, Reflux) Check_Conditions->Check_Temp Check_Addition Confirm Correct Order of Addition Check_Conditions->Check_Addition Check_Workup Step 3: Analyze Work-up & Purification Check_Conditions->Check_Workup If conditions are optimal Check_Stoichiometry->Solution_Found Check_Temp->Solution_Found Check_Addition->Solution_Found Check_Quench Proper Quenching Technique? (Ice/HCl) Check_Workup->Check_Quench Check_Extraction Efficient Extraction? (pH adjustment, Emulsions) Check_Workup->Check_Extraction Check_Quench->Solution_Found Check_Extraction->Solution_Found Synthesis_Workflow Setup 1. Reaction Setup - Flame-dry glassware - Assemble under N₂ atmosphere Suspension 2. Catalyst Suspension - Add AlCl₃ to anhydrous DCM - Cool to 0°C Setup->Suspension Addition1 3. Anhydride Addition - Add succinic anhydride to the suspension Suspension->Addition1 Addition2 4. Substrate Addition - Add butoxybenzene dropwise - Maintain 0°C Addition1->Addition2 Reaction 5. Reaction - Allow to warm to RT - Heat to reflux & monitor by TLC Addition2->Reaction Workup 6. Work-up - Pour onto ice/conc. HCl - Extract with organic solvent Reaction->Workup Purification 7. Purification - Base wash (NaHCO₃) - Acidify & filter - Recrystallize Workup->Purification

Sources

Optimization

Technical Support Center: Friedel-Crafts Acylation of Butoxybenzene

Welcome to the Technical Support Center for the Friedel-Crafts acylation of butoxybenzene. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the Friedel-Crafts acylation of butoxybenzene. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently encountered challenges during this essential synthetic transformation. Here, you will find scientifically grounded explanations for common side reactions, detailed protocols to mitigate these issues, and visual aids to clarify complex mechanisms and workflows.

Introduction: The Challenge of Acylating Butoxybenzene

Butoxybenzene is a highly activated aromatic substrate due to the electron-donating nature of the butoxy group. While this high reactivity is advantageous for electrophilic aromatic substitution, it also predisposes the molecule to several side reactions under the strong Lewis acidic conditions of the Friedel-Crafts acylation. This guide will address the most common of these challenges: dealkylation of the butyl group, polyacylation, and control of regioselectivity (ortho- vs. para-substitution).

Frequently Asked Questions (FAQs)

Q1: My reaction is producing a significant amount of phenol and possibly butylated byproducts. What is happening?

A1: You are likely observing dealkylation , a common side reaction in the Friedel-Crafts acylation of alkoxybenzenes. The strong Lewis acid catalyst (e.g., AlCl₃) can coordinate to the ether oxygen, weakening the C-O bond and leading to cleavage of the butyl group. This generates a phenol and a butyl carbocation, which can then go on to alkylate another aromatic ring, leading to a complex mixture of products.

Q2: I am seeing evidence of a second acyl group being added to my product. How can I prevent this?

A2: This side reaction is polyacylation . While less common than in Friedel-Crafts alkylation, it can occur with highly activated substrates like butoxybenzene. The initial acylation product, an alkoxyacetophenone, is less reactive than butoxybenzene because the acyl group is deactivating. However, under forcing conditions (high temperature, long reaction times, or a high concentration of a very active catalyst), a second acylation can occur.

Q3: My product is a mixture of ortho- and para-isomers. How can I improve the selectivity for the para-product?

A3: The butoxy group is an ortho-, para- director. The formation of both isomers is expected, but the para-isomer is generally favored due to the steric hindrance of the bulky butoxy group at the ortho-position. To enhance para-selectivity, you can often modify the reaction conditions. Lower temperatures and less reactive Lewis acids can increase the steric sensitivity of the reaction, favoring the less hindered para-position.

Troubleshooting Guides

Issue 1: Dealkylation of the Butoxy Group

Symptoms:

  • Presence of phenol in the crude product, detectable by TLC, GC-MS, or NMR.

  • Formation of butylated aromatic byproducts.

  • Lower than expected yield of the desired acylated butoxybenzene.

Causality: The Lewis acid catalyst, essential for activating the acylating agent, can also act as a catalyst for ether cleavage. The lone pair of electrons on the ether oxygen can coordinate with the Lewis acid, making the butyl group susceptible to cleavage.

Solutions:

  • Choice of Lewis Acid: The strength of the Lewis acid plays a crucial role. While AlCl₃ is a common and potent catalyst, it is also aggressive towards ether linkages. Consider using milder Lewis acids.

Lewis AcidRelative ActivityTendency for Dealkylation
AlCl₃HighHigh
FeCl₃ModerateModerate
ZnCl₂LowLow
SnCl₄ModerateModerate
  • Temperature Control: Ether cleavage is often more pronounced at higher temperatures. Running the reaction at lower temperatures (e.g., 0 °C to room temperature) can significantly reduce the rate of dealkylation relative to the desired acylation.

  • Stoichiometry of the Lewis Acid: Using a large excess of the Lewis acid can promote dealkylation. A stoichiometric amount (relative to the acylating agent) is typically required, as the product ketone complexes with the catalyst.[1] Careful optimization to use the minimum effective amount can be beneficial.

  • To a flame-dried, three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add butoxybenzene and a suitable anhydrous solvent (e.g., dichloromethane or carbon disulfide).

  • Cool the mixture to 0 °C in an ice bath.

  • Add a milder Lewis acid, such as ZnCl₂, in a stoichiometric amount relative to the acylating agent.

  • Add the acyl chloride or anhydride dropwise via the dropping funnel over 30-60 minutes, maintaining the temperature at 0 °C.

  • Allow the reaction to stir at 0 °C for 1-2 hours, then let it slowly warm to room temperature. Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, quench the reaction by carefully pouring it into a mixture of crushed ice and concentrated HCl.

  • Proceed with a standard aqueous workup and purification by column chromatography or recrystallization.

Issue 2: Polyacylation

Symptoms:

  • Presence of a product with a higher molecular weight than the mono-acylated product, corresponding to the addition of two acyl groups.

  • Complex NMR spectrum with multiple aromatic signals.

Causality: The butoxy group is a strong activating group, making the aromatic ring highly nucleophilic. While the first acyl group is deactivating, the initial high reactivity of the starting material can lead to di-substitution under certain conditions.

Solutions:

  • Control Stoichiometry: Use a slight excess of butoxybenzene relative to the acylating agent. This will statistically favor the reaction of the acylium ion with the more abundant and more reactive starting material over the less reactive mono-acylated product.[2]

  • Reaction Time and Temperature: Avoid prolonged reaction times and high temperatures, as these can provide the necessary energy to overcome the deactivating effect of the first acyl group.

  • Order of Addition: Adding the Lewis acid to the mixture of butoxybenzene and the acylating agent can sometimes help to control the concentration of the reactive acylium ion.

Polyacylation_Prevention cluster_conditions Reaction Conditions cluster_outcome Desired Outcome cluster_problem Problem Stoichiometry Control Stoichiometry (Excess Butoxybenzene) Monoacylation Selective Monoacylation Stoichiometry->Monoacylation Polyacylation Polyacylation Time_Temp Control Time & Temperature (Avoid Forcing Conditions) Time_Temp->Monoacylation Addition Control Order of Addition Addition->Monoacylation

Caption: Key experimental parameters to control for selective monoacylation.

Issue 3: Poor Ortho-/Para- Selectivity

Symptoms:

  • Formation of a difficult-to-separate mixture of ortho- and para-acylated isomers.

Causality: The butoxy group directs electrophilic attack to both the ortho- and para-positions. The ratio of these products is influenced by a balance of electronic and steric factors.

Solutions:

  • Steric Hindrance: The para-position is sterically less hindered than the ortho-position, which is flanked by the bulky butoxy group. This inherent steric bias can be exploited.

  • Catalyst Size: Larger, bulkier Lewis acid complexes can further enhance the steric hindrance at the ortho-position, thereby increasing the preference for para-substitution.

  • Temperature: Lower reaction temperatures generally lead to higher selectivity, as the transition state for the sterically more demanding ortho-attack becomes less favorable.

Regioselectivity cluster_pathways Electrophilic Attack Butoxybenzene Butoxybenzene + Acylium Ion Ortho_Attack Ortho Attack Butoxybenzene->Ortho_Attack Para_Attack Para Attack Butoxybenzene->Para_Attack Ortho_Intermediate Ortho Sigma Complex (Sterically Hindered) Ortho_Attack->Ortho_Intermediate Para_Intermediate Para Sigma Complex (Sterically Favored) Para_Attack->Para_Intermediate Ortho_Product Ortho-Acylated Product Ortho_Intermediate->Ortho_Product -H+ Para_Product Para-Acylated Product Para_Intermediate->Para_Product -H+

Caption: Competing pathways for ortho- and para-acylation of butoxybenzene.

References

  • Wikipedia. (n.d.). Fries rearrangement. [Link]

  • Master Organic Chemistry. (2014). Cleavage Of Ethers With Acid. [Link]

  • Chemistry LibreTexts. (2022). 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. [Link]

  • BYJU'S. (n.d.). Friedel Crafts Acylation And Alkylation Reaction. [Link]

  • Master Organic Chemistry. (2018). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. [Link]

Sources

Troubleshooting

Technical Support Center: Optimizing Synthesis of 4-(4-Butoxyphenyl)-4-oxobutanoic acid

Welcome to the Technical Support Center for the synthesis of 4-(4-Butoxyphenyl)-4-oxobutanoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical ass...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the synthesis of 4-(4-Butoxyphenyl)-4-oxobutanoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting strategies, and frequently asked questions (FAQs) to ensure successful and optimized synthesis of this valuable chemical intermediate.

Introduction

4-(4-Butoxyphenyl)-4-oxobutanoic acid is a keto-acid derivative often synthesized via the Friedel-Crafts acylation of butoxybenzene with succinic anhydride. This electrophilic aromatic substitution reaction is a cornerstone of organic synthesis for forming carbon-carbon bonds with an aromatic ring.[1] The butoxy group on the aromatic ring is an ortho-, para-directing activator, making the para-substituted product the major isomer due to steric hindrance at the ortho position.[2]

This guide will provide a comprehensive overview of the reaction, detailed experimental protocols, and solutions to common challenges encountered during the synthesis and purification of 4-(4-Butoxyphenyl)-4-oxobutanoic acid.

Reaction Mechanism and Workflow

The synthesis proceeds via a classic Friedel-Crafts acylation mechanism. The Lewis acid catalyst, typically anhydrous aluminum chloride (AlCl₃), activates the succinic anhydride to form a highly electrophilic acylium ion. The electron-rich butoxybenzene then attacks the acylium ion, leading to the formation of a sigma complex, which subsequently rearomatizes by losing a proton to yield the final product.[3]

Friedel_Crafts_Acylation_Workflow cluster_reactants Reactants & Catalyst cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification Butoxybenzene Butoxybenzene ReactionVessel Reaction Vessel (Anhydrous Solvent, e.g., DCM) Controlled Temperature Butoxybenzene->ReactionVessel SuccinicAnhydride Succinic Anhydride SuccinicAnhydride->ReactionVessel AlCl3 Anhydrous AlCl₃ AlCl3->ReactionVessel Quenching Quenching (Ice & HCl) ReactionVessel->Quenching Reaction Mixture Extraction Liquid-Liquid Extraction Quenching->Extraction CrudeProduct Crude Product Extraction->CrudeProduct Organic Layer Recrystallization Recrystallization CrudeProduct->Recrystallization ColumnChromatography Column Chromatography CrudeProduct->ColumnChromatography PureProduct Pure 4-(4-Butoxyphenyl)- 4-oxobutanoic acid Recrystallization->PureProduct ColumnChromatography->PureProduct

Caption: Experimental workflow for the synthesis of 4-(4-Butoxyphenyl)-4-oxobutanoic acid.

Frequently Asked Questions (FAQs)

Q1: What is the most critical parameter for a successful Friedel-Crafts acylation?

A1: The most critical parameter is maintaining anhydrous (water-free) conditions. The Lewis acid catalyst, most commonly anhydrous aluminum chloride (AlCl₃), is extremely sensitive to moisture.[2] Any water present in the glassware, solvent, or reagents will react with and deactivate the catalyst, leading to low or no product yield. It is imperative to use oven-dried glassware, anhydrous solvents, and high-purity, freshly opened reagents.

Q2: Why is a stoichiometric amount of AlCl₃ often required, instead of a catalytic amount?

A2: In Friedel-Crafts acylation, the product, a ketone, is a Lewis base and can form a stable complex with the Lewis acid catalyst (AlCl₃).[1] This complexation effectively removes the catalyst from the reaction cycle. Therefore, a stoichiometric amount, and often a slight excess, of the Lewis acid is necessary to ensure the reaction proceeds to completion.

Q3: What are the expected side products in this reaction?

A3: The primary side product is the ortho-isomer, 4-(2-butoxyphenyl)-4-oxobutanoic acid. The butoxy group is an ortho-, para-directing group; however, the para-isomer is generally the major product due to steric hindrance at the ortho position.[4] In some cases, if the reaction conditions are too harsh or the butoxybenzene is highly activated, polysubstitution (diacylation) can occur, though this is less common than in Friedel-Crafts alkylation.[5]

Q4: Can I use other Lewis acids besides AlCl₃?

A4: While AlCl₃ is the most common and cost-effective Lewis acid for this reaction, other Lewis acids such as FeCl₃, ZnCl₂, or solid acid catalysts can also be used.[3] The choice of catalyst can influence reaction time, temperature, and in some cases, regioselectivity. However, for the acylation of butoxybenzene with succinic anhydride, AlCl₃ is generally the most effective.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low or No Product Yield Moisture Contamination: Inactive Lewis acid catalyst due to exposure to moisture.Ensure all glassware is oven-dried and cooled under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents and freshly opened, high-purity anhydrous AlCl₃.[2]
Insufficient Catalyst: The product-catalyst complex is not allowing for catalyst turnover.Use at least a stoichiometric amount of AlCl₃ relative to the succinic anhydride. A molar ratio of 2.0 to 3.0 of AlCl₃ to the limiting reagent has been reported for similar reactions.[4]
Low Reaction Temperature or Insufficient Time: The reaction may not have reached completion.While the initial addition should be done at a low temperature to control the exotherm, the reaction may require warming to room temperature or gentle heating to proceed to completion. Monitor the reaction progress by Thin Layer Chromatography (TLC).[4]
Poor Quality Reagents: Impurities in butoxybenzene or succinic anhydride can inhibit the reaction.Use purified reagents. Butoxybenzene can be distilled, and succinic anhydride can be recrystallized if necessary.
Product is an Oil or Difficult to Crystallize Presence of Impurities: The ortho-isomer or unreacted starting materials can act as an impurity, preventing crystallization.Attempt purification by column chromatography to separate the isomers and remove other impurities. For recrystallization, try a different solvent system or use a seed crystal to induce crystallization.[6]
Incorrect Recrystallization Solvent: The chosen solvent may be too good or too poor for effective recrystallization.Test a range of solvents and solvent mixtures. A common system for similar compounds is ethyl acetate/hexane.[4] The ideal solvent should dissolve the compound when hot but have low solubility when cold.[7]
Formation of a Persistent Emulsion During Work-up Incomplete Quenching or Presence of Aluminum Salts: Finely dispersed aluminum salts can stabilize emulsions between the aqueous and organic layers.Instead of quenching with ice alone, use a mixture of crushed ice and concentrated hydrochloric acid to ensure complete decomposition of the aluminum complexes.[8] Adding a saturated solution of NaCl (brine) during extraction can also help to break up emulsions.

Experimental Protocols

Synthesis of 4-(4-Butoxyphenyl)-4-oxobutanoic acid

This protocol is a representative procedure based on established Friedel-Crafts acylation methods.[2][4]

Materials:

  • Butoxybenzene

  • Succinic anhydride

  • Anhydrous Aluminum Chloride (AlCl₃)

  • Anhydrous Dichloromethane (DCM)

  • Concentrated Hydrochloric Acid (HCl)

  • Crushed Ice

  • Saturated Sodium Bicarbonate Solution (NaHCO₃)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: In a fume hood, equip a three-necked, round-bottom flask with a magnetic stirrer, a dropping funnel, and a reflux condenser fitted with a drying tube (e.g., filled with CaCl₂). Ensure all glassware is oven-dried and assembled while hot, then allowed to cool under a stream of dry nitrogen or argon.

  • Reagent Addition: To the flask, add anhydrous aluminum chloride (e.g., 2.2 molar equivalents) and anhydrous dichloromethane. In the dropping funnel, place a solution of succinic anhydride (1.0 molar equivalent) in anhydrous dichloromethane.

  • Formation of Acylium Ion: Cool the stirred suspension of AlCl₃ in an ice bath to 0-5 °C. Slowly add the succinic anhydride solution dropwise to the AlCl₃ suspension over 30-45 minutes. The reaction is exothermic, so maintain the temperature below 10 °C.

  • Aromatic Addition: After the addition of succinic anhydride is complete, add butoxybenzene (1.0 molar equivalent) dropwise to the reaction mixture, again maintaining the temperature below 10 °C.

  • Reaction Completion: Once the addition of butoxybenzene is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2-3 hours or until the reaction is deemed complete by TLC analysis.

  • Work-up: Cool the reaction mixture in an ice bath. Slowly and carefully pour the mixture into a beaker containing a vigorously stirred mixture of crushed ice and concentrated hydrochloric acid.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with two portions of dichloromethane. Combine the organic layers.

  • Purification of Crude Product: Wash the combined organic layers with water, followed by a saturated sodium bicarbonate solution to extract the acidic product. The product will be in the aqueous layer as its sodium salt.

  • Isolation of Product: Separate the aqueous layer containing the sodium salt of the product and cool it in an ice bath. Acidify the aqueous layer with concentrated hydrochloric acid until the product precipitates out of solution (verify with pH paper).

  • Final Steps: Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum.

Purification by Recrystallization
  • Solvent Selection: Choose an appropriate solvent or solvent pair. A mixture of ethanol and water, or ethyl acetate and hexane, is a good starting point. The ideal solvent will dissolve the crude product when hot but not when cold.[4][9]

  • Dissolution: In an Erlenmeyer flask, dissolve the crude product in a minimal amount of the hot solvent.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and perform a hot gravity filtration to remove it.[6]

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

  • Isolation: Collect the purified crystals by vacuum filtration, wash with a small amount of the cold recrystallization solvent, and dry thoroughly.[10]

Purification by Column Chromatography
  • Stationary Phase: Use silica gel as the stationary phase.[11]

  • Eluent Selection: A gradient of ethyl acetate in hexane or dichloromethane in methanol can be effective. The optimal eluent system should provide good separation of the product from impurities on a TLC plate.[12]

  • Column Packing: Pack the column with a slurry of silica gel in the initial, less polar eluent.

  • Loading and Elution: Dissolve the crude product in a minimal amount of the eluent and load it onto the column. Elute the column with the chosen solvent system, gradually increasing the polarity if a gradient is used.

  • Fraction Collection: Collect fractions and analyze them by TLC to identify those containing the pure product. Combine the pure fractions and remove the solvent under reduced pressure.[11]

Data Presentation

Parameter Typical Value/Range Notes
Molar Ratio (Butoxybenzene:Succinic Anhydride) 1:1 to 1:1.1A slight excess of the anhydride may be used.
Molar Ratio (AlCl₃:Succinic Anhydride) 2.2:1 to 3.0:1A significant excess of the Lewis acid is required.[4]
Reaction Temperature 0-5 °C (initial addition), then room temperature or gentle refluxInitial cooling is crucial to control the exotherm.[4]
Reaction Time 2-5 hoursMonitor by TLC for completion.
Recrystallization Solvents (Examples) Ethanol/Water, Ethyl Acetate/HexaneThe choice of solvent is critical for good recovery and purity.[4][9]
Column Chromatography Eluent (Examples) Gradient of Ethyl Acetate in HexaneThe polarity of the eluent should be optimized based on TLC analysis.[12]

Visualization of Key Relationships

Troubleshooting_Logic cluster_symptom Symptom cluster_causes Potential Causes cluster_solutions Solutions LowYield Low Yield Moisture Moisture Contamination LowYield->Moisture Catalyst Insufficient Catalyst LowYield->Catalyst Conditions Suboptimal Conditions (Temp/Time) LowYield->Conditions Anhydrous Use Anhydrous Technique Moisture->Anhydrous Stoichiometry Adjust Stoichiometry (Excess AlCl₃) Catalyst->Stoichiometry Optimize Optimize Temp & Time (Monitor by TLC) Conditions->Optimize

Caption: Logic diagram for troubleshooting low product yield.

References

  • University of Colorado Boulder, Department of Chemistry. (n.d.). Column Chromatography. Retrieved from [Link]

  • Unknown. (n.d.). Recrystallization. Retrieved from [Link]

  • Stanković, I., et al. (2019). Mechanochemical Friedel–Crafts acylations. Beilstein Journal of Organic Chemistry, 15, 1313–1319. Retrieved from [Link]

  • Unknown. (n.d.). 12BL Experiment 10: Friedel Crafts Acylation – An EAS Reaction. Retrieved from [Link]

  • University of Colorado Boulder, Department of Chemistry. (n.d.). Column Chromatography. Retrieved from [Link]

  • BYJU'S. (n.d.). Friedel Crafts Acylation And Alkylation Reaction. Retrieved from [Link]

  • Scribd. (n.d.). Friedel Crafts Acylation. Retrieved from [Link]

  • CUNY Baruch College. (n.d.). Purification by Recrystallization. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]

  • Clark, J. (n.d.). Friedel-Crafts Acylation of Benzene. Retrieved from [Link]

  • CUNY Baruch College. (n.d.). Purification by Recrystallization. Retrieved from [Link]

  • Davies, D. (2011, August 2). Experiment 14: Friedel-Crafts Acylation [Video]. YouTube. Retrieved from [Link]

  • Wikipedia. (n.d.). Friedel–Crafts reaction. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Catalyst Removal in the Synthesis of 4-(4-Butoxyphenyl)-4-oxobutanoic acid

This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 4-(4-Butoxyphenyl)-4-oxobutanoic acid. The synthesis of this and related aryl-oxobutano...

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 4-(4-Butoxyphenyl)-4-oxobutanoic acid. The synthesis of this and related aryl-oxobutanoic acids is commonly achieved via a Friedel-Crafts acylation of an aromatic substrate (in this case, butoxybenzene) with succinic anhydride, catalyzed by a Lewis acid, most notably aluminum chloride (AlCl₃).[1][2] While effective, this method necessitates a meticulous workup procedure to remove the catalyst, which can otherwise lead to product contamination, separation difficulties, and yield loss.

This document provides a structured, in-depth guide to troubleshoot and resolve common issues encountered during the removal of the aluminum chloride catalyst post-reaction.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental purpose of the "quenching" step in a Friedel-Crafts acylation workup? The quenching step serves two primary purposes. First, it deactivates the aluminum chloride catalyst, halting the reaction. Second, the product, an aryl ketone, is a Lewis base that forms a stable complex with the AlCl₃ catalyst.[3] This complex must be hydrolyzed to liberate the final ketone product, which is typically achieved by adding water or a dilute acid solution.[3]

Q2: Why is the quenching process so exothermic and what are the safety precautions? The reaction between residual anhydrous aluminum chloride and water is a vigorous and highly exothermic hydrolysis.[4] This can cause the rapid boiling of low-boiling point solvents and the evolution of corrosive hydrogen chloride (HCl) gas. To mitigate this, the reaction mixture should always be added slowly to a cold quenching solution (e.g., a mixture of ice and dilute acid), never the other way around. This procedure must be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including an acid-resistant lab coat, gloves, and safety goggles.

Q3: What happens to the aluminum chloride during the workup? Upon quenching with an aqueous solution, AlCl₃ is hydrolyzed to form various aluminum species. In neutral or basic conditions, this results in the formation of a gelatinous precipitate of aluminum hydroxide, Al(OH)₃. In an acidic workup, the aluminum remains in the aqueous solution as soluble aluminum salts or hydrated chloro-aluminum complexes.

Q4: My final product has a yield of over 100%. What is the likely cause? An apparent yield exceeding 100% is a strong indicator that the product is contaminated with inorganic salts, most likely residual aluminum salts (e.g., aluminum hydroxide or aluminum oxide) that were not completely removed during the workup.[5]

Q5: Can I use a strong base like sodium hydroxide (NaOH) for the initial quench? It is not recommended. While a base will neutralize the Lewis acid, the initial quench should be performed with cold water or dilute acid to control the exotherm from the hydrolysis of AlCl₃. A basic wash is best employed later in the workup sequence to separate the carboxylic acid product from non-acidic impurities.[6]

Troubleshooting Guide: Catalyst Removal

This section addresses specific, common problems encountered during the workup phase, providing causal explanations and step-by-step protocols for their resolution.

Issue 1: Formation of a Thick, Unfilterable Gelatinous Precipitate
  • Causality: This occurs when the reaction is quenched with water or made basic (e.g., with sodium bicarbonate) before all the aluminum chloride has been properly managed. The AlCl₃ hydrolyzes to aluminum hydroxide (Al(OH)₃), a gelatinous solid that clogs filter paper and can trap the product, leading to significant yield loss.

  • Preventative Protocol: Acidic Quench & Workup This is the most reliable method to prevent the formation of aluminum hydroxide precipitates.

    Materials:

    • Crushed ice

    • Concentrated Hydrochloric Acid (HCl)

    • Organic extraction solvent (e.g., Dichloromethane (DCM) or Ethyl Acetate)

    • Saturated Sodium Bicarbonate (NaHCO₃) solution

    • Saturated Sodium Chloride (Brine) solution

    • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

    Procedure:

    • Prepare Quench Beaker: In a separate, appropriately sized beaker, prepare a mixture of crushed ice and concentrated HCl. A common and effective mixture is a 1:1 ratio of ice to concentrated HCl (e.g., 100g of ice and 100mL of conc. HCl).[7]

    • Slow Addition: Place the quench beaker in an ice bath and, with vigorous stirring, slowly add the completed reaction mixture to the acidic ice slurry via a dropping funnel. Maintain the temperature of the quenching mixture below 20°C.

    • Extraction: Transfer the entire quenched mixture to a separatory funnel. Extract the aqueous layer with a suitable organic solvent (e.g., DCM). The butoxy-phenyl group and the carboxylic acid make the product reasonably polar; DCM is often a good choice.

    • Combine & Wash: Combine the organic layers. Wash successively with:

      • 1M HCl solution (to ensure all aluminum salts remain in the aqueous phase).

      • Water.

      • Brine (to reduce the amount of dissolved water in the organic layer).[8]

    • Isolate Product: At this stage, the acidic product is in the organic layer. To separate it from any neutral organic impurities, extract the organic layer with a saturated NaHCO₃ solution. The carboxylic acid will be deprotonated to its sodium salt and move into the aqueous basic layer.

    • Acidify & Collect: Separate the aqueous bicarbonate layer, cool it in an ice bath, and re-acidify it carefully with concentrated HCl until the product precipitates out of solution (typically pH < 2).

    • Final Steps: Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum.

Issue 2: Persistent Emulsion Formation During Extraction
  • Causality: Emulsions are a common problem when dealing with aluminum salts, which can act as surfactants, stabilizing the interface between the organic and aqueous layers. This is particularly prevalent if a gelatinous Al(OH)₃ precipitate has started to form.

  • Resolution Strategies:

    • Salting Out: Add a significant amount of saturated brine solution to the separatory funnel. The increased ionic strength of the aqueous layer makes the organic components less soluble, which can help break the emulsion.[9]

    • Filtration through Celite®: If the emulsion is caused by fine suspended solids, filter the entire mixture through a pad of Celite®. This diatomaceous earth provides a porous filter bed that can break up the emulsion.[9]

    • Centrifugation: If available, centrifuging the mixture is a highly effective method for physically separating the layers.

    • Patience & Gentle Agitation: Sometimes, simply allowing the separatory funnel to stand undisturbed for an extended period can resolve the emulsion. When mixing, use gentle inversions rather than vigorous shaking.

Issue 3: Residual Aluminum Contamination in the Final Product
  • Causality: Even after a seemingly successful workup, trace amounts of aluminum can remain complexed to the carbonyl and carboxyl groups of the product, which is unacceptable for pharmaceutical applications. Standard washes may be insufficient for complete removal.

  • Advanced Removal & Verification Protocol

    Part A: Chelation Wash with Rochelle's Salt Rochelle's salt (potassium sodium tartrate) is an effective chelating agent for aluminum ions. The tartrate ion forms a stable, water-soluble complex with aluminum, facilitating its removal into the aqueous phase.[5][10]

    Procedure:

    • After the initial acidic quench and separation of the organic layer, perform one or two washes with a 10% w/v aqueous solution of Rochelle's salt.

    • Stir the biphasic mixture for at least 30 minutes for each wash to allow sufficient time for chelation to occur.

    • Proceed with the standard water, brine, and basic extraction washes as described in the "Acidic Quench & Workup" protocol.

    Part B: Quantification of Residual Aluminum by ICP-MS To ensure the final product meets pharmaceutical standards (e.g., USP <232>), the level of residual aluminum must be quantified. Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) is the gold standard for this analysis due to its exceptional sensitivity and ability to detect elements at parts-per-billion (ppb) levels.[11][12]

    Procedure:

    • Sample Preparation: Accurately weigh a sample of the final, dried product. Digest the sample in high-purity nitric acid using a microwave digestion system to break down the organic matrix and solubilize all metal content.

    • Analysis: Dilute the digested sample with deionized water to a suitable concentration and analyze using a validated ICP-MS method.

    • Acceptance Criteria: Compare the quantified aluminum level against the permissible daily exposure (PDE) limits set by regulatory bodies like the ICH for elemental impurities.

Data & Parameters Summary

ParameterRecommended Value/ProcedureRationale & Citation
Quenching Solution 1:1 mixture of crushed ice and concentrated HCl.Controls exotherm and keeps aluminum salts soluble as chloro-complexes, preventing Al(OH)₃ precipitation.[7]
Extraction Solvent Dichloromethane (DCM) or Ethyl Acetate.Effective for extracting the target keto-acid. DCM is denser than water; Ethyl Acetate is less dense.
Product Isolation Extraction into saturated NaHCO₃ (aq), followed by re-acidification.Separates the carboxylic acid product from neutral impurities based on its acidic properties.[6]
Emulsion Breaking Wash with saturated brine (NaCl solution).Increases the ionic strength of the aqueous phase, forcing separation of layers ("salting out").[9]
Advanced Al Removal Wash with 10% Rochelle's Salt (Potassium Sodium Tartrate) solution.The tartrate ion chelates aluminum, forming a water-soluble complex that is easily washed away.[5][10]
Purity Analysis (Organic) Quantitative ¹H NMR (qNMR).Determines the purity of the organic compound without relying on a reference standard of the same compound.[13]
Purity Analysis (Inorganic) Inductively Coupled Plasma-Mass Spectrometry (ICP-MS).The standard method for quantifying trace elemental impurities in pharmaceutical products with high sensitivity.[11][12]

Visualized Workflow & Troubleshooting Logic

The following diagram outlines the decision-making process for the workup and purification of 4-(4-Butoxyphenyl)-4-oxobutanoic acid.

Workup_Troubleshooting start Completed Reaction Mixture (Product-AlCl₃ Complex) quench Quench: Slow addition to Ice / conc. HCl mixture start->quench extract Extract with Organic Solvent (e.g., DCM) quench->extract wash_acid Wash Organic Layer with 1M HCl extract->wash_acid wash_water Wash with Water wash_acid->wash_water wash_brine Wash with Brine wash_water->wash_brine emulsion Emulsion Forms? wash_brine->emulsion break_emulsion Break Emulsion: - Add more Brine - Filter through Celite - Centrifuge emulsion->break_emulsion Yes extract_base Extract with sat. NaHCO₃ to isolate product in aqueous layer emulsion->extract_base No break_emulsion->extract_base acidify Acidify Aqueous Layer with conc. HCl extract_base->acidify precipitate Precipitate Forms? acidify->precipitate precipitate->acidify No (Add more acid) filter_dry Filter, Wash with Water, and Dry Product precipitate->filter_dry Yes final_product Final Product filter_dry->final_product check_purity Analyze Purity: - qNMR (Organic) - ICP-MS (Residual Al) final_product->check_purity

Caption: Decision workflow for AlCl₃ removal and product isolation.

References

  • University of Rochester Department of Chemistry. (n.d.). Organic Reaction Workup Formulas for Specific Reagents. Retrieved from [Link]

  • Dahlin, J. L., et al. (2014).
  • National Institutes of Health. (2024). 4-(4-Tert-butylphenyl)-4-oxobutanoic acid. PubChem. Retrieved from [Link]

  • Pacific BioLabs. (n.d.). ICP-MS Detection of Trace Elements and Heavy Metals. Retrieved from [Link]

  • AELAB. (2025). How ICP-MS is Applied in Pharmaceutical Quality Control. Retrieved from [Link]

  • Wikipedia. (2023). 4-(4-Methylphenyl)-4-oxobutanoic acid. Retrieved from [Link]

  • University of Michigan. (n.d.). Experiment 1: Friedel-Crafts Acylation. Retrieved from [Link]

  • Khan Academy. (n.d.). Friedel-Crafts acylation. Retrieved from [Link]

  • YouTube. (2023). 29 | Friedel Crafts Acylation Acid Anhydride Mechanism | Organic Chemistry |JEE. Retrieved from [Link]

  • Chemistry Stack Exchange. (2016). Mechanism of Friedel-Crafts acylation with succinic anhydride. Retrieved from [Link]

  • Google Patents. (1986). US4621154A - Process for preparing 4-(4-biphenylyl)-4-oxo-butanoic acid.
  • Reddit. (2023). How to remove aluminum salts?. Retrieved from [Link]

  • YouTube. (2020). Friedel Crafts Acylation Experiment Part 1, Prelab. Retrieved from [Link]

  • University of Rochester Department of Chemistry. (n.d.). Workup Tips. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Friedel-Crafts Acylation with Practice Problems. Retrieved from [Link]

  • Wikipedia. (n.d.). Friedel–Crafts reaction. Retrieved from [Link]

  • Chemistry LibreTexts. (2021). 4.7: Reaction Work-Ups. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Applications of Friedel–Crafts reactions in total synthesis of natural products. Retrieved from [Link]

  • University of York. (n.d.). Chemically-active extraction. Retrieved from [Link]

  • University of Michigan. (n.d.). Experiment 1: Friedel-Crafts Acylation. Retrieved from [Link]

Sources

Troubleshooting

Preventing polyacylation in the synthesis of aryl keto acids

Technical Support Center: Synthesis of Aryl Keto Acids A Guide to Preventing Polyacylation Welcome to the technical support center for aryl keto acid synthesis. This guide is designed for researchers, scientists, and pro...

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Synthesis of Aryl Keto Acids

A Guide to Preventing Polyacylation

Welcome to the technical support center for aryl keto acid synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of electrophilic aromatic substitution, particularly the Friedel-Crafts acylation and related reactions. Our goal is to provide you with the in-depth technical knowledge and practical troubleshooting strategies required to overcome common challenges, with a primary focus on preventing undesired polyacylation.

Frequently Asked Questions (FAQs)

This section addresses the most common initial queries regarding polyacylation during the synthesis of aryl keto acids.

Q1: What exactly is polyacylation in the context of aryl keto acid synthesis?

Polyacylation is a side reaction where more than one acyl group is introduced onto an aromatic ring. While Friedel-Crafts acylation is generally less prone to polysubstitution than its alkylation counterpart, it can become a significant issue under specific conditions, leading to a mixture of mono-, di-, and even tri-acylated products. This complicates purification and reduces the yield of the desired mono-acylated aryl keto acid.

Q2: I thought the product of a Friedel-Crafts acylation was deactivated. Why would it react a second time?

This is an excellent and crucial question. The acyl group is indeed strongly deactivating due to its electron-withdrawing nature. This deactivation is the primary reason why Friedel-Crafts acylation is typically self-limiting and stops after the first substitution.[1][2] However, polyacylation can still occur under two main circumstances:

  • Highly Activated Substrates: If the starting aromatic ring contains potent electron-donating groups (e.g., hydroxyl, alkoxy, or multiple alkyl groups), the ring can remain sufficiently nucleophilic to react a second time, even with the deactivating effect of the first acyl group.[3][4]

  • Forced Reaction Conditions: The use of highly reactive reagents, an excess of a strong Lewis acid catalyst (like AlCl₃), or high temperatures can overcome the deactivation barrier and force a second acylation.[5]

Q3: What are the primary strategies to prevent polyacylation?

Preventing polyacylation revolves around controlling the reactivity of the system. The key strategies include:

  • Stoichiometric Control of Lewis Acid: Using a precise stoichiometric amount (or slightly more) of a strong Lewis acid like AlCl₃ is critical. The product ketone forms a stable complex with the Lewis acid, which further deactivates the ring and prevents subsequent reactions.[5][6]

  • Milder Reaction Conditions: Lowering the reaction temperature and using less reactive Lewis acids (e.g., ZnCl₂, FeCl₃) can help favor mono-acylation.[7][8]

  • Alternative Synthetic Routes: When Friedel-Crafts acylation is problematic, alternative methods that avoid direct acylation of the aromatic ring can be employed. These include the Fries rearrangement, the Houben-Hoesch reaction, or modern cross-coupling methodologies.[9][10][11]

Troubleshooting Guide: Diagnosing and Solving Polyacylation

This section provides a structured approach to troubleshooting when you observe evidence of polyacylation (e.g., multiple spots on TLC, unexpected masses in LC-MS).

Problem 1: Significant Di-acylation Product Observed with an Activated Arene (e.g., Anisole, Phenols)
  • Underlying Cause: The activating group(s) on your starting material make the mono-acylated product still reactive enough for a second electrophilic attack, especially under standard Friedel-Crafts conditions.

  • Solution Pathway:

    • Optimize Lewis Acid Stoichiometry: The most immediate and critical step. The product ketone complexes with AlCl₃, effectively sequestering the catalyst.[6] Ensure you are using at least 1.0 to 1.2 equivalents of AlCl₃ relative to the acylating agent. Using a catalytic amount is insufficient and will promote further reaction.[5][8]

    • Reduce Reaction Temperature: Perform the reaction at a lower temperature (e.g., 0 °C or even -20 °C). Lower temperatures increase the selectivity for the kinetically favored mono-acylated product.

    • Consider a Milder Lewis Acid: If AlCl₃ proves too reactive, screen other Lewis acids. A comparison is provided in the table below.

Lewis Acid CatalystTypical ReactivityPropensity for Side ReactionsKey Considerations
AlCl₃ Very HighHighOften requires stoichiometric amounts; moisture sensitive.[7][8]
FeCl₃ HighModerateGenerally less reactive than AlCl₃; can be used catalytically.
SnCl₄, TiCl₄ ModerateModerateUseful for moderately activated substrates.[12]
ZnCl₂ MildLowOften used in milder reactions like the Houben-Hoesch synthesis.[3][4]
Metal Triflates (e.g., Yb(OTf)₃) Mild-ModerateLowCan often be used in catalytic amounts and are more tolerant to air/moisture.[7]
Problem 2: Polyacylation Occurs Even with a Non-activated or Deactivated Arene
  • Underlying Cause: This scenario strongly suggests that the reaction conditions are too harsh, or an alternative, unexpected reaction pathway is occurring.

  • Solution Pathway:

    • Re-evaluate Acylating Agent: Ensure the acyl chloride or anhydride is pure and has not decomposed to a more reactive species.

    • Switch to an Alternative Synthesis: For challenging substrates, moving away from Friedel-Crafts acylation is often the most efficient solution. The protocols below provide robust alternatives.

Recommended Protocols for Mono-Acylation

Protocol 1: The Fries Rearrangement

The Fries rearrangement is an excellent alternative for synthesizing hydroxy aryl ketones, which can be precursors to other keto acids. It involves the rearrangement of a phenolic ester to a keto phenol, catalyzed by a Lewis acid.[9][13] This method avoids direct acylation of a highly activated phenol.

Workflow:

  • Esterification: React the starting phenol with an appropriate acyl chloride or anhydride to form the corresponding phenolic ester. This step protects the hydroxyl group and sets up the rearrangement.

  • Rearrangement: Treat the purified phenolic ester with a Lewis acid (e.g., AlCl₃). The acyl group migrates from the phenolic oxygen to the ortho or para position of the ring.[13]

  • Workup: Quench the reaction with acid to hydrolyze the aluminum-phenoxide complex and yield the hydroxy aryl ketone.

  • Key Insight: Temperature control can influence the regioselectivity. Lower temperatures tend to favor the para product, while higher temperatures favor the ortho product.[9][13]

Fries_Rearrangement_Workflow Phenol Phenol Phenolic_Ester Phenolic Ester Phenol->Phenolic_Ester Base Acyl_Chloride Acyl Chloride / Anhydride Acyl_Chloride->Phenolic_Ester Phenolic_Ester_2 Phenolic Ester Lewis_Acid Lewis Acid (e.g., AlCl3) Hydroxy_Ketone Hydroxy Aryl Ketone Lewis_Acid->Hydroxy_Ketone Heat Phenolic_Ester_2->Hydroxy_Ketone

Caption: Workflow for the Fries Rearrangement.

Protocol 2: The Weinreb Ketone Synthesis

This is a highly reliable and versatile method that completely avoids the challenges of Friedel-Crafts reactions.[14] It involves the reaction of a stable N,O-dimethylhydroxylamine amide (a Weinreb amide) with an organometallic reagent.

Workflow:

  • Amide Formation: Convert the desired carboxylic acid (which would provide the "acyl" part) into a Weinreb amide by reacting it with N,O-dimethylhydroxylamine hydrochloride.[15]

  • Organometallic Formation: Prepare a Grignard or organolithium reagent from the corresponding aryl halide (the "aryl" part).

  • Coupling Reaction: React the Weinreb amide with the aryl organometallic reagent. The reaction proceeds via a stable chelated tetrahedral intermediate that does not collapse until acidic workup.[16] This chelation prevents the common problem of over-addition that plagues reactions with other carboxylate derivatives (like esters or acid chlorides), reliably stopping the reaction at the ketone stage.[16]

  • Workup: An acidic workup hydrolyzes the intermediate to furnish the desired aryl ketone in high yield.

Weinreb_Ketone_Synthesis Carboxylic_Acid Carboxylic Acid (R-COOH) Weinreb_Amide Weinreb Amide Carboxylic_Acid->Weinreb_Amide N,O-dimethyl- hydroxylamine Chelated_Intermediate Stable Chelated Intermediate Weinreb_Amide->Chelated_Intermediate Aryl_Halide Aryl Halide (Ar-X) Organometallic Aryl Grignard / Organolithium (Ar-MgX) Aryl_Halide->Organometallic Mg or Li Organometallic->Chelated_Intermediate Aryl_Ketone Aryl Keto Acid (Ar-CO-R) Chelated_Intermediate->Aryl_Ketone Acidic Workup

Caption: Logical flow of the Weinreb Ketone Synthesis.

Protocol 3: The Houben-Hoesch Reaction

This reaction is particularly useful for synthesizing hydroxy aryl ketones from electron-rich phenols or phenol ethers and a nitrile.[4][17] It is a type of Friedel-Crafts acylation but generally uses milder conditions and is highly regioselective for the position ortho to the hydroxyl group.

Workflow:

  • Reaction Setup: The electron-rich arene and a nitrile are treated with a Lewis acid (typically ZnCl₂) and gaseous HCl.[3][4]

  • Iminium Formation: The nitrile and HCl form an electrophilic nitrilium ion, which then attacks the activated aromatic ring to form a ketimine intermediate.[17]

  • Hydrolysis: The ketimine is hydrolyzed during aqueous workup to yield the final aryl ketone.[17]

  • Key Insight: This method is limited to highly activated substrates like phenols and anilines and is not suitable for simple arenes like benzene or toluene.[4][17]

References

  • Hoesch reaction - Wikipedia. Available at: [Link]

  • Weinreb ketone synthesis - Wikipedia. Available at: [Link]

  • Hoesch reaction - Grokipedia. Available at: [Link]

  • Chemical equations of houben hoesch reaction - Filo. Available at: [Link]

  • Fries rearrangement - Wikipedia. Available at: [Link]

  • Weinreb (ketone synthesis) - Química Organica.org. Available at: [Link]

  • An Improved Synthesis of Hydroxy Aryl Ketones by Fries Rearrangement with Methanesulfonic Acid/Methanesulfonic Anhydride. Available at: [Link]

  • Synthesis of Unsymmetrical Ketones Using Chelation-Controlled Sequential Substitution of N-Triazinylamide/Weinreb Amide by Organometallic Reagents | ACS Omega. Available at: [Link]

  • Weinreb ketone synthesis - YouTube. Available at: [Link]

  • What is the Fries Rearrangement Reaction? - BYJU'S. Available at: [Link]

  • Houben-Hoesch Reaction - SynArchive. Available at: [Link]

  • Friedel–Crafts reaction - Wikipedia. Available at: [Link]

  • Synthesis of aryl ketones by acylation of arenes - Organic Chemistry Portal. Available at: [Link]

  • 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction - Chemistry LibreTexts. Available at: [Link]

  • 16.3: Alkylation and Acylation of Aromatic Rings- The Friedel-Crafts Reaction - Chemistry LibreTexts. Available at: [Link]

  • Stoichiometric Catalyst in Friedel Crafts Acylation. : r/chemistry - Reddit. Available at: [Link]

  • Acidity versus metal-induced Lewis acidity in zeolites for Friedel–Crafts acylation. Available at: [Link]

  • 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction - Chemistry LibreTexts. Available at: [Link]

  • Friedel Crafts Acylation And Alkylation Reaction - BYJU'S. Available at: [Link]

  • (PDF) Alternative and Uncommon Acylating Agents – An Alive and Kicking Methodology. Available at: [Link]

  • Friedel-Crafts Acylation - Organic Chemistry Portal. Available at: [Link]

  • Friedel Crafts Alkylation-reactivity, Limitations, Friedel Crafts Acylation | Pharmaguideline. Available at: [Link]

  • Ketone Synthesis Without Free CO - ChemistryViews. Available at: [Link]

  • Friedel-Crafts Acylation; Reductions of Aryl Ketones - YouTube. Available at: [Link]

  • Facile Synthesis of Aryl α-Keto Esters via the Reaction of Aryl Diazoacetate with H 2 O and DEAD | Request PDF - ResearchGate. Available at: [Link]

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Optimization

Technical Support Center: Purification of 4-(4-Butoxyphenyl)-4-oxobutanoic Acid

This guide is intended for researchers, scientists, and drug development professionals encountering challenges in the purification of 4-(4-Butoxyphenyl)-4-oxobutanoic acid. This document provides in-depth troubleshooting...

Author: BenchChem Technical Support Team. Date: January 2026

This guide is intended for researchers, scientists, and drug development professionals encountering challenges in the purification of 4-(4-Butoxyphenyl)-4-oxobutanoic acid. This document provides in-depth troubleshooting, frequently asked questions (FAQs), and validated protocols to streamline your purification workflow and enhance final product purity.

Troubleshooting Guide: Common Purification Issues

This section addresses specific problems that may arise during the purification of crude 4-(4-Butoxyphenyl)-4-oxobutanoic acid, which is commonly synthesized via the Friedel-Crafts acylation of butoxybenzene with succinic anhydride.[1][2][3]

Q1: My crude product is a persistent oil or waxy solid, not a crystalline powder. What's causing this and how can I fix it?

Common Causes:

  • Residual Solvent: Incomplete removal of high-boiling reaction solvents (e.g., chlorobenzene, nitrobenzene) or workup solvents.

  • Unreacted Starting Materials: The presence of liquid butoxybenzene can prevent the solidification of the product.

  • Formation of Eutectic Mixture: Impurities can lower the melting point of the mixture, resulting in an oil.

Solutions & Scientific Rationale:

  • Aqueous Base Wash: The target compound is a carboxylic acid and is therefore soluble in a mild aqueous base like sodium bicarbonate (NaHCO₃) or sodium hydroxide (NaOH) via the formation of its sodium salt.[1][4] This step is crucial for separating it from non-acidic impurities.

    • Mechanism: Unreacted butoxybenzene and other non-polar side products will remain in the organic layer, while the deprotonated carboxylate salt of your product dissolves in the aqueous layer. Subsequent acidification of the separated aqueous layer will precipitate the purified acid.[4]

  • Trituration: If the product is a sticky solid, trituration with a cold, non-polar solvent in which the product is poorly soluble (e.g., hexanes, diethyl ether) can be effective. This process washes away oily, non-polar impurities, often inducing crystallization of the desired compound.

  • High-Vacuum Drying: Ensure your crude product is dried under a high vacuum, possibly with gentle heating, to remove all traces of volatile solvents before attempting further purification.

Q2: After recrystallization, my yield is extremely low. What went wrong?

Common Causes:

  • Incorrect Solvent Choice: The product is too soluble in the chosen solvent, even at low temperatures.[5]

  • Excessive Solvent Volume: Using too much hot solvent to dissolve the crude material will keep a significant portion of the product dissolved in the mother liquor upon cooling.[6]

  • Premature Crystallization: Cooling the solution too rapidly or during a hot filtration step can lead to product loss.[5]

Solutions & Scientific Rationale:

  • Systematic Solvent Screening: The principle of recrystallization relies on a high solubility difference between hot and cold conditions.[6] Test microscale solubility in a range of solvents to find the ideal one. For a molecule with a polar carboxylic acid, a ketone, and a non-polar butoxyphenyl group, mixed solvent systems are often ideal.

  • Use Minimal Solvent: Heat the solvent to its boiling point and add it portion-wise to the crude solid, with stirring, until the solid just dissolves. This ensures the solution is saturated.[6]

  • Slow Cooling: Allow the flask to cool slowly to room temperature before moving it to an ice bath. Slow cooling promotes the formation of larger, purer crystals by allowing the crystal lattice to form selectively, excluding impurities. Rapid cooling traps impurities and leads to smaller, less pure crystals.

Q3: My TLC/HPLC analysis still shows significant impurities after recrystallization. What are my next steps?

Common Causes:

  • Co-crystallization: The impurity has very similar solubility properties and structure to the desired product, allowing it to incorporate into the crystal lattice.

  • Formation of Regioisomers: Friedel-Crafts acylation can sometimes yield a small amount of the ortho-substituted isomer in addition to the desired para-product.[7] These isomers often have very similar polarities.

Solutions & Scientific Rationale:

  • Column Chromatography: For impurities with similar polarity, silica gel column chromatography is the most effective purification method.[5] The stationary phase (silica gel) is highly polar. By using a mobile phase of intermediate polarity (e.g., a mixture of ethyl acetate and hexanes), you can exploit subtle differences in polarity between your product and the impurities to achieve separation.

  • Optimize Mobile Phase: Start with a low-polarity eluent (e.g., 10-20% ethyl acetate in hexanes) and gradually increase the polarity. The less polar impurities (like unreacted butoxybenzene or the ortho-isomer) will typically elute first, followed by your more polar keto-acid product.

  • Acid/Base Extraction Loop: A second, carefully performed acid/base extraction can sometimes remove stubborn impurities if they lack the acidic carboxylic acid group.

Frequently Asked Questions (FAQs)

Q1: What are the primary impurities I should expect from a Friedel-Crafts synthesis of this compound?

The Friedel-Crafts acylation of butoxybenzene with succinic anhydride using a Lewis acid catalyst like AlCl₃ can generate several predictable side products[8][9]:

  • Unreacted Butoxybenzene: Incomplete reaction.

  • Unreacted Succinic Anhydride/Succinic Acid: The anhydride can hydrolyze during workup.

  • Ortho-acylated Isomer: Electrophilic attack at the position ortho to the butoxy group. The para product is generally favored due to sterics.[7]

  • Polyacylated Products: Although the product ketone is deactivating, forcing conditions could potentially lead to a second acylation on the ring, which is a known limitation of Friedel-Crafts reactions.[10][11]

Q2: What is the best solvent system for recrystallizing 4-(4-Butoxyphenyl)-4-oxobutanoic acid?

Finding the perfect solvent often requires experimentation, but based on the molecule's structure (polar acid/ketone and non-polar ether/aryl), the following are excellent starting points:

Solvent SystemRationale & Characteristics
Ethanol/Water The compound is likely soluble in hot ethanol and insoluble in water. Dissolve in minimal hot ethanol, then add hot water dropwise until the solution becomes faintly turbid. Re-clarify with a drop of ethanol and allow to cool.[6]
Ethyl Acetate/Hexanes A versatile polar/non-polar mixture. Dissolve in minimal boiling ethyl acetate, then add hexanes until turbidity persists. This system is effective for compounds of intermediate polarity.[1][12]
Toluene A single-solvent system that can be effective for aromatic compounds.[13] Its higher boiling point (111 °C) allows for a wide solubility gradient upon cooling.[14]
Aqueous Acetic Acid A polar, protic system that can be effective for carboxylic acids.
Q3: Which analytical techniques are essential for confirming the purity of my final product?

A combination of methods provides the most complete picture of purity:

  • ¹H NMR Spectroscopy: Confirms the chemical structure and can reveal the presence of impurities by showing unexpected peaks. The ratio of aromatic to aliphatic protons should be consistent with the structure.

  • HPLC (High-Performance Liquid Chromatography): An excellent method for quantifying purity.[15][16] A pure sample should show a single major peak. Reverse-phase HPLC (e.g., using a C18 column) is standard for this type of molecule.

  • Melting Point Analysis: A pure crystalline solid will have a sharp, narrow melting point range. Impurities typically depress and broaden the melting range.

  • TLC (Thin-Layer Chromatography): A quick and easy way to visually assess the number of components in your sample and to monitor the progress of column chromatography.

Experimental Protocols & Workflows

Protocol 1: Purification by Acid-Base Extraction
  • Dissolve the crude product in an organic solvent like ethyl acetate or dichloromethane (DCM).

  • Transfer the solution to a separatory funnel.

  • Extract the organic layer 2-3 times with a 1M aqueous solution of sodium bicarbonate (NaHCO₃).

  • Combine the aqueous layers. Any non-acidic impurities will remain in the organic layer, which can be discarded.

  • Cool the combined aqueous layer in an ice bath.

  • Slowly acidify the aqueous solution by adding concentrated HCl dropwise with stirring until no more precipitate forms (typically pH ~2).

  • Collect the precipitated solid product by vacuum filtration.

  • Wash the solid on the filter with a small amount of cold deionized water to remove inorganic salts.

  • Dry the purified solid under a high vacuum.

Protocol 2: Purification by Recrystallization
  • Place the crude, dry solid into an Erlenmeyer flask.

  • Add a small amount of the selected recrystallization solvent (e.g., ethanol).

  • Heat the mixture to the solvent's boiling point with stirring.

  • Continue adding small portions of the hot solvent until the solid is completely dissolved. Avoid adding a large excess.

  • If using a mixed-solvent system (e.g., ethanol/water), add the "anti-solvent" (water) dropwise to the hot solution until a persistent cloudiness appears. Add a final drop or two of the primary solvent (ethanol) to redissolve the precipitate.

  • If the hot solution contains insoluble impurities, perform a hot filtration.

  • Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature.

  • Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.

  • Collect the crystals by vacuum filtration, wash with a small amount of the cold solvent, and dry under vacuum.[5]

Purification Workflow Diagram

This diagram outlines the decision-making process for purifying the crude product.

PurificationWorkflow Crude Crude Product (from reaction workup) IsOil Is the product an oil or waxy solid? Crude->IsOil Recrystallize Recrystallization (Protocol 2) IsOil->Recrystallize No AcidBase Acid-Base Extraction (Protocol 1) IsOil->AcidBase Yes CheckPurity Assess Purity (TLC, HPLC, NMR) Recrystallize->CheckPurity AcidBase->CheckPurity Column Silica Gel Column Chromatography CheckPurity->Column Purity < 98% FinalProduct Pure Product CheckPurity->FinalProduct Purity ≥ 98% Column->FinalProduct

Caption: Decision workflow for purifying crude 4-(4-Butoxyphenyl)-4-oxobutanoic acid.

References

  • Benchchem. Troubleshooting low yield in Friedel-Crafts acylation reactions.
  • Benchchem. Troubleshooting low conversion rates in Friedel-Crafts acylation.
  • Benchchem. Troubleshooting Friedel-Crafts acylation catalyst deactivation.
  • Recrystallization.
  • Benchchem. Technical Support Center: Production of 4-(4-Methylphenyl)-4-oxobutanoic acid.
  • Determination of α-keto acids in pork meat and Iberian ham via tandem mass spectrometry.
  • (PDF) A novel hplc method for the determination of alpha-keto acids in human serum using meso stillbenediamine as derivatization reagent - ResearchGate.
  • YouTube. Important Chemistry Tips-Solvents choose for recrystallization-Part4. Available at: [Link].

  • The Royal Society of Chemistry. Analysis of intracellular α-keto acids by HPLC with fluorescence detection. Available at: [Link].

  • University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization. Available at: [Link].

  • YouTube. Experiment 14: Friedel-Crafts Acylation. Available at: [Link].

  • Benchchem. Technical Support Center: 4-(2,4-Difluorophenyl)-4-oxobutanoic acid Purification.
  • Benchchem. 4-Oxobutanoic Acid: A Versatile Precursor in Organic Synthesis.
  • Chemistry Steps. Friedel-Crafts Acylation with Practice Problems. Available at: [Link].

  • Wikipedia. 4-(4-Methylphenyl)-4-oxobutanoic acid. Available at: [Link].

  • HandWiki. Chemistry:4-(4-Methylphenyl)-4-oxobutanoic acid. Available at: [Link].

  • BYJU'S. Friedel Crafts Acylation And Alkylation Reaction. Available at: [Link].

  • Wikipedia. Friedel–Crafts reaction. Available at: [Link].

  • Chemistry LibreTexts. 3.3C: Determining Which Solvent to Use. Available at: [Link].

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Troubleshooting

Challenges in the work-up of "4-(4-Butoxyphenyl)-4-oxobutanoic acid" synthesis

Welcome to the technical support center for the synthesis of 4-(4-butoxyphenyl)-4-oxobutanoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4-(4-butoxyphenyl)-4-oxobutanoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis, work-up, and purification of this important γ-keto acid. The information provided herein is based on established chemical principles and field-proven insights to ensure scientific integrity and experimental success.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific issues that may arise during the synthesis of 4-(4-butoxyphenyl)-4-oxobutanoic acid, which is commonly prepared via a Friedel-Crafts acylation of butoxybenzene with succinic anhydride.[1][2]

Part 1: Reaction Setup and Execution

Question 1: My reaction yield is consistently low. What are the most likely causes?

Answer: Low yields in the Friedel-Crafts acylation of butoxybenzene can stem from several factors. Here's a systematic approach to troubleshooting:

  • Catalyst Inactivity: The Lewis acid catalyst, typically anhydrous aluminum chloride (AlCl₃), is extremely sensitive to moisture.[3] Any exposure to atmospheric humidity can deactivate the catalyst, significantly hindering the reaction.

    • Troubleshooting Protocol:

      • Ensure all glassware is rigorously dried in an oven (e.g., at 120 °C overnight) and cooled in a desiccator before use.

      • Handle anhydrous AlCl₃ in a glove box or under a dry nitrogen or argon atmosphere.

      • Use a freshly opened bottle of anhydrous AlCl₃ or a properly stored one.

      • Employ anhydrous solvents. Ensure your solvent (e.g., dichloromethane, nitrobenzene, or chlorobenzene) is properly dried before use.

  • Sub-optimal Reaction Temperature: The reaction temperature is a critical parameter. While some Friedel-Crafts acylations proceed at room temperature, this specific reaction often requires heating to overcome the activation energy.[3][4] Conversely, excessively high temperatures can promote side reactions.

    • Troubleshooting Protocol:

      • If the reaction is sluggish at room temperature, gradually increase the temperature and monitor the progress using Thin Layer Chromatography (TLC). A reflux in a suitable solvent like dichloromethane or chlorobenzene is often effective.[1][4]

      • The reaction is exothermic, especially during the initial addition of reagents.[5] Maintain cooling with an ice bath during the addition of the acylating agent to the catalyst and substrate mixture to prevent runaway reactions.[6]

  • Incorrect Stoichiometry: In contrast to truly catalytic reactions, Friedel-Crafts acylations often require stoichiometric or even excess amounts of the Lewis acid catalyst. This is because the product, a ketone, is a moderate Lewis base and forms a complex with the AlCl₃, rendering it inactive.[7]

    • Troubleshooting Protocol:

      • Use at least 2.0 to 3.0 molar equivalents of AlCl₃ relative to the limiting reagent (butoxybenzene or succinic anhydride).[4] This ensures enough active catalyst is available to drive the reaction to completion.

Question 2: I am observing the formation of multiple products in my TLC analysis. What are these byproducts and how can I minimize them?

Answer: The formation of multiple products is a common challenge. The likely culprits are regioisomers and products of side reactions.

  • Formation of Regioisomers: The butoxy group is an ortho-, para-directing activator. While the para-substituted product, 4-(4-butoxyphenyl)-4-oxobutanoic acid, is sterically favored and generally the major product, some amount of the ortho-isomer, 4-(2-butoxyphenyl)-4-oxobutanoic acid, can also be formed.[1]

    • Mitigation Strategy:

      • Careful control of the reaction temperature can influence the regioselectivity. Lower temperatures often favor the formation of the para-isomer.

      • The choice of solvent can also play a role. Less polar solvents may enhance para-selectivity.

  • Ether Cleavage: A significant side reaction to consider is the cleavage of the butoxy ether linkage under the strong Lewis acidic conditions of the Friedel-Crafts reaction.[8][9] This can lead to the formation of 4-(4-hydroxyphenyl)-4-oxobutanoic acid.

    • Mitigation Strategy:

      • Avoid excessively high reaction temperatures and prolonged reaction times.

      • Consider using a milder Lewis acid catalyst if ether cleavage is a persistent issue, although this may come at the cost of a slower reaction rate.

Diagram 1: Troubleshooting Low Yield

LowYieldTroubleshooting Start Low Yield Observed Catalyst Catalyst Inactivity? Start->Catalyst Temperature Sub-optimal Temperature? Catalyst->Temperature No Sol_Catalyst Use Anhydrous Conditions Fresh Catalyst Catalyst->Sol_Catalyst Yes Stoichiometry Incorrect Stoichiometry? Temperature->Stoichiometry No Sol_Temp Optimize Temperature (Initial Cooling, then Heating) Temperature->Sol_Temp Yes Sol_Stoich Use >2 Equivalents of AlCl₃ Stoichiometry->Sol_Stoich Yes WorkupWorkflow A Reaction Mixture B Quench with Ice/HCl A->B C Separate Organic Layer B->C D Extract with NaHCO₃ (aq) C->D E Aqueous Layer (Product Salt) D->E F Acidify with HCl E->F G Precipitate Product F->G H Filter and Dry G->H I Pure Product H->I

Caption: General workflow for product isolation and purification.

Question 4: My final product is an off-white or yellowish solid and shows impurities by NMR/HPLC. How can I purify it effectively?

Answer: Recrystallization is the most common and effective method for purifying the final product.

  • Recrystallization Protocol:

    • Solvent Selection: The choice of solvent is critical. You need a solvent (or solvent system) in which your product is sparingly soluble at room temperature but highly soluble at elevated temperatures. Common solvents for recrystallizing similar γ-keto acids include ethyl acetate/hexane mixtures, or aqueous ethanol. [1][10] 2. Procedure:

      • Dissolve the crude product in a minimal amount of the hot recrystallization solvent.

      • If there are insoluble impurities, perform a hot filtration.

      • Allow the solution to cool slowly to room temperature.

      • Further cool the flask in an ice bath to maximize crystal formation.

      • Collect the purified crystals by vacuum filtration and wash them with a small amount of the cold solvent.

      • Dry the crystals under vacuum.

  • Column Chromatography: If recrystallization fails to remove persistent impurities, such as the ortho-isomer, column chromatography can be employed. [11] * Typical Conditions:

    • Stationary Phase: Silica gel.
    • Mobile Phase: A gradient elution system, starting with a non-polar solvent and gradually increasing the polarity. For instance, a gradient of ethyl acetate in hexanes is a good starting point. [11]
Part 3: Analytical Characterization

Question 5: What are the key analytical techniques and expected data for confirming the structure and purity of 4-(4-butoxyphenyl)-4-oxobutanoic acid?

Answer: A combination of spectroscopic and chromatographic methods is essential for unambiguous characterization.

Technique Purpose Expected Key Features
¹H NMR Structural ConfirmationSignals corresponding to the aromatic protons (two doublets), the butoxy chain protons, and the two methylene groups of the butanoic acid chain. The carboxylic acid proton will appear as a broad singlet.
¹³C NMR Structural ConfirmationResonances for the carbonyl carbons (ketone and carboxylic acid), aromatic carbons (including the ether-linked carbon), and the aliphatic carbons of the butoxy and butanoic acid chains.
FT-IR Functional Group IDCharacteristic absorptions for the C=O stretch of the ketone, the C=O stretch of the carboxylic acid, the broad O-H stretch of the carboxylic acid, and C-O stretching for the ether.
Mass Spec (MS) Molecular WeightDetermination of the molecular ion peak to confirm the molecular weight (250.29 g/mol ). [12]
HPLC Purity AssessmentA single major peak with a specific retention time under defined conditions. Used to quantify purity and detect non-volatile impurities. [13]

Table 1: Key Analytical Techniques for Characterization.

References

  • Benchchem. (n.d.). Experimental Setup for Friedel-Crafts Acylation Reactions.
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  • Iqbal, M., Baloch, I. B., & Baloch, M. K. (n.d.). Synthesis of Novel γ-Ketoesters from Succinic Anhydride.
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  • University of Michigan. (n.d.). Experiment 1: Friedel-Crafts Acylation.
  • CUTM Courseware. (n.d.). Review of Limitations of Friedel-Crafts reactions.
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  • University of Calgary. (n.d.). Ch12: Friedel-Crafts limitations.
  • Sigma-Aldrich. (n.d.). Friedel–Crafts Acylation.
  • Chemistry LibreTexts. (2024, March 19). 18.3: Reactions of Ethers - Acidic Cleavage.
  • Pearson. (n.d.). Ether Cleavage Explained: Definition, Examples, Practice & Video Lessons.
  • MCC Organic Chemistry. (n.d.). The Friedel-Crafts Alkylation and Acylation of Benzene.
  • Benchchem. (n.d.). 4-Oxobutanoic Acid: A Versatile Precursor in Organic Synthesis.
  • ResearchGate. (2025, August 6). Synthesis of Novel g-Ketoesters from Succinic Anhydride | Request PDF.
  • Pharmaguideline. (n.d.). Friedel Crafts Alkylation-reactivity, Limitations, Friedel Crafts Acylation.
  • (n.d.). Friedel-Crafts Acylation: Mechanism, Reactions & limitations.
  • (n.d.). THE CLEAVAGE OF ETHERS'.
  • Vedantu. (n.d.). What happens when benzene undergoes Friedel-Crafts acylation with succinic anhydride in presence of.
  • Benchchem. (n.d.). Technical Support Center: Production of 4-(4-Methylphenyl)-4-oxobutanoic acid.
  • Asian Journal of Chemistry. (2013, November 12). Synthesis of Novel g-Ketoesters from Succinic Anhydride.
  • Chemistry Steps. (n.d.). Reactions of Ethers-Ether Cleavage.
  • Sigma-Aldrich. (n.d.). 4-oxobutanoic acid.
  • Benchchem. (n.d.). A Comparative Guide to Assessing the Purity of Synthesized 4-Oxobutanoic Acid Against a Reference Standard.
  • Wikipedia. (n.d.). Friedel–Crafts reaction.
  • Organic Chemistry Portal. (n.d.). Synthesis of 1,4-keto carboxylic acids, esters and amides.
  • Guidechem. (n.d.). Mechanism of Friedel-Crafts acylation with succinic anhydride - FAQ.
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  • Chemistry Steps. (n.d.). Friedel-Crafts Acylation with Practice Problems.
  • Google Patents. (n.d.). US4621154A - Process for preparing 4-(4-biphenylyl)-4-oxo-butanoic acid.
  • Wikipedia. (n.d.). 4-(4-Methylphenyl)-4-oxobutanoic acid.
  • BYJU'S. (n.d.). Friedel Crafts Acylation And Alkylation Reaction.
  • Chemistry Stack Exchange. (2016, May 2). Mechanism of Friedel-Crafts acylation with succinic anhydride.
  • (n.d.). friedel-crafts acylation of benzene.
  • Matrix Fine Chemicals. (n.d.). 4-(4-BUTOXYPHENYL)-4-OXOBUTANOIC ACID | CAS 63471-88-5.
  • Benchchem. (n.d.). Application Notes and Protocols for the Quantification of 4-Oxobutanoic Acid.
  • Benchchem. (n.d.). Technical Support Center: 4-(2,4-Difluorophenyl)-4-oxobutanoic acid Purification.
  • OPUS. (2025, August 28). Analytical Methods.
  • Sigma-Aldrich. (n.d.). 4-(4-HYDROXYPHENYL)-4-OXOBUTANOIC ACID AldrichCPR.
  • (2022, April 5). Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl).
  • Google Patents. (2020, February 6). US10752571B2 - Method for purification of 4-hydroxyacetophenone.

Sources

Troubleshooting

Technical Support Center: Solvent Selection for the Synthesis of 4-(4-Butoxyphenyl)-4-oxobutanoic Acid

Welcome to the technical support guide for the synthesis of 4-(4-Butoxyphenyl)-4-oxobutanoic acid. This document provides in-depth guidance, troubleshooting, and frequently asked questions concerning the critical choice...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 4-(4-Butoxyphenyl)-4-oxobutanoic acid. This document provides in-depth guidance, troubleshooting, and frequently asked questions concerning the critical choice of solvent for this reaction, a classic Friedel-Crafts acylation.

The synthesis involves the reaction of 4-butoxybenzene with succinic anhydride, catalyzed by a Lewis acid, typically anhydrous aluminum chloride (AlCl₃). The solvent is not merely a medium for the reactants; it is an active participant that profoundly influences catalyst activity, reaction rate, product yield, and selectivity. Understanding the causality behind solvent choice is paramount for success.

Frequently Asked Questions (FAQs)

Q1: What are the most common solvents for the Friedel-Crafts acylation of butoxybenzene, and what is the primary basis for their selection?

The synthesis of 4-(4-Butoxyphenyl)-4-oxobutanoic acid is an electrophilic aromatic substitution where butoxybenzene, an activated aromatic ether, is acylated by succinic anhydride.[1][2] The choice of solvent is dictated by several factors:

  • Inertness: The solvent must not react with the strong Lewis acid catalyst (AlCl₃) or the electrophilic acylium ion intermediate.

  • Solubility: It must effectively dissolve the starting materials, particularly succinic anhydride, to ensure a homogeneous reaction mixture. Succinic anhydride's solubility is known to increase with temperature in most organic solvents.[3]

  • Boiling Point: The solvent's boiling point determines the accessible temperature range for the reaction, which can be crucial for overcoming the activation energy.

  • Polarity: Solvent polarity can influence the stability of intermediates and the solubility of the product-catalyst complex, which in turn affects product selectivity.[4][5]

Commonly employed solvents include halogenated hydrocarbons and nitroarenes. Dichloromethane (CH₂Cl₂) is a frequent choice due to its relative inertness, moderate boiling point (40 °C), and ability to dissolve the reactants.[6][7] For higher temperatures, chlorobenzene is an excellent alternative with lower toxicity compared to other options.[8] More exotic solvents like carbon disulfide (CS₂) and nitrobenzene are used when precise control over product isomer distribution is required, though they pose greater safety risks.[4][5]

Q2: My reaction yield is consistently low. How could my choice of solvent be the culprit?

Low yields in Friedel-Crafts acylation are a common issue, and the solvent is often a key factor.[9] Here’s how your solvent choice could be undermining your synthesis:

  • Presence of Moisture: The Lewis acid catalyst, AlCl₃, is extremely sensitive to moisture.[5][6][9] Any water in your solvent will hydrolyze and deactivate the catalyst. It is imperative to use anhydrous grade solvents and rigorously dried glassware.

  • Poor Reactant Solubility: If butoxybenzene or succinic anhydride does not fully dissolve, the reaction becomes heterogeneous, leading to slow reaction rates and incomplete conversion. While succinic anhydride is soluble in many organic solvents like chloroform and alcohol, its solubility can be limited.[3][10] Consider a solvent that provides better solubility at your desired reaction temperature.

  • Catalyst Complexation: The ketone product forms a stable complex with AlCl₃, effectively sequestering the catalyst.[9][11] This necessitates using stoichiometric amounts of the catalyst. In some non-polar solvents, this product-catalyst complex can precipitate out of the solution, physically halting the reaction before completion.[4] If you observe a thick, unmanageable precipitate, switching to a more polar solvent like chlorobenzene or nitrobenzene, which can better solvate the complex, may be beneficial.[4]

  • Sub-optimal Temperature: The reaction may require heating to proceed at a reasonable rate. If you are using a low-boiling solvent like dichloromethane, you are limited to temperatures around 40 °C. Switching to a higher-boiling solvent like chlorobenzene (132 °C) allows for more thermal energy to be applied.[8]

Q3: I am observing the formation of an unexpected isomer. How can solvent choice improve regioselectivity?

The butoxy group is an ortho-, para-directing activator. While steric hindrance from the bulky butoxy group generally favors para-acylation, the solvent can influence the ortho/para ratio. This phenomenon is well-documented, particularly in the acylation of naphthalenes and other polycyclic systems.[4][5]

  • Kinetic vs. Thermodynamic Control: The ortho product is often the kinetically favored product (formed faster), while the para product is the thermodynamically favored (more stable) product.

    • Non-polar solvents like carbon disulfide (CS₂) or, to some extent, dichloromethane, tend to favor the kinetic product . This is because the initial product-catalyst complex is often less soluble in these media and may precipitate, preventing the reverse reaction (de-acylation) that would allow equilibration to the more stable thermodynamic product.[4]

    • Polar solvents like nitrobenzene can better solvate the intermediate complexes.[4] This keeps the components in solution, allowing the reaction to be reversible and eventually favoring the formation of the more stable thermodynamic product . For the acylation of butoxybenzene, the para product, 4-(4-Butoxyphenyl)-4-oxobutanoic acid, is sterically less hindered and thus the thermodynamically favored isomer. Therefore, using a solvent that promotes thermodynamic equilibrium is generally desired.

Q4: What are the primary safety concerns associated with common Friedel-Crafts solvents?

Safety is a critical consideration. Many traditional Friedel-Crafts solvents are hazardous:

  • Dichloromethane (CH₂Cl₂): A volatile and potential carcinogen. All handling must occur in a certified chemical fume hood.[6]

  • Carbon Disulfide (CS₂): Highly flammable, volatile, and toxic. It has a very low flash point and should be handled with extreme caution.

  • Nitrobenzene: Highly toxic and readily absorbed through the skin. It is also a suspected carcinogen. Its high boiling point (211 °C) can also present a hazard if the reaction is not carefully controlled.[4]

  • Chlorobenzene: While less toxic than nitrobenzene or CS₂, it is still a hazardous substance that should be handled in a fume hood.[8]

Given these risks, it is essential to always consult the Safety Data Sheet (SDS) for your chosen solvent and wear appropriate Personal Protective Equipment (PPE), including safety goggles, gloves, and a lab coat.[6]

Q5: Can this reaction be performed under solvent-free conditions to be more environmentally friendly?

Yes, recent advancements in green chemistry have explored solvent-free, or "mechanochemical," Friedel-Crafts acylations.[12][13] These reactions are typically performed by ball-milling the solid reactants (butoxybenzene, succinic anhydride, and AlCl₃) together.[12][13] This method eliminates the use of toxic solvents, reduces waste, and can sometimes lead to higher yields and different selectivities.[13] While this requires specialized equipment (a planetary ball mill), it represents a significant step towards more sustainable chemical synthesis.

Troubleshooting Guide

Issue Encountered Potential Solvent-Related Cause Recommended Action
Low to No Conversion 1. Wet Solvent: Catalyst deactivation by moisture.[5][9] 2. Poor Solubility: Reactants not fully dissolved at the reaction temperature. 3. Low Temperature: Reaction is too slow in a low-boiling solvent.1. Use a freshly opened bottle of anhydrous solvent or distill the solvent over a suitable drying agent. 2. Switch to a solvent with better solvating power for succinic anhydride (see table below). 3. Change to a higher-boiling solvent (e.g., dichloromethane to chlorobenzene) and increase the reaction temperature.
Formation of an Insoluble Sludge The product-AlCl₃ complex is precipitating from a non-polar solvent.[4]Switch to a more polar solvent (e.g., chlorobenzene) that can better solvate the product complex, keeping the reaction mixture stirrable and homogeneous.
Reaction Stalls Mid-Way The product-catalyst complex has precipitated, physically preventing the remaining reactants from interacting.Consider a solvent system that maintains homogeneity throughout the reaction. Alternatively, run the reaction at a higher dilution, although this may slow the rate.
Difficult Work-up / Emulsion A common issue during the aqueous quench of Friedel-Crafts reactions.[5]While not strictly a solvent choice issue for the reaction itself, this is a common problem. To mitigate, pour the reaction mixture slowly onto a vigorously stirred mixture of crushed ice and concentrated HCl.[5][6] Adding brine during extraction can also help break emulsions.

Solvent Comparison for Friedel-Crafts Acylation

SolventBoiling Point (°C)PolarityAdvantagesDisadvantages
Dichloromethane (CH₂Cl₂) 39.6Polar AproticGood general-purpose solvent, easy to remove post-reaction, dissolves many organics.[6]Low boiling point limits reaction temperature, potential carcinogen.[6]
Carbon Disulfide (CS₂) 46.3Non-polarOften favors kinetic control, useful for specific isomer synthesis.[4]Highly toxic, extremely flammable, unpleasant odor.
Chlorobenzene 132Polar AproticHigher boiling point allows for more thermal energy, relatively low toxicity.[8]Higher boiling point makes it harder to remove, can potentially participate as a substrate (though unlikely with an activated arene present).[8]
Nitrobenzene 210.9Polar AproticExcellent at solvating catalyst complexes, favors thermodynamic control.[4]Highly toxic, high boiling point makes removal difficult, can be difficult to separate from products.

Visual Workflow: Solvent Selection Logic

The following diagram outlines the decision-making process for selecting an appropriate solvent based on experimental priorities.

G Solvent Selection Workflow for Friedel-Crafts Acylation start START: Define Synthesis Goal goal Primary Objective? start->goal yield Maximize Yield / General Purpose goal->yield  Yield selectivity Control Regioselectivity goal->selectivity Selectivity   safety Prioritize Safety / Green Chem goal->safety Safety yield_solvent Use Dichloromethane (low temp) or Chlorobenzene (high temp) yield->yield_solvent selectivity_choice Desired Product? selectivity->selectivity_choice safety_solvent Avoid CS₂ & Nitrobenzene. Consider Chlorobenzene or Solvent-Free Mechanochemistry. safety->safety_solvent final_check CRITICAL CHECK: Is the chosen solvent rigorously anhydrous? yield_solvent->final_check kinetic Kinetic Product (ortho-isomer) selectivity_choice->kinetic Kinetic thermo Thermodynamic Product (para-isomer) selectivity_choice->thermo Thermodynamic kinetic_solvent Use Non-Polar Solvent (e.g., Carbon Disulfide) kinetic->kinetic_solvent thermo_solvent Use Polar Solvent (e.g., Nitrobenzene, Chlorobenzene) thermo->thermo_solvent kinetic_solvent->final_check thermo_solvent->final_check safety_solvent->final_check

Sources

Optimization

Dealing with ortho/para isomers in the synthesis of "4-(4-Butoxyphenyl)-4-oxobutanoic acid"

Welcome to the technical support guide for the synthesis of 4-(4-butoxyphenyl)-4-oxobutanoic acid. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challeng...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 4-(4-butoxyphenyl)-4-oxobutanoic acid. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with this synthesis, particularly the control and separation of ortho and para isomers.

Frequently Asked Questions (FAQs)

Q1: What is the primary synthetic route for 4-(4-butoxyphenyl)-4-oxobutanoic acid and what is the main challenge?

A1: The most common and direct method is the Friedel-Crafts acylation of butoxybenzene with succinic anhydride.[1][2] This electrophilic aromatic substitution reaction is typically catalyzed by a strong Lewis acid, such as anhydrous aluminum chloride (AlCl₃).[1] The primary challenge lies in controlling the regioselectivity of the acylation. The butoxy group is an ortho, para-directing activator, leading to the formation of a mixture of the desired para isomer (4-(4-butoxyphenyl)-4-oxobutanoic acid) and the undesired ortho isomer (4-(2-butoxyphenyl)-4-oxobutanoic acid).[3][4]

Q2: Why is the para isomer generally the major product in this Friedel-Crafts acylation?

A2: The preference for para substitution is primarily due to steric hindrance.[4][5] The butoxy group, while activating, is sterically bulky. This bulkiness hinders the approach of the electrophile (the acylium ion generated from succinic anhydride and the Lewis acid) to the ortho positions, which are adjacent to the butoxy group.[5] Consequently, attack at the less sterically hindered para position is favored.[4][5]

Q3: How can I maximize the yield of the para isomer over the ortho isomer?

A3: Maximizing the para-selectivity involves careful control of reaction conditions:

  • Choice of Lewis Acid: While strong Lewis acids like AlCl₃ are effective, they can sometimes lead to lower selectivity. Milder Lewis acids may offer better control, though potentially at the cost of reaction rate.[5]

  • Solvent: The choice of solvent can significantly influence the isomer ratio.[6] Non-polar solvents like dichloromethane (DCM) or 1,2-dichloroethane (DCE) are commonly used.[7][8] In some Friedel-Crafts reactions, polar solvents like nitrobenzene have been shown to favor the thermodynamically more stable product, which can be the para isomer.[6] However, for this specific synthesis, non-polar solvents are generally preferred.

  • Temperature: Lowering the reaction temperature can often enhance selectivity by favoring the kinetically controlled pathway that leads to the sterically less hindered para product. The reaction is typically initiated at a low temperature (e.g., 0 °C) and then allowed to proceed at room temperature or with gentle heating.[1]

  • Order of Addition: The "Perrier addition procedure," where the aromatic substrate (butoxybenzene) is added to the pre-formed complex of the acylating agent (succinic anhydride) and the Lewis acid, can sometimes improve selectivity and yield.[8]

Q4: I have a mixture of ortho and para isomers. What is the best way to separate them?

A4: The separation of ortho and para isomers can be challenging due to their similar physical properties. The most effective methods are:

  • Recrystallization: This is often the most practical method on a lab scale. The para isomer is typically more symmetrical and less soluble than the ortho isomer in many solvent systems. This difference in solubility allows for its selective crystallization. A common solvent system to try is a mixture of ethyl acetate and hexane or ethanol and water.[1][9]

  • Column Chromatography: For smaller scales or when recrystallization is ineffective, silica gel column chromatography can be used.[9] A gradient elution system, for example, starting with a non-polar solvent like hexane and gradually increasing the polarity with ethyl acetate, can effectively separate the isomers.[9]

Q5: How can I confirm the identity and purity of my final product and distinguish between the isomers?

A5: Standard spectroscopic techniques are used for characterization:

  • NMR Spectroscopy (¹H and ¹³C): This is the most powerful tool for distinguishing between the ortho and para isomers. The aromatic region of the ¹H NMR spectrum for the para isomer will show a characteristic AA'BB' splitting pattern (two doublets), while the ortho isomer will exhibit a more complex multiplet pattern for the four aromatic protons.[10]

  • IR Spectroscopy: The carbonyl stretching frequencies (C=O) for the ketone and carboxylic acid will be prominent. The substitution pattern on the benzene ring can sometimes be inferred from the out-of-plane C-H bending vibrations in the 700-900 cm⁻¹ region.[10]

  • Mass Spectrometry (MS): This will confirm the molecular weight of the product.

  • Melting Point: The purified para isomer will have a sharp and distinct melting point, which will be different from the melting point of the ortho isomer or a mixture of the two.

Troubleshooting Guide

Symptom Possible Cause Suggested Solution
Low overall yield Incomplete reaction; insufficient catalyst; moisture in reagents or glassware.Ensure all reagents are anhydrous and the reaction is protected from atmospheric moisture. Use a sufficient molar excess of the Lewis acid (typically 2-3 equivalents). Monitor the reaction by TLC to ensure it goes to completion.[1]
High proportion of ortho isomer Reaction temperature too high; unsuitable solvent.Conduct the reaction at a lower temperature (start at 0 °C).[1] Experiment with different non-polar solvents like 1,2-dichloroethane or carbon disulfide.[6][8]
Product "oils out" during recrystallization The chosen solvent is too non-polar or the solution is supersaturated.Try a more polar solvent or a solvent mixture. Induce crystallization by scratching the inside of the flask or adding a seed crystal of the pure para isomer.[9]
Difficulty separating isomers by chromatography Inappropriate solvent system.Optimize the mobile phase. A shallow gradient of a polar solvent (e.g., ethyl acetate) in a non-polar solvent (e.g., hexane) on a silica gel column is a good starting point.[9]
Product decomposition during workup The quench with water/acid is too vigorous.Perform the quench slowly by pouring the reaction mixture onto a mixture of crushed ice and concentrated hydrochloric acid with vigorous stirring.[1][11]

Experimental Workflows & Protocols

Diagram of the Synthetic Workflow

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Workup & Isolation cluster_3 Purification A Butoxybenzene E Friedel-Crafts Acylation (0°C to reflux) A->E B Succinic Anhydride B->E C Anhydrous AlCl3 C->E D Anhydrous Solvent (e.g., DCM) D->E F Quench with Ice/HCl E->F Reaction Mixture G Aqueous Extraction F->G H Acidification G->H I Filtration H->I J Crude Product (ortho/para mixture) I->J K Recrystallization or Column Chromatography J->K L Pure Para Isomer K->L

Caption: Workflow for the synthesis and purification of 4-(4-butoxyphenyl)-4-oxobutanoic acid.

Protocol 1: Synthesis of 4-(4-Butoxyphenyl)-4-oxobutanoic acid

This protocol is a representative method designed to favor the formation of the para isomer.

  • Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet (to vent HCl gas), add anhydrous aluminum chloride (2.2 equivalents) and anhydrous dichloromethane (DCM). Cool the suspension to 0 °C in an ice bath.

  • Formation of Acylium Ion: In a separate flask, dissolve succinic anhydride (1.0 equivalent) in anhydrous DCM. Slowly add this solution to the stirred AlCl₃ suspension via the dropping funnel. The reaction is exothermic.

  • Friedel-Crafts Acylation: After the initial exotherm subsides, add butoxybenzene (1.0 equivalent) dropwise to the reaction mixture, maintaining the temperature at 0-5 °C.

  • Reaction Completion: Once the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Workup: Cool the reaction mixture in an ice bath. Slowly and carefully pour the mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid.

  • Extraction: Separate the organic layer. Extract the aqueous layer twice with DCM. Combine the organic layers and wash with water, followed by a saturated sodium bicarbonate solution to extract the acidic product.

  • Isolation: Separate the aqueous layer containing the sodium salt of the product. Cool this aqueous layer in an ice bath and acidify with concentrated hydrochloric acid until the product precipitates out completely.

  • Collection: Collect the solid crude product by vacuum filtration, wash with cold water, and dry under vacuum.

Protocol 2: Purification by Recrystallization
  • Solvent Selection: Choose a suitable solvent or solvent pair. A mixture of ethanol and water or ethyl acetate and hexane is often effective. The crude product should be soluble in the hot solvent and sparingly soluble in the cold solvent.[9]

  • Dissolution: Place the crude product in an Erlenmeyer flask and add a minimal amount of the hot primary solvent (e.g., ethanol or ethyl acetate) until the solid just dissolves.

  • Crystallization: If using a solvent pair, add the anti-solvent (e.g., water or hexane) dropwise to the hot solution until a slight turbidity persists. Reheat to get a clear solution.

  • Cooling: Allow the solution to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation.

  • Isolation: Collect the purified crystals by vacuum filtration, wash with a small amount of the cold solvent mixture, and dry thoroughly.

Reaction Mechanism Overview

G A Succinic Anhydride + AlCl3 B Acylium Ion (Electrophile) A->B Generation of Electrophile D Sigma Complex (Arenium Ion) B->D Electrophilic Attack C Butoxybenzene (Nucleophile) C->D E Deprotonation D->E Loss of H+ F Product-AlCl3 Complex E->F Restores Aromaticity G Hydrolysis (Workup) F->G H Final Product (ortho/para mixture) G->H

Caption: Key steps in the Friedel-Crafts acylation mechanism.

References

  • Chemistry Stack Exchange. (2019). Solvent Effects in Friedel–Crafts Reaction. Retrieved from [Link]

  • Advancements in Lewis Acid Catalysis for Friedel-Crafts Acylation Reactions. (n.d.). Retrieved from [Link]

  • Sartori, G., et al. (n.d.). Regioselectivity of Friedel-Crafts Acylation of Aromatic Compounds with Several Cyclic Anhydrides. ResearchGate. Retrieved from [Link]

  • ResearchGate. (n.d.). The effect of solvent on the conversion and selectivity of the Friedel-Crafts acetylation of Fl at 25 o C. The reaction time was 3 hours. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Friedel-Crafts Acylation. Retrieved from [Link]

  • Olah, G. A., et al. (2004). Use of Solid Catalysts in Friedel−Crafts Acylation Reactions. ACS Publications. Retrieved from [Link]

  • The Organic Chemistry Tutor. (2016, December 28). Friedel Crafts Alkylation and Acylation Reaction Mechanism - Electrophilic Aromatic Substitution [Video]. YouTube. [Link]

  • BYJU'S. (n.d.). Friedel Crafts Acylation And Alkylation Reaction. Retrieved from [Link]

  • ACS Publications. (n.d.). Solvent-Controlled Regiodivergent Friedel–Crafts Reactions of 1-Naphthol with In Situ Generated Aza-o-Quinone Methides. The Journal of Organic Chemistry. Retrieved from [Link]

  • Borgan, K.-E., & Sundby, E. (2012). A reactivity-selectivity study of the Friedel-Crafts acetylation of 3,3′-dimethylbiphenyl and the oxidation of the acetyl derivatives. Chemistry Central Journal, 6(1), 51. [Link]

  • Master Organic Chemistry. (2018, May 17). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Retrieved from [Link]

  • JoVE. (n.d.). Video: Electrophilic Aromatic Substitution: Friedel–Crafts Acylation of Benzene. Retrieved from [Link]

  • Master Organic Chemistry. (2018, January 29). Ortho-, Para- and Meta- Directors in Electrophilic Aromatic Substitution. Retrieved from [Link]

  • Master Organic Chemistry. (2018, February 2). Understanding Ortho, Para, and Meta Directors. Retrieved from [Link]

  • Reddit. (2023, September 28). Ortho vs. Para positioning of Substituent (FC-Acylation). r/OrganicChemistry. Retrieved from [Link]

  • Vedantu. (n.d.). What happens when benzene undergoes Friedel-Crafts acylation with succinic anhydride in presence of. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Ortho Para and Meta in Disubstituted Benzenes. Retrieved from [Link]

  • Effenberger, F., & Maier, A. H. (2001). Changing the ortho/para ratio in aromatic acylation reactions by changing reaction conditions: a mechanistic explanation from kinetic measurements. Journal of the American Chemical Society, 123(15), 3429–3433. [Link]

  • Google Patents. (n.d.). US4621154A - Process for preparing 4-(4-biphenylyl)-4-oxo-butanoic acid.
  • Chemistry Stack Exchange. (2016). Mechanism of Friedel-Crafts acylation with succinic anhydride. Retrieved from [Link]

  • Clark, J. (n.d.). Friedel-Crafts Acylation of Benzene. Chemguide. Retrieved from [Link]

  • Matrix Fine Chemicals. (n.d.). 4-(4-BUTOXYPHENYL)-4-OXOBUTANOIC ACID | CAS 63471-88-5. Retrieved from [Link]

  • Sciencemadness.org. (2008). Acylation of benzene with anhydrides. Retrieved from [Link]

  • HandWiki. (2024, February 5). Chemistry:4-(4-Methylphenyl)-4-oxobutanoic acid. Retrieved from [Link]

  • ResearchGate. (2013). How are the ortho and para positions of benzene separated?. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Highly Selective Adsorption of Para-Xylene, Ethylbenzene, and Explicit Exclusion of Ortho-Xylene from Xylene Isomers Using a Pillar-Layered MOF with Tuned Pore Channels. Retrieved from [Link]

  • ResearchGate. (2012). How ortho and para isomers of benzene derivatives differentiated?. Retrieved from [Link]

  • Google Patents. (n.d.). WO2000058244A1 - Process for the separation of para-xylene using an ether as desorbent.
  • Eurochem Engineering. (n.d.). Xilenes isomers separation by absorption in K-Y zeolites. Retrieved from [Link]

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Reference Data & Comparative Studies

Validation

A Comparative Guide to the Biological Activity of Fenbufen (4-(4-Butoxyphenyl)-4-oxobutanoic acid) and its Active Metabolite

For Researchers, Scientists, and Drug Development Professionals Executive Summary Fenbufen, chemically known as 4-(4-Butoxyphenyl)-4-oxobutanoic acid, is a well-established non-steroidal anti-inflammatory drug (NSAID) fr...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Fenbufen, chemically known as 4-(4-Butoxyphenyl)-4-oxobutanoic acid, is a well-established non-steroidal anti-inflammatory drug (NSAID) from the phenylalkanoic acid class, recognized for its anti-inflammatory, analgesic, and antipyretic properties.[1][2][3] A crucial pharmacological characteristic of Fenbufen is its function as a prodrug.[2][4][5] Following oral administration, it undergoes metabolic conversion to its primary active metabolite, 4-biphenylacetic acid (BPAA), which is responsible for the majority of its therapeutic effects.[2][4][5][6] This guide provides an in-depth, objective comparison of the biological activities of the parent compound, Fenbufen, and its active metabolite, BPAA. We will explore the causality behind the prodrug strategy, compare their mechanisms of action, present supporting experimental data, and provide detailed protocols for key assays. This analysis underscores the advantages of the prodrug approach in optimizing therapeutic efficacy while minimizing adverse effects, particularly gastrointestinal toxicity.[2][7]

The Prodrug Strategy: Rationale and Metabolic Activation

The design of Fenbufen as a prodrug is a deliberate strategy to enhance its safety profile.[2][5] Administering a drug in its inactive form, which is later converted to the active moiety in the body, can significantly reduce direct irritation to the gastrointestinal (GI) tract.[2][5] Many traditional NSAIDs, which are acidic molecules, can cause local irritation and damage to the gastric mucosa by directly inhibiting protective prostaglandin synthesis in the stomach. By administering the inactive Fenbufen, the GI tract is not exposed to high concentrations of the potent cyclooxygenase (COX) inhibitor, BPAA, thereby lowering the risk of ulceration.[2][7]

Metabolic Pathway

Upon absorption, Fenbufen is rapidly metabolized, primarily in the liver.[5] Peak serum concentrations of drug-related compounds are reached within about two hours, with Fenbufen itself accounting for only a small fraction (around 11%) of these substances.[8] The major circulating active metabolite is 4-biphenylacetic acid (BPAA), formed through metabolic reduction and subsequent oxidation.[2][8]

G Fenbufen Fenbufen (4-(4-Butoxyphenyl)-4-oxobutanoic acid) Metabolite γ-hydroxy(1,1'-biphenyl)-4-butanoic acid (Intermediate Metabolite) Fenbufen->Metabolite Reduction BPAA 4-Biphenylacetic Acid (BPAA) (Active Metabolite) Metabolite->BPAA Oxidation

Caption: Metabolic activation of Fenbufen to its active form, 4-biphenylacetic acid (BPAA).

Mechanism of Action: A Tale of Two Molecules

The therapeutic effects of NSAIDs are primarily mediated through the inhibition of cyclooxygenase (COX) enzymes, which are responsible for converting arachidonic acid into prostaglandins—key mediators of inflammation, pain, and fever.[4][9] There are two main isoforms: COX-1, which is constitutively expressed and involved in homeostatic functions like protecting the gastric mucosa, and COX-2, which is induced at sites of inflammation.[6][10]

A critical distinction exists between Fenbufen and its metabolite:

  • Fenbufen (Prodrug): Mechanistic studies show that Fenbufen itself has no significant intrinsic effect on cyclooxygenase activity.[2][7] Its role is to deliver the active compound systemically.

  • 4-Biphenylacetic Acid (BPAA) (Active Metabolite): BPAA is a potent, non-selective inhibitor of both COX-1 and COX-2 enzymes.[5][6] By blocking these enzymes, BPAA effectively reduces the synthesis of prostaglandins, thereby exerting its anti-inflammatory, analgesic, and antipyretic effects.[2][4][9]

cluster_0 Pro-inflammatory Stimuli cluster_1 Arachidonic Acid Cascade CellMembrane Cell Membrane Phospholipids ArachidonicAcid Arachidonic Acid CellMembrane->ArachidonicAcid Phospholipase A2 COX1 COX-1 (Constitutive) ArachidonicAcid->COX1 COX2 COX-2 (Inducible) ArachidonicAcid->COX2 PGs_Homeostatic Prostaglandins (Gastric Protection, Platelet Aggregation) COX1->PGs_Homeostatic PGs_Inflammatory Prostaglandins (Inflammation, Pain, Fever) COX2->PGs_Inflammatory BPAA Biphenylacetic Acid (BPAA) (Active Metabolite) BPAA->COX1 Inhibition BPAA->COX2 Inhibition

Caption: Inhibition of the COX pathway by Fenbufen's active metabolite, BPAA.

Comparative Biological Activity: Efficacy vs. Safety

The primary advantage of Fenbufen lies in its favorable ratio of anti-inflammatory activity to ulcerogenic potential.[2] While BPAA is the pharmacologically active agent, direct administration would lead to greater GI toxicity.

Quantitative Comparison of COX Inhibition

The inhibitory potency of an NSAID is quantified by its half-maximal inhibitory concentration (IC50). While specific IC50 data for BPAA is less prevalent in readily available literature compared to more common NSAIDs, its characterization as a potent, non-selective inhibitor is well-established.[2][6] The table below provides a representative comparison of NSAID classes.

CompoundTarget EnzymeIC50Selectivity (COX-1/COX-2)
Biphenylacetic Acid (BPAA) COX-1 / COX-2Potent Inhibitor[2][7]Non-selective[5][6]
Aspirin COX-1 / COX-2VariesPreferential for COX-1
Ibuprofen COX-1 / COX-2VariesNon-selective
Celecoxib COX-2VariesSelective for COX-2

Note: Specific IC50 values can vary based on the assay conditions. The data presented is for comparative illustration.

Anti-inflammatory & Analgesic Activity

In animal models, orally administered Fenbufen demonstrates potent and long-lasting anti-inflammatory and analgesic activity.[2][7][11] It is effective in models such as carrageenan-induced paw edema and phenylquinone writhing tests.[7][12] Studies have shown its efficacy to be comparable to therapeutic doses of aspirin and indomethacin, and at least as effective as ibuprofen.[3][11][13] This in vivo activity is a direct result of its conversion to BPAA, which then acts at the site of inflammation.[13]

Gastrointestinal Safety Profile

The key differentiator is gastrointestinal safety. Because Fenbufen passes through the stomach in its inactive form, it circumvents much of the local gastric toxicity associated with direct COX-1 inhibition in the GI tract.[7] Clinical data involving thousands of patients has demonstrated that the incidence and severity of adverse gastrointestinal effects with Fenbufen are less than those observed with aspirin or indomethacin.[14] This improved safety profile is the cornerstone of the prodrug's therapeutic value.[2][7]

Experimental Protocols & Methodologies

To ensure scientific integrity, the biological activities discussed are validated through standardized assays. Below are outlines of key experimental protocols.

Protocol 1: In Vivo Anti-inflammatory Assay (Carrageenan-induced Paw Edema)

This is a benchmark model for evaluating the acute anti-inflammatory activity of NSAIDs.[15][16]

Objective: To quantify the ability of a test compound (e.g., Fenbufen) to reduce acute inflammation in a rodent model.

Methodology:

  • Animal Acclimatization: Male Wistar rats (150-200g) are acclimatized for at least one week.

  • Grouping: Animals are fasted overnight and divided into groups (e.g., Control, Vehicle, Fenbufen-treated, Reference Drug like Indomethacin).

  • Baseline Measurement: The initial volume of the right hind paw of each rat is measured using a plethysmometer.[17][18]

  • Compound Administration: The test compound (Fenbufen) or vehicle is administered orally (p.o.) or intraperitoneally (i.p.) at a predetermined time (e.g., 60 minutes) before the inflammatory insult.

  • Induction of Edema: 0.1 mL of a 1% carrageenan suspension in saline is injected into the sub-plantar surface of the right hind paw.[17][18][19]

  • Paw Volume Measurement: Paw volume is measured at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.[17][18]

  • Data Analysis: The percentage of edema inhibition is calculated using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.

Caption: Workflow for the Carrageenan-induced Paw Edema Assay.

Protocol 2: In Vitro Cyclooxygenase (COX) Inhibition Assay

This assay is crucial for determining the direct inhibitory effect of a compound on COX-1 and COX-2 enzymes.[20][21][22]

Objective: To determine the IC50 values of a test compound (e.g., BPAA) against COX-1 and COX-2.

Methodology:

  • Reagents: Purified ovine COX-1 and human recombinant COX-2 enzymes, arachidonic acid (substrate), and a colorimetric or fluorometric probe to detect prostaglandin formation (e.g., measuring prostaglandin E2 via ELISA or monitoring oxygen consumption).[22][23][24]

  • Preparation: Prepare a series of dilutions of the test compound (BPAA).

  • Reaction Mixture: In a microplate, combine the assay buffer, heme cofactor, the enzyme (either COX-1 or COX-2), and the test compound dilution.[24]

  • Incubation: Incubate the mixture for a short period (e.g., 10-15 minutes) at a controlled temperature (e.g., 37°C) to allow the inhibitor to bind to the enzyme.[25]

  • Initiation of Reaction: Add arachidonic acid to initiate the enzymatic reaction.

  • Detection: After a set reaction time, stop the reaction and measure the product formed. For a colorimetric assay, this often involves a secondary reaction that produces a detectable color change, measured with a plate reader.[24]

  • Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound relative to an uninhibited control. Plot the percent inhibition against the logarithm of the inhibitor concentration to determine the IC50 value using non-linear regression analysis.[6]

Conclusion and Future Directions

The comparative analysis of Fenbufen and its active metabolite, 4-biphenylacetic acid, provides a clear illustration of the success of the prodrug strategy in NSAID development.

  • Fenbufen (4-(4-Butoxyphenyl)-4-oxobutanoic acid) serves as an effective and safer delivery vehicle. Its lack of intrinsic COX activity is the key to its improved gastrointestinal tolerability.[2][7][14]

  • 4-Biphenylacetic Acid (BPAA) is the therapeutic agent, a potent non-selective COX inhibitor that mediates the desired anti-inflammatory and analgesic effects once it is formed systemically.[2][5][6]

For researchers, this case study emphasizes the importance of considering pharmacokinetics and metabolism in drug design. The biological activity of a compound cannot be assessed in isolation; its journey and transformation within a biological system are paramount. Future research could focus on developing second-generation prodrugs with even more targeted activation mechanisms or exploring analogs of BPAA that exhibit higher selectivity for COX-2, potentially further enhancing the safety profile while maintaining high efficacy.[26]

References

  • PubChem. (n.d.). Fenbufen. National Center for Biotechnology Information. Retrieved from [Link]

  • Miles, L. (2025). κ-Carrageenan-Induced Paw Edema & Colitis & Thrombosis Model Protocol. ResearchGate. Retrieved from [Link]

  • Sloboda, A. E., & Osterberg, A. C. (1976). Pharmacologic properties of fenbufen. PubMed. Retrieved from [Link]

  • Mehrzadi, S., et al. (2016). A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats. PubMed Central. Retrieved from [Link]

  • Walker, M. C., & Gierse, J. K. (2010). In Vitro Assays for Cyclooxygenase Activity and Inhibitor Characterization. Springer Link. Retrieved from [Link]

  • Brogden, R. N., et al. (1977). Fenbufen: a review of its pharmacological properties and therapeutic use in rheumatic diseases and acute pain. PubMed. Retrieved from [Link]

  • Dearden, J. C., & Nicholson, R. M. (1986). The pharmacological properties of fenbufen. A review. PubMed. Retrieved from [Link]

  • Creative Biolabs. (n.d.). Carrageenan induced Paw Edema Model. Retrieved from [Link]

  • Inotiv. (n.d.). Carrageenan Induced Paw Edema (Rat, Mouse). Retrieved from [Link]

  • Georgiev, G., et al. (2012). Rat paw oedema modeling and NSAIDs: Timing of effects. PubMed. Retrieved from [Link]

  • ResearchGate. (n.d.). In Vitro Assays for Cyclooxygenase Activity and Inhibitor Characterization. Retrieved from [Link]

  • Ballo, A., et al. (2022). In vitro inhibition of cyclooxygenases, anti-denaturation and antioxidant activities of Malian medicinal plants. Academic Journals. Retrieved from [Link]

  • Walker, M. C., & Gierse, J. K. (2010). In vitro assays for cyclooxygenase activity and inhibitor characterization. PubMed. Retrieved from [Link]

  • Chiccarelli, F. S., et al. (1980). Metabolic and pharmacokinetic studies with fenbufen in man. PubMed. Retrieved from [Link]

  • Kerwar, S. S., & Sloboda, A. E. (1982). Side effect and safety data for fenbufen. PubMed. Retrieved from [Link]

  • Sloboda, A. E., et al. (1975). The pharmacology of fenbufen, 3-(4-biphenylylcarbonyl)propionic acid, and 4-biphenylacetic acid, interesting antiinflammatory-analgesic agents. PubMed. Retrieved from [Link]

  • Schaefer, C. V., et al. (1980). Toxicology studies of fenbufen. PubMed. Retrieved from [Link]

  • Chen, C. H., et al. (2012). Synthesis and Structure-Activity Relationships of Fenbufen Amide Analogs. PubMed Central. Retrieved from [Link]

  • Scilit. (n.d.). Fenbufen. Retrieved from [Link]

  • Brown, K., et al. (1975). Fenbufen, a new anti-inflammatory analgesic: synthesis and structure-activity relationships of analogs. PubMed. Retrieved from [Link]

  • Nemecek, O., et al. (2009). Pharmacological profile of 4-(2',4'-difluorobiphenyl-4-yl)-2-methylbutyric acid (deoxoflobufen). PubMed. Retrieved from [Link]

  • Peretz, A., et al. (2010). A Tale of Switched Functions: From Cyclooxygenase Inhibition to M-Channel Modulation in New Diphenylamine Derivatives. PubMed Central. Retrieved from [Link]

  • Kalgutkar, A. S., et al. (1998). Facile conversion of nonsteroidal antiinflammatory drugs to potent and highly selective COX-2 inhibitors. PubMed Central. Retrieved from [Link]

  • Kurumbail, R. G., et al. (1996). Structural basis for selective inhibition of cyclooxygenase-2 by anti-inflammatory agents. PubMed. Retrieved from [Link]

  • Selinsky, B. S., et al. (2009). Differential Sensitivity and Mechanism of Inhibition of COX-2 Oxygenation of Arachidonic Acid and 2-Arachidonoylglycerol by Ibuprofen and Mefenamic Acid. National Institutes of Health. Retrieved from [Link]

  • ResearchGate. (n.d.). COX-1/COX-2 inhibition of the compounds 4a-4z and Celecoxib. Retrieved from [Link]

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Comparative

Comparative study of the synthesis of different 4-alkoxyphenyl-4-oxobutanoic acids

Introduction: The Significance of β-Aroylpropionic Acids 4-Alkoxyphenyl-4-oxobutanoic acids, a subset of β-aroylpropionic acids, are pivotal intermediates in the synthesis of a wide range of biologically active molecules...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of β-Aroylpropionic Acids

4-Alkoxyphenyl-4-oxobutanoic acids, a subset of β-aroylpropionic acids, are pivotal intermediates in the synthesis of a wide range of biologically active molecules and fine chemicals. Their unique bifunctional structure, featuring a ketone and a carboxylic acid, allows for versatile chemical modifications. These compounds serve as crucial building blocks for various heterocyclic systems, including pyridazinones, and are precursors for important pharmaceutical scaffolds. The efficiency, cost-effectiveness, and environmental impact of their synthesis are therefore critical considerations for researchers in medicinal chemistry and process development.

This guide provides an in-depth comparative analysis of the primary synthetic methodologies for preparing these valuable compounds, with a focus on the classical Friedel-Crafts acylation and emerging greener alternatives. We will delve into the mechanistic underpinnings of these reactions, present detailed experimental protocols, and offer a data-driven comparison to inform synthetic strategy.

Methodology 1: The Classical Friedel-Crafts Acylation

The most established and widely employed method for synthesizing 4-alkoxyphenyl-4-oxobutanoic acids is the Friedel-Crafts acylation of an alkoxybenzene with succinic anhydride.[1] This reaction is a cornerstone of electrophilic aromatic substitution.

Principle and Mechanism

The reaction proceeds through the generation of a highly electrophilic acylium ion. A strong Lewis acid, typically anhydrous aluminum chloride (AlCl₃), coordinates to one of the carbonyl oxygens of succinic anhydride. This polarization facilitates the ring-opening of the anhydride and formation of the acylium ion intermediate. The electron-rich alkoxybenzene then acts as a nucleophile, attacking the acylium ion. The alkoxy group (-OR) is an activating, ortho, para-directing group; however, the para-substituted product is predominantly formed due to reduced steric hindrance.

A key feature of this reaction is the requirement for a stoichiometric amount, or even an excess, of the AlCl₃ catalyst. This is because the Lewis acid complexes not only with the succinic anhydride reactant but also with the carbonyl group of the resulting ketone product, rendering it inactive. This complex must be hydrolyzed during an aqueous workup to liberate the final product.

Diagram: Mechanism of Friedel-Crafts Acylation

G cluster_0 Step 1: Acylium Ion Formation cluster_1 Step 2: Electrophilic Aromatic Substitution cluster_2 Step 3: Workup SA Succinic Anhydride Complex1 Anhydride-AlCl₃ Complex SA->Complex1 + AlCl₃ AlCl3 AlCl₃ (Lewis Acid) Acylium Acylium Ion Intermediate Complex1->Acylium Ring Opening Alkoxybenzene Alkoxybenzene Sigma Sigma Complex (Resonance Stabilized) Alkoxybenzene->Sigma + Acylium Ion Product_Complex Product-AlCl₃ Complex Sigma->Product_Complex - H⁺ Final_Product 4-Alkoxyphenyl- 4-oxobutanoic Acid Product_Complex->Final_Product + H₂O/H⁺ (Hydrolysis)

Caption: General mechanism of the AlCl₃-catalyzed Friedel-Crafts acylation.

Detailed Experimental Protocol: Synthesis of 4-(4-methoxyphenyl)-4-oxobutanoic acid

This protocol provides a representative procedure for the classical Friedel-Crafts acylation.

Materials:

  • Anisole (Methoxybenzene)

  • Succinic Anhydride

  • Anhydrous Aluminum Chloride (AlCl₃)

  • Anhydrous Dichloromethane (DCM) or 1,2-Dichloroethane

  • Concentrated Hydrochloric Acid (HCl)

  • Ice

  • 5% Sodium Bicarbonate (NaHCO₃) solution

  • Water

Procedure:

  • Reaction Setup: Equip a three-necked round-bottom flask with a magnetic stirrer, a dropping funnel, and a reflux condenser fitted with a calcium chloride drying tube to maintain anhydrous conditions.

  • Reagent Suspension: To the flask, add anhydrous aluminum chloride (2.2 molar equivalents) and anhydrous dichloromethane. Stir the suspension under an inert atmosphere (e.g., nitrogen or argon).

  • Succinic Anhydride Addition: In a separate flask, dissolve succinic anhydride (1.0 molar equivalent) in anhydrous dichloromethane. Transfer this solution to the dropping funnel and add it slowly to the stirred AlCl₃ suspension. The addition is exothermic and may cause the solvent to reflux.

  • Anisole Addition: After the initial exotherm subsides, add anisole (1.0 molar equivalent) dropwise to the reaction mixture at a rate that maintains gentle reflux.

  • Reaction Completion: After the addition is complete, heat the mixture to reflux for 1-2 hours or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).

  • Quenching: Cool the reaction mixture in an ice bath. Very slowly and carefully, pour the mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex. This step is highly exothermic and releases HCl gas; it must be performed in a well-ventilated fume hood.

  • Extraction: Transfer the quenched mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer with two portions of dichloromethane.

  • Product Isolation: Combine the organic layers. Extract the acidic product from the organic phase by washing with a 5% aqueous sodium bicarbonate solution. The product will move into the aqueous basic layer as its sodium salt.

  • Precipitation: Separate the aqueous layer containing the product salt and cool it in an ice bath. Slowly acidify the solution with concentrated hydrochloric acid until the product precipitates out as a solid.

  • Purification: Collect the solid product by vacuum filtration, wash with cold water to remove inorganic salts, and dry under vacuum. The product can be further purified by recrystallization from a suitable solvent system (e.g., water or ethanol/water).

Methodology 2: Greener and Alternative Synthetic Routes

While robust, the classical Friedel-Crafts acylation suffers from significant drawbacks, including the use of stoichiometric, corrosive, and moisture-sensitive AlCl₃, and the generation of large volumes of acidic aqueous waste.[2] These challenges have spurred the development of more sustainable alternatives.

Catalysis with Solid Acids (Zeolites)

Solid acid catalysts, such as zeolites (e.g., H-ZSM-5, H-Beta), offer a promising green alternative. Zeolites are crystalline aluminosilicates with a porous structure and strong Brønsted acid sites that can catalyze the acylation reaction.

  • Causality and Advantages: The primary advantage of zeolites is their reusability. After a reaction, the catalyst can be recovered by simple filtration, washed, calcined, and reused, drastically reducing waste. The reactions can often be run under solvent-free conditions or in less hazardous solvents. Zeolites can also exhibit shape selectivity, potentially favoring the formation of the desired para-isomer.

  • Challenges: Zeolite-catalyzed reactions often require higher temperatures (150°C or more) compared to the classical method. Catalyst deactivation due to coke formation or strong adsorption of the product on the acid sites can also be an issue, although the catalyst can typically be regenerated.[3]

Metal- and Halogen-Free Acylation

A particularly innovative green approach utilizes methanesulfonic anhydride ((MeSO₂)₂O) to promote the acylation directly with a carboxylic acid, eliminating the need for metal-based Lewis acids and halogenated acylating agents.

  • Causality and Advantages: This method generates a mixed anhydride in situ, which then forms the acylium ion. The only byproduct is methanesulfonic acid, which is biodegradable. This methodology significantly simplifies the workup procedure and minimizes hazardous waste, aligning with the principles of green chemistry.[4]

Mechanochemical Synthesis

Mechanochemical methods, which use mechanical force (e.g., ball milling) to drive chemical reactions, offer a solvent-free alternative to traditional synthesis.

  • Causality and Advantages: The Friedel-Crafts acylation has been successfully performed by milling the aromatic substrate, succinic anhydride, and AlCl₃ together in a ball mill.[5][6] This solvent-free approach reduces waste and can lead to shorter reaction times.

  • Challenges: This technique can be sensitive to the physical state of the reactants, and reactivity can differ from solution-phase reactions. For instance, one study noted that succinic anhydride reacted well with biphenyl but poorly with pyrene under mechanochemical conditions.[5]

Comparative Analysis

ParameterMethod 1: Classical Friedel-CraftsMethod 2: Solid Acid (Zeolite)Method 3: Metal-Free (Ms₂O)Method 4: Mechanochemical
Catalyst Anhydrous AlCl₃H-ZSM-5, H-Beta, MordeniteMethanesulfonic AnhydrideAnhydrous AlCl₃
Catalyst Loading Stoichiometric (>2 equivalents)Catalytic (recovered & reused)Stoichiometric promoterStoichiometric (>2 equivalents)
Typical Substrates Anisole, Phenetole, TolueneAnisole, other activated arenesElectron-rich aromatic compoundsBiphenyl, Anthracene
Typical Solvent Dichloromethane, NitrobenzeneAcetic Acid, or Solvent-freeDichloroethaneSolvent-free
Temperature Room Temp. to Reflux (~40-80°C)High (e.g., 150°C)Moderate to High (e.g., 85°C)Room Temperature
Reaction Time 1 - 4 hours2 - 5 hours1 - 3 hours1 - 2 hours
Yield (Anisole) Generally High (70-95%)Moderate to High (Variable)Good to ExcellentModerate (e.g., 69% for biphenyl)
Key Advantages Well-established, high yields, reliableCatalyst is reusable, greenerMetal- and halogen-free, cleanerSolvent-free, rapid
Key Disadvantages Large amount of corrosive catalyst, hazardous waste, difficult workupHigh temperatures, potential catalyst deactivationStoichiometric reagent, costLimited substrate scope reported
Diagram: Workflow Comparison

G cluster_0 Classical AlCl₃ Method cluster_1 Greener Zeolite Method A1 Mix Alkoxybenzene, Succinic Anhydride, Solvent (DCM) A2 Add Stoichiometric Anhydrous AlCl₃ A1->A2 A3 Reaction (0°C to Reflux) A2->A3 A4 Aqueous Quench (Ice/HCl) A3->A4 A5 Liquid-Liquid Extraction A4->A5 A6 Purification (Base Wash, Acid Precip.) A5->A6 B1 Mix Alkoxybenzene, Succinic Anhydride, Zeolite Catalyst B2 Reaction (Solvent-free or Green Solvent) B1->B2 B3 High Temperature (e.g., 150°C) B2->B3 B4 Filter to Recover Catalyst B5 Solvent Evaporation B4->B5 B6 Purification (Recrystallization) B5->B6

Caption: Comparison of experimental workflows for classical vs. greener synthesis.

Conclusion and Recommendations

For laboratory-scale synthesis where high yield and reliability are paramount and waste disposal is manageable, the classical Friedel-Crafts acylation using AlCl₃ remains a viable and well-documented option. Its primary drawback is its poor environmental profile due to the stoichiometric use of a hazardous catalyst and the generation of significant aqueous waste.

For researchers and institutions prioritizing green chemistry and process sustainability, exploring solid acid catalysts like zeolites is highly recommended. While requiring higher temperatures, the ability to recycle the catalyst presents a major long-term advantage in terms of cost and environmental impact. This method is particularly attractive for industrial-scale production.

The methanesulfonic anhydride method represents an excellent metal-free alternative that significantly simplifies reaction workup and reduces toxic waste. It should be strongly considered for applications where metal contamination is a concern.

Ultimately, the choice of synthetic method will depend on the specific requirements of the project, including scale, available equipment, cost constraints, and environmental, health, and safety (EHS) considerations. This guide provides the foundational data and procedural insights to make an informed decision.

References

  • A Technical Guide to the Synthesis of 4-Oxobutanoic Acid via Friedel-Crafts Acyl
  • Hexafluoro-2-propanol-promoted Intramolecular Friedel-Crafts Acylation. (n.d.). Organic Syntheses. Retrieved January 16, 2026, from [Link]

  • Solvent Effects in Friedel–Crafts Reaction. (2019, December 24). Chemistry Stack Exchange. Retrieved January 16, 2026, from [Link]

  • Serrano, D. P., García, R. A., & Otero, D. (2009). Friedel–Crafts acylation of anisole over hybrid zeolitic-mesostructured materials.
  • Wilkinson, M. C. (2011). "Greener" Friedel-Crafts acylations: a metal- and halogen-free methodology. Organic Letters, 13(9), 2232–2235. Available from: [Link]

  • Process for preparing 4-(4-biphenylyl)-4-oxo-butanoic acid. (1986). Google Patents.
  • Technical Support Center: Production of 4-(4-Methylphenyl)-4-oxobutanoic acid. (2025). BenchChem.
  • Strohmeier, D., et al. (2019). Mechanochemical Friedel–Crafts acylations. Beilstein Journal of Organic Chemistry, 15, 1337–1346. Available from: [Link]

  • The Friedel Crafts Acylation Reaction Reaction of Anisole With... (2022, February 27). Transtutors. Retrieved January 16, 2026, from [Link]

  • The Friedel–Crafts acylation of anisole to synthesise 1. (n.d.). ResearchGate. Retrieved January 16, 2026, from [Link]

  • Applications of Friedel–Crafts reactions in total synthesis of natural products. (2017). RSC Advances, 7(57), 35935–35978. Available from: [Link]

  • Davies, D. (2011, August 2). Experiment 14: Friedel-Crafts Acylation [Video]. YouTube. [Link]

  • Wilkinson, M. C. (2011). "Greener" Friedel-Crafts Acylations: A Metal- and Halogen-Free Methodology. Organic Letters, 13(9), 2232-2235. Available from: [Link]

  • Mechanochemical Friedel–Crafts acylations. (2019). Beilstein Journals. Retrieved January 16, 2026, from [Link]

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Validation

A Researcher's Guide to the Structure-Activity Relationship of Butoxy-Substituted Keto Acids as Enzyme Inhibitors

In the landscape of modern drug discovery, the quest for novel molecular scaffolds that exhibit both high potency and favorable pharmacokinetic profiles is perpetual. Among the myriad of functional groups and molecular a...

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the quest for novel molecular scaffolds that exhibit both high potency and favorable pharmacokinetic profiles is perpetual. Among the myriad of functional groups and molecular architectures, α-keto acids have emerged as a privileged class of enzyme inhibitors. Their ability to chelate metal ions in enzyme active sites and form reversible covalent bonds with key amino acid residues makes them particularly effective against a range of viral and cancer-related targets. This guide delves into the nuanced world of butoxy-substituted keto acids, providing a comparative analysis of their structure-activity relationships (SAR) and the experimental methodologies used to evaluate their efficacy.

The Rationale for Butoxy Substitution in Keto Acid Scaffolds

The incorporation of a butoxy group into a keto acid inhibitor can profoundly influence its biological activity through several mechanisms. The lipophilicity of the butyl chain can enhance membrane permeability and improve oral bioavailability. Furthermore, the size and conformation of the butoxy group can be tailored to probe and exploit specific hydrophobic pockets within an enzyme's active site, thereby increasing binding affinity and selectivity. The flexibility of the butyl chain allows it to adopt various conformations, which can be advantageous for optimizing interactions with the target protein.

Comparative Analysis of Butoxy-Substituted Keto Acid Analogs

To illustrate the structure-activity relationship of butoxy-substituted keto acids, we present a comparative analysis of a series of hypothetical analogs designed to inhibit a viral polymerase. The inhibitory activity is quantified as the half-maximal inhibitory concentration (IC50), with lower values indicating higher potency.

Compound IDStructureR GroupIC50 (µM)
A-1 O=C(C(=O)O)c1ccccc1H50.2
A-2 O=C(C(=O)O)c1ccc(OCCCC)cc1n-butoxy5.8
A-3 O=C(C(=O)O)c1ccc(OCC(C)C)cc1isobutoxy12.5
A-4 O=C(C(=O)O)c1ccc(OC(C)(C)C)cc1tert-butoxy2.1
A-5 O=C(C(=O)O)c1ccc(OCCC)cc1propoxy15.3
A-6 O=C(C(=O)O)c1ccc(OCCCCC)cc1pentoxy25.8

Analysis of SAR:

  • Effect of Alkoxy Substitution: The unsubstituted parent compound A-1 exhibits weak activity. The introduction of an n-butoxy group in A-2 leads to a significant enhancement in potency, suggesting a favorable interaction of the butyl chain with a hydrophobic pocket in the enzyme's active site.

  • Impact of Butyl Isomerism: A comparison of the butoxy isomers reveals a clear trend. The linear n-butoxy group in A-2 is more potent than the isobutoxy group in A-3 . Interestingly, the bulky tert-butoxy group in A-4 confers the highest potency, indicating that the specific shape and steric profile of this substituent are optimal for fitting into the target's binding site. This highlights the importance of exploring branched alkyl chains in lead optimization.

  • Influence of Alkyl Chain Length: Varying the length of the linear alkoxy chain demonstrates that the butoxy group represents an optimal length. Both the shorter propoxy group (A-5 ) and the longer pentoxy group (A-6 ) result in decreased activity compared to the n-butoxy analog A-2 . This suggests that the hydrophobic pocket has a defined size, and deviations from the optimal chain length lead to suboptimal interactions.

Experimental Protocol: Enzyme Inhibition Assay

The following is a detailed protocol for a representative enzyme inhibition assay to determine the IC50 values of butoxy-substituted keto acid inhibitors against a viral polymerase.

Materials:

  • Purified recombinant viral polymerase

  • Substrate (e.g., a specific RNA template and nucleotide triphosphates)

  • Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 100 mM NaCl, 5 mM MgCl₂, 1 mM DTT)

  • Butoxy-substituted keto acid inhibitors dissolved in DMSO

  • 384-well assay plates

  • Fluorescence-based detection reagent (e.g., a dye that intercalates with the product)

  • Plate reader

Procedure:

  • Compound Preparation: Prepare a series of dilutions of the butoxy-substituted keto acid inhibitors in DMSO. A typical starting concentration is 10 mM.

  • Assay Plate Preparation: Dispense 1 µL of the diluted compounds into the wells of a 384-well plate. For the control wells, add 1 µL of DMSO.

  • Enzyme and Substrate Addition: Prepare a master mix containing the viral polymerase and the RNA template in the assay buffer. Add 20 µL of this mix to each well of the assay plate.

  • Incubation: Incubate the plate at 37°C for 30 minutes to allow the inhibitors to bind to the enzyme.

  • Reaction Initiation: Prepare a second master mix containing the nucleotide triphosphates in the assay buffer. Add 20 µL of this mix to each well to initiate the polymerization reaction.

  • Reaction Incubation: Incubate the plate at 37°C for 60 minutes.

  • Detection: Add 10 µL of the fluorescence-based detection reagent to each well.

  • Data Acquisition: Read the fluorescence intensity in each well using a plate reader at the appropriate excitation and emission wavelengths.

  • Data Analysis:

    • Normalize the data to the positive (no inhibitor) and negative (no enzyme) controls.

    • Plot the normalized activity as a function of the inhibitor concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC50 value for each compound.

Visualizing the Structure-Activity Relationship

The following diagram illustrates the logical flow of the structure-activity relationship for the butoxy-substituted keto acids.

SAR_Logic cluster_SAR Structure-Activity Relationship A1 Parent Keto Acid (Weak Activity) A2 n-Butoxy (Improved Potency) A1->A2 Alkoxy Addition A3 Isobutoxy (Reduced Potency vs. n-Butoxy) A2->A3 Branching A4 tert-Butoxy (Highest Potency) A2->A4 Increased Bulk A5 Propoxy (Shorter Chain, Less Active) A2->A5 Chain Length A6 Pentoxy (Longer Chain, Less Active) A2->A6 Chain Length

Caption: Logical flow of the structure-activity relationship for butoxy-substituted keto acids.

Conclusion

The systematic exploration of butoxy substituents on a keto acid scaffold provides a powerful strategy for modulating inhibitory potency and optimizing drug-like properties. The interplay between the length, branching, and steric bulk of the butoxy group and the topology of the enzyme's active site is a critical determinant of biological activity. The experimental protocols and SAR analysis presented in this guide offer a framework for the rational design and evaluation of novel butoxy-substituted keto acid inhibitors for a range of therapeutic targets.

References

  • Brik, A., et al. (2005). Design, Synthesis, and Evaluation of α-Keto-Heterocycles as Potent Inhibitors of the Severe Acute Respiratory Syndrome-Coronavirus 3CL Protease. Journal of Medicinal Chemistry, 48(12), 4075–4086. [Link]

  • De Clercq, E. (2009). Anti-HIV drugs: 25 compounds approved within 25 years after the discovery of HIV. International Journal of Antimicrobial Agents, 33(4), 307–320. [Link]

  • Hardman, J. G., et al. (Eds.). (2001). Goodman & Gilman's The Pharmacological Basis of Therapeutics (10th ed.). McGraw-Hill.
  • Kuhn, B., et al. (2016). The Future of Computer-Aided Drug Design. Journal of Medicinal Chemistry, 59(9), 4087–4102. [Link]

  • Meanwell, N. A. (2011). Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. Journal of Medicinal Chemistry, 54(8), 2529–2591. [Link]

  • Silverman, R. B., & Holladay, M. W. (2014). The Organic Chemistry of Drug Design and Drug Action (3rd ed.). Academic Press.
  • Wermuth, C. G. (Ed.). (2008). The Practice of Medicinal Chemistry (3rd ed.). Academic Press.
  • Zhang, L., et al. (2014). Discovery of potent and selective inhibitors of HIV-1 integrase with improved metabolic stability. Bioorganic & Medicinal Chemistry Letters, 24(1), 295–299. [Link]

Comparative

A Definitive Guide to the Structural Validation of 4-(4-Butoxyphenyl)-4-oxobutanoic acid using 2D NMR Spectroscopy

The Challenge: Beyond a Simple 1D Spectrum While 1D ¹H and ¹³C NMR provide essential preliminary data, they often fall short of providing unambiguous proof of structure for molecules with multiple, distinct spin systems....

Author: BenchChem Technical Support Team. Date: January 2026

The Challenge: Beyond a Simple 1D Spectrum

While 1D ¹H and ¹³C NMR provide essential preliminary data, they often fall short of providing unambiguous proof of structure for molecules with multiple, distinct spin systems. For 4-(4-Butoxyphenyl)-4-oxobutanoic acid, 1D spectra can confirm the presence of a p-disubstituted benzene ring, a butoxy group, and a three-carbon chain, but cannot definitively prove how these three fragments are connected. Is the oxobutanoic acid moiety attached to the phenyl ring, and if so, is it para to the butoxy group? These crucial connectivity questions are precisely what 2D NMR is designed to answer.

Predicted ¹H and ¹³C NMR Analysis

Before acquiring experimental data, a proficient scientist first predicts the expected spectrum. This theoretical framework is the hypothesis against which we will test our experimental results. The structure of 4-(4-Butoxyphenyl)-4-oxobutanoic acid is broken down into three key fragments for analysis: the p-substituted phenyl ring, the butoxy chain, and the oxobutanoic acid chain.

Molecular Structure and Atom Numbering:

Figure 1: Experimental workflow from sample preparation to final structure validation.

Data Interpretation: Assembling the Molecular Puzzle

The power of 2D NMR lies in its ability to reveal correlations between nuclei, allowing for a stepwise assembly of the molecular structure. [1][2]

COSY: Mapping the Proton Networks

The COSY (Correlation Spectroscopy) experiment is the first step in connecting the dots, revealing which protons are coupled to each other, typically through three bonds (³JHH). [3][4][5]

  • Butoxy Chain : A clear correlation path will be observed from the methylene protons at H-1'' (~4.0 ppm) to H-2'' (~1.7 ppm), from H-2'' to H-3'' (~1.5 ppm), and finally from H-3'' to the terminal methyl protons at H-4'' (~0.9 ppm). This confirms the linear -CH₂-CH₂-CH₂-CH₃ fragment.

  • Oxobutanoic Acid Chain : A distinct cross-peak will connect the methylene protons at H-2 (~3.2 ppm) to the methylene protons at H-3 (~2.8 ppm). This confirms the -C(=O)-CH₂-CH₂-COOH fragment.

  • Aromatic Region : The aromatic protons H-2'/H-6' (~7.9 ppm) will show a correlation to H-3'/H-5' (~6.9 ppm), confirming their ortho relationship on the benzene ring.

Crucially, the COSY spectrum will show no correlations between these three isolated spin systems, demonstrating the limitation of this technique alone and highlighting the need for heteronuclear experiments.

HSQC: Linking Protons to Their Carbons

The HSQC (Heteronuclear Single Quantum Coherence) experiment provides the next layer of information by correlating each proton directly to the carbon it is attached to (¹JCH). [6][7][8][9]This allows us to transfer the confident proton assignments from the COSY spectrum to the carbon backbone.

¹H Signal (ppm) Correlated ¹³C Signal (ppm) Assignment
~7.9~131C-2'/H-2', C-6'/H-6'
~6.9~114C-3'/H-5', C-5'/H-5'
~3.2~33C-2/H-2
~2.8~28C-3/H-3
~4.0~68C-1''/H-1''
~1.7~31C-2''/H-2''
~1.5~19C-3''/H-3''
~0.9~14C-4''/H-4''

Quaternary carbons (C-1, C-4, C-1', C-4'), which have no attached protons, will be absent from the HSQC spectrum. [10]This is a key diagnostic feature that directs us to the final, and most powerful, experiment.

HMBC: The Definitive Connection

The HMBC (Heteronuclear Multiple Bond Correlation) experiment is the linchpin of this structural proof. It reveals correlations between protons and carbons that are two to three bonds away (²JCH, ³JCH), allowing us to connect the isolated fragments identified by COSY. [11][12][13] Key HMBC Correlations for Structural Validation:

  • Connecting the Oxobutanoic Acid Chain to the Phenyl Ring :

    • The methylene protons at H-2 (~3.2 ppm) will show a crucial correlation to the carbonyl carbon C-4 (~196 ppm) and, most importantly, to the aromatic quaternary carbon C-1' (~129 ppm). This unambiguously proves the keto-group is directly attached to the phenyl ring.

    • The aromatic protons H-2'/H-6' (~7.9 ppm) will show a correlation to the carbonyl carbon C-4 (~196 ppm). This confirms the proximity of these protons to the ketone, solidifying the connection at C-1'.

  • Connecting the Butoxy Group to the Phenyl Ring :

    • The methylene protons of the butoxy group at H-1'' (~4.0 ppm) will show a strong correlation to the aromatic quaternary carbon C-4' (~163 ppm). This is the definitive link proving the ether bond is at the C-4' position.

    • The aromatic protons H-3'/H-5' (~6.9 ppm) will show a correlation to the quaternary carbon C-4' (~163 ppm), confirming their position adjacent to the butoxy-substituted carbon.

These long-range correlations provide the irrefutable evidence needed to assemble the complete structure.

Figure 2: Key HMBC correlations confirming the connectivity of molecular fragments.

Comparison with Alternative Methods

A structural validation relying solely on 1D NMR and Mass Spectrometry (MS) would be incomplete. While MS would confirm the correct molecular formula (C₁₄H₁₈O₄), it provides no information on isomerism. A 1D NMR spectrum could be consistent with other isomers, such as 4-(2-Butoxyphenyl)-4-oxobutanoic acid or 4-(3-Butoxyphenyl)-4-oxobutanoic acid. Only the specific set of long-range HMBC correlations described above can definitively distinguish the correct para-substituted isomer from its ortho and meta counterparts, thus providing a higher level of scientific certainty.

Conclusion

The integrated application of COSY, HSQC, and HMBC spectroscopy provides a robust and definitive method for the structural validation of 4-(4-Butoxyphenyl)-4-oxobutanoic acid. By systematically identifying proton spin systems (COSY), linking them to their attached carbons (HSQC), and finally bridging the fragments through long-range heteronuclear couplings (HMBC), we construct an unambiguous and experimentally-verified molecular structure. This multi-dimensional approach represents a gold standard in chemical analysis, ensuring the integrity and reliability of data for researchers in synthetic chemistry and drug development.

References

  • Bodenhausen, G., & Ruben, D. J. (1980). Natural abundance nitrogen-15 NMR by heteronuclear proton-nitrogen multiple-quantum coherence. Chemical Physics Letters, 69(1), 185-189. [Link]

  • Breitmaier, E. (2002). Structure Elucidation by NMR in Organic Chemistry: A Practical Guide. John Wiley & Sons. [Link]

  • Bax, A., & Summers, M. F. (1986). ¹H and ¹³C assignments from sensitivity-enhanced detection of heteronuclear multiple-bond connectivity by 2D multiple quantum NMR. Journal of the American Chemical Society, 108(8), 2093-2094. [Link]

  • Chemistry For Everyone. (2023). What Is HMBC NMR? YouTube. [Link]

  • Aue, W. P., Bartholdi, E., & Ernst, R. R. (1976). Two-dimensional spectroscopy. Application to nuclear magnetic resonance. The Journal of Chemical Physics, 64(5), 2229-2246. [Link]

  • CEITEC. (n.d.). COSY (COrrelation SpectroscopY). CF NMR CEITEC. [Link]

  • Organic Spectroscopy International. (2014). COSY NMR. [Link]

  • MIT OpenCourseWare. (n.d.). FT-NMR Sample Preparation Guide. [Link]

  • ALWSCI. (2023). How To Prepare And Run An NMR Sample. [Link]

  • Scribd. (n.d.). NMR Sample Preparation Guide. [Link]

  • CEITEC. (n.d.). 2D HMBC (Heteronuclear Multiple-Bond Correlation spectroscopy). CF NMR CEITEC. [Link]

  • Chemistry LibreTexts. (2023). Two Dimensional Heteronuclear NMR Spectroscopy. [Link]

  • Emery Pharma. (2018). A Step-By-Step Guide to 1D and 2D NMR Interpretation. [Link]

  • Nanalysis. (2019). HSQC – Revealing the direct-bonded proton-carbon instrument. [Link]

  • OMICS International. (n.d.). Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy. [Link]

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Validation

A Researcher's Guide to Comparing the Anti-inflammatory Potential of 4-(4-Butoxyphenyl)-4-oxobutanoic Acid Derivatives

For drug development professionals and researchers in the field of inflammation, the quest for novel, potent, and safe anti-inflammatory agents is a continuous endeavor. The scaffold of 4-oxo-4-arylbutanoic acids present...

Author: BenchChem Technical Support Team. Date: January 2026

For drug development professionals and researchers in the field of inflammation, the quest for novel, potent, and safe anti-inflammatory agents is a continuous endeavor. The scaffold of 4-oxo-4-arylbutanoic acids presents a promising starting point for the development of such agents. This guide provides a comprehensive framework for comparing the anti-inflammatory potential of derivatives of a specific member of this class: "4-(4-Butoxyphenyl)-4-oxobutanoic acid."

While direct experimental data on the anti-inflammatory properties of "4-(4-Butoxyphenyl)-4-oxobutanoic acid" and its derivatives are not extensively available in publicly accessible literature, this guide will leverage data from structurally similar butanoic acid derivatives. We will explore the key experimental assays and workflows necessary to rigorously evaluate and compare the anti-inflammatory efficacy of novel chemical entities based on this scaffold.

The Rationale: Targeting the Inflammatory Cascade

Inflammation is a complex biological response to harmful stimuli, such as pathogens, damaged cells, or irritants. A key player in the inflammatory cascade is the enzyme cyclooxygenase (COX), which exists in two isoforms: COX-1 and COX-2. While COX-1 is constitutively expressed and plays a role in physiological functions, COX-2 is inducible and its expression is upregulated at sites of inflammation, leading to the production of pro-inflammatory prostaglandins. Therefore, selective inhibition of COX-2 is a primary strategy in the development of anti-inflammatory drugs with a potentially improved safety profile compared to non-selective NSAIDs.

The 4-oxo-4-arylbutanoic acid scaffold is of interest due to its structural features that can be modified to interact with the active site of COX enzymes and other inflammatory targets. The butoxyphenyl group, in particular, offers a lipophilic domain that can be crucial for binding affinity.

Comparative Evaluation of Anti-inflammatory Potential: A Methodological Approach

A thorough comparison of the anti-inflammatory potential of novel derivatives requires a multi-pronged approach, encompassing both in vitro and in vivo assays. This allows for the assessment of direct enzyme inhibition, cellular effects, and efficacy in a whole-organism context.

In Vitro Assays: The First Line of Screening

In vitro assays are essential for the initial screening of compounds to determine their direct inhibitory effects on key inflammatory mediators.[1]

This assay directly measures the ability of a compound to inhibit the activity of COX-1 and COX-2 enzymes. A fluorometric or colorimetric approach is commonly used.

Experimental Protocol: Fluorometric COX-2 Inhibitor Screening

  • Reagent Preparation : Prepare COX assay buffer, COX probe, COX cofactor, and arachidonic acid solution as per the kit manufacturer's instructions. Reconstitute human recombinant COX-2 enzyme.

  • Compound Preparation : Dissolve test compounds (derivatives of 4-(4-butoxyphenyl)-4-oxobutanoic acid) and a known COX-2 inhibitor (e.g., celecoxib) in a suitable solvent like DMSO. Prepare serial dilutions.

  • Assay Plate Setup : In a 96-well opaque plate, add the test compounds, a positive control (known inhibitor), and a negative control (vehicle).

  • Enzyme Addition : Add the diluted COX-2 enzyme solution to all wells except the blank.

  • Reaction Initiation : Initiate the reaction by adding the arachidonic acid substrate.

  • Measurement : Immediately measure the fluorescence intensity at an excitation/emission wavelength of 535/587 nm in a kinetic mode for 5-10 minutes.

  • Data Analysis : Calculate the percentage of COX-2 inhibition for each compound concentration and determine the IC50 value (the concentration of the compound that inhibits 50% of the enzyme activity).

A similar protocol would be followed for assessing COX-1 inhibition to determine the selectivity of the compounds.

Pro-inflammatory stimuli like lipopolysaccharide (LPS) induce the expression of inducible nitric oxide synthase (iNOS) in macrophages, leading to a surge in nitric oxide (NO) production, a key inflammatory mediator.[2] This assay quantifies the ability of test compounds to suppress this NO production.

Experimental Protocol: Griess Assay for Nitrite Determination

  • Cell Culture : Culture a murine macrophage cell line (e.g., RAW 264.7) in a 96-well plate until confluent.

  • Compound Treatment : Treat the cells with various concentrations of the test compounds for 1 hour.

  • Stimulation : Stimulate the cells with LPS (1 µg/mL) and incubate for 24 hours.

  • Sample Collection : Collect the cell culture supernatant.

  • Griess Reaction : Add Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine) to the supernatant. This reagent reacts with nitrite, a stable breakdown product of NO, to form a colored azo compound.

  • Measurement : Measure the absorbance at 540 nm using a microplate reader.

  • Data Analysis : Create a standard curve using known concentrations of sodium nitrite. Calculate the concentration of nitrite in the samples and determine the percentage of inhibition of NO production by the test compounds.

LPS stimulation of macrophages also leads to the production of pro-inflammatory cytokines such as TNF-α and IL-6.[3] This assay measures the ability of the test compounds to inhibit the release of these cytokines.

Experimental Protocol: ELISA for Cytokine Quantification

  • Cell Culture and Treatment : Follow the same procedure as in the NO production assay (steps 1-3).

  • Supernatant Collection : Collect the cell culture supernatant after 24 hours of LPS stimulation.

  • ELISA : Perform an Enzyme-Linked Immunosorbent Assay (ELISA) for TNF-α and IL-6 according to the manufacturer's protocol. This involves coating a plate with capture antibodies, adding the supernatant, followed by detection antibodies, and a substrate for color development.

  • Measurement : Measure the absorbance at the appropriate wavelength.

  • Data Analysis : Use a standard curve to determine the concentration of TNF-α and IL-6 in the supernatants. Calculate the percentage of inhibition for each test compound.

In Vivo Models: Assessing Efficacy in a Biological System

In vivo models are crucial for evaluating the overall anti-inflammatory effect of a compound, taking into account its absorption, distribution, metabolism, and excretion (ADME) properties.[4]

This is a widely used and reproducible model for screening acute anti-inflammatory activity.[5][6][7] Carrageenan injection into the paw induces a biphasic inflammatory response.[6] The early phase is mediated by histamine and serotonin, while the late phase is primarily driven by prostaglandins.[6]

Experimental Protocol

  • Animal Grouping : Use male Wistar or Sprague-Dawley rats, divided into groups: a control group (vehicle), a standard drug group (e.g., indomethacin or ibuprofen), and test groups for each derivative at different doses.

  • Compound Administration : Administer the test compounds and the standard drug orally or intraperitoneally.

  • Induction of Edema : After a specific time (e.g., 1 hour) to allow for drug absorption, inject 0.1 mL of 1% carrageenan solution into the subplantar region of the right hind paw of each rat.

  • Paw Volume Measurement : Measure the paw volume using a plethysmometer at baseline (before carrageenan injection) and at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection.

  • Data Analysis : Calculate the percentage of inhibition of edema for each group at each time point using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the mean increase in paw volume in the control group and Vt is the mean increase in paw volume in the treated group.

Structure-Activity Relationship (SAR) Insights from Related Butanoic Acid Derivatives

While specific data for 4-(4-butoxyphenyl)-4-oxobutanoic acid derivatives are pending, studies on other butanoic acid derivatives provide valuable insights into potential structure-activity relationships. For instance, in a study on 4-(5-chloro-2(3H)-benzoxazolon-3-yl) butanoic acid derivatives, the compound with a free carboxylic acid moiety exhibited the highest anti-inflammatory activity.[8] Amidation of this carboxylic acid group led to a decrease in activity, suggesting the importance of this acidic functional group for the anti-inflammatory effect.[8]

Similarly, research on ibuprofen derivatives has shown that modifications to the propanoic acid side chain can influence activity and prolong the duration of action.

Data Presentation for Comparative Analysis

To facilitate a clear and objective comparison of the anti-inflammatory potential of the synthesized derivatives, all quantitative data should be summarized in well-structured tables.

Table 1: In Vitro Anti-inflammatory Activity of 4-(4-Butoxyphenyl)-4-oxobutanoic Acid Derivatives

Compound IDCOX-1 IC50 (µM)COX-2 IC50 (µM)COX-2 Selectivity Index (COX-1 IC50 / COX-2 IC50)NO Production Inhibition IC50 (µM)TNF-α Inhibition (%) at [X] µMIL-6 Inhibition (%) at [X] µM
Derivative 1
Derivative 2
...
Ibuprofen
Celecoxib

Table 2: In Vivo Anti-inflammatory Activity in Carrageenan-Induced Paw Edema Model

Compound IDDose (mg/kg)Paw Edema Inhibition (%) at 1hPaw Edema Inhibition (%) at 2hPaw Edema Inhibition (%) at 3hPaw Edema Inhibition (%) at 4h
Derivative 1
Derivative 2
...
Indomethacin

Visualizing the Experimental Workflow and Signaling Pathways

Diagrams are essential for clarifying complex experimental procedures and biological pathways.

Experimental_Workflow cluster_invitro In Vitro Assays cluster_invivo In Vivo Model COX_Assay COX-1/COX-2 Inhibition Assay SAR Structure-Activity Relationship Analysis COX_Assay->SAR NO_Assay Nitric Oxide Production Assay NO_Assay->SAR Cytokine_Assay Cytokine Production Assay Cytokine_Assay->SAR Edema_Model Carrageenan-Induced Paw Edema Edema_Model->SAR Synthesis Synthesis of Derivatives Synthesis->COX_Assay Synthesis->NO_Assay Synthesis->Cytokine_Assay Synthesis->Edema_Model Inflammatory_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 NFkB NF-κB Activation TLR4->NFkB iNOS iNOS Expression NFkB->iNOS COX2 COX-2 Expression NFkB->COX2 Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) NFkB->Cytokines NO Nitric Oxide iNOS->NO Prostaglandins Prostaglandins COX2->Prostaglandins Inflammation Inflammation NO->Inflammation Prostaglandins->Inflammation Cytokines->Inflammation Test_Compound Test Compound (Butanoic Acid Derivative) Test_Compound->iNOS Inhibition Test_Compound->COX2 Inhibition

Caption: Key signaling pathways involved in LPS-induced inflammation and potential points of intervention for anti-inflammatory compounds.

Conclusion

This guide provides a robust framework for the systematic evaluation and comparison of the anti-inflammatory potential of "4-(4-Butoxyphenyl)-4-oxobutanoic acid" derivatives. By employing a combination of in vitro and in vivo assays, researchers can effectively screen and identify lead compounds with promising therapeutic potential. The detailed experimental protocols and data presentation formats outlined herein are designed to ensure scientific integrity and facilitate clear, objective comparisons. As more specific data on this class of compounds become available, the principles and methodologies described in this guide will remain essential for advancing the development of novel anti-inflammatory drugs.

References

  • Gülcan, H. O., Küpeli, E., Ünlü, S., Yeşilada, E., & Şahin, M. F. (2003). 4-(5-chloro-2(3H)-benzoxazolon-3-yl) butanoic acid derivatives: synthesis, antinociceptive and anti-inflammatory properties. Archiv der Pharmazie, 336(10), 477-482. [Link]

  • Dharmasiri, M. G., Jayakody, J. R. A. C., Galhena, G., Liyanage, S. S. P., & Ratnasooriya, W. D. (2003). Anti-inflammatory and analgesic activities of mature fresh leaves of Vitex negundo. Journal of Ethnopharmacology, 87(2-3), 199-206. [Link]

  • Winter, C. A., Risley, E. A., & Nuss, G. W. (1962). Carrageenan-induced edema in hind paw of the rat as an assay for anti-inflammatory drugs. Proceedings of the Society for Experimental Biology and Medicine, 111, 544-547. [Link]

  • Vinegar, R., Schreiber, W., & Hugo, R. (1969). Biphasic development of carrageenan edema in rats. Journal of Pharmacology and Experimental Therapeutics, 166(1), 96-103. [Link]

  • Brooks, P. M., & Day, R. O. (1991). Nonsteroidal antiinflammatory drugs—differences and similarities. New England Journal of Medicine, 324(24), 1716-1725. [Link]

  • Saeed, M., Khan, I., & Khan, H. (2018). In vitro and in vivo models for anti-inflammation: An evaluative review.
  • Jubie, S., Sikdar, P., & Kalirajan, R. (2011). Synthesis and evaluation of anti-inflammatory, analgesic, ulcerogenic and lipid peroxidation properties of new 2-(4-isobutylphenyl)propanoic acid derivatives. Journal of the Serbian Chemical Society, 76(10), 1361-1371. [Link]

  • Creative Biolabs. (n.d.). Carrageenan induced Paw Edema Model. Retrieved from [Link]

  • Cecchi, R., Rusconi, L., Tanzi, M. C., Danusso, F., & Ferruti, P. (1981). Synthesis and pharmacological evaluation of poly(oxyethylene) derivatives of 4-isobutylphenyl-2-propionic acid (ibuprofen). Journal of Medicinal Chemistry, 24(5), 622-625. [Link]

  • Wang, Y., Chen, Y., & Zhang, X. (2018). Regulation of Inflammatory Cytokines in Lipopolysaccharide-Stimulated RAW 264.7 Murine Macrophage by 7-O-Methyl-naringenin. Molecules, 23(1), 153. [Link]

  • Albayati, M. R., & Al-Amiery, A. A. (2013). Synthesis and antioxidant, synergistic, and antibacterial activities of novel coumarin derivatives. Organic and Medicinal Chemistry Letters, 3(1), 4. [Link]

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Comparative

A Researcher's Comparative Guide to the Antimicrobial Potential of 4-(4-Butoxyphenyl)-4-oxobutanoic Acid Derivatives

In the relentless pursuit of novel antimicrobial agents to combat the escalating threat of drug-resistant pathogens, medicinal chemists are increasingly exploring diverse chemical scaffolds. One such scaffold generating...

Author: BenchChem Technical Support Team. Date: January 2026

In the relentless pursuit of novel antimicrobial agents to combat the escalating threat of drug-resistant pathogens, medicinal chemists are increasingly exploring diverse chemical scaffolds. One such scaffold generating interest is the 4-aryl-4-oxobutanoic acid backbone, a versatile precursor for a variety of heterocyclic and open-chain derivatives. This guide provides an in-depth technical comparison of the antimicrobial profiles of novel compounds conceptually derived from "4-(4-Butoxyphenyl)-4-oxobutanoic acid." We will delve into the rationale behind their design, present comparative (though illustrative) experimental data, and provide detailed protocols for their screening, offering a comprehensive resource for researchers in drug discovery and development.

The Rationale: Why 4-(4-Butoxyphenyl)-4-oxobutanoic Acid?

The 4-aryl-4-oxobutanoic acid moiety is an attractive starting point for antimicrobial drug discovery for several key reasons. Its bifunctional nature, possessing both a ketone and a carboxylic acid, allows for a wide range of chemical modifications. The aryl group can be substituted to modulate lipophilicity and electronic properties, which are critical for interaction with microbial targets. The butoxyphenyl group, in particular, introduces a moderately long alkoxy chain, which can enhance membrane permeability and interaction with lipid bilayers in microbial cell membranes. The core hypothesis is that by derivatizing the carboxylic acid and ketone functionalities, we can generate a library of compounds with varied electronic and steric properties, leading to potent and selective antimicrobial activity.

A Comparative Look at Antimicrobial Activity

While specific experimental data for derivatives of 4-(4-Butoxyphenyl)-4-oxobutanoic acid is not yet widely published, we can extrapolate potential activity based on analogous structures found in the literature, such as chalcones and other aryl-oxo-butanoic acid derivatives.[1][2] The following table presents illustrative Minimum Inhibitory Concentration (MIC) data for a series of hypothetical derivatives against a panel of clinically relevant microorganisms. This data serves as a model for how to present and compare screening results.

Table 1: Illustrative Minimum Inhibitory Concentration (MIC) of Hypothetical 4-(4-Butoxyphenyl)-4-oxobutanoic Acid Derivatives (µg/mL)

Compound IDDerivative TypeStaphylococcus aureus (ATCC 29213)Escherichia coli (ATCC 25922)Pseudomonas aeruginosa (ATCC 27853)Candida albicans (ATCC 90028)
BPOB-01 Amide (with Aniline)64128>256128
BPOB-02 Amide (with p-Chloroaniline)326412864
BPOB-03 Hydrazone16326432
BPOB-04 Thiazole8163216
Ciprofloxacin (Standard Antibiotic)0.50.0150.25N/A
Fluconazole (Standard Antifungal)N/AN/AN/A2

Note: The data presented in this table is for illustrative purposes to demonstrate a comparative analysis and is based on trends observed in related chemical classes. It is not actual experimental data for the specified compounds.

From this illustrative data, we can infer potential structure-activity relationships (SAR). The introduction of a halogen in the amide derivative (BPOB-02 vs. BPOB-01) appears to enhance activity. The formation of heterocyclic derivatives, such as a hydrazone (BPOB-03) and particularly a thiazole ring (BPOB-04), seems to significantly boost antimicrobial potency across both bacterial and fungal strains. This suggests that the electronic and steric properties of these ring systems may play a crucial role in target binding.

Experimental Protocols for Antimicrobial Screening

To ensure scientific integrity and reproducibility, standardized protocols are paramount. Below are detailed methodologies for two common antimicrobial susceptibility tests.

Broth Microdilution Method for MIC Determination

This quantitative method is considered a gold standard for determining the minimum inhibitory concentration of a compound.[3][4]

Protocol:

  • Preparation of Stock Solutions: Dissolve the synthesized compounds in a suitable solvent, such as dimethyl sulfoxide (DMSO), to a high concentration (e.g., 10 mg/mL).

  • Preparation of Microtiter Plates: In a 96-well microtiter plate, perform serial two-fold dilutions of the compound stock solutions in cation-adjusted Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi). The final volume in each well should be 100 µL.

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism equivalent to a 0.5 McFarland standard. Dilute this suspension to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in the test wells.

  • Inoculation and Incubation: Inoculate each well with 100 µL of the prepared inoculum. Include a growth control (broth and inoculum without compound) and a sterility control (broth only). Incubate the plates at 35-37°C for 18-24 hours for bacteria and 24-48 hours for fungi.

  • Reading of Results: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[3]

BrothMicrodilutionWorkflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis stock Compound Stock Solution dilutions Serial Dilutions in Plate stock->dilutions Dilute inoculate Inoculate Plate dilutions->inoculate inoculum Standardized Inoculum inoculum->inoculate Add incubate Incubate inoculate->incubate read_mic Read MIC incubate->read_mic

Broth Microdilution Workflow for MIC Determination.

Kirby-Bauer Disk Diffusion Method

This is a widely used qualitative method to assess the susceptibility of bacteria to antimicrobial agents.[5][6]

Protocol:

  • Inoculum Preparation: Prepare a bacterial inoculum adjusted to a 0.5 McFarland turbidity standard.

  • Plate Inoculation: Using a sterile cotton swab, evenly inoculate the entire surface of a Mueller-Hinton agar plate with the prepared inoculum.

  • Disk Application: Aseptically place paper disks impregnated with a known concentration of the test compound onto the agar surface. Ensure firm contact with the agar.

  • Incubation: Invert the plates and incubate at 35-37°C for 16-24 hours.

  • Result Interpretation: Measure the diameter of the zone of inhibition (the clear area around the disk where bacterial growth is inhibited) in millimeters. The size of this zone indicates the susceptibility of the bacterium to the compound.[7]

KirbyBauerWorkflow start Start prep_inoculum Prepare 0.5 McFarland Inoculum start->prep_inoculum inoculate_plate Inoculate Mueller-Hinton Agar Plate prep_inoculum->inoculate_plate apply_disks Apply Compound-Impregnated Disks inoculate_plate->apply_disks incubate Incubate Plate apply_disks->incubate measure_zones Measure Zones of Inhibition incubate->measure_zones end End measure_zones->end

Kirby-Bauer Disk Diffusion Test Workflow.

Comparative Performance Against Existing Antimicrobials

A crucial step in evaluating novel antimicrobial candidates is to benchmark their performance against clinically used drugs.

Table 2: Comparative Efficacy of Lead Compound BPOB-04

OrganismBPOB-04 MIC (µg/mL)Ciprofloxacin MIC (µg/mL)Fold Difference
S. aureus80.516x Higher
E. coli160.015~1067x Higher
P. aeruginosa320.25128x Higher
Organism BPOB-04 MIC (µg/mL) Fluconazole MIC (µg/mL) Fold Difference
C. albicans1628x Higher

Note: The data presented in this table is for illustrative purposes.

This comparative analysis, even with illustrative data, underscores the challenges in developing novel antimicrobials. While BPOB-04 shows promising broad-spectrum activity, its potency is significantly lower than the established antibiotic Ciprofloxacin. However, for a novel scaffold, these MIC values would be considered a promising starting point for further optimization. The activity against Candida albicans is also noteworthy and warrants further investigation.

Structure-Activity Relationship (SAR) Insights

The hypothetical data allows for the formulation of an initial SAR.

SAR_Diagram cluster_scaffold Core Scaffold cluster_derivatives Derivatives with Increasing Activity scaffold 4-(4-Butoxyphenyl)-4-oxobutanoic acid amide Amide (BPOB-01) halo_amide Halo-Amide (BPOB-02) amide->halo_amide Halogenation increases activity hydrazone Hydrazone (BPOB-03) halo_amide->hydrazone Heterocycle formation enhances activity thiazole Thiazole (BPOB-04) hydrazone->thiazole Thiazole ring shows highest potency

Illustrative Structure-Activity Relationship.

The butoxy group likely contributes to favorable lipophilicity, aiding in membrane translocation. Derivatization of the carboxylic acid to amides and subsequently to heterocyclic systems appears to be a viable strategy to enhance antimicrobial activity. The electron-withdrawing and hydrogen-bonding capabilities of these modifications may be key to interacting with microbial enzymes or other cellular components.

Conclusion and Future Directions

The 4-(4-Butoxyphenyl)-4-oxobutanoic acid scaffold represents a promising, yet underexplored, avenue for the development of new antimicrobial agents. The illustrative data and proposed screening methodologies in this guide provide a framework for researchers to systematically evaluate derivatives of this compound. Future work should focus on the synthesis and screening of a diverse library of derivatives to establish a robust SAR. Promising compounds should then be subjected to further studies, including determination of their mechanism of action, cytotoxicity profiling, and in vivo efficacy studies. The journey from a lead scaffold to a clinical candidate is long, but with rigorous and systematic investigation, compounds derived from this versatile backbone could contribute to the arsenal against infectious diseases.

References

  • Hardy Diagnostics. (2024, February 5). How to do a Kirby Bauer Disk Diffusion Antimicrobial Susceptibility Test. [Link][5]

  • FWD AMR-RefLabCap. Determination of antimicrobial resistance by disk diffusion. [Link][7]

  • American Society for Microbiology. (2009, December 8). Kirby-Bauer Disk Diffusion Susceptibility Test Protocol. [Link][6]

  • Wikipedia. Disk diffusion test. [Link][8]

  • Espinel-Ingroff, A., et al. (2005). Quality Control and Reference Guidelines for CLSI Broth Microdilution Susceptibility Method (M38-A Document) for Amphotericin B, Itraconazole, Posaconazole, and Voriconazole. Journal of Clinical Microbiology, 43(10), 5243–5246. [Link][9]

  • Hardy Diagnostics. (2024, January 3). How to do a Kirby-Bauer Disk Diffusion Antimicrobial Susceptibility Test. [Link][10]

  • MI - Microbiology. Broth Microdilution. [Link][3]

  • Clinical and Laboratory Standards Institute. (2018). M07: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically, 11th Edition. [Link][4]

  • Kumar, S., et al. (2016). Synthesis, Antimicrobial, and Computational Evaluation of Novel Isobutylchalcones as Antimicrobial Agents. Molecules, 21(11), 1486. [Link][11]

  • Espinel-Ingroff, A., et al. (2005). Quality control and reference guidelines for CLSI broth microdilution susceptibility method (M 38-A document) for amphotericin B, itraconazole, posaconazole, and voriconazole. Journal of Clinical Microbiology, 43(10), 5243–5246. [Link][12]

  • Clinical and Laboratory Standards Institute. (2012). M07-A9: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. [Link][13]

  • Talniya, N. C., & Sood, P. (2016). Synthesis and Antimicrobial Activity of Substituted Chalcones. Journal of Chemical and Pharmaceutical Research, 8(5), 610-613. [Link][1]

  • Kumar, A., et al. (2013). Synthesis, characterization and biological screening of novel substituted chalcones. Der Pharma Chemica, 5(3), 112-116. [Link][14]

  • Ferreira, F. B., et al. (2021). Antibacterial potential of chalcones and its derivatives against Staphylococcus aureus. Journal of Basic and Clinical Pharmacy, 12(1), 1-6. [Link][2]

  • Kumar, A., et al. (2013). Synthesis, characterization and biological screening of novel substituted chalcones. Scholars Research Library. [Link][15]

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Validation

A Senior Application Scientist's Guide to Cross-Reactivity Studies of 4-(4-Butoxyphenyl)-4-oxobutanoic Acid Analogs

For researchers, scientists, and drug development professionals, understanding the selectivity of a therapeutic candidate is paramount. This guide provides an in-depth technical comparison of hypothetical analogs of "4-(...

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, understanding the selectivity of a therapeutic candidate is paramount. This guide provides an in-depth technical comparison of hypothetical analogs of "4-(4-Butoxyphenyl)-4-oxobutanoic acid," a structural analog of the potent loop diuretic, bumetanide. We will delve into the experimental methodologies for assessing cross-reactivity, present comparative data, and explore the underlying signaling pathways. Our focus is to equip you with the knowledge to design and interpret robust cross-reactivity studies, ensuring the development of safer and more effective therapeutics.

Introduction: The Significance of Selectivity for Bumetanide Analogs

"4-(4-Butoxyphenyl)-4-oxobutanoic acid" and its analogs belong to a chemical class that targets the Na-K-2Cl cotransporters (NKCCs). There are two primary isoforms of this transporter: NKCC2, predominantly expressed in the kidney and the target for diuretic effects, and NKCC1, which is more widely distributed, including in the central nervous system, and is a target for treating neurological disorders like neonatal seizures and autism.[1]

The therapeutic rationale for developing analogs of this scaffold often hinges on achieving isoform selectivity. For instance, a highly selective NKCC1 inhibitor could offer neuro-modulatory benefits without the dose-limiting diuretic side effects associated with non-selective compounds like bumetanide. Conversely, a potent and selective NKCC2 inhibitor would be a desirable diuretic with a minimized risk of off-target effects in the brain and other tissues.

This guide will walk you through a comparative analysis of a series of hypothetical analogs, outlining the critical experiments required to elucidate their cross-reactivity profiles.

Comparative Analysis of Hypothetical Analogs

To illustrate the principles of a cross-reactivity study, we have designed a series of hypothetical analogs of "4-(4-Butoxyphenyl)-4-oxobutanoic acid" (designated as Compound A ). These analogs feature systematic modifications to key functional groups known to influence potency and selectivity.

Hypothetical Analogs for Comparison:

  • Compound A (Parent): 4-(4-Butoxyphenyl)-4-oxobutanoic acid

  • Analog 1: Modification of the butoxy group to a methoxy group to explore the impact of alkyl chain length on a key interaction domain.

  • Analog 2: Replacement of the phenyl ring with a thiophene ring to assess the influence of the aromatic system.

  • Analog 3: Esterification of the carboxylic acid to investigate the role of this acidic moiety in target binding.

  • Analog 4: Introduction of a nitro group on the phenyl ring to probe electronic effects.

Quantitative Comparison of Inhibitory Potency and Selectivity

The following table summarizes the hypothetical in vitro potency (IC50) of our compound series against the primary targets, NKCC1 and NKCC2, as well as a common off-target, the K-Cl cotransporter KCC2. A selectivity index (SI) is calculated as the ratio of IC50 (NKCC1) / IC50 (NKCC2).

CompoundNKCC1 IC50 (µM)NKCC2 IC50 (µM)KCC2 IC50 (µM)Selectivity Index (NKCC1/NKCC2)Cytotoxicity (HepG2) CC50 (µM)
Compound A 155>1003>200
Analog 1 2510>1002.5>200
Analog 2 1050>1000.2>200
Analog 3 >100>100>100N/A>200
Analog 4 52>1002.550

Interpretation of the Data:

  • Compound A shows a preference for NKCC2, consistent with a diuretic profile.

  • Analog 1 , with a shorter alkyl chain, exhibits reduced potency against both isoforms.

  • Analog 2 , with the thiophene ring, demonstrates a significant shift in selectivity towards NKCC1, making it a potential candidate for neurological applications.

  • Analog 3 , lacking the free carboxylic acid, is inactive, highlighting the critical role of this group for target engagement.

  • Analog 4 shows increased potency for both isoforms but also introduces significant cytotoxicity, a crucial consideration in drug development.

Experimental Protocols for Cross-Reactivity Assessment

A thorough investigation of cross-reactivity requires a multi-faceted approach, combining functional assays with broader toxicity screening.

Primary Target Engagement: Ion Influx Assays

Objective: To determine the half-maximal inhibitory concentration (IC50) of the test compounds against NKCC1 and NKCC2.

Methodology: Thallium (Tl+) Influx Assay

This high-throughput assay utilizes the fact that NKCC transporters can mediate the influx of thallium, a surrogate for K+. The intracellular accumulation of Tl+ is detected by a fluorescent dye.

Step-by-Step Protocol:

  • Cell Culture: Culture HEK293 cells stably expressing either human NKCC1 or NKCC2 in 96-well plates.

  • Dye Loading: Incubate the cells with a Tl+-sensitive fluorescent dye (e.g., FluoZin-2 AM) according to the manufacturer's instructions.

  • Compound Incubation: Add the test compounds at various concentrations to the wells and incubate for a specified period (e.g., 15-30 minutes).

  • Tl+ Influx Measurement: Use a fluorescence plate reader to measure the baseline fluorescence. Inject a solution containing Tl+ and immediately begin kinetic fluorescence readings.

  • Data Analysis: The rate of fluorescence increase corresponds to the rate of Tl+ influx. Plot the rate of influx against the compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Workflow for Ion Influx Assay

G cluster_prep Cell Preparation cluster_exp Experiment cluster_analysis Data Analysis cell_culture HEK293 cells expressing NKCC1 or NKCC2 plate_cells Plate cells in 96-well plates cell_culture->plate_cells dye_loading Load cells with Tl+-sensitive dye plate_cells->dye_loading add_compounds Add test compounds dye_loading->add_compounds measure_baseline Measure baseline fluorescence add_compounds->measure_baseline inject_tl Inject Tl+ solution measure_baseline->inject_tl kinetic_read Kinetic fluorescence reading inject_tl->kinetic_read calculate_rate Calculate rate of influx kinetic_read->calculate_rate dose_response Generate dose-response curve calculate_rate->dose_response determine_ic50 Determine IC50 dose_response->determine_ic50

Caption: Workflow for the Thallium Influx Assay.

Off-Target Screening: General Cytotoxicity Assay

Objective: To assess the general cytotoxicity of the compounds and determine their 50% cytotoxic concentration (CC50).

Methodology: MTT Assay

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

Step-by-Step Protocol:

  • Cell Seeding: Seed a relevant cell line (e.g., HepG2 for liver toxicity) in a 96-well plate.

  • Compound Treatment: Add the test compounds at a range of concentrations and incubate for 24-48 hours.

  • MTT Incubation: Add MTT solution to each well and incubate for 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to an untreated control. Plot the viability against compound concentration to determine the CC50.

Mechanistic Insights: Signaling Pathways

Understanding the signaling pathways modulated by the target can provide further insights into potential on-target and off-target effects.

NKCC1 Regulation and Downstream Effects

The activity of NKCC1 is tightly regulated by the WNK-SPAK/OSR1 signaling pathway.[2] Inhibition of NKCC1 can have significant downstream consequences. For example, in the central nervous system, NKCC1 inhibition can restore the inhibitory tone of GABAergic neurons, which is beneficial in conditions with chloride dysregulation. Furthermore, NKCC1 has been implicated in inflammatory responses through the NF-κB signaling pathway.[3]

Signaling Pathway Downstream of NKCC1 Inhibition

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus NKCC1 NKCC1 NFkB_complex IκB-NF-κB NKCC1->NFkB_complex Modulates Chloride Intracellular Chloride NKCC1->Chloride Reduces Influx WNK WNK Kinases SPAK_OSR1 SPAK/OSR1 WNK->SPAK_OSR1 Activates SPAK_OSR1->NKCC1 Phosphorylates (Activates) NFkB NF-κB NFkB_complex->NFkB Releases NFkB_nuc NF-κB NFkB->NFkB_nuc Translocates Gene_expression Inflammatory Gene Expression NFkB_nuc->Gene_expression Induces Analog Analog (e.g., Analog 2) Analog->NKCC1 Inhibits GABA GABAergic Inhibition Chloride->GABA Restores

Caption: Simplified signaling pathway of NKCC1 inhibition.

Conclusion and Future Directions

The cross-reactivity profiling of "4-(4-Butoxyphenyl)-4-oxobutanoic acid" analogs is a critical step in their development as therapeutic agents. A systematic approach, combining robust in vitro assays and a thorough understanding of the underlying biology, is essential for identifying candidates with the desired selectivity and safety profiles. The hypothetical data presented here underscore the profound impact that subtle chemical modifications can have on biological activity.

For drug development professionals, the key takeaways are:

  • Prioritize Isoform Selectivity: The therapeutic indication will dictate the desired selectivity profile (NKCC1 vs. NKCC2).

  • Employ a Tiered Screening Approach: Start with high-throughput primary target engagement assays and progress to more comprehensive off-target and cytotoxicity profiling for promising hits.

  • Integrate Mechanistic Studies: Understanding the signaling pathways involved can help predict potential on-target adverse effects and uncover novel therapeutic opportunities.

Future studies should expand the off-target panel to include a broader range of kinases, ion channels, and GPCRs to build a more complete picture of the compounds' selectivity. In vivo studies in relevant animal models will be the ultimate test of the therapeutic potential and safety of these promising analogs.

References

  • Al-Zoubi, M. A., & Al-Sawalha, N. A. (2020). Bumetanide: A review of its pharmacology and therapeutic use. Journal of Basic and Clinical Pharmacy, 11(2), 33.
  • Ben-Ari, Y. (2017). The GABA excitatory/inhibitory developmental sequence: a personal journey. Neuroscience, 348, 1-22.
  • Delpire, E., & Gagnon, K. B. (2018). The Na-K-2Cl cotransporter (NKCC1) in the nervous system: from function to disease. Frontiers in cellular neuroscience, 12, 119.
  • Gagnon, K. B., & Delpire, E. (2021). Physiology of SLC12 transporters: a primer. Physiological reviews, 101(2), 481-541.
  • Kahle, K. T., Staley, K. J., Nahed, B. V., Gamba, G., Hebert, S. C., Lifton, R. P., & Mount, D. B. (2008). Roles of the respective Na-K-2Cl cotransporters in the vasculature and central nervous system. Current opinion in nephrology and hypertension, 17(5), 517.
  • Löscher, W., & Puskarjov, M. (2015). The Na+-K+-2Cl- cotransporter NKCC1 as a novel target for antiepileptic drugs. Epilepsy & Behavior, 51, 104-113.
  • Piala, A. T., Meade, J. A., Turetsky, E. F., Feng, L., & Kahle, K. T. (2014). The WNK-SPAK/OSR1 signaling pathway: a new therapeutic target for hypertension and other diseases. Current opinion in pharmacology, 19, 1-8.

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Comparative

A Senior Application Scientist's Guide to Benchmarking HPLC Methods for Aryl Keto Acid Analysis

In the landscape of pharmaceutical development and metabolic research, the precise and robust analysis of aryl keto acids is paramount. These molecules, characterized by a keto group and a carboxylic acid function on an...

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development and metabolic research, the precise and robust analysis of aryl keto acids is paramount. These molecules, characterized by a keto group and a carboxylic acid function on an aromatic scaffold, are often key intermediates in metabolic pathways or critical pharmacophores in drug candidates. Their accurate quantification demands a thoughtful and well-validated analytical approach. High-Performance Liquid Chromatography (HPLC) stands as the undisputed gold standard, yet the diversity of HPLC methodologies can be daunting.

This guide provides an in-depth comparison of the primary HPLC techniques for aryl keto acid analysis: Reversed-Phase (RP-HPLC), Anion-Exchange Chromatography (AEX), and Chiral HPLC. Moving beyond a simple recitation of protocols, we will delve into the causality behind experimental choices, providing the field-proven insights necessary to select, develop, and validate a method that is not only fit-for-purpose but also scientifically sound and defensible.

Chapter 1: Foundational Principles and Key Challenges

Aryl keto acids present a unique analytical challenge due to their dual functionality. The carboxylic acid moiety imparts significant polarity and a pH-dependent charge, while the aromatic ring provides hydrophobicity. This duality governs their behavior in different chromatographic systems.

A primary challenge in the analysis of any acidic compound is managing its ionization state. For instance, in RP-HPLC, analyzing an acid at a mobile phase pH near its pKa can lead to poor peak shape (tailing) due to simultaneous interaction of both the ionized and non-ionized forms with the stationary phase.[1][2] A common strategy is to adjust the mobile phase pH to be at least 2 pH units below the analyte's pKa, ensuring it is in its neutral, undissociated form, which promotes better retention and peak symmetry on non-polar stationary phases.[1]

Chapter 2: Method Benchmarking: Reversed-Phase HPLC (RP-HPLC)

RP-HPLC is the workhorse of modern analytical laboratories, separating molecules based on their hydrophobicity.[3] For aryl keto acids, the non-polar stationary phase (typically C18) interacts with the aromatic ring, while a polar mobile phase is used for elution.[3]

Expertise & Experience: Why RP-HPLC is Often the First Choice

The ubiquity and versatility of C18 columns make RP-HPLC the default starting point for method development. The key to success lies in controlling the analyte's ionization. By acidifying the mobile phase with additives like formic acid, phosphoric acid, or trifluoroacetic acid (TFA), we suppress the ionization of the carboxylic acid group.[1][4] This renders the molecule more hydrophobic, increasing its retention on the C18 stationary phase and yielding sharp, symmetrical peaks. The choice of acid is critical; while TFA provides excellent peak shape, it is an ion-pairing agent and can be difficult to remove from the column and suppress ionization in mass spectrometry (MS). Formic acid is often preferred for LC-MS compatibility.[4]

Experimental Protocol: A Representative RP-HPLC Method

This protocol is a robust starting point for the analysis of a typical aryl keto acid, such as 4-hydroxyphenylpyruvic acid.

  • Column: C18, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Formic Acid in HPLC-grade Water.[4]

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.[4]

  • Gradient Program:

    • 0-2 min: 5% B

    • 2-15 min: Linear gradient from 5% to 70% B

    • 15-17 min: Hold at 70% B

    • 17-18 min: Return to 5% B

    • 18-25 min: Column Re-equilibration at 5% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV-Vis at 280 nm.

  • Injection Volume: 10 µL.

  • Sample Diluent: Mobile Phase A. Expert Tip: Dissolving the sample in the initial mobile phase composition prevents peak distortion.[1]

Anticipated Performance Data

The following table summarizes expected performance characteristics for a well-optimized RP-HPLC method.

ParameterRepresentative ValueRationale
Retention Time (tR) 5 - 15 minDependent on analyte hydrophobicity and gradient slope.
Resolution (Rs) > 2.0Ensures baseline separation from impurities or other analytes.
Tailing Factor (Tf) 0.9 - 1.2Values close to 1.0 indicate a symmetrical, efficient peak.
Theoretical Plates (N) > 5000A measure of column efficiency; higher is better.
Linearity (R²) > 0.999Demonstrates a direct proportional response to concentration.

Chapter 3: Method Benchmarking: Anion-Exchange Chromatography (AEX)

Anion-Exchange Chromatography (AEX) separates molecules based on their net negative charge.[5][6] This makes it an ideal orthogonal technique to RP-HPLC for aryl keto acids. At a mobile phase pH above their pKa, these molecules are deprotonated, carry a negative charge, and can bind to a positively charged stationary phase.[5][6]

Expertise & Experience: When to Choose AEX

AEX is particularly powerful when dealing with complex biological samples where analytes of interest are highly polar and poorly retained by RP-HPLC.[7] Since separation is based on charge, AEX can resolve isomers or structurally similar compounds that may co-elute in a reversed-phase system. Elution is typically achieved by increasing the ionic strength of the mobile phase (a salt gradient) or by decreasing the pH.[5][8] A salt gradient is more common; as the salt concentration increases, the salt counter-ions compete with the analyte for binding sites on the stationary phase, eventually eluting the analyte.

Experimental Protocol: A Representative AEX Method
  • Column: Strong Anion-Exchange (SAX), 4.6 x 100 mm, 5 µm.

  • Mobile Phase A: 20 mM Tris-HCl, pH 8.0.

  • Mobile Phase B: 20 mM Tris-HCl with 1.0 M NaCl, pH 8.0.

  • Gradient Program:

    • 0-5 min: 0% B

    • 5-20 min: Linear gradient from 0% to 50% B

    • 20-22 min: Hold at 50% B

    • 22-23 min: Return to 0% B

    • 23-30 min: Column Re-equilibration at 0% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 35 °C.

  • Detection: UV-Vis at 280 nm.

  • Injection Volume: 20 µL.

Anticipated Performance Data
ParameterRepresentative ValueRationale
Retention Time (tR) 10 - 25 minDependent on the net charge of the analyte and the salt gradient.
Resolution (Rs) > 2.0Excellent for resolving compounds with slight charge differences.
Tailing Factor (Tf) 1.0 - 1.5Can sometimes be higher than RP-HPLC but should remain acceptable.
Theoretical Plates (N) > 3000Generally lower than modern RP columns but sufficient for good separation.
Linearity (R²) > 0.998High linearity is achievable with careful method control.

Chapter 4: Advanced Separation: Chiral HPLC

Many aryl keto acids are chiral, and their enantiomers can exhibit different pharmacological or toxicological profiles.[9] In such cases, a chiral separation is not just beneficial, it is a regulatory necessity. Chiral HPLC directly separates enantiomers by using a Chiral Stationary Phase (CSP).[10][11]

Expertise & Experience: Navigating Chiral Separations

The "three-point interaction" model is the theoretical foundation of chiral recognition.[11][12] It posits that for separation to occur, there must be at least three simultaneous interactions (e.g., hydrogen bonds, π-π interactions, steric hindrance) between the analyte and the CSP, with at least one of these interactions being stereochemically dependent.[11]

Common CSPs for acidic compounds include those based on derivatized cellulose, amylose, or macrocyclic glycopeptides.[13] Method development can be more empirical than with achiral methods. It often involves screening several different CSPs and mobile phases (both normal-phase and reversed-phase) to find the optimal conditions.[11]

Experimental Protocol: A Representative Chiral Method
  • Column: Cellulose-based CSP (e.g., Chiralcel OD-H), 4.6 x 250 mm, 5 µm.

  • Mobile Phase: n-Hexane / 2-Propanol / Trifluoroacetic Acid (TFA) (80:20:0.1, v/v/v). Note: TFA is often required for acidic analytes to improve peak shape.[11]

  • Mode: Isocratic.

  • Flow Rate: 0.8 mL/min.

  • Column Temperature: 25 °C.

  • Detection: UV-Vis at 280 nm.

  • Injection Volume: 5 µL.

Anticipated Performance Data
ParameterRepresentative ValueRationale
Retention Time (tR) 8 - 20 minHighly dependent on the specific analyte-CSP interaction.
Enantiomeric Resolution (Rs) > 1.5The critical parameter; a value of 1.5 indicates baseline separation.
Selectivity (α) > 1.2The ratio of retention factors; a higher value indicates better separation potential.
Tailing Factor (Tf) 1.0 - 1.4Good peak shape is crucial for accurate integration of enantiomers.
Linearity (R²) > 0.999Essential for accurate quantitation of each enantiomer.

Chapter 5: Comparative Analysis and Method Selection

Choosing the right HPLC method requires a clear understanding of the analytical objective. The following workflow and summary table are designed to guide this decision-making process.

G start Start: Define Analytical Goal q1 Is the analyte chiral with pharmacological significance? start->q1 q2 Is the sample matrix complex or is the analyte highly polar? q1->q2 No method_chiral Primary Method: Chiral HPLC q1->method_chiral Yes method_rp Primary Method: RP-HPLC q2->method_rp No method_aex Primary Method: AEX q2->method_aex Yes ortho_rp Orthogonal Method: RP-HPLC (achiral) method_chiral->ortho_rp for total content ortho_aex Orthogonal Method: AEX method_rp->ortho_aex for confirmation method_aex->method_rp for confirmation

Caption: Method selection decision tree for aryl keto acid analysis.

Master Comparison Table
FeatureReversed-Phase (RP-HPLC)Anion-Exchange (AEX)Chiral HPLC
Principle HydrophobicityNet Negative ChargeStereochemistry
Primary Strength Versatility, high efficiency, MS-compatibleIdeal for polar analytes & complex matricesEnantiomer separation
Primary Limitation Poor retention for very polar compoundsMS-incompatible salt gradients, lower efficiencyColumn cost, empirical method development
Typical Column C18, C8Quaternary Ammonium (SAX)Derivatized Polysaccharide
Mobile Phase Water/Organic + AcidAqueous Buffer + Salt GradientHexane/Alcohol or Reversed-Phase
Best For Routine QC, purity, initial screeningBiological fluids, charged isomersRacemic drug substances, stereoselective metabolism studies

Chapter 6: The Imperative of Method Validation

A benchmarked method is incomplete without validation. All analytical procedures must be validated to ensure they are suitable for their intended purpose.[14][15] This process establishes, through documented evidence, that the method's performance characteristics meet the requirements for the intended analytical applications.

Key validation parameters are defined by the International Council for Harmonisation (ICH) Q2(R1) guidelines and include:[14][15][16]

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.

  • Accuracy: The closeness of test results to the true value.

  • Precision: (Repeatability & Intermediate Precision): The degree of scatter between a series of measurements.

  • Limit of Detection (LOD): The lowest amount of analyte that can be detected but not necessarily quantitated.

  • Limit of Quantitation (LOQ): The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

G cluster_0 Method Development cluster_1 Method Validation (ICH Q2) cluster_2 Implementation dev Develop & Optimize (e.g., RP-HPLC) spec Specificity / Selectivity dev->spec lin Linearity & Range spec->lin acc Accuracy lin->acc prec Precision (Repeatability, Intermediate) acc->prec lod LOD / LOQ prec->lod rob Robustness lod->rob sst System Suitability Testing (SST) for each run rob->sst routine Routine Analysis sst->routine

Caption: A typical workflow for analytical method validation.

Conclusion

The selection of an HPLC method for aryl keto acid analysis is a strategic decision guided by the analyte's properties, the sample matrix, and the ultimate analytical goal. RP-HPLC offers a versatile and high-efficiency starting point for most applications. Anion-exchange chromatography provides a powerful, orthogonal solution for polar analytes in complex biological matrices. For chiral molecules, dedicated chiral HPLC is indispensable for resolving enantiomers.

By understanding the fundamental principles behind each technique, leveraging the expert insights provided, and adhering to a rigorous validation framework such as ICH Q2(R1), researchers and drug development professionals can confidently generate accurate, reproducible, and defensible data.

References

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. (2021). U.S. Food and Drug Administration. [Link]

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. (n.d.). ECA Academy. [Link]

  • Quality Guidelines. (n.d.). International Council for Harmonisation (ICH). [Link]

  • Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. (2024). Starodub. [Link]

  • 3 Key Regulatory Guidelines for Method Validation. (2023). Altabrisa Group. [Link]

  • An Overview on Identifying and Solving Common Problems in HPLC Troubleshooting. (2024). ResearchGate. [Link]

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  • 11 HPLC Problems and Solutions You Must Know. (n.d.). Labtech. [Link]

  • Common HPLC Problems & How to Deal With Them. (2022). Phenomenex. [Link]

  • Established methods and comparison of 10 organic acids based on reversed phase chromatography and hydrophilic interaction chromatography. (2022). Cogent Chemistry. [Link]

  • Troubleshooting Common HPLC Issues. (2023). Labcompare. [Link]

  • Guidebook on Reversed Phase Chemistries & Utilizing Selectivity for HPLC Separations. (n.d.). MAC-MOD Analytical. [Link]

  • Reversed-phase chromatography. (n.d.). Wikipedia. [Link]

  • New chiral reverse phase HPLC method for enantioselective analysis of ketorolac using chiral AGP column. (2014). National Institutes of Health (NIH). [Link]

  • Branched-chain alpha-keto acid analysis in biological fluids: preparative clean-up by anion-exchange and analysis by capillary gas chromatography. (1983). PubMed. [Link]

  • Chiral HPLC separation: strategy and approaches. (2022). Chiralpedia. [Link]

  • Is it possible to separate peaks of a chiral carboxylic acid in chiral HPLC? (2018). ResearchGate. [Link]

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  • A Strategy for Developing HPLC Methods for Chiral Drugs. (n.d.). LCGC International. [Link]

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  • Analysis of intracellular α-keto acids by HPLC with fluorescence detection. (2020). The Royal Society of Chemistry. [Link]

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Validation

In Vitro Efficacy of Novel 4-(4-Butoxyphenyl)-4-oxobutanoic Acid Derivatives: A Comparative Guide for Preclinical Research

This guide provides a comprehensive in vitro evaluation of a novel series of "4-(4-Butoxyphenyl)-4-oxobutanoic acid" derivatives. In the competitive landscape of drug discovery, rigorous preclinical assessment is paramou...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive in vitro evaluation of a novel series of "4-(4-Butoxyphenyl)-4-oxobutanoic acid" derivatives. In the competitive landscape of drug discovery, rigorous preclinical assessment is paramount. This document details a structured approach to characterizing the anti-inflammatory and cytotoxic potential of these compounds, offering a direct comparison with established therapeutic agents. The methodologies and insights presented herein are intended to guide researchers and drug development professionals in their assessment of this promising chemical scaffold.

Introduction: The Therapeutic Potential of Butoxyphenyl Derivatives

Derivatives of butoxyphenyl compounds have garnered interest in medicinal chemistry due to their structural similarities to known bioactive molecules. While direct literature on "4-(4-Butoxyphenyl)-4-oxobutanoic acid" is emerging, related structures, such as ethoxyphenyl butene derivatives, have demonstrated potential as anticancer agents.[1] Furthermore, the butanoic acid moiety is a feature in various pharmacologically active compounds, including selective cyclooxygenase-2 (COX-2) inhibitors.[2][3] This structural rationale underpins the hypothesis that this novel series of derivatives may possess dual anti-inflammatory and anticancer properties.

This guide outlines a strategic in vitro testing cascade designed to elucidate the primary pharmacological activities of these derivatives. We will explore their cytotoxic effects on relevant cancer cell lines and their anti-inflammatory activity through inhibition of key mediators like COX-2 and the nuclear factor-kappa B (NF-κB) signaling pathway.

Experimental Design: A Multi-faceted Approach to In Vitro Profiling

To comprehensively assess the therapeutic potential of the "4-(4-Butoxyphenyl)-4-oxobutanoic acid" derivatives, a multi-pronged in vitro testing strategy is essential. This approach allows for the simultaneous evaluation of both anti-inflammatory and cytotoxic activities, providing a holistic view of the compounds' pharmacological profile.

dot

Caption: High-level experimental workflow for the in vitro evaluation of novel derivatives.

Rationale for Assay Selection
  • Cell Viability Assays (MTT/XTT): These foundational colorimetric assays are crucial for determining the cytotoxic potential of the derivatives against cancer cell lines.[1][4] They provide a quantitative measure of a compound's ability to inhibit cell proliferation or induce cell death, which is a primary screen for potential anticancer agents.[5]

  • COX-2 Enzyme Inhibition Assay: Given that chronic inflammation is a key factor in the development of many cancers and inflammatory diseases, targeting the COX-2 enzyme is a well-established therapeutic strategy.[2][6] This assay directly measures the ability of the derivatives to inhibit COX-2, providing a clear indication of their anti-inflammatory potential.

  • NF-κB Signaling Pathway Assay: The NF-κB pathway is a critical regulator of inflammation and cell survival.[7][8] Its constitutive activation is a hallmark of many cancers.[9] An assay that measures the inhibition of NF-κB activation will reveal another dimension of the compounds' anti-inflammatory and potential anticancer mechanisms.

Detailed Experimental Protocols

Cell Viability/Cytotoxicity Assay (MTT Protocol)

This protocol is adapted from standard methodologies for assessing cell viability.[10][11]

Materials:

  • Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Compound Treatment: Prepare serial dilutions of the "4-(4-Butoxyphenyl)-4-oxobutanoic acid" derivatives and a positive control (e.g., Doxorubicin) in culture medium. Replace the existing medium with the medium containing the test compounds. Include a vehicle control (DMSO) and a no-treatment control.

  • Incubation: Incubate the plate for 48 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The half-maximal inhibitory concentration (IC₅₀) is determined from the dose-response curve.

COX-2 Enzyme Inhibition Assay (Fluorometric)

This protocol is based on commercially available COX-2 inhibitor screening kits.[12][13][14]

Materials:

  • Human recombinant COX-2 enzyme

  • Arachidonic acid (substrate)

  • Fluorometric probe

  • Assay buffer

  • Celecoxib (positive control inhibitor)

  • 96-well black plates

Procedure:

  • Reagent Preparation: Prepare all reagents as per the manufacturer's instructions.

  • Assay Setup: In a 96-well plate, add the assay buffer, COX-2 enzyme, and the test derivatives at various concentrations. Include wells for a no-enzyme control, a 100% activity control (enzyme without inhibitor), and a positive control (enzyme with Celecoxib).

  • Pre-incubation: Pre-incubate the plate at 25°C for 15 minutes.

  • Reaction Initiation: Initiate the reaction by adding the arachidonic acid substrate and the fluorometric probe.

  • Fluorescence Measurement: Immediately measure the fluorescence intensity (e.g., Ex/Em = 535/587 nm) in a kinetic mode for 10-20 minutes at 25°C.

  • Data Analysis: Calculate the rate of the enzymatic reaction for each well. Determine the percentage of COX-2 inhibition for each concentration of the test compound relative to the 100% activity control. Calculate the IC₅₀ value from the dose-response curve.

NF-κB Activation Assay (Reporter Gene Assay)

This protocol describes a common method to assess the modulation of the NF-κB signaling pathway.

Materials:

  • HEK293 cells stably transfected with an NF-κB-luciferase reporter construct

  • Tumor Necrosis Factor-alpha (TNF-α)

  • Luciferase assay reagent

  • 96-well white plates

  • Bay 11-7082 (positive control inhibitor)

Procedure:

  • Cell Seeding: Seed the reporter cell line in a 96-well plate and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the test derivatives or the positive control for 1 hour.

  • Stimulation: Induce NF-κB activation by adding TNF-α (e.g., 10 ng/mL) to all wells except the unstimulated control.

  • Incubation: Incubate the plate for 6-8 hours at 37°C.

  • Lysis and Luciferase Assay: Lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's protocol.

  • Data Analysis: Normalize the luciferase activity to a measure of cell viability (e.g., a parallel MTT assay). Calculate the percentage of inhibition of NF-κB activation relative to the TNF-α stimulated control. Determine the IC₅₀ value.

Comparative Performance Data

The following tables present hypothetical data for a lead derivative, "BPOBA-D1," compared to standard reference compounds. This data is for illustrative purposes to demonstrate the potential efficacy of this chemical class.

Table 1: In Vitro Cytotoxicity (IC₅₀ in µM)

CompoundMCF-7 (Breast Cancer)A549 (Lung Cancer)
BPOBA-D1 12.518.2
Doxorubicin0.81.5

Table 2: In Vitro Anti-inflammatory Activity (IC₅₀ in µM)

CompoundCOX-2 InhibitionNF-κB Inhibition
BPOBA-D1 8.715.3
Celecoxib0.05> 50
Bay 11-7082> 505.0

Mechanistic Insights and Structure-Activity Relationships

The hypothetical data suggests that "BPOBA-D1" exhibits moderate cytotoxic activity against both breast and lung cancer cell lines. Its anti-inflammatory profile indicates a potential dual-action mechanism, inhibiting both the COX-2 enzyme and the NF-κB signaling pathway.

dot

Caption: Putative mechanism of action of BPOBA-D1 on inflammatory pathways.

The structure of "4-(4-Butoxyphenyl)-4-oxobutanoic acid" provides a scaffold for further optimization. Structure-activity relationship (SAR) studies could focus on modifications to the butoxyphenyl group to enhance potency and selectivity for COX-2.[15][16][17] Alterations to the butanoic acid chain could be explored to improve interactions with the active sites of target enzymes or modulate pharmacokinetic properties.

Conclusion and Future Directions

The "4-(4-Butoxyphenyl)-4-oxobutanoic acid" scaffold represents a promising starting point for the development of novel anti-inflammatory and anticancer agents. The in vitro testing cascade outlined in this guide provides a robust framework for characterizing the biological activity of its derivatives.

Future work should focus on:

  • Synthesis and screening of a broader library of derivatives to establish clear SAR.

  • In vitro ADME/Tox profiling of lead compounds to assess their drug-like properties.

  • In vivo studies in relevant animal models of inflammation and cancer to validate the in vitro findings.

By systematically applying these methodologies, the full therapeutic potential of this novel chemical class can be elucidated, paving the way for the identification of new clinical candidates.

References

  • National Center for Biotechnology Information. (n.d.). Structure-Guided Design of Substituted Biphenyl Butanoic Acid Derivatives as Neprilysin Inhibitors. PubMed Central. Retrieved from [Link]

  • Frontiers. (n.d.). In vitro anti-breast cancer study of hybrid cinnamic acid derivatives bearing 2-thiohydantoin moiety. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Inhibiting NF-κB Activation by Small Molecules As a Therapeutic Strategy. PubMed Central. Retrieved from [Link]

  • Semantic Scholar. (2013). Novel 5-Fluorouracil Derivatives: Synthesis and Cytotoxic Activity of 2-Butoxy-4-Substituted 5-Fluoropyrimidines. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships. PubMed Central. Retrieved from [Link]

  • MDPI. (n.d.). New NSAID Conjugates as Potent and Selective COX-2 Inhibitors: Synthesis, Molecular Modeling and Biological Investigation. Retrieved from [Link]

  • Der Pharma Chemica. (n.d.). Synthesis and biological evaluation of 4-(substituted phenylsulfamoyl)-2- hydroxyphenyl acetate derivatives as potent anti. Retrieved from [Link]

  • Wikipedia. (n.d.). Cyclooxygenase-2 inhibitor. Retrieved from [Link]

  • National Center for Biotechnology Information. (2021). Synthesis of pyranochalcone derivatives and their inhibitory effect on NF-κB activation. PubMed. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Identification of Known Drugs that Act as Inhibitors of NF-κB Signaling and their Mechanism of Action. PubMed Central. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Covalent modification of cyclooxygenase-2 (COX-2) by 2-acetoxyphenyl alkyl sulfides, a new class of selective COX-2 inactivators. PubMed. Retrieved from [Link]

  • National Center for Biotechnology Information. (2017). Phytochemicals as inhibitors of NF-κB for treatment of Alzheimer's disease. PubMed. Retrieved from [Link]

  • ResearchGate. (n.d.). In vitro cytotoxic activities of different chemical compounds against.... Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Non-steroidal anti-inflammatory drugs: recent advances in the use of synthetic COX-2 inhibitors. PubMed Central. Retrieved from [Link]

  • National Center for Biotechnology Information. (2022). Structure-activity relationship studies for inhibitors for vancomycin-resistant Enterococcus and human carbonic anhydrases. PubMed Central. Retrieved from [Link]

  • MDPI. (2024). Synthesis and In Vitro Anticancer Activity of Pyrrolidone Derivatives Bearing 3,4,5-Trimethoxyphenyl Moiety as a Promising Anticancer Scaffold. Retrieved from [Link]

  • National Center for Biotechnology Information. (2024). Design, Synthesis, and Biological Evaluation of Novel Phenoxy Acetic Acid Derivatives as Selective COX-2 Inhibitors Coupled with Comprehensive Bio-Pharmacological Inquiry, Histopathological Profiling, and Toxicological Scrutiny. PubMed Central. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Design, Synthesis and in vivo Evaluation of 1,4-dioxo-2-butenyl Aryl Amine Derivatives as a Promising Anti-inflammatory Drug Prototype. PubMed Central. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Therapeutic potential of inhibition of the NF-κB pathway in the treatment of inflammation and cancer. PubMed Central. Retrieved from [Link]

  • ScienceDirect. (n.d.). In-vitro approaches to evaluate the anti-inflammatory potential of phytochemicals: A Review. Retrieved from [Link]

  • Scribd. (n.d.). Structure Activity Relationship. Retrieved from [Link]

  • MDPI. (2025). Anti-Inflammatory Activity of Two Labdane Enantiomers from Gymnosperma glutinosum: An In Vivo, In Vitro, and In Silico Study. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Structure-activity relationships for the design of small-molecule inhibitors. PubMed. Retrieved from [Link]

  • J-STAGE. (n.d.). Structure–Activity Relationships of Receptor Binding of 1,4-Dihydropyridine Derivatives. Retrieved from [Link]

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Comparative

A Comparative Analysis of the Cytotoxicity of Substituted Oxobutanoic Acids: A Guide for Researchers

Introduction: The Therapeutic Potential of Substituted Oxobutanoic Acids Oxobutanoic acids, a class of keto acids, have garnered significant interest in the field of drug discovery due to their diverse biological activit...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Potential of Substituted Oxobutanoic Acids

Oxobutanoic acids, a class of keto acids, have garnered significant interest in the field of drug discovery due to their diverse biological activities. Their inherent chemical functionalities, including a carboxylic acid and a ketone group, provide a versatile scaffold for the development of novel therapeutic agents.[1] Of particular interest is their potential as anticancer agents, with research indicating that specific substitutions on the oxobutanoic acid backbone can lead to potent and selective cytotoxicity against cancer cells.[2][3]

This guide provides a comparative analysis of the cytotoxicity of various substituted oxobutanoic acids, drawing upon experimental data to elucidate structure-activity relationships (SAR). We will delve into the mechanistic insights behind their cytotoxic effects and provide detailed protocols for key assays, offering a comprehensive resource for researchers, scientists, and drug development professionals.

The Core Structure: Understanding the Oxobutanoic Acid Scaffold

The fundamental structure of oxobutanoic acid provides a framework for chemical modification. The positions available for substitution—typically at the C2, C3, and C4 carbons, as well as modifications of the carboxylic acid and ketone groups—allow for the fine-tuning of the molecule's physicochemical properties and biological activity.

Caption: General chemical structure of a substituted oxobutanoic acid.

Comparative Cytotoxicity: A Structure-Activity Relationship Analysis

The cytotoxicity of substituted oxobutanoic acids is profoundly influenced by the nature and position of their substituents. By analyzing experimental data from various studies, we can discern key trends that govern their anticancer activity.

The Unsubstituted Core: Succinic Acid and its Esters

Succinic acid, the parent dicarboxylic acid of 4-oxobutanoic acid, has demonstrated selective cytotoxic effects against renal cancer cell lines (CAKI-2 and ACHN) in a dose-dependent manner, while showing no significant effect on a healthy cell line (MRC-5).[3] This foundational observation suggests an inherent, albeit modest, anticancer potential in the four-carbon dicarboxylic acid backbone. Interestingly, the fully esterified diethyl succinate is reported to be non-cytotoxic.[3] This highlights the critical role of the free carboxylic acid moiety in mediating biological activity. For mono-esterified derivatives like 4-ethoxy-4-oxobutanoic acid, it is plausible that their cytotoxic profile lies between that of succinic acid and diethyl succinate, with the free carboxylic acid contributing to activity and the ester group modulating properties like cell permeability.[3]

Impact of Aryl Substituents at the C4-Position

A significant body of research has focused on 4-aryl-4-oxobutanoic acids. A study on a series of 2-[(carboxymethyl)sulfanyl]-4-oxo-4-arylbutanoic acids revealed a strong structure-activity relationship for their antiproliferative effects on human cervix carcinoma (HeLa) cells.[2] The cytotoxicity of these compounds was found to be highly dependent on the nature of the substituent on the aryl ring.

Compound ID4-Aryl SubstituentIC50 (µM) on HeLa CellsSelectivity Index (PBMC/HeLa)
16 4-Bromophenyl0.644> 10
19 3,4-Dichlorophenyl0.892> 10
1 Phenyl29.48> 1
2 4-Methylphenyl14.52> 1
10 4-Methoxyphenyl10.23> 1
13 4-Fluorophenyl1.89> 10
15 4-Chlorophenyl1.15> 10

Data synthesized from Drakulic et al., 2005.[2]

As the data indicates, the introduction of halogen atoms, particularly bromine and chlorine, at the para-position or in a 3,4-dichloro configuration on the phenyl ring, dramatically increases cytotoxicity, with IC50 values dropping into the sub-micromolar range.[2] Importantly, the most active compounds displayed a high selectivity index, indicating significantly lower toxicity towards healthy human peripheral blood mononuclear cells (PBMC).[2] This suggests that these substitutions enhance the therapeutic window of the compounds. The observed SAR suggests that electron-withdrawing and lipophilic substituents on the aryl ring are favorable for potent and selective anticancer activity.

The Role of Substituents at Other Positions

While the C4-position has been a primary focus, substitutions at other positions of the oxobutanoic acid chain also play a crucial role in modulating cytotoxicity. For instance, the introduction of a diethoxyphosphoryl group at the C3-position of a 4-tert-butoxy-4-oxobutanoic acid has been shown to induce dose-dependent cytotoxic effects in various cancer cell lines, primarily through the induction of apoptosis.[4]

Mechanistic Insights: How Do Substituted Oxobutanoic Acids Kill Cancer Cells?

The cytotoxic effects of substituted oxobutanoic acids are often mediated through the induction of apoptosis, or programmed cell death.[3][4] This is a highly regulated process that is essential for normal tissue homeostasis and is often dysregulated in cancer.

Several potential mechanisms have been proposed:

  • Induction of Oxidative Stress: The keto-enol tautomerism of the oxobutanoic acid moiety could participate in redox cycling, leading to the generation of reactive oxygen species (ROS) within cancer cells. Elevated ROS levels can damage cellular components, including DNA, proteins, and lipids, ultimately triggering apoptosis.

  • Enzyme Inhibition: The structural similarity of some oxobutanoic acid derivatives to endogenous metabolites allows them to act as enzyme inhibitors. For example, they may interfere with key metabolic pathways that are upregulated in cancer cells, such as glycolysis or the Krebs cycle.[4]

  • Michael Addition: For unsaturated oxobutanoic acids, the α,β-unsaturated ketone moiety can act as a Michael acceptor, reacting with nucleophilic groups in cellular macromolecules, such as the thiol groups of cysteine residues in proteins. This covalent modification can disrupt protein function and lead to cell death.

G cluster_pathway Hypothesized Cytotoxic Mechanisms Substituted_Oxobutanoic_Acid Substituted Oxobutanoic Acid ROS_Generation Increased ROS Generation Substituted_Oxobutanoic_Acid->ROS_Generation Enzyme_Inhibition Metabolic Enzyme Inhibition Substituted_Oxobutanoic_Acid->Enzyme_Inhibition Michael_Addition Michael Addition (for unsaturated derivatives) Substituted_Oxobutanoic_Acid->Michael_Addition Cellular_Stress Cellular Stress ROS_Generation->Cellular_Stress Enzyme_Inhibition->Cellular_Stress Michael_Addition->Cellular_Stress Apoptosis Apoptosis Cellular_Stress->Apoptosis

Caption: Potential mechanisms of cytotoxicity for substituted oxobutanoic acids.

Experimental Protocols: Assessing Cytotoxicity in the Laboratory

To obtain reliable and reproducible cytotoxicity data, standardized in vitro assays are essential. The choice of assay depends on the specific research question and the anticipated mechanism of cell death.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

The MTT assay is a colorimetric assay that measures cell metabolic activity, which is an indicator of cell viability.[3] Viable cells with active mitochondrial dehydrogenases can reduce the yellow MTT to purple formazan crystals.

Protocol:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the substituted oxobutanoic acids for a predetermined period (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known cytotoxic drug).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

G cluster_workflow MTT Assay Workflow Start Start Cell_Seeding Seed Cells in 96-well Plate Start->Cell_Seeding Compound_Treatment Treat with Substituted Oxobutanoic Acids Cell_Seeding->Compound_Treatment MTT_Addition Add MTT Reagent Compound_Treatment->MTT_Addition Incubation Incubate to Allow Formazan Formation MTT_Addition->Incubation Solubilization Solubilize Formazan Crystals Incubation->Solubilization Absorbance_Reading Measure Absorbance Solubilization->Absorbance_Reading Data_Analysis Calculate IC50 Absorbance_Reading->Data_Analysis End End Data_Analysis->End

Caption: A simplified workflow for the MTT cytotoxicity assay.

Lactate Dehydrogenase (LDH) Cytotoxicity Assay

The LDH assay is a colorimetric assay that measures the release of lactate dehydrogenase from damaged cells, which is an indicator of cell membrane disruption and necrosis.

Protocol:

  • Cell Seeding and Treatment: Follow the same procedure as for the MTT assay.

  • Sample Collection: After the treatment period, collect the cell culture supernatant.

  • LDH Reaction: Add the supernatant to a reaction mixture containing lactate, NAD+, and diaphorase. LDH in the supernatant will catalyze the conversion of lactate to pyruvate, which is coupled to the reduction of a tetrazolium salt to a colored formazan product.

  • Absorbance Measurement: Measure the absorbance at the appropriate wavelength (typically 490 nm).

  • Data Analysis: Calculate the percentage of cytotoxicity relative to a positive control (cells lysed to release maximum LDH).

Future Directions and Conclusion

The comparative analysis of substituted oxobutanoic acids reveals a promising class of compounds with tunable cytotoxic properties. The strong structure-activity relationships observed, particularly with 4-aryl substituted derivatives, provide a clear roadmap for the design of more potent and selective anticancer agents. Future research should focus on:

  • Systematic SAR studies: Synthesizing and evaluating a broader range of derivatives with diverse substituents at all positions of the oxobutanoic acid core.

  • Mechanism of action studies: Elucidating the precise molecular targets and signaling pathways involved in their cytotoxic effects.

  • In vivo evaluation: Testing the most promising candidates in preclinical animal models to assess their efficacy and safety.

  • QSAR and computational modeling: Developing predictive models to guide the design of new derivatives with improved anticancer activity.[5]

References

  • Drakulic, B. J., Juranic, Z. D., Stanojkovic, T. P., & Juranic, I. O. (2005). 2-[(Carboxymethyl)sulfanyl]-4-oxo-4-arylbutanoic Acids Selectively Suppressed Proliferation of Neoplastic Human HeLa Cells. A SAR/QSAR Study. Journal of Medicinal Chemistry, 48(25), 8129–8132.
  • Dallemagne, P., et al. (2004). Derivatives of aryl amines containing the cytotoxic 1,4-dioxo-2-butenyl pharmacophore. Bioorganic & Medicinal Chemistry Letters, 14(5), 1187-1190.
  • The Synthesis, Characterization, Cytotoxic Activity Assessment and Structure-Activity Relationship of 4-Aryl-6-(2,5-dichlorothiophen-3-yl)-2-methoxypyridine-3-carbonitriles. (2017). Molecules, 22(12), 2095.
  • QSAR of molecular structure and cytotoxic activity of vitamin K2 derivatives with concept of absolute hardness. (2007). Anticancer Research, 27(6B), 4059-4063.
  • QSAR-Based Computational Approaches to Accelerate the Discovery of Sigma-2 Receptor (S2R) Ligands as Therapeutic Drugs. (2021). International Journal of Molecular Sciences, 22(19), 10608.
  • QSAR modeling and molecular docking studies of 2-oxo-1, 2-dihydroquinoline-4-carboxylic acid derivatives as p-glycoprotein inhibitors for combating cancer multidrug resistance. (2022). Journal of Biomolecular Structure and Dynamics, 40(20), 10007-10022.
  • Ketone Bodies Induce Unique Inhibition of Tumor Cell Proliferation and Enhance the Efficacy of Anti-Cancer Agents. (2021). International Journal of Molecular Sciences, 22(16), 8799.
  • Cytotoxicity of CPT keto analogues (S38809 and S39625) and CPT in human cancer cell lines. (2008).
  • Synthesis and anticancer evaluation of 1,3,4-oxadiazoles, 1,3,4-thiadiazoles, 1,2,4-triazoles and Mannich bases. (2015). Chemical & Pharmaceutical Bulletin, 63(5), 369-376.
  • Design, Synthesis, and Cytotoxic Activity of Novel Natural Arylsulfonamide-Inspired Molecules. (2022). Molecules, 27(19), 6537.
  • Cytotoxic Activity and Quantitative Structure Activity Relationships of Arylpropyl Sulfonamides. (2014). Molecules, 19(12), 20496-20511.

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Safety & Regulatory Compliance

Handling

A Senior Application Scientist's Guide to Handling 4-(4-Butoxyphenyl)-4-oxobutanoic acid

As researchers and scientists in drug development, our commitment to innovation is matched only by our dedication to safety. Handling novel chemical compounds requires a proactive and informed approach to personal protec...

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and scientists in drug development, our commitment to innovation is matched only by our dedication to safety. Handling novel chemical compounds requires a proactive and informed approach to personal protection and laboratory operations. This guide provides essential, field-proven insights for the safe handling of 4-(4-Butoxyphenyl)-4-oxobutanoic acid, ensuring both the integrity of your research and the safety of your team.

Hazard Assessment: Understanding the Risks

The primary risks associated with this compound, particularly in its powdered form, are:

  • Skin Irritation: Direct contact can lead to reversible inflammatory effects on the skin.[1][2]

  • Serious Eye Damage: The compound can cause significant irritation and potential damage if it comes into contact with the eyes.

  • Respiratory Tract Irritation: Inhalation of the dust or aerosolized particles may cause irritation to the respiratory system.[2]

These hazards mandate the use of specific engineering controls and Personal Protective Equipment (PPE) to create a multi-layered defense system.

Core Directive: Personal Protective Equipment (PPE)

The selection of PPE is not merely a procedural step but a critical component of a self-validating safety system. Each piece of equipment is chosen to counteract a specific hazard identified in our assessment. The Occupational Safety and Health Administration (OSHA) mandates that employers assess workplace hazards and provide appropriate PPE to protect employees.[3][4]

Table 1: PPE Requirements for Handling 4-(4-Butoxyphenyl)-4-oxobutanoic acid

Body AreaRequired PPEStandard/SpecificationRationale
Eyes/Face Chemical Splash Goggles & Face ShieldANSI Z87.1[5]Goggles provide a seal against dust and splashes. A face shield offers a secondary layer of protection for the entire face, which is crucial when handling larger quantities or when there is a significant splash risk.[4][5][6]
Hands Chemical-Resistant Gloves (Nitrile)ASTM F739Disposable nitrile gloves offer sufficient protection for incidental contact.[5] For prolonged handling or in the event of a spill, double-gloving is recommended. Always inspect gloves before use and remove them immediately after contact with the chemical.[5]
Body Knee-Length Laboratory CoatN/AA lab coat protects skin and personal clothing from accidental spills and contamination.[5][7] It should be kept fully buttoned.
Respiratory N95 Respirator or higherNIOSH-ApprovedWhen handling the powder outside of a certified chemical fume hood, a respirator is essential to prevent inhalation of airborne particles.[4] The specific type should be determined by a formal risk assessment.
Feet Closed-Toe ShoesN/APrevents injury from dropped objects or spills.[4][7]

Operational Plan: A Step-by-Step Workflow for Safe Handling

Adherence to a standardized workflow minimizes exposure and ensures procedural consistency. The following steps are designed to guide the user from preparation to post-handling cleanup.

Preparation and Engineering Controls
  • Hazard Review: Before beginning any work, review the known hazards of the chemical and this handling guide.

  • Designated Area: All work with 4-(4-Butoxyphenyl)-4-oxobutanoic acid, especially the handling of its solid form, should be conducted in a designated area, such as a certified chemical fume hood, to minimize the risk of inhalation.[2][8][9]

  • Gather Materials: Ensure all necessary equipment, including PPE, spill kits, and waste containers, are readily accessible before you begin.

Donning PPE

The sequence of putting on PPE is critical to avoid cross-contamination.

  • Lab Coat: Put on and fasten completely.

  • Respirator: If required, perform a seal check.

  • Eye/Face Protection: Put on goggles, followed by a face shield.

  • Gloves: Don gloves, ensuring they overlap the cuffs of the lab coat.

Chemical Handling
  • Weighing: To prevent the generation of airborne dust, do not weigh the powdered chemical directly on an open balance.[9] Instead, tare a sealed container inside the fume hood, add the chemical, and then take the sealed container to the balance.[9]

  • Making Solutions: When dissolving the solid, add the powder to the solvent slowly to avoid splashing. Keep the container opening pointed away from your face.

  • Transport: When moving the chemical within the lab, use secondary containment, such as a bottle carrier or a plastic bin, to mitigate the risk of spills.[1][2]

Doffing PPE

The removal of PPE must be done carefully to prevent contaminating yourself.

  • Gloves: Remove gloves using a technique that avoids touching the outer surface with bare skin.

  • Face Shield/Goggles: Remove from the back of the head.

  • Lab Coat: Remove by rolling it inside out, without shaking.

  • Respirator: Remove last.

  • Hand Washing: Immediately wash hands thoroughly with soap and water after removing all PPE.[9]

Below is a visual representation of the safe handling workflow.

G cluster_prep Preparation cluster_handling Handling Protocol cluster_cleanup Post-Handling prep 1. Review Hazards & SOP controls 2. Use Fume Hood prep->controls materials 3. Gather PPE & Spill Kit controls->materials don_ppe 4. Don PPE (Coat, Respirator, Goggles, Gloves) materials->don_ppe weigh 5. Weigh Chemical in Sealed Container don_ppe->weigh dissolve 6. Prepare Solutions in Hood weigh->dissolve decontaminate 7. Decontaminate Surfaces dissolve->decontaminate dispose 8. Dispose of Waste decontaminate->dispose doff_ppe 9. Doff PPE (Gloves, Goggles, Coat, Respirator) dispose->doff_ppe wash 10. Wash Hands Thoroughly doff_ppe->wash

Caption: Safe Handling Workflow for 4-(4-Butoxyphenyl)-4-oxobutanoic acid.

Disposal Plan: Managing Chemical Waste

Proper chemical waste management is a regulatory and ethical responsibility. All materials contaminated with 4-(4-Butoxyphenyl)-4-oxobutanoic acid must be treated as hazardous waste.

Waste Segregation and Storage
  • Container: Use a designated, leak-proof container made of a material compatible with the chemical (e.g., high-density polyethylene).[7][10] The container must be clearly labeled with the words "Hazardous Waste" and the full chemical name.[11]

  • Solid Waste: This includes contaminated gloves, bench paper, weigh boats, and any excess solid chemical. Place these items in a designated solid waste container.

  • Liquid Waste: Unused solutions should be collected in a separate, compatible liquid waste container. Do not mix with other incompatible waste streams.

  • Storage: Store waste containers in a designated Satellite Accumulation Area (SAA) within the laboratory.[11][12] This area should be under the control of lab personnel and away from drains or sources of ignition.[7][10] Containers must be kept closed at all times except when adding waste.[7][12]

Disposal Procedure
  • Contact your institution's Environmental Health and Safety (EHS) department for pickup of the hazardous waste containers.[8] Do not dispose of this chemical down the drain or in the regular trash.[1]

  • Follow all local, state, and federal regulations for hazardous waste disposal, which are typically managed through your EHS office.[10]

Emergency Procedures: Spill and Exposure Response

Even with meticulous planning, accidents can occur. A swift and correct response is critical.

Minor Spill Cleanup (Solid Powder)

A minor spill is one that you are trained and equipped to handle safely.

  • Alert Personnel: Notify others in the immediate area.

  • Don PPE: Ensure you are wearing the full PPE outlined in Table 1, including an N95 respirator.

  • Containment: Prevent the powder from becoming airborne. If appropriate, gently cover the spill with a paper towel dampened with a suitable solvent (like water, if non-reactive) to minimize dust.[13]

  • Cleanup: Carefully sweep the material into a container that can be sealed.[13] Avoid creating dust.

  • Decontaminate: Wipe the spill area with a wet paper towel, then clean with soap and water.

  • Disposal: All cleanup materials must be disposed of as hazardous waste.[14][15]

Major Spill

If a large quantity is spilled, or if you feel the situation is unsafe, evacuate the area immediately, close the doors, and contact your institution's emergency response or EHS team.[13]

Exposure Response
  • Skin Contact: Immediately flush the affected skin with water for at least 15 minutes.[1] Remove contaminated clothing. Seek medical attention.

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[1] Seek immediate medical attention.

  • Inhalation: Move to fresh air. If breathing is difficult, seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.

By integrating these safety protocols into your daily laboratory operations, you build a culture of safety that protects you, your colleagues, and the integrity of your scientific pursuits.

References

  • NIOSH Pocket Guide to Chemical Hazards. Centers for Disease Control and Prevention.[Link]

  • 8 Steps to Handling a Lab Chemical Spill. Westlab.[Link]

  • Personal Protective Equipment Requirements for Laboratories. University of Washington Environmental Health and Safety.[Link]

  • NIOSH Pocket Guide to Chemical Hazards. Labelmaster.[Link]

  • Laboratory Chemical Spill Cleanup and Response Guide. The City University of New York.[Link]

  • Pocket Guide to Chemical Hazards Introduction. Centers for Disease Control and Prevention.[Link]

  • Guide for Chemical Spill Response. American Chemical Society.[Link]

  • Personal Protective Equipment for Laboratories. Dartmouth College Environmental Health and Safety.[Link]

  • NIOSH Pocket Guide to Chemical Hazards. U.S. Department of Health and Human Services.[Link]

  • Guidance for Hazardous Waste Spill Cleanup in Laboratories. The University of Tennessee, Knoxville.[Link]

  • OSHA's PPE Laboratory Standards. Clarion Safety Systems.[Link]

  • NIOSH Pocket Guide to Chemical Hazards (NPG). Amnautical.[Link]

  • Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide. Lab Manager.[Link]

  • Laboratory Chemical Spill Guidelines. Brooklyn College.[Link]

  • Safetycasts in a Minute Personal Protective Equipment: Your Personal Barrier to Laboratory Exposure. National Institutes of Health Office of Research Services.[Link]

  • Irritant Chemicals. University of Michigan-Dearborn.[Link]

  • How to Dispose of Chemical Waste in a Lab Correctly. GAIACA.[Link]

  • Laboratory Hazardous Waste Disposal Guidelines. Central Washington University.[Link]

  • Irritant Chemicals: Description. Scribd.[Link]

  • Irritants. Syracuse University Environmental Health & Safety Services.[Link]

  • Managing Hazardous Chemical Waste in the Lab. Lab Manager.[Link]

  • Laboratory Environmental Sample Disposal Information Document. U.S. Environmental Protection Agency.[Link]

  • SOP: Irritants. University of Pennsylvania Environmental Health and Radiation Safety.[Link]

  • Frequent Questions About Managing Hazardous Waste at Academic Laboratories. U.S. Environmental Protection Agency.[Link]

Sources

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